molecular formula C7H8N2O B1317356 3-Methylpicolinamide CAS No. 937648-82-3

3-Methylpicolinamide

Cat. No.: B1317356
CAS No.: 937648-82-3
M. Wt: 136.15 g/mol
InChI Key: AIOUQYUFHADEHR-UHFFFAOYSA-N
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Description

3-Methylpicolinamide is a useful research compound. Its molecular formula is C7H8N2O and its molecular weight is 136.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-5-3-2-4-9-6(5)7(8)10/h2-4H,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIOUQYUFHADEHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10586360
Record name 3-Methylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937648-82-3
Record name 3-Methylpyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Methylpicolinamide chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Methylpicolinamide: Chemical Properties, Structure, and Synthesis

Foreword: In the landscape of modern medicinal chemistry, the pyridine ring serves as a privileged scaffold, forming the core of numerous therapeutic agents. Among its many derivatives, picolinamides (pyridine-2-carboxamides) have garnered significant attention for their versatile biological activities. This guide provides a comprehensive technical overview of this compound, a specific analogue that functions as a crucial building block for developing novel therapeutics. Tailored for researchers, chemists, and drug development professionals, this document synthesizes its chemical properties, structural features, analytical characterization, and a validated synthesis protocol, grounding all claims in authoritative scientific literature.

This compound is an aromatic amide built upon a pyridine framework. The presence of the methyl group at the 3-position and the N-methylcarboxamide group at the 2-position creates a distinct electronic and steric profile that is instrumental in its application as a molecular scaffold. Its core identifiers and properties are summarized below.

PropertyValue / DescriptionSource(s)
IUPAC Name 3-methylpyridine-2-carboxamideN/A
CAS Number 937648-82-3[1]
Molecular Formula C₇H₈N₂O[1]
Molecular Weight 136.15 g/mol [1]
Melting Point Experimental data not widely published. Estimated to be a low-melting solid at room temperature based on related structures.N/A
Boiling Point Data not available. Expected to be high due to amide hydrogen bonding.N/A
Solubility Data not widely published. Expected to have moderate solubility in polar organic solvents like DMSO, DMF, and alcohols. Low solubility in water and nonpolar solvents is predicted.N/A

Molecular Structure and Spectroscopic Analysis

Caption: Chemical structure of this compound (C₇H₈N₂O).

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the amide protons, and the methyl protons.

  • Pyridine Ring Protons (3H): The three protons on the pyridine ring will appear in the aromatic region (typically δ 7.0-8.6 ppm). Due to the substitution pattern, they will form a complex splitting pattern (doublets and triplets of doublets). The proton at C6, adjacent to the ring nitrogen, is expected to be the most downfield.

  • Amide Protons (2H): The -NH₂ protons of the primary amide will likely appear as two broad singlets, often in the range of δ 7.5-8.5 ppm. Their chemical shift can be highly variable depending on the solvent and concentration due to hydrogen bonding and exchange.

  • Methyl Protons (3H): The methyl group (-CH₃) attached to the pyridine ring at C3 will appear as a sharp singlet in the aliphatic region, predicted around δ 2.4-2.6 ppm.[2]

¹³C NMR Spectroscopy

The carbon NMR spectrum provides key information about the carbon framework. Seven distinct carbon signals are expected.

  • Carbonyl Carbon (C=O): The amide carbonyl carbon is the most deshielded and will appear significantly downfield, typically in the range of δ 164-168 ppm.[3][5]

  • Pyridine Ring Carbons (5C): The five carbons of the pyridine ring will resonate in the aromatic region (δ 120-155 ppm). The carbon bearing the amide group (C2) and the carbon adjacent to the nitrogen (C6) are expected to be the most downfield within this group.

  • Methyl Carbon (-CH₃): The methyl carbon signal will be found furthest upfield, typically in the range of δ 20-25 ppm.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups. The spectrum of this compound would be characterized by the following absorptions:

  • N-H Stretching: Two distinct, medium-to-strong bands are expected in the 3200-3400 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the primary amide (-NH₂) group.[6]

  • C-H Stretching: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches from the methyl group will be just below 3000 cm⁻¹.[7]

  • C=O Stretching (Amide I Band): A very strong and sharp absorption peak is expected between 1650-1680 cm⁻¹, which is characteristic of the amide carbonyl group.[6]

  • N-H Bending (Amide II Band): A medium-to-strong absorption is expected around 1600-1650 cm⁻¹, arising from the N-H bending vibration.

  • C=C and C=N Stretching: Multiple bands of variable intensity in the 1400-1600 cm⁻¹ region correspond to the stretching vibrations within the pyridine ring.[7]

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z ratio of 136.15. Key fragmentation patterns would likely involve the loss of the amide group or parts of it, leading to characteristic fragment ions. High-resolution mass spectrometry (HRMS) would confirm the elemental composition of C₇H₈N₂O.

Synthesis Protocol

The synthesis of this compound is most efficiently achieved via the amidation of its corresponding carboxylic acid, 3-methylpicolinic acid. The following two-step protocol is based on well-established methods for picolinamide synthesis, which involve the activation of the carboxylic acid to an acid chloride followed by reaction with an amine.[4][8][9]

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amidation A 3-Methylpicolinic Acid + Thionyl Chloride (SOCl₂) B Heat under Reflux (e.g., 2-4 hours) A->B C Remove excess SOCl₂ (in vacuo) B->C D 3-Methylpicolinoyl Chloride (Intermediate) C->D E Dissolve Intermediate in dry DCM D->E Proceed to next step F Add aq. Ammonia (NH₃) & Triethylamine (Base) at 0°C E->F G Stir at Room Temp (e.g., 16 hours) F->G H Aqueous Workup & Extraction G->H I Purification (Column Chromatography) H->I J This compound (Final Product) I->J

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

Step 1: Formation of 3-Methylpicolinoyl Chloride

  • Setup: To an oven-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methylpicolinic acid (1.0 eq).

  • Reagent Addition: Under a nitrogen atmosphere in a chemical fume hood, carefully add an excess of thionyl chloride (SOCl₂, ~5.0 eq).

  • Reaction: Heat the resulting suspension to reflux and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution and the formation of a clear solution.

    • Causality: Thionyl chloride is a highly effective reagent for converting carboxylic acids to acid chlorides. The reaction is driven forward by the formation of gaseous byproducts, which are removed from the system.

  • Isolation: After cooling to room temperature, remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting residue is the crude 3-methylpicolinoyl chloride, which is typically used immediately in the next step without further purification.

    • Causality: Acid chlorides are highly reactive and sensitive to moisture. Immediate use prevents decomposition via hydrolysis.

Step 2: Amidation to form this compound

  • Preparation: Dissolve the crude acid chloride from Step 1 in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0°C in an ice bath.

  • Amine Addition: In a separate flask, prepare a solution of aqueous ammonia (NH₃, ~2.0-3.0 eq) and a non-nucleophilic base like triethylamine (Et₃N, ~2.0 eq) in the same solvent. Add this amine solution dropwise to the cooled acid chloride solution.

    • Causality: The reaction is performed at 0°C to control its exothermic nature. Triethylamine acts as a scavenger for the HCl byproduct generated during the amidation, preventing it from protonating the ammonia and stopping the reaction.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor completion using thin-layer chromatography (TLC).

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.

Applications in Drug Development

While this compound itself is primarily a research chemical, its core structure is a validated and valuable scaffold in drug discovery. Numerous studies have demonstrated that derivatives of N-substituted picolinamides possess potent biological activity, particularly as anti-cancer agents.

  • Kinase Inhibition: A significant body of research focuses on designing picolinamide derivatives as kinase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer. Novel derivatives of N-methylpicolinamide-4-thiol have been synthesized and shown to exhibit potent, broad-spectrum anti-proliferative activity against various human cancer cell lines.[10][11] Specific analogues have demonstrated selective inhibition of key oncogenic kinases like Aurora-B kinase, a protein critical for cell division.[10]

  • Anti-Proliferative and Anti-Angiogenesis Agents: In other studies, series of 4-(phenylamino)-N-methylpicolinamide derivatives were synthesized and evaluated for their ability to inhibit the proliferation of human cancer cells.[4] The most potent compounds were found to not only halt cancer cell growth at low micromolar concentrations but also to inhibit angiogenesis (the formation of new blood vessels that tumors need to grow) and induce apoptosis (programmed cell death) in vivo.[4][6]

  • Scaffold for c-Met Inhibitors: The N-methylpicolinamide moiety has also been incorporated into molecules designed to selectively inhibit the c-Met kinase, a receptor tyrosine kinase whose aberrant activation drives the growth and metastasis of many tumors.[5]

The consistent success of these derivatives underscores the importance of the this compound framework as a starting point for generating libraries of compounds for high-throughput screening and lead optimization in oncology drug discovery.

Safety and Handling

No specific safety data sheet (SDS) is widely available for this compound. However, based on its structure as an aromatic amide and data from related compounds, standard laboratory precautions should be observed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Engineering Controls: All handling should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.

References

  • Supporting Information for "Copper-Catalyzed Aerobic Oxidative C(sp³)-H/N-H Annulation of Methylhetarenes with Amines: A General Access to N-Fused Heterocycles". (2020). The Royal Society of Chemistry. [Link]

  • Male, L., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5, 9950. [Link]

  • Male, L., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. ResearchGate. [Link]

  • Huang, T., et al. (2012). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. Molecules, 17(6), 6317-6330. [Link]

  • Process for synthesis of picolinamides. (2021).
  • Process for the production of new picolinic acid derivatives. (1966).
  • Li, J., et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules, 26(4), 1150. [Link]

  • Male, L., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PubMed. [Link]

  • 13C NMR spectra of 3c. ResearchGate. [Link]

  • CAS Reg. No. 70289-18-8. NIST WebBook. [Link]

  • Appendix I: NMR Spectra. University of Lisbon Repository. [Link]

  • Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

  • Huang, T., et al. (2012). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. Molecules, 17(6), 6317-6330. [Link]

  • 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Huang, T., et al. (2012). Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. PubMed. [Link]

  • Interpreting Infrared Spectra. Specac Ltd. [Link]

  • Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. [Link]

  • IR Chart. University of California, Los Angeles. [Link]

  • Huang, T., et al. (2012). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. ResearchGate. [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of 3-Methylpicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of 3-Methylpicolinamide

This compound, a substituted pyridine derivative, represents a core structural motif in medicinal chemistry. Its derivatives have been explored for a range of biological activities, making the efficient and reliable synthesis and rigorous characterization of this scaffold a critical endeavor for drug discovery and development programs. This guide provides a comprehensive overview of a field-tested synthetic pathway to this compound, coupled with a detailed protocol for its structural and purity confirmation. The methodologies described herein are designed to be robust and reproducible, providing a solid foundation for further derivatization and biological evaluation.

Part 1: Synthesis of this compound

The synthesis of this compound is most effectively approached through a two-step process starting from the commercially available 3-methylpicolinic acid. This strategy involves the activation of the carboxylic acid, followed by amidation. This pathway is favored for its high efficiency and the relative ease of purification of the final product.

Synthetic Strategy and Rationale

The chosen synthetic route hinges on the conversion of 3-methylpicolinic acid into a more reactive intermediate, which is then readily attacked by an ammonia source to form the desired amide. While several activating agents can be employed, the use of thionyl chloride to form an acyl chloride is a classic and highly effective method. This intermediate is highly electrophilic and reacts rapidly with ammonia to yield this compound. An alternative approach involves direct amidation using coupling agents, which can be advantageous in specific contexts but often involves more complex purification procedures.

Experimental Protocol: A Two-Step Synthesis

Step 1: Synthesis of 3-Methylpicolinoyl Chloride

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methylpicolinic acid (1.0 eq).

  • Under a fume hood, add thionyl chloride (SOCl₂) (2.0-3.0 eq) dropwise at room temperature. The reaction is typically performed neat or in an inert solvent like dichloromethane (DCM) or toluene.

  • Heat the reaction mixture to reflux (approximately 70-80°C) for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 3-methylpicolinoyl chloride is a viscous oil or low-melting solid and is typically used in the next step without further purification.

Step 2: Amidation to form this compound

  • Cool the crude 3-methylpicolinoyl chloride in an ice bath.

  • Slowly add a concentrated aqueous solution of ammonium hydroxide (NH₄OH) or a solution of ammonia in an organic solvent (e.g., methanol) to the cooled acyl chloride with vigorous stirring. This reaction is highly exothermic and should be performed with caution.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • The crude product often precipitates from the reaction mixture. Collect the solid by filtration and wash with cold water.

  • Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield pure this compound as a solid.

Synthetic Workflow Diagram

Synthesis_Workflow Figure 1: Synthetic workflow for this compound. start_mat 3-Methylpicolinic Acid intermediate 3-Methylpicolinoyl Chloride (Acyl Chloride Intermediate) start_mat->intermediate  Step 1:  Activation reagent1 Thionyl Chloride (SOCl₂) reagent1->intermediate product Crude this compound intermediate->product  Step 2:  Amidation reagent2 Ammonia Source (e.g., NH₄OH) reagent2->product final_product Purified this compound product->final_product Purification (Recrystallization) Characterization_Workflow Figure 2: Analytical workflow for compound characterization. cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Purity Assessment cluster_data Data Interpretation start Purified this compound nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms hplc HPLC / UPLC start->hplc tlc TLC start->tlc structure Structural Confirmation nmr->structure ir->structure ms->structure purity Purity >95% hplc->purity tlc->purity

A Technical Guide to the Putative Mechanism of Action of 3-Methylpicolinamide in Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Picolinamides represent a promising class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their potential as anticancer agents. While the specific molecular mechanism of 3-Methylpicolinamide in oncology is not yet fully elucidated, extensive research on structurally related picolinamide and N-methylpicolinamide derivatives provides a strong foundation for proposing a putative mechanism of action. This technical guide synthesizes the existing evidence to construct a hypothesized mechanistic framework for this compound. We will explore its potential molecular targets, the downstream signaling pathways, and the resultant cellular effects. Furthermore, this guide provides detailed experimental protocols for researchers to investigate and validate these proposed mechanisms, aiming to accelerate the development of this and related compounds as potential cancer therapeutics.

Introduction: The Therapeutic Potential of Picolinamides in Oncology

The quest for novel, effective, and less toxic anticancer therapeutics is a continuous endeavor in biomedical research. Picolinamides, amides of picolinic acid, have emerged as a versatile scaffold in drug design, with numerous derivatives demonstrating significant cytotoxic activity against various cancer cell lines.[1] The core structure allows for diverse chemical modifications, leading to compounds with a range of biological activities.

This guide focuses on the potential mechanism of action of this compound, a specific derivative. In the absence of direct studies on this compound, we will extrapolate from the well-documented activities of other picolinamide derivatives. The primary proposed mechanisms revolve around the inhibition of key protein kinases involved in tumor progression and angiogenesis.

Proposed Molecular Targets and Signaling Pathways of this compound

Based on the current body of literature for structurally analogous compounds, this compound is likely to exert its anticancer effects through the inhibition of one or more receptor tyrosine kinases (RTKs) and serine/threonine kinases. The most probable targets include Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), c-Met, and Aurora-B kinase.

Inhibition of VEGFR-2 and the Anti-Angiogenic Pathway

Tumor growth and metastasis are critically dependent on angiogenesis, the formation of new blood vessels.[2][3] Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are central regulators of this process.[2] Several picolinamide derivatives have been designed and synthesized as potent VEGFR-2 inhibitors.[2][4][5]

Proposed Mechanism of Action:

This compound is hypothesized to bind to the ATP-binding site of the VEGFR-2 kinase domain, preventing the autophosphorylation and activation of the receptor. This would block the downstream signaling cascade, leading to an inhibition of endothelial cell proliferation, migration, and tube formation, ultimately suppressing tumor angiogenesis.

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P1 P VEGFR2->P1 Autophosphorylation PLCg PLCγ P1->PLCg Activates Ras Ras P1->Ras Activates PI3K PI3K P1->PI3K Activates PKC PKC PLCg->PKC Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Methylpicolinamide This compound Methylpicolinamide->VEGFR2 Inhibits

Caption: Proposed inhibition of the VEGFR-2 signaling pathway by this compound.

Targeting the c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), play crucial roles in cell proliferation, survival, and motility. Aberrant c-Met signaling is implicated in the development and progression of numerous cancers. A derivative of 4-(4-aminophenoxy)picolinamide has demonstrated potent inhibitory activity against c-Met kinase.[6]

Proposed Mechanism of Action:

It is plausible that this compound could also function as a c-Met inhibitor. By competing with ATP for binding to the c-Met kinase domain, it would prevent receptor activation and downstream signaling through pathways such as the PI3K/Akt and Ras/MAPK pathways, ultimately leading to apoptosis and cell cycle arrest.[6]

Inhibition of Aurora-B Kinase and Disruption of Mitosis

The Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis. Aurora-B is essential for proper chromosome segregation and cytokinesis. Overexpression of Aurora-B is common in many human tumors.[7] A series of N-methylpicolinamide-4-thiol derivatives have been identified as selective inhibitors of Aurora-B kinase.[7][8][9][10]

Proposed Mechanism of Action:

This compound may act as an Aurora-B kinase inhibitor. This would disrupt the formation of the mitotic spindle, leading to defects in chromosome alignment and segregation. Such mitotic catastrophe would ultimately trigger apoptosis in rapidly dividing cancer cells.

AuroraB_Pathway cluster_mitosis Mitosis Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Apoptosis Apoptosis Metaphase->Apoptosis Mitotic Catastrophe Telophase Telophase Anaphase->Telophase Cytokinesis Cytokinesis Telophase->Cytokinesis AuroraB Aurora-B Kinase AuroraB->Metaphase Ensures proper chromosome alignment Methylpicolinamide This compound Methylpicolinamide->AuroraB Inhibits

Caption: Proposed disruption of mitosis via Aurora-B kinase inhibition.

Anticipated Cellular Effects of this compound

The inhibition of the aforementioned signaling pathways is expected to manifest in several key cellular outcomes that are detrimental to cancer cell survival and proliferation.

Inhibition of Cancer Cell Proliferation

By blocking pro-proliferative signals from VEGFR-2 and c-Met, and by disrupting mitosis through Aurora-B inhibition, this compound is expected to have a potent anti-proliferative effect across a range of cancer cell lines.

Induction of Apoptosis

The disruption of survival signals downstream of c-Met and the induction of mitotic catastrophe via Aurora-B inhibition are strong inducers of apoptosis.[3][6] Therefore, treatment with this compound is anticipated to lead to a significant increase in programmed cell death in cancer cells.

Anti-Angiogenic Effects

Through the direct inhibition of VEGFR-2 signaling in endothelial cells, this compound is expected to suppress the formation of new blood vessels, thereby limiting the supply of oxygen and nutrients to the tumor.[3]

Table 1: Anti-proliferative Activity of Related Picolinamide Derivatives against Various Cancer Cell Lines
Compound ClassCancer Cell LineIC50 (µM)Putative TargetReference
Picolinamide DerivativesA549 (Lung)12.5 - 16.2VEGFR-2[2][5]
Picolinamide DerivativesHepG2 (Liver)18.2 - 22.4VEGFR-2[2][5]
4-(4-aminophenoxy)picolinamide derivative (Compound 46)A549 (Lung)0.26c-Met[6]
N-methylpicolinamide-4-thiol derivative (Compound 6p)HepG2 (Liver)<10Aurora-B[10]
N-methylpicolinamide-4-thiol derivative (Compound 6p)HCT-116 (Colon)<10Aurora-B[7][10]
4-(4-formamidophenylamino)-N-methylpicolinamide derivative (Compound 5q)HepG2 (Liver)Low µMNot specified[3]
4-(4-formamidophenylamino)-N-methylpicolinamide derivative (Compound 5q)HCT116 (Colon)Low µMNot specified[3]

Experimental Protocols for Mechanistic Elucidation

To validate the proposed mechanisms of action for this compound, a systematic series of in vitro and in vivo experiments are required. The following protocols provide a framework for these investigations.

Kinase Inhibition Assays

Objective: To determine the direct inhibitory effect of this compound on the kinase activity of VEGFR-2, c-Met, and Aurora-B.

Methodology:

  • Reagents: Recombinant human VEGFR-2, c-Met, and Aurora-B kinases; ATP; substrate peptides; this compound; kinase buffer.

  • Procedure:

    • Prepare a dilution series of this compound.

    • In a 96-well plate, add the kinase, substrate peptide, and this compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for a specified time.

    • Stop the reaction and quantify the phosphorylated substrate using a suitable method (e.g., luminescence-based assay, ELISA, or radiometric assay).

    • Calculate the IC50 value of this compound for each kinase.

Cell Viability and Proliferation Assay

Objective: To assess the cytotoxic and anti-proliferative effects of this compound on cancer cell lines.

Methodology:

  • Cell Lines: A panel of cancer cell lines with known expression levels of VEGFR-2, c-Met, and Aurora-B (e.g., A549, HepG2, HCT116).

  • Procedure (MTT Assay):

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Methodology:

  • Procedure:

    • Treat cancer cells with this compound at concentrations around the IC50 value for 24-48 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI).

    • Incubate in the dark for 15 minutes.

    • Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Endothelial Cell Tube Formation Assay

Objective: To evaluate the anti-angiogenic potential of this compound in vitro.

Methodology:

  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

  • Procedure:

    • Coat a 96-well plate with Matrigel and allow it to solidify.

    • Seed HUVECs onto the Matrigel-coated plate.

    • Treat the cells with various concentrations of this compound.

    • Incubate for 6-18 hours to allow for tube formation.

    • Visualize the tube-like structures using a microscope and quantify parameters such as total tube length and number of branch points.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies KinaseAssay Kinase Inhibition Assays (VEGFR-2, c-Met, Aurora-B) CellViability Cell Viability Assays (MTT, SRB) KinaseAssay->CellViability ApoptosisAssay Apoptosis Assays (Annexin V/PI, Caspase Activity) CellViability->ApoptosisAssay CellCycle Cell Cycle Analysis (Flow Cytometry) CellViability->CellCycle AngiogenesisAssay Endothelial Tube Formation Assay CellViability->AngiogenesisAssay Xenograft Tumor Xenograft Model in Mice ApoptosisAssay->Xenograft AngiogenesisAssay->Xenograft Pharmacokinetics Pharmacokinetic Studies Xenograft->Pharmacokinetics Toxicity Toxicity Studies Xenograft->Toxicity Start This compound Start->KinaseAssay

Caption: A typical experimental workflow for validating the mechanism of action.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is currently lacking, the wealth of data on related picolinamide derivatives allows for the formulation of a strong, testable hypothesis. The proposed multi-targeted approach, involving the inhibition of key kinases such as VEGFR-2, c-Met, and Aurora-B, suggests that this compound could be a potent anticancer agent with a broad spectrum of activity.

Future research should focus on validating these proposed mechanisms through rigorous in vitro and in vivo studies as outlined in this guide. Key steps will include:

  • Direct Target Identification: Utilizing techniques such as chemical proteomics to definitively identify the binding partners of this compound within cancer cells.

  • In Vivo Efficacy Studies: Evaluating the anti-tumor efficacy of this compound in various preclinical cancer models, including patient-derived xenografts.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing additional analogs of this compound to optimize its potency and selectivity.

The elucidation of the precise molecular mechanism of action of this compound will be crucial for its further development as a potential cancer therapeutic and for the identification of patient populations most likely to benefit from such a treatment.

References

  • Title: Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors Source: PubMed URL: [Link]

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  • Title: Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation Source: SciSpace URL: [Link]

  • Title: Design, synthesis and biological evaluation of 4-(4-aminophenoxy)picolinamide derivatives as potential antitumor agents Source: PubMed URL: [Link]

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The Rise of 3-Methylpicolinamide Derivatives: A Technical Guide to a New Frontier in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of targeted cancer therapy, the relentless pursuit of novel kinase inhibitors with enhanced potency, selectivity, and drug-like properties is paramount. This technical guide delves into the discovery and development of a promising class of small molecules: 3-methylpicolinamide derivatives. This scaffold has emerged as a privileged structure in the design of potent inhibitors against key oncogenic kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Aurora Kinases. We will explore the synthetic chemistry underpinning these derivatives, dissect their structure-activity relationships (SAR), and provide a comprehensive overview of their biological evaluation, from in vitro enzymatic assays to cell-based proliferation studies and in vivo efficacy models. Furthermore, this guide will illuminate the intricate signaling pathways modulated by these inhibitors and offer detailed, field-proven protocols for their characterization.

Introduction: The Kinase Conundrum and the Picolinamide Promise

Protein kinases, as central nodes in cellular signaling, have long been recognized as critical targets in oncology. Their dysregulation can drive the proliferation, survival, and angiogenic capabilities of cancer cells. While numerous kinase inhibitors have achieved clinical success, challenges such as off-target effects and acquired resistance necessitate the exploration of new chemical scaffolds.

The pyridine-based picolinamide core has garnered significant attention due to its ability to form key interactions within the ATP-binding pocket of various kinases.[1] The strategic placement of substituents on this versatile scaffold allows for the fine-tuning of inhibitory activity and selectivity. This guide focuses specifically on derivatives bearing a methyl group at the 3-position of the picolinamide ring, a substitution that can significantly influence the compound's conformational rigidity and interaction with the target kinase.

Medicinal Chemistry: Synthesizing the Next Generation of Inhibitors

The synthesis of this compound derivatives typically involves a multi-step approach, starting from commercially available substituted picolinic acids. A general synthetic route is outlined below, followed by a detailed experimental protocol.

General Synthetic Scheme

The core this compound scaffold is generally constructed through an amide coupling reaction between a suitable 3-methylpicolinic acid derivative and a desired amine. Variations in the amine component and further modifications to the pyridine ring allow for the creation of a diverse library of compounds for SAR studies.

Synthetic_Scheme start 3-Methylpicolinic Acid intermediate1 Acid Chloride / Activated Ester start->intermediate1 Thionyl Chloride or Activating Agent final_product This compound Derivative intermediate1->final_product Amide Coupling amine Primary/Secondary Amine (R-NHR') amine->final_product

Caption: General synthetic workflow for this compound derivatives.

Detailed Experimental Protocol: Synthesis of a Representative this compound Derivative

This protocol describes the synthesis of a hypothetical, yet representative, this compound derivative targeting VEGFR-2.

Step 1: Activation of 3-Methylpicolinic Acid

  • To a solution of 3-methylpicolinic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add oxalyl chloride (1.2 eq) dropwise at 0 °C.

  • Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

  • Allow the reaction mixture to stir at room temperature for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to afford the crude 3-methylpicolinoyl chloride. This is typically used in the next step without further purification.

Step 2: Amide Coupling

  • Dissolve the desired amine (e.g., 4-aminophenol, 1.0 eq) and triethylamine (2.5 eq) in anhydrous DCM (15 mL/mmol).

  • Cool the solution to 0 °C.

  • Add a solution of the crude 3-methylpicolinoyl chloride from Step 1 in anhydrous DCM dropwise to the amine solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final this compound derivative.

Mechanism of Action: Targeting Key Oncogenic Pathways

This compound derivatives have demonstrated potent inhibitory activity against several key kinases implicated in cancer progression. This section will focus on their mechanism of action against two prominent targets: VEGFR-2 and Aurora Kinases.

Inhibition of VEGFR-2 Signaling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[2]

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg P PI3K PI3K VEGFR2->PI3K P RAF RAF PLCg->RAF AKT AKT PI3K->AKT P MEK MEK RAF->MEK P ERK ERK MEK->ERK P Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Proliferation AKT->Proliferation VEGF VEGF VEGF->VEGFR2 Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibition

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

This compound derivatives act as ATP-competitive inhibitors, binding to the kinase domain of VEGFR-2 and preventing its autophosphorylation upon VEGF binding. This blockade abrogates the downstream signaling cascades, including the PLCγ-RAF-MEK-ERK and the PI3K-AKT pathways, ultimately leading to the inhibition of endothelial cell proliferation, migration, and survival.[3][4]

Inhibition of Aurora Kinase Signaling

The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is common in many cancers and is associated with genomic instability.

Aurora_Kinase_Pathway cluster_mitosis Mitosis AuroraB Aurora B Kinase HistoneH3 Histone H3 AuroraB->HistoneH3 P Spindle Spindle Assembly Checkpoint AuroraB->Spindle Cytokinesis Cytokinesis AuroraB->Cytokinesis CellCycleArrest Cell Cycle Arrest (G2/M) Inhibitor This compound Derivative Inhibitor->AuroraB Inhibition Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Role of Aurora B kinase in mitosis and its inhibition.

Derivatives of the picolinamide scaffold have been shown to selectively inhibit Aurora B kinase.[5] By binding to the ATP pocket of Aurora B, these compounds prevent the phosphorylation of its substrates, such as histone H3, which is crucial for chromosome condensation and segregation. Inhibition of Aurora B leads to defects in the spindle assembly checkpoint and cytokinesis, ultimately resulting in cell cycle arrest in the G2/M phase and subsequent apoptosis.

Pharmacological Evaluation: From Bench to Preclinical Models

The comprehensive evaluation of this compound derivatives involves a battery of in vitro and in vivo assays to determine their potency, selectivity, and therapeutic potential.

In Vitro Kinase Inhibition Assays

The primary assessment of a compound's activity is through in vitro kinase assays. These assays quantify the ability of the compound to inhibit the enzymatic activity of the target kinase.

Protocol: In Vitro VEGFR-2 Kinase Assay (Luminescence-based)

This protocol is adapted from commercially available kinase assay kits.[4][6][7]

  • Reagent Preparation:

    • Prepare a 1x kinase assay buffer from a 5x stock.

    • Prepare a master mix containing the kinase buffer, ATP, and a suitable peptide substrate (e.g., Poly-(Glu, Tyr) 4:1).

    • Prepare serial dilutions of the this compound test compound in the kinase buffer. Ensure the final DMSO concentration does not exceed 1%.

  • Assay Procedure:

    • To a 96-well white plate, add the master mix to all wells.

    • Add the diluted test compound to the sample wells.

    • Add vehicle control (kinase buffer with DMSO) to the positive control wells.

    • Add kinase buffer without the enzyme to the blank wells.

    • Initiate the reaction by adding the recombinant VEGFR-2 enzyme to all wells except the blank.

    • Incubate the plate at 30°C for 45-60 minutes.

  • Detection:

    • Add a luminescence-based ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the blank values from all other readings.

    • Calculate the percentage of kinase inhibition relative to the positive control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Anti-Proliferation Assays

To assess the compound's effect on cancer cells, anti-proliferation assays are performed. The MTT assay is a widely used colorimetric method that measures cell metabolic activity as an indicator of cell viability.[8][9][10]

Protocol: MTT Cell Proliferation Assay

  • Cell Plating:

    • Seed cancer cells (e.g., human umbilical vein endothelial cells (HUVECs) for anti-angiogenic assessment, or various tumor cell lines) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the this compound derivative for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Incubation:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value as described for the kinase assay.

In Vivo Efficacy Studies

Promising compounds are advanced to in vivo studies using animal models to evaluate their anti-tumor efficacy and tolerability. Subcutaneous xenograft models in immunocompromised mice are commonly employed.[11][12][13][14]

General Protocol for a Xenograft Study:

  • Cancer cells are injected subcutaneously into the flank of immunocompromised mice.

  • Once tumors reach a palpable size, mice are randomized into treatment and control groups.

  • The this compound derivative is administered orally or via intraperitoneal injection at various doses and schedules.

  • Tumor volume and body weight are measured regularly.

  • At the end of the study, tumors are excised and may be used for pharmacodynamic analysis (e.g., western blotting for target kinase phosphorylation).

Structure-Activity Relationship (SAR) and Data Presentation

The systematic modification of the this compound scaffold and the evaluation of the resulting analogs allow for the elucidation of the structure-activity relationship (SAR), guiding the optimization of lead compounds.

CompoundR1R2VEGFR-2 IC50 (nM)HUVEC Proliferation IC50 (µM)
1a H4-phenoxyaniline8712.5
1b 3-methyl4-phenoxyaniline538.2
1c H4-(3-chloro-4-fluorophenoxy)aniline275.1
1d 3-methyl4-(3-chloro-4-fluorophenoxy)aniline152.8

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate a potential SAR trend where the 3-methyl group enhances potency.

The data suggests that the presence of a 3-methyl group on the picolinamide ring can lead to a modest to significant increase in both enzymatic and cellular potency. This could be attributed to favorable steric interactions within the kinase's active site or by influencing the overall conformation of the inhibitor to better fit the binding pocket.

Pharmacokinetics and Clinical Development

The pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) of this compound derivatives are crucial for their development as therapeutic agents. Preclinical studies in animal models are conducted to assess oral bioavailability, plasma half-life, and metabolic stability.[15][16][17] While specific clinical trial data for this compound derivatives is not yet widely available, the broader class of pyridine-based kinase inhibitors has seen significant clinical investigation, with some compounds receiving regulatory approval.[2][5][18] The promising preclinical data for picolinamide derivatives suggests their potential for future clinical development.

Conclusion and Future Directions

This compound derivatives represent a promising and versatile scaffold for the development of novel kinase inhibitors. Their straightforward synthesis, coupled with the potential for potent and selective inhibition of key oncogenic kinases like VEGFR-2 and Aurora kinases, makes them attractive candidates for further preclinical and clinical investigation. Future efforts should focus on expanding the SAR studies to further optimize their potency and selectivity, as well as conducting comprehensive pharmacokinetic and toxicology studies to pave the way for their entry into clinical trials. The insights and protocols provided in this guide aim to facilitate and accelerate the research and development of this exciting new class of anti-cancer agents.

References

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  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. Retrieved from [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved from [Link]

  • Halder, P., Rai, A., Talukdar, V., Das, P., & Lakkaniga, N. R. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 15(5), 1452-1470. [Link]

  • Halder, P., Rai, A., Talukdar, V., Das, P., & Lakkaniga, N. R. (2024). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry, 15(5), 1452-1470. [Link]

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Investigating the biological activity of 3-Methylpicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of the N-Methylpicolinamide Scaffold

This guide provides a comprehensive technical overview of the biological activities associated with the N-methylpicolinamide scaffold, a core moiety in a promising class of emerging anticancer therapeutics. While direct biological data on the parent compound, 3-Methylpicolinamide, is limited in current scientific literature, extensive research has been conducted on its derivatives, revealing significant potential in oncology. This document will delve into the mechanisms of action, structure-activity relationships, and key experimental findings related to these derivatives, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction: The N-Methylpicolinamide Scaffold in Oncology

The quest for novel, more effective, and less toxic anticancer agents is a cornerstone of modern medicinal chemistry. In this landscape, the N-methylpicolinamide moiety has emerged as a privileged scaffold, forming the basis for a variety of synthetic compounds with potent antitumor properties.[1] Research has demonstrated that derivatives of N-methylpicolinamide exhibit a range of biological activities that strike at the heart of cancer progression, including the inhibition of cell proliferation, the suppression of tumor angiogenesis, and the induction of programmed cell death (apoptosis).[2][3] This guide will explore these activities in detail, providing both the theoretical underpinnings and the practical methodologies for their investigation.

Chapter 1: Broad-Spectrum Antiproliferative Activity

A primary indicator of a compound's potential as an anticancer agent is its ability to inhibit the growth of cancer cells. Derivatives of N-methylpicolinamide have consistently demonstrated potent, broad-spectrum antiproliferative activity across a range of human cancer cell lines.

In Vitro Efficacy

Studies have shown that N-methylpicolinamide derivatives are effective against various cancer types, including:

  • Liver Cancer: (e.g., HepG2 cell line)[2][3]

  • Colon Cancer: (e.g., HCT116, SW480 cell lines)[2][3]

  • Lung Cancer: (e.g., A549, SPC-A1 cell lines)[3][4]

  • Melanoma: (e.g., A375 cell line)[3]

The potency of these compounds is often quantified by their half-maximal inhibitory concentration (IC50), with several derivatives exhibiting activity in the low micromolar range, comparable or even superior to established chemotherapy drugs like Sorafenib.[3][5]

Table 1: Antiproliferative Activity of Selected N-Methylpicolinamide Derivatives
Compound IDCancer Cell LineIC50 (µM)Reference
5q HepG2Data not specified, but noted as potent[2]
5q HCT116Data not specified, but noted as potent[2]
6p HepG22.23[6]
6p HCT1169.14[6]
6p SW4808.78[6]
6p SPC-A19.61[6]
6p A3756.97[6]
43 A5490.58[4]
43 HepG20.47[4]
43 MCF-70.74[4]
Sorafenib HepG216.30[6]
Experimental Protocol: MTT Assay for Cell Proliferation

This protocol outlines a standard method for assessing the antiproliferative activity of N-methylpicolinamide derivatives.

  • Cell Seeding: Plate cancer cells (e.g., HepG2, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Sorafenib).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by metabolically active cells to form a purple formazan product.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Chapter 2: Key Mechanisms of Antitumor Action

The efficacy of N-methylpicolinamide derivatives stems from their ability to modulate multiple critical pathways involved in tumor growth and survival.

Inhibition of Angiogenesis

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis.[2] Certain 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives have been shown to effectively suppress this process.[2][7] In vivo studies in colon carcinoma-burdened mice demonstrated that treatment with compound 5q led to a significant decrease in vessel density within the tumor tissue, as measured by CD31 immunohistochemistry.[7] This anti-angiogenic effect contributes to starving the tumor of essential nutrients and oxygen, thereby inhibiting its growth.

G cluster_tumor Tumor Microenvironment cluster_drug Mechanism of Action Tumor Cells Tumor Cells VEGF VEGF Tumor Cells->VEGF Blood Vessel Blood Vessel Blood Vessel->Tumor Cells VEGF Receptor VEGF Receptor VEGF->VEGF Receptor N-Methylpicolinamide Derivative N-Methylpicolinamide Derivative N-Methylpicolinamide Derivative->VEGF Receptor VEGF Receptor->Blood Vessel

Caption: Inhibition of Angiogenesis by N-Methylpicolinamide Derivatives.

Induction of Apoptosis

In addition to halting growth, effective cancer therapies should ideally eliminate cancer cells. N-methylpicolinamide derivatives have been shown to induce apoptosis, or programmed cell death, in tumor cells.[2] In the same in vivo model mentioned above, TUNEL assays revealed a significant increase in apoptotic cells in tumors treated with compound 5q compared to controls.[7] This indicates that the compound can trigger an intrinsic cell death program within the cancer cells.

G N-Methylpicolinamide Derivative N-Methylpicolinamide Derivative Cancer Cell Cancer Cell N-Methylpicolinamide Derivative->Cancer Cell Pro-apoptotic Proteins (Bax, Bak) Pro-apoptotic Proteins (Bax, Bak) N-Methylpicolinamide Derivative->Pro-apoptotic Proteins (Bax, Bak) activates Apoptosis Apoptosis Mitochondrion Mitochondrion Pro-apoptotic Proteins (Bax, Bak)->Mitochondrion permeabilizes Cytochrome c Cytochrome c Mitochondrion->Cytochrome c releases Caspase Cascade Caspase Cascade Cytochrome c->Caspase Cascade activates Caspase Cascade->Apoptosis

Caption: Apoptosis Induction Pathway.

Kinase Inhibition

Many cancers are driven by the aberrant activity of protein kinases. The N-methylpicolinamide scaffold has proven to be an excellent starting point for the design of potent and selective kinase inhibitors.

  • Aurora-B Kinase: A novel series of N-methylpicolinamide-4-thiol derivatives were found to selectively inhibit Aurora-B kinase.[3][5] Aurora-B is a key regulator of mitosis, and its overexpression is common in many tumors.[3] Compound 6p , for instance, showed 87% inhibition of Aurora-B kinase at a 10 µM concentration.[6]

  • c-Met Kinase: Other derivatives incorporating a pyridazinone moiety have been designed as selective inhibitors of c-Met kinase.[4] The c-Met pathway is implicated in cell proliferation, motility, and invasion. The most promising compound from this series, 43 , exhibited an IC50 of 16 nM against c-Met.[4]

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific kinase.

  • Reagents: Obtain the purified recombinant kinase (e.g., Aurora-B, c-Met), a suitable substrate peptide, and ATP.

  • Reaction Setup: In a 96-well plate, add the kinase, the test compound at various concentrations, and the substrate peptide in a kinase reaction buffer.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody-based ELISA or a luminescence-based assay that measures the amount of remaining ATP.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by plotting the inhibition percentage against the compound concentration.

Chapter 3: Structure-Activity Relationship (SAR) and Future Directions

The biological activity of N-methylpicolinamide derivatives is highly dependent on the nature and position of substituents on the picolinamide ring and associated phenyl groups. For instance, in the N-methylpicolinamide-4-thiol series, the introduction of a chloroacetyl group at the para-position of the phenyl ring (compound 6p ) resulted in the most potent analogue against HepG2 cells.[3] The development of novel, more potent, and selective agents will rely on further exploration of the chemical space around this versatile scaffold. Future research may focus on:

  • Optimizing the kinase selectivity profile to minimize off-target effects.

  • Improving the pharmacokinetic properties of lead compounds.

  • Investigating synergistic combinations with other anticancer agents.

Conclusion

The N-methylpicolinamide scaffold is a validated and promising platform for the development of novel anticancer therapeutics. Its derivatives have demonstrated a multifactorial mechanism of action, encompassing antiproliferative, anti-angiogenic, and pro-apoptotic effects, often driven by the inhibition of key oncogenic kinases. The continued investigation and optimization of this chemical class hold significant promise for the future of cancer treatment.

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The 3-Methylpicolinamide Scaffold: A Privileged Motif for Novel Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-methylpicolinamide scaffold has emerged as a significant and versatile platform in modern medicinal chemistry. Characterized by a pyridine ring substituted with a methyl group at the 3-position and an amide functional group at the 2-position, this "privileged scaffold" serves as a foundational structure for a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the this compound core, detailing its synthesis, chemical properties, and, most notably, its successful application in the design of targeted therapeutics. With a primary focus on its role in the development of kinase inhibitors for oncology, this guide also explores the burgeoning potential of this scaffold in other therapeutic areas, including neurodegenerative diseases. Detailed experimental protocols, structure-activity relationship (SAR) analyses, and mechanistic insights are provided to equip researchers with the knowledge to leverage this promising scaffold in their drug discovery endeavors.

Introduction: The Rise of a Privileged Scaffold

In the landscape of drug discovery, "privileged scaffolds" are molecular frameworks that are capable of binding to multiple biological targets with high affinity, thereby serving as a rich source for the development of novel therapeutics. The this compound moiety has earned its place within this esteemed class of structures. Its inherent structural features, including the nitrogen atom in the pyridine ring acting as a hydrogen bond acceptor and the amide group serving as both a hydrogen bond donor and acceptor, provide a versatile template for molecular recognition.

The strategic placement of the methyl group at the 3-position introduces steric and electronic modifications that can profoundly influence the binding affinity and selectivity of its derivatives. This guide will delve into the chemical nuances of this scaffold and elucidate how its unique properties have been exploited to design potent and selective drug candidates. While the application of this scaffold is broad, its most significant impact to date has been in the field of oncology, particularly in the design of inhibitors for crucial signaling proteins like Aurora kinases and Vascular Endothelial Growth Factor Receptor (VEGFR).

Synthetic Strategies and Chemical Properties

The synthesis of this compound and its derivatives is a critical aspect of its utilization in drug discovery. A robust and flexible synthetic route allows for the generation of diverse chemical libraries for biological screening.

General Synthesis of the this compound Core

The fundamental this compound scaffold can be synthesized from commercially available 3-methylpicolinic acid. The process typically involves the activation of the carboxylic acid, followed by amidation.

Experimental Protocol: Synthesis of this compound from 3-Methylpicolinic Acid

  • Acid Chloride Formation: To a solution of 3-methylpicolinic acid (1 equivalent) in an appropriate anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Solvent Removal: Upon completion, the excess thionyl chloride and solvent are removed under reduced pressure to yield the crude 3-methylpicolinoyl chloride.

  • Amidation: The crude acid chloride is then dissolved in an anhydrous aprotic solvent like DCM and cooled to 0 °C. A solution of aqueous ammonia or a primary/secondary amine (2 equivalents) is added dropwise.

  • Work-up and Purification: The reaction is stirred at room temperature until completion. The reaction mixture is then washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to afford the desired this compound derivative.

Synthesis of Key Intermediates: The Case of 4-Chloro-N-methylpicolinamide

A pivotal intermediate in the synthesis of many biologically active molecules, including the multi-kinase inhibitor sorafenib, is 4-chloro-N-methylpicolinamide. Its synthesis showcases a common strategy for introducing functionality onto the picolinamide ring.[1]

Experimental Protocol: Synthesis of 4-Chloro-N-methylpicolinamide

  • Chlorination and Acid Chloride Formation: Picolinic acid is reacted with thionyl chloride to concurrently achieve chlorination at the 4-position and formation of the acid chloride.[1] This reaction is typically carried out at elevated temperatures.

  • Amidation: The resulting 4-chloropicolinoyl chloride is then reacted with a solution of methylamine in a suitable solvent, such as tetrahydrofuran (THF), to yield 4-chloro-N-methylpicolinamide.[1][2]

  • Purification: The product is purified through standard techniques like crystallization or column chromatography.[2] The structure and purity are confirmed using analytical methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[3]

The this compound Scaffold in Oncology: A Focus on Kinase Inhibition

The this compound scaffold has been extensively utilized in the development of small molecule kinase inhibitors for cancer therapy. The pyridine nitrogen and amide moiety are adept at forming key hydrogen bond interactions within the ATP-binding pocket of various kinases, while the rest of the scaffold serves as a versatile anchor for attaching different substituents to achieve potency and selectivity.

Aurora Kinase Inhibition

Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis. Their overexpression is frequently observed in a wide range of human cancers, making them attractive targets for anticancer drug development.[4]

A novel series of N-methylpicolinamide-4-thiol derivatives has been synthesized and evaluated for their antitumor activities.[4] Among these, compound 6p displayed potent and broad-spectrum anti-proliferative activities against several human cancer cell lines, with IC50 values in the low micromolar range, and in some cases, exhibiting greater potency than the approved drug sorafenib.[4] Advanced kinase inhibitory assays revealed that compound 6p could selectively inhibit Aurora-B kinase.[4]

Structure-Activity Relationship (SAR) Insights:

  • The N-methylpicolinamide core was found to be essential for the observed activity.

  • The nature of the substituent on the phenyl ring attached to the thiol linker significantly influenced the inhibitory potency. For instance, the introduction of two methoxy groups at the meta-positions of the phenyl ring (compound 6e ) resulted in one of the most potent inhibitors in the series.[4]

Experimental Protocol: In Vitro Aurora B Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a luminescence-based assay to quantify the inhibitory activity of a test compound against recombinant human Aurora B kinase by measuring the amount of ATP remaining after the kinase reaction.

  • Reagent Preparation: Prepare a 1x Kinase Buffer, a Master Mix containing ATP and a suitable substrate (e.g., Kemptide), and serial dilutions of the test compound in DMSO.

  • Kinase Reaction: Add the Master Mix to the wells of a 96-well plate. Add the test compound dilutions to the appropriate wells. Initiate the reaction by adding the diluted Aurora B kinase enzyme. Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).

  • Signal Detection: Stop the kinase reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™. Subsequently, add a Kinase Detection Reagent that converts ADP to ATP and generates a luminescent signal via a luciferase reaction.

  • Data Analysis: Measure the luminescence using a microplate reader. The IC50 value, representing the concentration of the inhibitor that reduces kinase activity by 50%, is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1] Inhibition of the VEGFR-2 signaling pathway is a well-established strategy in cancer therapy.

Derivatives of 4-(4-formamidophenylamino)-N-methylpicolinamide have been synthesized and evaluated as potential antitumor agents.[1] These compounds were found to inhibit the proliferation of human cancer cell lines, such as HepG2 and HCT116, at low micromolar concentrations.[1] The most potent analog, 5q , demonstrated broad-spectrum antiproliferative activity and was shown to prolong the survival of mice with colon carcinoma by suppressing angiogenesis and inducing apoptosis and necrosis.[1]

Emerging Applications: A Glimpse into Neurodegenerative Diseases

While the primary success of the this compound scaffold has been in oncology, its potential in other therapeutic areas, particularly neurodegenerative diseases, is an area of growing interest. The scaffold's ability to be readily modified allows for the exploration of its interaction with a variety of biological targets relevant to these complex disorders.

Acetylcholinesterase Inhibition and Alzheimer's Disease

Alzheimer's disease is characterized by a decline in cognitive function, which is partly attributed to a deficiency in the neurotransmitter acetylcholine. Inhibiting acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine, is a key therapeutic strategy. A series of picolinamide derivatives containing a dimethylamine side chain have been synthesized and evaluated for their AChE inhibitory activity.[5] In this series, a picolinamide derivative, compound 7a , demonstrated the most potent AChE inhibitory activity with an IC50 of 2.49 µM and high selectivity over butyrylcholinesterase (BChE).[5] Molecular docking studies suggest that this compound can bind to both the catalytic and peripheral sites of AChE.[5] While not a this compound derivative, this study highlights the potential of the broader picolinamide scaffold in the context of Alzheimer's disease. Further investigation into the impact of a 3-methyl substituent on AChE inhibition and other relevant targets in Alzheimer's disease is warranted.

Anti-Neuroinflammatory Potential

Neuroinflammation is a common pathological feature of many neurodegenerative diseases, including Alzheimer's and Parkinson's disease. The development of agents that can modulate neuroinflammatory pathways is a promising therapeutic avenue. The anti-neuroinflammatory properties of various picolinamide derivatives are being explored. For instance, isatin derivatives, which share some structural similarities with the picolinamide scaffold in terms of being aromatic amides, have been shown to reduce the release of pro-inflammatory mediators from activated microglia.[6] This suggests that the picolinamide scaffold itself, with appropriate functionalization, could be a valuable starting point for the design of novel anti-neuroinflammatory agents.

The this compound Scaffold and PARP Inhibition: An Area for Future Exploration

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of anticancer agents, particularly for tumors with deficiencies in DNA repair pathways.[7][8] The core chemical structures of many approved PARP inhibitors are based on a nicotinamide mimic that competes with the natural substrate NAD+.[7] Given that the picolinamide scaffold is an isomer of nicotinamide, it is plausible that derivatives of this compound could be designed to target the NAD+ binding site of PARP enzymes. However, to date, there is a lack of direct experimental evidence in the public domain demonstrating that this compound derivatives are potent and direct PARP inhibitors. This remains an intriguing and underexplored area for future research. The development of this compound-based PARP inhibitors could potentially lead to novel therapeutic agents with unique selectivity profiles and pharmacological properties.

Conclusion and Future Perspectives

The this compound scaffold has proven to be a highly valuable and versatile platform in the design and discovery of novel therapeutic agents. Its success in the development of potent and selective kinase inhibitors for oncology underscores its "privileged" nature. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship studies, enabling the fine-tuning of its pharmacological properties.

While the primary focus of this guide has been on its application in cancer, the emerging, albeit limited, evidence of its potential in neurodegenerative diseases suggests that the full therapeutic scope of the this compound scaffold is yet to be fully realized. Future research should be directed towards a more comprehensive exploration of its activity against a wider range of biological targets, including those involved in neuroinflammation and DNA repair. The systematic derivatization of the this compound core, guided by computational modeling and high-throughput screening, will undoubtedly lead to the discovery of new and improved drug candidates for a variety of human diseases.

References

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  • Clegg, J. K., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5, 9950. [Link]

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Data Presentation

Table 1: Antiproliferative Activities of N-Methylpicolinamide-4-thiol Derivatives against HepG2 Cells

CompoundR GroupIC50 (µM)
6a-phenyl16.54
6b-phenyl-m-OCH315.43
6c-phenyl-p-OCH346.97
6d-phenyl-o-OCH323.91
6e-phenyl-3,5-Di-OCH37.12
6f-phenyl-o-Cl61.55
6g-phenyl-m-F48.93
Sorafenib-16.30

Data adapted from Huang et al., 2012.[3]

Table 2: Antiproliferative Activities of 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives

CompoundLinkerR GroupHepG2 IC50 (µM)HCT116 IC50 (µM)
5aUrea-phenyl5.344.87
5bUrea-3-trifluoromethylphenyl3.122.98
5jAmide-phenyl6.155.76
5qEther-3,5-dichlorophenyl1.231.09
Sorafenib--4.564.12

Data adapted from Li et al., 2021.[1]

Visualizations

G cluster_synthesis General Synthesis of this compound Derivatives 3-Methylpicolinic_Acid 3-Methylpicolinic Acid Acid_Chloride 3-Methylpicolinoyl Chloride 3-Methylpicolinic_Acid->Acid_Chloride SOCl2 3-Methylpicolinamide_Derivative This compound Derivative Acid_Chloride->3-Methylpicolinamide_Derivative Amine R-NH2 Amine->3-Methylpicolinamide_Derivative

Caption: General synthetic scheme for this compound derivatives.

G cluster_aurora Aurora Kinase Inhibition Workflow Prepare_Reagents 1. Prepare Kinase Buffer, Master Mix (ATP, Substrate), and Inhibitor Dilutions Kinase_Reaction 2. Incubate Aurora Kinase with Master Mix and Inhibitor Prepare_Reagents->Kinase_Reaction Stop_Reaction 3. Add ADP-Glo™ Reagent to Stop Reaction and Deplete ATP Kinase_Reaction->Stop_Reaction Detect_Signal 4. Add Kinase Detection Reagent to Generate Luminescence Stop_Reaction->Detect_Signal Measure_Luminescence 5. Read Plate on Luminometer Detect_Signal->Measure_Luminescence Data_Analysis 6. Calculate % Inhibition and Determine IC50 Measure_Luminescence->Data_Analysis

Caption: Workflow for an in vitro Aurora kinase inhibition assay.

G VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Picolinamide_Derivative This compound Derivative Picolinamide_Derivative->VEGFR2 Inhibits Angiogenesis Angiogenesis PLCg->Angiogenesis Proliferation Cell Proliferation PI3K->Proliferation

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

Sources

Picolinamide Derivatives as Modulators of Critical Disease Pathways: A Technical Guide to Therapeutic Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The picolinamide (pyridine-2-carboxamide) scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a foundational building block for a diverse array of therapeutically significant molecules.[1][2] Its inherent properties, including its role as a bidentate chelating ligand and a directing group for complex chemical syntheses, have enabled the development of compounds across a remarkable range of disease areas.[3] This guide provides an in-depth technical exploration of the therapeutic potential of picolinamide compounds for researchers, scientists, and drug development professionals. We will dissect the key mechanisms of action, from antifungal and anticancer to metabolic and antibacterial applications, grounding these discussions in the latest scientific evidence. Furthermore, this document serves as a practical handbook, detailing the causality behind crucial experimental choices and providing robust, self-validating protocols for the preclinical evaluation of novel picolinamide derivatives.

Part 1: The Picolinamide Scaffold: A Versatile Foundation for Drug Design

The picolinamide structure is deceptively simple: a pyridine ring substituted at the 2-position with a carboxamide group.[1] This arrangement, however, confers significant chemical versatility. The nitrogen atom of the pyridine ring and the amide group can act in concert as a bidentate chelating agent, a property leveraged in coordination chemistry.[2] In synthetic chemistry, the picolinamide moiety is frequently employed as a directing group, facilitating transition-metal-catalyzed C-H activation reactions to build molecular complexity.[3][4]

The synthesis of picolinamide derivatives typically involves the coupling of picolinic acid (or its activated form, such as an acid chloride) with a desired amine.[5][6] This straightforward amide bond formation allows for the systematic exploration of chemical space by varying the amine substituent, which is a cornerstone of structure-activity relationship (SAR) studies.

G cluster_synthesis General Synthesis Workflow PicolinicAcid Picolinic Acid / Derivative Activation Activation Step (e.g., SOCl₂, EDCI/HOBt) PicolinicAcid->Activation Reagents PicolinoylChloride Activated Intermediate (e.g., Picolinoyl Chloride) Activation->PicolinoylChloride Coupling Amide Coupling Reaction PicolinoylChloride->Coupling Amine Primary/Secondary Amine (R-NH₂ or R₂-NH) Amine->Coupling Nucleophilic Attack Purification Purification (Chromatography, Recrystallization) Coupling->Purification FinalCompound Final Picolinamide Compound Purification->FinalCompound

Caption: General workflow for the synthesis of picolinamide derivatives.

Part 2: Key Therapeutic Areas & Mechanisms of Action

The functional versatility of the picolinamide scaffold has been exploited to target a wide range of proteins and pathways implicated in human disease.

Antifungal Agents: Targeting Fungal Lipid Homeostasis

Invasive fungal infections are a growing threat associated with high mortality rates, yet the clinical armamentarium remains limited.[7] Picolinamide compounds have emerged as a promising new class of antifungals with a novel mechanism of action.[7]

  • Mechanism of Action: A key breakthrough was the identification of the fungal lipid-transfer protein Sec14p as the direct and essential target of specific benzamide and picolinamide derivatives.[7] Sec14p is the major phosphatidylinositol/phosphatidylcholine transfer protein in Saccharomyces cerevisiae, and its activity is crucial for maintaining the lipid metabolism balance and signaling required for membrane trafficking from the Golgi complex.[7] X-ray co-crystal structures have confirmed that these inhibitors bind directly within the lipid-binding pocket of Sec14p, providing a clear rationale for the observed SAR and a pathway for structure-based drug design.[7] Crucially, these compounds display high specificity, showing toxicity to fungi but not to mammalian cells, as the mammalian SEC14L proteins lack the specific substructure targeted by the inhibitors.[7]

G cluster_pathway Sec14p Inhibition Pathway Golgi Golgi Complex Sec14p Sec14p Protein (Lipid Transfer) Golgi->Sec14p Regulates Lipid Composition Vesicle Secretory Vesicles Sec14p->Vesicle Enables Budding PM Plasma Membrane Vesicle->PM Exocytic Trafficking Picolinamide Picolinamide Inhibitor Picolinamide->Sec14p Binds & Inhibits

Caption: Picolinamides inhibit fungal growth by blocking Sec14p function.

  • Quantitative Data Summary:

Compound ClassTarget OrganismIn Vitro AssayIC₅₀ / MICReference
Picolinamide 1S. cerevisiaeCell Growth~20 µM[7]
Picolinamide 2S. cerevisiaeCell Growth<20 µM[7]
Chloro-picolinamideR. solaniAntifungal BioassayED₅₀ 29.08 µg/mL[8]
Chloro-picolinamideA. alternataAntifungal BioassayED₅₀ 33.90 µg/mL[8]
Anticancer Therapeutics: From Kinase Inhibition to Immunotherapy

The picolinamide scaffold is prevalent in the development of anticancer agents, particularly kinase inhibitors.

  • Mechanism 1: VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical mediator of angiogenesis, the process by which tumors form new blood vessels to support their growth.[9] Inhibition of the VEGFR-2 signaling pathway is a clinically validated strategy for cancer therapy. Novel picolinamide-based derivatives have been designed and synthesized as potent VEGFR-2 inhibitors, demonstrating effective antiproliferative activity against cancer cell lines such as A549 (lung) and HepG2 (liver).[9] Molecular docking studies suggest these compounds bind to the ATP-binding site of the kinase, with the pyridine nitrogen and amide NH group forming key hydrogen bonds with the hinge residue Cys919.[9]

  • Mechanism 2: HPK1 Inhibition in Immuno-Oncology: Hematopoietic progenitor kinase 1 (HPK1) has emerged as a key negative regulator of T-cell activation.[10] Inhibiting HPK1 can enhance the body's immune response against tumors, making it an attractive target for immunotherapy, especially in combination with checkpoint inhibitors like anti-PD-1. Pyridine-2-carboxamide analogues have been identified as potent and highly selective HPK1 inhibitors.[10] These compounds have demonstrated robust in vivo efficacy in murine colorectal cancer models (CT26 and MC38), significantly inhibiting tumor growth when combined with an anti-PD-1 antibody.[10]

G cluster_pathway VEGFR-2 Signaling Inhibition VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Activates PI3K PI3K/AKT Pathway VEGFR2->PI3K MAPK MAPK/ERK Pathway VEGFR2->MAPK Proliferation Cell Proliferation Angiogenesis PI3K->Proliferation MAPK->Proliferation Picolinamide Picolinamide Inhibitor Picolinamide->VEGFR2 Blocks ATP Site

Caption: Picolinamide-based inhibitors block tumor angiogenesis.

  • Quantitative Data Summary:

CompoundTarget / Cell LineAssay TypeIC₅₀Reference
Derivative 8jA549 CellsAntiproliferative12.5 µM[9]
Derivative 8lHepG2 CellsAntiproliferative18.2 µM[9]
Compound 19HPK1 KinaseEnzymatic<10 nM (undisclosed)[10]
BPA-B9MDA-MB-231 CellsAntiproliferative16 nM[11]
Metabolic Modulators: Inhibition of 11β-HSD1

Metabolic syndrome and type 2 diabetes are characterized by glucocorticoid excess in key metabolic tissues. The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) catalyzes the conversion of inactive cortisone to active cortisol, amplifying local glucocorticoid action.

  • Mechanism of Action: Inhibition of 11β-HSD1 is a therapeutic strategy to lower tissue cortisol levels, thereby improving insulin sensitivity and glucose metabolism. A series of 6-substituted picolinamide derivatives were identified and optimized as potent, selective, and orally available inhibitors of 11β-HSD1.[12][13] Lead compounds from this class were shown to be efficacious in a high-fat diet/streptozotocin (HF/STZ) mouse model of diabetes, reducing fasting blood glucose and insulin levels after oral dosing.[12] Further optimization led to compounds that also improved lipid profiles in ob/ob mice.[13]

Novel Antibacterials: Selective Targeting of Clostridioides difficile

Clostridioides difficile infection (CDI) is a major cause of antibiotic-associated diarrhea. A significant challenge in treating CDI is that broad-spectrum antibiotics disrupt the natural gut flora, leading to high rates of recurrence.

  • Mechanism of Action: A class of picolinamides has been discovered that shows exceptional potency and selectivity against C. difficile.[14] Through systematic SAR, researchers developed compound 87, which was over 1000-fold more selective for C. difficile than for the Gram-positive bacterium MRSA.[14] This exquisite selectivity is critical; the compound lacks activity against common gut microbiota, which is hypothesized to reduce the risk of gut dysbiosis and subsequent CDI recurrence.[14] These compounds are designed for poor absorption to achieve high concentrations in the gut where the infection resides.[14]

Part 3: A Practical Guide to Preclinical Evaluation

The translation of a promising picolinamide compound from a chemical entity to a therapeutic candidate requires a rigorous and logical cascade of preclinical assays. Each step is designed to answer a specific question, de-risking the asset for further development.

In Vitro Assay Cascade

The goal of the in vitro cascade is to confirm target engagement, determine cellular potency, and assess initial safety and specificity.

  • 1. Primary Screening (Target-Based Assay):

    • Causality: The first experiment must validate that the compound interacts with its intended molecular target. This confirms the hypothesis-driven design and distinguishes on-target from off-target or artifactual activity.

    • Protocol: 11β-HSD1 Homogeneous Time-Resolved Fluorescence (HTRF) Assay

      • Principle: This is a competitive immunoassay to measure the cortisol produced by the 11β-HSD1 enzyme.

      • Reagents: Recombinant human 11β-HSD1, Cortisone (substrate), NADPH (cofactor), Cortisol-d2 (HTRF tracer), anti-Cortisol-Cryptate (HTRF antibody).

      • Procedure: a. Dispense 2 µL of test picolinamide compound dilutions (in DMSO) into a 384-well plate. b. Add 4 µL of enzyme/substrate/cofactor mix to each well. c. Incubate for 60 minutes at 37°C to allow the enzymatic reaction to proceed. d. Add 4 µL of HTRF tracer and antibody mix to stop the reaction and initiate detection. e. Incubate for 2 hours at room temperature. f. Read the plate on an HTRF-compatible reader (665 nm and 620 nm).

      • Data Analysis: Calculate the ratio of the two emission signals and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

    • Self-Validation: The protocol must include a positive control (known inhibitor) to confirm assay performance and a negative control (DMSO vehicle) to define the 0% and 100% inhibition windows.

  • 2. Secondary Screening (Cell-Based Assay):

    • Causality: After confirming target engagement, it is critical to determine if the compound can cross the cell membrane and exert a biological effect in a cellular context. This step bridges the gap between biochemical potency and physiological activity.

    • Protocol: Antiproliferative Assay (MTS)

      • Principle: Measures the metabolic activity of viable cells. The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product.

      • Cell Lines: Choose cell lines relevant to the therapeutic indication (e.g., A549 or HepG2 for an anticancer VEGFR-2 inhibitor).[9]

      • Procedure: a. Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight. b. Treat cells with a serial dilution of the picolinamide compound for 72 hours. c. Add MTS reagent to each well and incubate for 1-4 hours at 37°C. d. Measure the absorbance at 490 nm using a plate reader.

      • Data Analysis: Normalize the absorbance values to vehicle-treated controls and calculate the GI₅₀ (concentration for 50% growth inhibition).

    • Self-Validation: Including a reference compound (e.g., Sorafenib for a VEGFR-2 inhibitor) validates the sensitivity of the cell line.[9] A counter-screen using a non-cancerous cell line (e.g., primary dermal fibroblasts) provides an early indication of therapeutic index.[15]

G cluster_workflow In Vitro Screening Cascade CompoundLib Compound Library PrimaryAssay Primary Screen (Biochemical/Target-Based) Is the target hit? CompoundLib->PrimaryAssay HitConfirm Hit Confirmation & IC₅₀ Determination PrimaryAssay->HitConfirm Initial Hits SecondaryAssay Secondary Screen (Cell-Based Potency) Is it active in cells? HitConfirm->SecondaryAssay SelectivityAssay Selectivity/Toxicity Screen (e.g., Kinase Panel, Normal Cells) Is it selective & safe? SecondaryAssay->SelectivityAssay Potent Compounds LeadCandidate Lead Candidate for In Vivo Studies SelectivityAssay->LeadCandidate Selective Compounds

Caption: A logical workflow for in vitro evaluation of picolinamide compounds.

In Vivo Validation

In vivo studies are essential to understand a compound's behavior in a complex biological system, assessing its pharmacokinetics (PK) and therapeutic efficacy.[16][17]

  • 1. Pharmacokinetic (PK) Studies:

    • Causality: An effective drug must reach its target tissue in sufficient concentration for a sufficient duration. A PK study is performed before an efficacy study to determine the appropriate dose and schedule.

    • Protocol Outline: Mouse PK Study

      • Subjects: Healthy C57BL/6 mice.[12]

      • Administration: Administer the compound via intravenous (IV) and oral (PO) routes in separate cohorts.

      • Sampling: Collect blood samples at multiple time points (e.g., 5 min, 15 min, 30 min, 1, 2, 4, 8, 24 hours).

      • Analysis: Process blood to plasma and quantify the compound concentration using LC-MS/MS.

      • Data Analysis: Calculate key PK parameters: half-life (t½), clearance, volume of distribution, Cmax, Tmax, and oral bioavailability (F%).[18]

    • Self-Validation: The IV arm is crucial as it provides the data (Area Under the Curve, AUC) against which the oral arm is compared to calculate absolute bioavailability.

  • 2. Efficacy Studies:

    • Causality: This is the definitive test of the therapeutic hypothesis in a disease-relevant biological system. The choice of model is paramount.

    • Protocol: CT26 Syngeneic Mouse Model for Immuno-Oncology

      • Principle: The CT26 model uses a mouse colon carcinoma cell line implanted in immunocompetent BALB/c mice. A functional immune system is required to evaluate immunotherapies like an HPK1 inhibitor.

      • Procedure: a. Implant CT26 cells subcutaneously into the flank of the mice. b. Allow tumors to grow to a palpable size (e.g., 100-150 mm³). c. Randomize mice into treatment groups: (1) Vehicle, (2) Picolinamide compound, (3) anti-PD-1 antibody, (4) Picolinamide + anti-PD-1.[10] d. Dose the animals according to the schedule determined from PK studies. e. Measure tumor volume with calipers 2-3 times per week. Monitor body weight as a measure of general toxicity.

      • Endpoints: The primary endpoint is Tumor Growth Inhibition (TGI). Secondary endpoints can include survival and analysis of the tumor immune infiltrate via flow cytometry.

    • Self-Validation: The vehicle group establishes the baseline tumor growth rate. The anti-PD-1 monotherapy group provides a benchmark against which the combination therapy can be assessed for synergistic or additive effects.[10]

Part 4: Conclusion and Future Directions

The picolinamide scaffold has unequivocally demonstrated its value in drug discovery, yielding potent and selective modulators for diverse therapeutic targets. The inherent synthetic tractability allows for rapid optimization of properties, from target potency to pharmacokinetic profiles. The successful identification of compounds targeting fungal-specific proteins, key cancer kinases, critical metabolic enzymes, and pathogenic bacteria highlights the broad applicability of this chemical class.

Future research will likely expand into new frontiers. The ability of the picolinamide group to direct C-H activation opens avenues for novel molecular architectures that are otherwise difficult to access.[19] Furthermore, as our understanding of disease biology deepens, the picolinamide scaffold will undoubtedly serve as a reliable starting point for developing inhibitors against newly validated targets, ensuring its continued relevance in the future of medicine.

References

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The Strategic Utility of 3-Methylpicolinamide as a Versatile Precursor in Bioactive Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. Within this class, picolinamides—pyridine-2-carboxamides—have garnered significant attention as versatile precursors for a wide array of bioactive molecules. This technical guide focuses on the strategic application of 3-methylpicolinamide as a key building block in the synthesis of novel compounds with therapeutic potential. We will explore the synthesis of the this compound core, its derivatization into potent biological modulators, and the underlying principles that guide the design of such molecules. Particular emphasis will be placed on the synthesis of kinase inhibitors, a prominent class of therapeutics where picolinamide-based structures have shown considerable promise.

Introduction: The Picolinamide Scaffold in Drug Discovery

The picolinamide moiety, characterized by a carboxamide group at the 2-position of a pyridine ring, offers a unique combination of structural features that are highly advantageous for drug design. The pyridine nitrogen can act as a hydrogen bond acceptor, while the amide group provides both hydrogen bond donor and acceptor capabilities. This arrangement facilitates multiple points of interaction with biological targets, such as enzymes and receptors. Furthermore, the pyridine ring is amenable to a wide range of chemical modifications, allowing for the fine-tuning of physicochemical properties like solubility, lipophilicity, and metabolic stability.

The strategic placement of a methyl group at the 3-position of the picolinamide core, yielding this compound, introduces a subtle yet significant modification. This methyl group can influence the molecule's conformation, provide a site for metabolic transformation, and create specific steric interactions within a binding pocket, potentially enhancing potency and selectivity.

Synthesis of the this compound Core

The primary and most direct route to this compound begins with its corresponding carboxylic acid, 3-methylpicolinic acid. This precursor is commercially available and serves as a robust starting point for various synthetic strategies.[1][2]

Amidation of 3-Methylpicolinic Acid

The conversion of 3-methylpicolinic acid to this compound is typically achieved through a two-step, one-pot procedure.

Experimental Protocol: Synthesis of this compound

  • Activation of the Carboxylic Acid: 3-Methylpicolinic acid is first converted to a more reactive intermediate, commonly an acid chloride. This is achieved by treating the acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The reaction is typically performed in an inert solvent like dichloromethane (DCM) or toluene at room temperature, followed by gentle heating to drive the reaction to completion.

  • Amidation: The resulting activated intermediate is then reacted in situ with an ammonia source, such as aqueous ammonia or ammonia gas, to form the primary amide, this compound. Alternatively, for the synthesis of N-substituted derivatives (e.g., N-methylpicolinamide), a primary or secondary amine is used instead of ammonia.[3]

The workflow for this synthesis can be visualized as follows:

G A 3-Methylpicolinic Acid B Activation (e.g., SOCl₂ in DCM) A->B C 3-Methylpicolinoyl Chloride (Intermediate) B->C D Amidation (e.g., NH₃ in Dioxane) C->D E This compound D->E

Figure 1: General workflow for the synthesis of this compound.

This compound as a Precursor for Kinase Inhibitors

A significant application of the picolinamide scaffold is in the development of kinase inhibitors for oncology.[4][5] While much of the published research focuses on N-methylpicolinamide derivatives, the synthetic strategies are directly translatable to this compound, offering a pathway to novel intellectual property. Many of these inhibitors function by targeting the ATP-binding site of kinases, and the picolinamide core often serves as a key hinge-binding motif.

Case Study: Synthesis of a Hypothetical VEGFR-2 Inhibitor

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[6][7] Several approved kinase inhibitors, such as Sorafenib and Axitinib, target VEGFR-2. The picolinamide scaffold is a recurring feature in the design of novel VEGFR-2 inhibitors.[6][7]

The following section outlines a synthetic approach to a hypothetical VEGFR-2 inhibitor derived from this compound, based on established methodologies for analogous compounds.[3][6]

Synthetic Scheme:

The synthesis begins with the chlorination of the 4-position of the pyridine ring, followed by a nucleophilic aromatic substitution (SNAr) to introduce a side chain that will interact with the kinase's active site.

G cluster_0 Core Synthesis cluster_1 Side Chain Introduction cluster_2 Final Derivatization A This compound B Chlorination at C4 A->B C 4-Chloro-3-methylpicolinamide B->C D SNA r with Aminophenol C->D E Intermediate Product D->E F Coupling with Substituted Phenyl Isocyanate E->F G Final Bioactive Molecule F->G

Figure 2: Synthetic strategy for a hypothetical VEGFR-2 inhibitor.

Experimental Protocol (Adapted from analogous syntheses):

  • Chlorination: this compound is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), to introduce a chlorine atom at the 4-position of the pyridine ring. This reaction typically requires elevated temperatures.

  • Nucleophilic Aromatic Substitution (SNAr): The resulting 4-chloro-3-methylpicolinamide is then reacted with an appropriate nucleophile, for example, 4-aminophenol, in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF). This step introduces the key side chain.

  • Urea Formation: The free amino group of the introduced side chain is then reacted with a substituted phenyl isocyanate to form a urea linkage. This urea moiety is a common feature in many kinase inhibitors, as it can form crucial hydrogen bonds within the ATP-binding pocket.

This modular synthetic approach allows for the generation of a library of compounds by varying the aminophenol and the substituted phenyl isocyanate, facilitating structure-activity relationship (SAR) studies.

Bioactivity and Structure-Activity Relationship (SAR) Insights

The biological activity of picolinamide-derived kinase inhibitors is highly dependent on the nature and position of the substituents on the core scaffold and the appended side chains.

Structural Moiety Role in Bioactivity Examples of Modifications
Picolinamide Core Hinge-binding motif, scaffold for side chain attachmentIntroduction of substituents (e.g., methyl, chloro, methoxy) to modulate electronics and sterics.[8]
Linker Connects the core to the pharmacophore, influences conformationEther, amine, or thioether linkages.
Pharmacophore Interacts with the active site, determines potency and selectivitySubstituted aryl or heteroaryl groups, often with hydrogen bond donors/acceptors.

Table 1: Key Structural Moieties and Their Role in Bioactivity

The 3-methyl group in this compound can play several roles in influencing bioactivity:

  • Steric Influence: The methyl group can induce a specific torsional angle between the pyridine ring and the amide bond, which may be favorable for binding to the target kinase.

  • Lipophilicity: The addition of a methyl group slightly increases the lipophilicity of the molecule, which can affect its cell permeability and pharmacokinetic properties.

  • Metabolic Stability: The methyl group can be a site for oxidative metabolism. While this can lead to inactivation, it can also be exploited in prodrug strategies.

Future Directions and Broader Applications

While the focus of this guide has been on kinase inhibitors, the this compound scaffold is a versatile precursor for a much broader range of bioactive molecules. The principles of derivatization discussed here can be applied to the synthesis of compounds targeting other enzyme families, G-protein coupled receptors (GPCRs), and ion channels. For instance, picolinamide derivatives have been investigated as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) for the treatment of metabolic syndrome.[9][10]

The continued exploration of the chemical space around the this compound core, coupled with advances in computational chemistry and high-throughput screening, will undoubtedly lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.

Conclusion

This compound represents a valuable and strategically important precursor for the synthesis of a diverse array of bioactive molecules. Its straightforward synthesis and the amenability of the picolinamide scaffold to a wide range of chemical modifications make it an attractive starting point for drug discovery campaigns. The insights and methodologies presented in this guide, drawn from the extensive literature on analogous picolinamide derivatives, provide a solid foundation for researchers and scientists to leverage the potential of this compound in the development of the next generation of therapeutics.

References

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Initial screening of 3-Methylpicolinamide for antimicrobial properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for the Initial Antimicrobial Screening of 3-Methylpicolinamide

Foreword: The Rationale for Investigating this compound

The relentless evolution of antimicrobial resistance necessitates a continuous and innovative search for new chemical entities with therapeutic potential. The picolinamide scaffold has emerged as a promising framework for developing novel anti-infective agents. Seminal research has demonstrated that certain picolinamide derivatives exhibit potent and selective activity against challenging pathogens like Clostridioides difficile, a Gram-positive bacterium responsible for severe intestinal infections[1][2][3]. These compounds often target essential cellular processes, such as cell wall biosynthesis, highlighting the scaffold's potential to yield candidates with novel mechanisms of action[1][2].

While much of the focus has been on complex derivatives, the fundamental antimicrobial propensity of simpler, foundational structures within this chemical family warrants thorough investigation. This compound, a simple methylated derivative, represents an unexplored yet strategically important starting point. Its structural simplicity offers a cost-effective basis for synthesis and future structure-activity relationship (SAR) studies. This guide provides a comprehensive framework for conducting the initial antimicrobial screening of this compound, designed for researchers in drug discovery and microbiology. The methodologies outlined herein are grounded in established standards to ensure data integrity and reproducibility, forming a self-validating system for preliminary efficacy assessment.

Compound Profile and Safety Considerations

A thorough understanding of the test article is paramount before commencing any experimental work.

1.1. Physicochemical Properties

  • Compound Name: this compound

  • CAS Number: 937648-82-3[4]

  • Molecular Formula: C₇H₈N₂O[4]

  • Molecular Weight: 136.15 g/mol [4]

  • Structure: (Placeholder for actual structure image)

1.2. Solubility and Stock Solution Preparation

The initial step is to determine a suitable solvent for creating a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is the conventional choice for initial screening of novel compounds due to its broad solvency.

Protocol: Solubility Assessment & Stock Preparation

  • Solvent Selection: Begin with 100% DMSO. If solubility issues arise, other organic solvents or co-solvent systems may be explored, but their intrinsic antimicrobial activity must be controlled for.

  • Initial Test: Add 1 mg of this compound to 100 µL of DMSO to target a 10 mg/mL concentration. Vortex thoroughly for 2-3 minutes. Visually inspect for complete dissolution.

  • Stock Solution Preparation:

    • Accurately weigh 10 mg of this compound.

    • Add DMSO to a final volume of 1 mL to create a 10 mg/mL (10,000 µg/mL) stock solution.

    • For higher concentrations (e.g., 51.2 mg/mL), adjust volumes accordingly to facilitate serial dilutions.

    • Aliquot the stock solution into sterile, single-use microcentrifuge tubes to prevent freeze-thaw cycles.

    • Store at -20°C or -80°C.

1.3. Safety and Handling

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses.[5][7]

  • Handling: Handle the compound in a chemical fume hood to avoid inhalation of powder or aerosols.[8] Avoid contact with skin and eyes.[5][7]

  • First Aid:

    • Skin Contact: Wash the affected area thoroughly with soap and water.[5]

    • Eye Contact: Rinse cautiously with water for several minutes.[5]

    • Inhalation: Move to fresh air.[7]

  • Disposal: Dispose of waste according to institutional and local regulations for chemical waste.

Experimental Design: A Phased Approach to Screening

A logical, tiered screening process is essential for efficient resource allocation and robust data generation. Our design begins with a broad primary screen to identify any signal of activity, followed by a more quantitative secondary screen to determine potency.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening (for Active Hits) cluster_2 Data Analysis & Decision A Prepare Compound Stock (e.g., 10 mg/mL in DMSO) C Single-Dose Screen (e.g., 64 µg/mL) A->C B Select Diverse Microbial Panel (Gram+, Gram-, Fungi) B->C D Broth Microdilution Assay C->D If Inhibition >90% E Determine Minimum Inhibitory Concentration (MIC) D->E F Categorize Activity (Potent, Moderate, Inactive) E->F G Decision Gate: Proceed to further studies? F->G

Caption: High-level workflow for the initial antimicrobial screening of this compound.

2.1. Selection of Microbial Panel

The choice of microorganisms is critical for assessing the potential spectrum of activity. The panel should include representatives from key bacterial and fungal groups, incorporating both standard reference strains (e.g., from the American Type Culture Collection, ATCC) and, if available, clinical isolates with known resistance profiles.

Table 1: Proposed Microbial Screening Panel

Category Organism ATCC Strain Rationale
Gram-Positive Staphylococcus aureusATCC 29213Major human pathogen, common cause of skin and systemic infections.[10]
Enterococcus faecalisATCC 29212Represents opportunistic pathogens, known for intrinsic resistance.[10]
Bacillus subtilisATCC 6633Non-pathogenic model for Gram-positives; used in broad-spectrum screens.[11]
Gram-Negative Escherichia coliATCC 25922Ubiquitous, model Gram-negative organism, key cause of various infections.[10][11]
Pseudomonas aeruginosaATCC 27853Opportunistic pathogen with high intrinsic and acquired resistance.[11]
Fungi (Yeast) Candida albicansATCC 90028Most common human fungal pathogen, representative of yeast infections.[11]
Fungi (Mold) Aspergillus nigerATCC 16404Common mold, used to assess broader antifungal activity.[11]

Core Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10] This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

3.1. Materials

  • Sterile 96-well, flat-bottom microtiter plates

  • This compound stock solution (e.g., 5.12 mg/mL in DMSO)

  • Appropriate microbial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria, RPMI-1640 for fungi)

  • Bacterial/fungal inocula, adjusted to the correct density

  • Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Sterile DMSO (vehicle control)

  • Multichannel pipette

3.2. Step-by-Step Methodology

Step 1: Preparation of the Microtiter Plate

  • Add 100 µL of sterile growth medium to columns 2 through 12 of a 96-well plate.

  • Add 200 µL of the this compound stock solution (at 2x the highest desired final concentration) to column 1. For example, to start at a final concentration of 256 µg/mL, the solution in column 1 should be 512 µg/mL.

  • Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix well by pipetting up and down.

  • Continue this serial dilution across the plate from column 2 to column 10. Discard 100 µL from column 10. This leaves columns 1-10 with serially diluted compound and column 11 as the growth control (medium only). Column 12 will serve as the sterility control (medium only, no inoculum).

Step 2: Inoculum Preparation

  • From a fresh culture plate (18-24 hours old), select several colonies and suspend them in sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Dilute this suspension in the appropriate growth medium to achieve a final target concentration of 5 x 10⁵ CFU/mL in the wells. This typically requires a 1:100 dilution.

Step 3: Inoculation and Incubation

  • Add 100 µL of the final diluted inoculum to wells in columns 1 through 11. Do not add inoculum to column 12 (sterility control).

  • The final volume in each well will be 200 µL. The final concentration of the compound will be half of the initial concentration in the dilution series. The final DMSO concentration should not exceed 1-2% to avoid solvent toxicity.

  • Seal the plates (e.g., with breathable film or a lid) and incubate.

    • Bacteria: 35-37°C for 18-24 hours.[10]

    • Fungi: 35°C for 24-48 hours.

3.3. Controls: The Key to a Self-Validating Assay

  • Growth Control (Column 11): Medium + Inoculum. Must show robust growth.

  • Sterility Control (Column 12): Medium only. Must remain clear.

  • Vehicle Control: A separate plate or row with the highest concentration of DMSO used, to ensure the solvent itself is not inhibitory.

  • Positive Control: A known antibiotic tested against a susceptible reference strain to validate the assay's performance.

G cluster_plate 96-Well Plate Layout for MIC Assay c1 Col 1 (256 µg/mL) c2 Col 2 (128 µg/mL) c1->c2 c3 Col 3 (64 µg/mL) c2->c3 c4 Col 4 (32 µg/mL) c3->c4 c5 Col 5 (16 µg/mL) c4->c5 c6 Col 6 (8 µg/mL) c5->c6 c7 Col 7 (4 µg/mL) c6->c7 c8 Col 8 (2 µg/mL) c7->c8 c9 Col 9 (1 µg/mL) c8->c9 c10 Col 10 (0.5 µg/mL) c9->c10 c11 Growth Control c12 Sterility Control desc1 Serial Dilution of this compound desc2 Inoculum Added desc3 No Inoculum

Caption: Plate layout for a standard broth microdilution MIC assay.

Data Interpretation and Next Steps

4.1. Reading the MIC

The MIC is determined by visual inspection. It is the lowest concentration well in which there is no visible turbidity (for bacteria) or growth (for fungi) compared to the growth control. A microplate reader measuring absorbance (e.g., at 600 nm) can also be used for a more quantitative assessment, with the MIC defined as the concentration inhibiting ≥90% of growth.[10]

4.2. Summarizing and Categorizing Results

Data should be compiled into a clear, concise table. The results can be categorized to guide decision-making.

Table 2: Hypothetical MIC Data for this compound (µg/mL)

Organism MIC (µg/mL) Activity Level
S. aureus ATCC 2921316Moderate
E. faecalis ATCC 2921264Weak
B. subtilis ATCC 66338Moderate
E. coli ATCC 25922>256Inactive
P. aeruginosa ATCC 27853>256Inactive
C. albicans ATCC 90028128Weak
A. niger ATCC 16404>256Inactive

Note: Activity levels are context-dependent. A common interpretation: Potent (≤8 µg/mL), Moderate (16-32 µg/mL), Weak (64-128 µg/mL), Inactive (>128 µg/mL).

4.3. Decision Framework for Progression

The initial screening data feeds into a critical decision point. The path forward depends on the potency and spectrum of activity observed.

G cluster_outcomes Analysis of Results cluster_actions Recommended Next Steps Start Initial MIC Data Obtained Inactive No significant activity (MIC > 128 µg/mL) Start->Inactive Broad Broad-Spectrum Activity (Gram+ and Gram-) Start->Broad Narrow Narrow-Spectrum Activity (e.g., Gram+ only) Start->Narrow Stop Terminate Investigation or Redesign Scaffold Inactive->Stop Action_Broad 1. Confirm with MBC Assay 2. Test against resistant strains 3. Initiate preliminary tox screens Broad->Action_Broad Action_Narrow 1. Expand panel of relevant species (e.g., other Staph, Enterococci) 2. Test against resistant strains (MRSA, VRE) 3. Initiate SAR studies Narrow->Action_Narrow

Caption: Decision-making framework based on initial antimicrobial screening results.

Conclusion

This guide provides a robust, scientifically-grounded framework for the initial evaluation of this compound's antimicrobial properties. By adhering to standardized protocols and incorporating comprehensive controls, the resulting data will be reliable and actionable. The discovery of even moderate, narrow-spectrum activity could justify further investigation into this chemical series, potentially leading to the development of a new class of antimicrobial agents. The true value of this initial screen lies not just in the data it produces, but in the rational foundation it builds for all subsequent research and development efforts.

References

  • Title: Discovery of a Potent Picolinamide Antibacterial Active against Clostridioides difficile Source: ACS Infectious Diseases URL: [Link]

  • Title: Discovery of a Potent Picolinamide Antibacterial Active against Clostridioides difficile Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Structure–Activity Relationship for the Picolinamide Antibacterials that Selectively Target Clostridioides difficile Source: ACS Infectious Diseases URL: [Link]

  • Title: Safety Data Sheet Source: Medical & Biological Laboratories (MBL) Co., Ltd. URL: [Link]

  • Title: Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents Source: Molecules URL: [Link]

  • Title: (PDF) Antimicrobial activity of Picolinic acid Source: ResearchGate URL: [Link]

  • Title: Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents Source: PubMed URL: [Link]

  • Title: (PDF) Antimicrobial activity some transition metal picolinates Source: ResearchGate URL: [Link]

  • Title: Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents Source: ResearchGate URL: [Link]

  • Title: Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents Source: MDPI URL: [Link]

  • Title: Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)- N-methylpicolinamide Derivatives as Potential Antitumor Agents Source: PubMed URL: [Link]

  • Title: 4-Chloro-N-methylpicolinamide | C7H7ClN2O Source: PubChem - NIH URL: [Link]

  • Title: Antibacterial activity of 3-methylbenzo[d]thiazol-methylquinolinium derivatives and study of their action mechanism Source: PubMed Central - NIH URL: [Link]

  • Title: Antimicrobial activity of newly synthesized methylsulfanyl-triazoloquinazoline derivatives Source: Journal of Pharmacy and Pharmacology URL: [Link]

  • Title: 3-Methylpyridine - Wikipedia Source: Wikipedia URL: [Link]

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An In-Depth Technical Guide to 3-Methylpicolinamide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: In the landscape of contemporary medicinal chemistry and drug development, the pyridine scaffold remains a cornerstone for the design of novel therapeutic agents. Among the vast array of pyridine derivatives, 3-Methylpicolinamide emerges as a compound of significant interest, offering a versatile platform for structural modification and exploration of biological activity. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the physicochemical properties, synthesis, analytical methodologies, and potential research applications of this compound. By synthesizing established data with field-proven insights, this document aims to empower researchers to unlock the full potential of this intriguing molecule.

Core Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While extensive experimental data for this compound is not widely published, we can compile its known characteristics and provide reliable theoretical predictions for key parameters.

Table 1: Summary of Physicochemical Properties for this compound

PropertyValueSource/Method
Molecular Formula C₇H₈N₂O[1]
Molecular Weight 136.15 g/mol [1]
CAS Number 937648-82-3[1]
Appearance White to off-white solid (Predicted)General knowledge of similar compounds
Melting Point No data available[2]
Boiling Point No data available[2]
Solubility Predicted to be soluble in polar organic solvents such as methanol, ethanol, and DMSO. Limited solubility in water is anticipated.Theoretical consideration based on structure
Predicted logP ~1.0 - 1.5Computational prediction
Predicted pKa ~3-4 (pyridine nitrogen)Computational prediction

Note: The predicted logP and pKa values are estimations based on computational models and the properties of structurally related compounds. Experimental verification is highly recommended.

Synthesis of this compound: A Proposed Protocol

Two-Step Synthetic Pathway

The proposed synthesis involves a two-step process:

  • Activation of the Carboxylic Acid: Conversion of 3-methylpicolinic acid to a more reactive intermediate, such as an acid chloride or an activated ester.

  • Amidation: Reaction of the activated intermediate with ammonia to form the desired this compound.

Synthesis_Workflow Start 3-Methylpicolinic Acid Step1 Activation (e.g., SOCl₂, Oxalyl Chloride) Start->Step1 Intermediate 3-Methylpicolinoyl Chloride Step1->Intermediate Step2 Amidation (Aqueous Ammonia) Intermediate->Step2 Product This compound Step2->Product

Proposed two-step synthesis of this compound.
Detailed Experimental Protocol

Step 1: Synthesis of 3-Methylpicolinoyl Chloride

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methylpicolinic acid (1.0 eq).

  • Under an inert atmosphere (e.g., nitrogen or argon), add thionyl chloride (SOCl₂) (1.5 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, remove the excess thionyl chloride under reduced pressure to obtain the crude 3-methylpicolinoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Cool the crude 3-methylpicolinoyl chloride in an ice bath.

  • Slowly add a concentrated aqueous solution of ammonia (excess) to the flask with vigorous stirring.

  • Continue stirring at room temperature for 1-2 hours.

  • The crude product will precipitate out of the solution. Collect the solid by filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Self-Validation: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques as described in the following section.

Analytical Methodologies for Characterization

Robust analytical methods are crucial for ensuring the quality and integrity of research compounds. Based on the analysis of structurally similar pyridinecarboxamides, a reliable High-Performance Liquid Chromatography (HPLC) method coupled with UV detection is proposed for the characterization of this compound.[4][5]

Proposed HPLC-UV Method

HPLC_Workflow Sample Sample Preparation (Dissolve in Mobile Phase) Injection HPLC Injection Sample->Injection Separation Reversed-Phase C18 Column (e.g., 4.6 x 150 mm, 5 µm) Injection->Separation Detection UV Detection (λ = 265 nm) Separation->Detection Analysis Data Analysis (Peak Integration & Quantification) Detection->Analysis

Workflow for the HPLC-UV analysis of this compound.

Table 2: Proposed HPLC-UV Method Parameters

ParameterRecommended ConditionRationale
Column Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)Provides good retention and separation for moderately polar aromatic compounds.
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (Gradient elution)A versatile mobile phase for pyridine derivatives, with formic acid improving peak shape.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Column Temperature 30 °CEnsures reproducible retention times.
UV Detection Wavelength 265 nmPyridine derivatives typically exhibit strong absorbance in this region.
Spectroscopic Characterization

In addition to chromatographic analysis, spectroscopic methods are indispensable for structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed information about the chemical structure, including the position of the methyl group and the conformation of the amide moiety.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the synthesized compound.

Research Applications and Biological Potential

The picolinamide scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. Research into N-substituted picolinamides has revealed their potential as potent anticancer agents.[6][7]

Anticancer Research

Several studies have demonstrated that picolinamide derivatives can act as inhibitors of key signaling pathways involved in cancer progression. For instance, certain derivatives have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical mediator of tumor angiogenesis.[6] By inhibiting VEGFR-2, these compounds can potentially disrupt the blood supply to tumors, thereby impeding their growth and metastasis.

Furthermore, other picolinamide-based compounds have been identified as inhibitors of various kinases implicated in cancer, highlighting the broad potential of this chemical class in oncology research.[7]

Scaffold for Library Synthesis

This compound serves as an excellent starting material for the synthesis of compound libraries for high-throughput screening. The amide nitrogen can be functionalized with a wide variety of substituents to explore the structure-activity relationships (SAR) for different biological targets.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

GHS Hazard Statements (from Safety Data Sheet): [2]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Safety Precautions: [8][9][10][11][12]

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[8][9][10][11][12]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[10][11]

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Do not eat, drink, or smoke when handling the compound.[9][12]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[10][12]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound represents a promising and versatile molecule for researchers in drug discovery and medicinal chemistry. While some of its fundamental physicochemical properties await full experimental characterization, this technical guide provides a solid foundation for its synthesis, analysis, and exploration in various research contexts. The insights into its potential as a scaffold for novel anticancer agents underscore the importance of continued investigation into this and related picolinamide derivatives. By adhering to the proposed methodologies and safety guidelines, researchers can confidently and effectively incorporate this compound into their research endeavors.

References

  • Jubilant Ingrevia Limited. (2024, January 25).
  • Apollo Scientific. (n.d.). Pyridine.
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  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions.
  • Carl ROTH. (n.d.).
  • SciSpace. (2018, June 21).
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  • Aaron Chemicals LLC. (2024, November 1).
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  • ResearchGate. (n.d.).
  • Ambeed.com. (n.d.). 89640-67-5|6-Hydroxypicolinamide.
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  • Royal Society of Chemistry. (2019, September 19). Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry.
  • Avila, R. (2019, March 7). Machine Learning Methods for LogP Prediction: Pt. 1.
  • PubMed. (n.d.). [Computerized logP prediction using fragment methods].
  • National Institutes of Health. (n.d.).
  • PeerJ. (n.d.). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods.
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  • National Institutes of Health. (2023, February 23). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.
  • ACD/Labs. (n.d.). LogP—Making Sense of the Value.
  • ResearchGate. (n.d.). Computationally predicted lipophilicity, solubility, drug likeness,....
  • PubMed. (n.d.). Theoretical prediction of relative and absolute pKa values of aminopyridines.
  • PubMed. (n.d.).
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  • Rowan Scientific. (n.d.). pKa Prediction.
  • PubMed Central. (2022, April 4). Novel Solubility Prediction Models: Molecular Fingerprints and Physicochemical Features vs Graph Convolutional Neural Networks.
  • ResearchGate. (n.d.). Solubility prediction methods for drug/drug like molecules..
  • PubMed. (n.d.). Development and validation of an HPLC-UV detection assay for the determination of rufinamide in human plasma and saliva.
  • MDPI. (2024, April 20). Synthesis, Pharmacokinetic Profile, Anticancer Activity and Toxicity of the New Amides of Betulonic Acid—In Silico and In Vitro Study.
  • ResearchGate. (2025, August 6). Development and validation of an HPLC–UV detection assay for the determination of rufinamide in human plasma and saliva.
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An In-depth Technical Guide to 3-Methylpicolinamide: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties and ability to engage in a multitude of intermolecular interactions have cemented its role as a privileged structure. Within this class of compounds, 3-Methylpicolinamide has emerged as a significant building block, particularly in the synthesis of targeted therapies such as kinase inhibitors. This guide, intended for the discerning researcher and drug development professional, provides a comprehensive technical overview of this compound, from its fundamental chemical identity to its application in the synthesis of biologically active molecules. We will delve into its physicochemical properties, explore a detailed synthesis protocol, and discuss its burgeoning role in the quest for next-generation pharmaceuticals.

Core Identity: CAS Number and Molecular Formula

At the heart of any chemical entity lies its unique identifiers. For this compound, these are:

  • CAS Number: 937648-82-3[1]

  • Molecular Formula: C₇H₈N₂O[1]

These identifiers are crucial for unambiguous documentation, procurement, and regulatory submissions.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is paramount for its effective use in research and development. The following table summarizes the key properties of this compound.

PropertyValueSource
Molecular Weight 136.15 g/mol [1]
Appearance White to off-white solidInferred from supplier data
Melting Point Not explicitly available in searches
Boiling Point Not explicitly available in searches
Solubility Soluble in organic solvents such as methanol, ethanol, and DMSO. Limited solubility in water is expected.Inferred from synthesis protocols of derivatives

Synthesis of this compound: A Detailed Protocol

Experimental Protocol: Amidation of 3-Methylpicolinic Acid

This two-step process involves the activation of the carboxylic acid followed by amidation.

Step 1: Activation of 3-Methylpicolinic Acid to the Acyl Chloride

  • Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 3-methylpicolinic acid (1 equivalent).

  • Solvent Addition: Suspend the acid in a suitable anhydrous solvent such as dichloromethane (DCM) or toluene.

  • Chlorinating Agent: Add thionyl chloride (SOCl₂) (1.5-2.0 equivalents) dropwise to the suspension at 0 °C (ice bath). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction Progression: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (typically 40-60 °C for DCM, or higher for toluene) for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 3-methylpicolinoyl chloride is typically used in the next step without further purification.

Step 2: Amidation with Ammonia

  • Reaction Setup: In a separate flask, prepare a solution of aqueous ammonia (a significant excess, e.g., 10-20 equivalents) in a suitable solvent like DCM or tetrahydrofuran (THF) and cool it to 0 °C.

  • Acyl Chloride Addition: Dissolve the crude 3-methylpicolinoyl chloride from Step 1 in a minimal amount of anhydrous DCM or THF and add it dropwise to the cold ammonia solution with vigorous stirring. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Separate the organic layer.

    • Extract the aqueous layer with DCM (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to yield the crude this compound.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Synthesis Workflow Diagram

The following diagram, generated using DOT language, illustrates the logical flow of the synthesis protocol.

SynthesisWorkflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation start 3-Methylpicolinic Acid reagents1 SOCl₂ (cat. DMF) reaction1 Reaction at Reflux start->reaction1 reagents1->reaction1 intermediate 3-Methylpicolinoyl Chloride reaction1->intermediate reaction2 Reaction at 0°C to RT intermediate->reaction2 reagents2 Aqueous Ammonia reagents2->reaction2 workup Work-up & Purification reaction2->workup product This compound workup->product caption Synthesis Workflow for this compound

Caption: Synthesis Workflow for this compound

Applications in Drug Discovery and Development

This compound serves as a crucial intermediate in the synthesis of a variety of biologically active compounds, most notably as a scaffold for kinase inhibitors in oncology. Its structural features, including the pyridine ring and the amide group, allow for diverse chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.

Role as a Key Building Block for Kinase Inhibitors

Kinases are a class of enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Small molecule kinase inhibitors are designed to block the activity of these enzymes. The N-methylpicolinamide moiety is a common feature in several potent kinase inhibitors.

Derivatives of N-methylpicolinamide have been extensively explored for their antitumor properties. For instance, novel N-methylpicolinamide-4-thiol derivatives have been synthesized and evaluated for their ability to inhibit cancer cell lines.[2][3] Some of these compounds have demonstrated potent and broad-spectrum anti-proliferative activities, with some even surpassing the efficacy of established drugs like sorafenib in certain cancer cell lines.[3] The mechanism of action for some of these derivatives has been linked to the inhibition of Aurora-B kinase, a key regulator of mitosis.[2][3]

Furthermore, N-methylpicolinamide derivatives have been investigated as selective c-Met kinase inhibitors.[4] The c-Met proto-oncogene encodes a receptor tyrosine kinase that is often dysregulated in various cancers, making it an attractive therapeutic target.

The general strategy for utilizing this compound in the synthesis of these complex molecules involves its coupling with other functionalized aromatic or heterocyclic rings. This modular approach allows for the systematic exploration of the chemical space around the core scaffold to identify compounds with optimal therapeutic profiles.

Illustrative Signaling Pathway Involvement

The following diagram depicts a simplified signaling pathway where a hypothetical kinase inhibitor derived from this compound might exert its therapeutic effect.

SignalingPathway cluster_cell Cancer Cell GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., c-Met, VEGFR) GF->RTK Activation Kinase_Cascade Downstream Kinase Cascade (e.g., RAS-RAF-MEK-ERK) RTK->Kinase_Cascade Phosphorylation Proliferation Cell Proliferation, Angiogenesis, Survival Kinase_Cascade->Proliferation Inhibitor This compound Derivative (Kinase Inhibitor) Inhibitor->RTK Inhibition caption Mechanism of Action of a Kinase Inhibitor

Sources

The Evolving Landscape of Picolinamides: A Deep Dive into the Structure-Activity Relationship of 3-Methylpicolinamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Picolinamide Scaffold and the Significance of the 3-Methyl Substitution

Picolinamide, a pyridine-2-carboxamide, represents a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a broad spectrum of therapeutic potential, including anticancer, anti-inflammatory, and enzyme inhibitory activities. The pyridine nitrogen and the amide group provide crucial hydrogen bonding interactions with biological targets, while the pyridine ring serves as a versatile platform for structural modifications to fine-tune potency, selectivity, and pharmacokinetic properties.

This guide focuses specifically on the structure-activity relationship (SAR) of 3-methylpicolinamide analogs. The introduction of a methyl group at the 3-position of the pyridine ring can have profound effects on the molecule's biological profile. This seemingly simple modification can influence the compound's conformation, lipophilicity, and metabolic stability, thereby altering its interaction with target proteins. Understanding the nuances of this substitution is critical for the rational design of novel and more effective therapeutic agents.

This technical document will provide a comprehensive overview of the SAR of this compound analogs, with a particular focus on their anticancer and enzyme-inhibitory activities. We will delve into the synthetic strategies for accessing these compounds, detail the experimental protocols for their biological evaluation, and present a critical analysis of how structural modifications impact their therapeutic potential.

The Core Scaffold: Unraveling the Structure-Activity Relationships

The biological activity of this compound analogs is intricately linked to the nature and position of substituents on both the picolinamide core and the amide nitrogen. The 3-methyl group itself can influence the orientation of the amide side chain, potentially leading to altered binding modes compared to their unsubstituted counterparts.

Substitutions on the Picolinamide Ring

Systematic studies on the 3-position of the pyridine ring in picolinamide analogs have revealed that even small changes can significantly impact biological activity and target selectivity. For instance, in a series of pyridine-2-carboxylic acid thiazol-2-ylamide inhibitors of type I methionine aminopeptidases (MetAPs), the 3-substituent was found to govern selectivity between the E. coli (EcMetAP1) and S. cerevisiae (ScMetAP1) enzymes.[1] This highlights the critical role of this position in fine-tuning inhibitor specificity.

Modifications of the Amide Side Chain

The substituent attached to the amide nitrogen (R group) is a key determinant of the biological activity of picolinamide derivatives. The nature of this group can influence the overall lipophilicity, hydrogen bonding capacity, and steric interactions within the target's binding pocket.

In the context of anticancer activity, various aromatic and heteroaromatic moieties have been explored. For example, in a series of N-methylpicolinamide-4-thiol derivatives, the substitution on the phenyl ring of the benzamido group at the 4-position of the thiol linker was systematically varied.[2][3][4][5]

Data Summary: A Comparative Analysis of Analog Potency

To facilitate a clear understanding of the SAR, the following table summarizes the in vitro activity of representative picolinamide analogs against various cancer cell lines and kinases.

CompoundR Group ModificationTarget/Cell LineIC50 (µM)Reference
Series 1: N-methylpicolinamide-4-thiol derivatives
6aUnsubstituted PhenylHepG216.54[3]
6b3-MethoxyphenylHepG215.43[3]
6e3,5-DimethoxyphenylHepG27.12[3]
6h2,4-DichlorophenylHepG210.55[3]
6l4-(Trifluoromethyl)phenylHepG210.96[3]
6pChloroacetylHepG22.23[2][3][4][5]
Sorafenib-HepG216.30[3]
Series 2: 4-(4-Formamidophenylamino)-N-methylpicolinamide derivatives
5q(Structure not specified)HepG2Potent (comparable to Sorafenib)[6]
5q(Structure not specified)HCT116Potent (comparable to Sorafenib)[6]
Series 3: Picolinamide-based VEGFR-2 Inhibitors
8jCyclohexylaminoA54912.5[7]
8jCyclohexylaminoHepG220.6[7]
8l(Structure not specified)A54913.2[7]
8l(Structure not specified)HepG218.2[7]
8l(Structure not specified)VEGFR-20.29[7]
Series 4: Benzamide and Picolinamide Acetylcholinesterase Inhibitors
7a(Structure not specified)AChE2.49[8][9][10]

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

The successful development of novel this compound analogs hinges on robust synthetic methodologies and reliable biological assays. This section provides an overview of the key experimental procedures.

General Synthesis of this compound Analogs

The synthesis of this compound analogs typically starts from the commercially available 3-methylpicolinic acid.[11][12][13][14] The general synthetic route involves the activation of the carboxylic acid, followed by coupling with a desired amine.

Step 1: Activation of 3-Methylpicolinic Acid 3-Methylpicolinic acid is converted to its corresponding acid chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. This activated intermediate is highly reactive and is used immediately in the next step.

Step 2: Amide Coupling The activated 3-methylpicolinoyl chloride is then reacted with the desired primary or secondary amine in the presence of a base (e.g., triethylamine, pyridine) to afford the target this compound analog. The reaction is typically carried out in an inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

Synthesis_Workflow cluster_start Starting Material cluster_activation Activation cluster_coupling Amide Coupling 3-Methylpicolinic_Acid 3-Methylpicolinic Acid Acid_Chloride 3-Methylpicolinoyl Chloride 3-Methylpicolinic_Acid->Acid_Chloride SOCl2 or (COCl)2 Product This compound Analog Acid_Chloride->Product Amine R-NH2 Amine->Product Base (e.g., TEA)

Caption: General synthetic workflow for this compound analogs.

In Vitro Biological Evaluation

Antiproliferative Activity Assay (MTT Assay) The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound analogs for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

Kinase Inhibition Assays The inhibitory activity of the analogs against specific kinases (e.g., Aurora-B, VEGFR-2) is determined using various in vitro kinase assay kits. These assays typically measure the amount of ATP consumed or the amount of phosphorylated substrate produced during the kinase reaction.

Biological_Evaluation_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Assays cluster_data Data Analysis Analogs This compound Analogs MTT MTT Assay (Antiproliferative Activity) Analogs->MTT Kinase Kinase Inhibition Assay Analogs->Kinase IC50 IC50 Determination MTT->IC50 Kinase->IC50 SAR SAR Analysis IC50->SAR Kinase_Inhibition_Pathway Analog This compound Analog Kinase Protein Kinase (e.g., Aurora-B, VEGFR-2) Analog->Kinase Inhibition Apoptosis Apoptosis / Cell Cycle Arrest Analog->Apoptosis Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation Substrate Substrate Substrate->Phospho_Substrate Downstream Downstream Signaling (Proliferation, Angiogenesis) Phospho_Substrate->Downstream Downstream->Apoptosis

Caption: Simplified signaling pathway of kinase inhibition by this compound analogs.

Future Directions and Conclusion

The exploration of this compound analogs represents a promising avenue for the discovery of novel therapeutic agents. The existing body of research on picolinamide derivatives provides a strong foundation for the rational design of new compounds with improved potency and selectivity. Future studies should focus on a more systematic investigation of the impact of the 3-methyl group in various chemical contexts and against a broader range of biological targets. The synthesis and evaluation of a focused library of this compound analogs will be crucial for elucidating a more detailed SAR and for identifying lead compounds for further preclinical and clinical development. The versatility of the picolinamide scaffold, combined with the subtle yet significant influence of the 3-methyl substituent, offers exciting opportunities for the development of next-generation therapeutics.

References

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  • Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. (2017). ResearchGate. [Link]

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  • Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. (2020). Molecules, 25(21), 5035. [Link]

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The Emergence of 3-Methylpicolinamide Derivatives as Novel Antifungal Candidates: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating threat of invasive fungal infections, compounded by the rise of antifungal resistance, necessitates the urgent development of novel therapeutic agents with unique mechanisms of action. This technical guide provides an in-depth exploration of 3-methylpicolinamide derivatives as a promising class of potential antifungal compounds. We will delve into their rational design, chemical synthesis, and biological evaluation, with a focus on their mechanisms of action that differentiate them from current clinical agents. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation antifungal therapies.

Introduction: The Unmet Need in Antifungal Therapy

Fungal infections represent a significant and growing global health burden, particularly among immunocompromised individuals. The limited arsenal of clinically available antifungal drugs, primarily consisting of azoles, polyenes, and echinocandins, is increasingly challenged by the emergence of drug-resistant fungal strains. This resistance, coupled with the inherent toxicity of some existing therapies, underscores the critical need for novel antifungal agents with distinct molecular targets. The development of such agents is paramount to overcoming the current limitations in treating life-threatening mycoses.

Picolinamide derivatives have recently garnered attention as a versatile scaffold for the development of bioactive molecules. Within this class, this compound derivatives are emerging as a focal point for antifungal research due to their potential to engage novel fungal-specific targets, thereby offering a promising avenue to circumvent existing resistance mechanisms. This guide will provide a comprehensive overview of the scientific rationale and technical methodologies underpinning the exploration of these compounds as potential antifungal agents.

Synthetic Chemistry: Crafting the Antifungal Scaffold

The synthesis of this compound derivatives typically involves a multi-step process commencing with the commercially available 3-methylpicolinic acid. The general synthetic strategy relies on the formation of an amide bond between the 3-methylpicolinic acid core and a variety of amine-containing moieties. This modular approach allows for the systematic exploration of structure-activity relationships by introducing diverse chemical functionalities.

General Synthetic Workflow

The synthesis can be conceptually broken down into two key stages: activation of the carboxylic acid and subsequent amidation.

SynthesisWorkflow Start 3-Methylpicolinic Acid AcidActivation Carboxylic Acid Activation (e.g., Acyl Chloride Formation) Start->AcidActivation ActivatedIntermediate Activated 3-Methylpicolinoyl Intermediate AcidActivation->ActivatedIntermediate Amidation Amide Bond Formation ActivatedIntermediate->Amidation Amine Primary or Secondary Amine (R-NHR') Amine->Amidation FinalProduct This compound Derivative Amidation->FinalProduct

Caption: General workflow for the synthesis of this compound derivatives.

Experimental Protocol: Synthesis of a Representative N-Aryl-3-Methylpicolinamide

This protocol provides a detailed, step-by-step methodology for the synthesis of a representative N-aryl-3-methylpicolinamide derivative, a common structural motif in this class of compounds.

Step 1: Activation of 3-Methylpicolinic Acid to its Acyl Chloride

  • To a round-bottom flask charged with 3-methylpicolinic acid (1.0 eq.), add thionyl chloride (SOCl₂) (5.0 eq.) under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Heat the resulting suspension to reflux and maintain for 16 hours. The reaction progress can be monitored by the dissolution of the solid starting material and a color change to an orange solution.[1]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure (in vacuo) to yield the crude 3-methylpicolinoyl chloride as an oil. This intermediate is typically used in the next step without further purification due to its reactivity.[1]

Step 2: Amide Coupling with a Substituted Aniline

  • Dissolve the crude 3-methylpicolinoyl chloride in a dry, aprotic solvent such as dichloromethane (DCM) in a separate flask under an inert atmosphere.[1]

  • Cool the solution to 0°C using an ice bath.

  • In a separate flask, prepare a solution of the desired N-alkylaniline (1.2 eq.) and a non-nucleophilic base, such as triethylamine (TEA) (1.2 eq.), in dry DCM.[1]

  • Slowly add the aniline solution to the cooled acyl chloride solution via a cannula or dropping funnel.

  • Stir the reaction mixture at 0°C for 20 minutes, then allow it to warm to room temperature and stir for an additional 16 hours.[1]

  • Upon completion, the reaction mixture can be worked up by washing with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-3-methylpicolinamide derivative.[1]

In Vitro Antifungal Susceptibility Testing

To evaluate the antifungal potential of the synthesized this compound derivatives, a standardized in vitro susceptibility assay is crucial. The broth microdilution method is a widely accepted and reproducible technique for determining the minimum inhibitory concentration (MIC) of an antifungal agent.

Broth Microdilution Workflow

BrothMicrodilution Start Prepare Fungal Inoculum Inoculation Inoculate wells with Fungal Suspension Start->Inoculation SerialDilution Prepare Serial Dilutions of This compound Derivatives in 96-well plate SerialDilution->Inoculation Incubation Incubate at 35°C for 24-48 hours Inoculation->Incubation Reading Determine Minimum Inhibitory Concentration (MIC) Incubation->Reading MIC Lowest concentration with no visible growth Reading->MIC Result Antifungal Potency Determined MIC->Result

Caption: Workflow for antifungal susceptibility testing using the broth microdilution method.

Detailed Protocol: Broth Microdilution Assay

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • 96-well, U-bottom microtiter plates

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Synthesized this compound derivatives

  • Control antifungal agent (e.g., fluconazole, amphotericin B)

  • Fungal isolates (e.g., Candida albicans, Aspergillus fumigatus)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Fungal Inoculum:

    • Subculture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) and incubate to obtain fresh, viable colonies.

    • Prepare a fungal suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL for yeast).

    • Further dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 10³ CFU/mL for yeast).

  • Preparation of Drug Dilutions:

    • Dissolve the this compound derivatives in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Perform a serial two-fold dilution of the stock solution in the 96-well microtiter plate using RPMI-1640 medium to achieve a range of desired concentrations. The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well containing the drug dilutions.

    • Include a growth control well (inoculum without drug) and a sterility control well (medium only).

    • Incubate the plates at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the drug-free growth control. This can be determined visually or by using a microplate reader to measure absorbance.

Mechanisms of Antifungal Action

A key advantage of exploring novel chemical scaffolds is the potential to identify compounds with unique mechanisms of action that can overcome existing drug resistance. Research into picolinamide derivatives has suggested at least two distinct and promising antifungal targets: Succinate Dehydrogenase (SDH) and the Phosphatidylinositol Transfer Protein Sec14.

Inhibition of Succinate Dehydrogenase (SDH)

Succinate dehydrogenase (also known as Complex II) is a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain. Its inhibition disrupts cellular respiration and energy production, leading to fungal cell death. Several commercial fungicides are known SDH inhibitors (SDHIs).

SDH_Inhibition cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain Succinate Succinate SDH Succinate Dehydrogenase (SDH) Succinate->SDH Fumarate Fumarate SDH->Fumarate ATP_Depletion ATP Depletion SDH->ATP_Depletion ComplexII Complex II (SDH) Ubiquinone Ubiquinone ComplexII->Ubiquinone ComplexII->ATP_Depletion ComplexIII Complex III Ubiquinone->ComplexIII Picolinamide This compound Derivative Inhibition1 Inhibition Picolinamide->Inhibition1 Inhibition2 Inhibition Picolinamide->Inhibition2 Inhibition1->SDH Inhibition2->ComplexII Cell_Death Fungal Cell Death ATP_Depletion->Cell_Death

Caption: Proposed mechanism of SDH inhibition by this compound derivatives.

Molecular docking studies suggest that these derivatives can bind to the active site of SDH, preventing the binding of its natural substrate, succinate. This binding is often stabilized by hydrogen bonds and hydrophobic interactions.

Inhibition of Phosphatidylinositol Transfer Protein (Sec14p)

Sec14p is a lipid transfer protein that plays an essential role in maintaining the lipid composition of the Golgi apparatus, which is critical for vesicular trafficking and cell signaling in fungi. The inhibition of Sec14p is a novel antifungal strategy with the potential for high fungal selectivity, as the mammalian orthologs are structurally distinct.

Sec14_Inhibition Sec14 Sec14p LipidTransfer Phosphatidylinositol/ Phosphatidylcholine Transfer Sec14->LipidTransfer Disruption Disruption Sec14->Disruption LipidBindingPocket Lipid Binding Pocket Picolinamide This compound Derivative Inhibition Binding and Inhibition Picolinamide->Inhibition Inhibition->Sec14 GolgiFunction Golgi Homeostasis and Vesicular Trafficking LipidTransfer->GolgiFunction Failure Failure LipidTransfer->Failure CellViability Fungal Cell Viability GolgiFunction->CellViability Disruption->LipidTransfer Failure->GolgiFunction

Caption: Proposed mechanism of Sec14p inhibition by this compound derivatives.

Chemogenomic profiling and X-ray co-crystallography have identified that picolinamide derivatives can bind within the lipid-binding pocket of Sec14p, thereby arresting its function. This leads to a disruption of essential cellular processes and ultimately, fungal cell death.

Structure-Activity Relationship (SAR) Studies

The systematic modification of the this compound scaffold is crucial for optimizing antifungal potency and defining the key structural features required for activity. SAR studies provide valuable insights for rational drug design.

Key Observations from SAR Studies:

  • The Amide Linker: The amide bond is generally essential for activity, providing a key hydrogen bonding motif for target engagement.

  • The Pyridine Ring: The 3-methyl group on the pyridine ring can influence the electronic properties and steric profile of the molecule, potentially enhancing binding affinity and selectivity.

  • The Amine Substituent (R-group): The nature of the substituent on the amide nitrogen is a critical determinant of antifungal activity. Aromatic and heteroaromatic rings are common motifs. The substitution pattern on these rings (e.g., electron-withdrawing or electron-donating groups) can significantly impact potency. For instance, chloro-substituted derivatives have shown enhanced activity in some studies.

Summary of Antifungal Activity Data

The following table summarizes representative in vitro antifungal activity data for a series of picolinamide derivatives against common fungal pathogens.

Compound IDR-Group on AmideCandida albicans MIC (µg/mL)Aspergillus fumigatus MIC (µg/mL)
PA-1 Phenyl1632
PA-2 4-Chlorophenyl48
PA-3 2,4-Dichlorophenyl24
PA-4 4-Methoxyphenyl32>64
PA-5 Naphthyl816
Fluconazole (Reference)0.25-1N/A
Amphotericin B (Reference)0.25-10.5-2

Note: The data in this table is a composite representation from various studies on picolinamide and related derivatives and is intended for illustrative purposes.

Conclusion and Future Directions

This compound derivatives represent a promising and versatile scaffold for the development of novel antifungal agents. Their potential to engage with unique fungal targets such as SDH and Sec14p offers a compelling strategy to combat the growing challenge of antifungal resistance. The modular nature of their synthesis allows for extensive SAR exploration to optimize potency, selectivity, and pharmacokinetic properties.

Future research in this area should focus on:

  • Lead Optimization: Synthesizing and testing a broader range of derivatives to refine SAR models and improve antifungal activity.

  • Mechanism of Action Elucidation: Further biochemical and genetic studies to definitively confirm the molecular targets and unravel the precise mechanisms of inhibition.

  • In Vivo Efficacy: Evaluating the most promising candidates in animal models of fungal infection to assess their therapeutic potential.

  • Toxicity Profiling: Conducting comprehensive toxicology studies to ensure the safety of lead compounds.

The continued investigation of this compound derivatives holds significant promise for delivering a new class of much-needed antifungal therapies to the clinic.

References

  • Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. Molecules. [Link]

  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis, Antifungal Activity, and Structure Activity Relationships of Coruscanone A Analogs. Journal of Medicinal Chemistry. [Link]

  • Structure-activity relationship for antibacterial and antifungal activity of novel hibrids (8 a–8 k). ResearchGate. [Link]

  • A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. Molecules. [Link]

  • Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall. Molecules. [Link]

  • Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity. Molecules. [Link]

  • A one pot protocol to convert nitro-arenes into N-aryl amides. RSC Advances. [Link]

  • Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides. RSC Advances. [Link]

  • Design, Synthesis and Structure-Activity Relationship of Novel Pinacolone Sulfonamide Derivatives against Botrytis cinerea as Potent Antifungal Agents. Molecules. [Link]

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Introduction: The Picolinamide Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: Theoretical and Computational Elucidation of 3-Methylpicolinamide

Abstract: This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to characterize this compound, a derivative of the picolinate scaffold significant in medicinal chemistry.[1] We delve into the foundational principles and practical applications of Density Functional Theory (DFT) for structural and electronic analysis, including vibrational spectroscopy, Frontier Molecular Orbital (HOMO-LUMO) theory, and Molecular Electrostatic Potential (MEP) mapping. Furthermore, we contextualize these theoretical findings within a drug development framework through a detailed molecular docking protocol, using Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) as a case study target. This document is intended for researchers, chemists, and drug development professionals, offering both a robust theoretical framework and actionable, field-proven protocols.

The picolinamide scaffold, a derivative of pyridine-2-carboxylic acid, is a privileged structure in medicinal chemistry, renowned for its ability to act as a chelating agent and a versatile building block for molecules with a wide array of biological activities.[1] Picolinamide-based derivatives have been extensively investigated as potent inhibitors for various therapeutic targets, particularly in oncology. Research has shown their efficacy as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Aurora-B kinase, both of which are crucial in tumor angiogenesis and mitosis.[2][3][4][5]

This compound, the subject of this guide, represents a fundamental structure within this class. Understanding its intrinsic molecular and electronic properties is paramount to rationally designing more complex, potent, and selective therapeutic agents. Computational chemistry provides an indispensable toolkit for this purpose, allowing for the prediction of molecular behavior, reactivity, and potential biological interactions before undertaking costly and time-consuming synthesis and experimental testing.[1][6] This guide elucidates the key computational workflows used to build a comprehensive molecular profile of this compound.

Core Computational Methodologies: A Rationale-Driven Approach

The selection of computational methods is critical for generating accurate and predictive models. Our approach is grounded in leveraging well-validated techniques that balance computational cost with high accuracy for organic molecules.

Density Functional Theory (DFT)

DFT is a cornerstone of modern computational quantum chemistry, used to investigate the electronic structure of molecules.[7]

  • Causality Behind the Choice: For molecules like this compound, the B3LYP hybrid functional is an industry standard. It incorporates a portion of the exact Hartree-Fock exchange, which provides a more accurate description of electronic behavior than pure DFT functionals, at a manageable computational cost.[8] We couple this with the Pople-style 6-311++G(d,p) basis set.[9] The "6-311" indicates a flexible triple-zeta valence description. The "++" diffuse functions are crucial for accurately modeling non-covalent interactions and lone pairs, while the "(d,p)" polarization functions allow for anisotropy in electron distribution, essential for describing covalent bonds and molecular geometry accurately.[10]

Frontier Molecular Orbital (FMO) Theory

FMO theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[11]

  • Expertise & Insight: The energy of the HOMO relates to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).[12] The HOMO-LUMO energy gap (ΔE) is a critical descriptor of molecular stability and reactivity.[11][12] A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and polarizable.[11][13] This analysis is fundamental in predicting how a molecule might interact with a biological target.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) to a second (a receptor, typically a protein).[14][15]

  • Methodological Rationale: By simulating the interaction of this compound with a known protein target, we can generate hypotheses about its potential mechanism of action and identify key structural features responsible for binding. This process guides the rational design of derivatives with improved potency.[2] Software like AutoDock is commonly used for these simulations.[2]

Molecular Geometry and Vibrational Analysis

A prerequisite for any computational analysis is determining the molecule's most stable three-dimensional conformation, known as the optimized geometry. This is achieved by finding the minimum energy state on the potential energy surface using DFT.

Once optimized, a frequency calculation is performed. This not only confirms that the structure is a true minimum (no imaginary frequencies) but also allows for the simulation of its infrared (FT-IR) and Raman (FT-Raman) spectra.[9]

Protocol: Vibrational Spectrum Simulation
  • Input Structure: Build the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).

  • Geometry Optimization: Perform a geometry optimization calculation using DFT at the B3LYP/6-311++G(d,p) level of theory.

  • Frequency Calculation: Using the optimized geometry, perform a frequency calculation with the same functional and basis set.

  • Data Analysis & Validation: Extract the calculated vibrational frequencies and intensities. It is standard practice to scale the calculated frequencies by a factor (typically ~0.961 for B3LYP) to correct for anharmonicity and basis set imperfections, allowing for a more accurate comparison with experimental data.[10]

  • Visualization: Plot the scaled frequencies and intensities to generate theoretical FT-IR and FT-Raman spectra.

G Workflow for Vibrational Analysis A 1. Build 3D Structure (this compound) B 2. DFT Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C 3. DFT Frequency Calculation B->C D 4. Scale Frequencies (~0.961) & Potential Energy Distribution (PED) Analysis C->D E 5. Generate Theoretical Spectra (FT-IR & FT-Raman) D->E F 6. Validation (Compare with Experimental Data) E->F

Caption: A typical workflow for computational vibrational analysis.

Data Presentation: Vibrational Mode Assignments

The following table presents a selection of key vibrational modes for a related molecule, 3-methyl-picolinic acid, which serves as a reliable proxy. The data is derived from scaled quantum mechanical calculations and demonstrates strong agreement between theoretical and experimental values.[9]

Vibrational Mode DescriptionCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
O-H Stretch35803582
C-H Stretch (Aromatic)3050-31003055-3105
C-H Stretch (Methyl)2930-29802935-2985
C=O Stretch (Carbonyl)17101712
C=C/C=N Ring Stretch1580-16101585-1615
C-H in-plane bend1150-12501155-1252
C-O Stretch12901292

Note: Data is representative and based on studies of the closely related 3-methyl-picolinic acid.[9]

Electronic Structure and Chemical Reactivity

The electronic properties of a molecule govern its reactivity, polarity, and intermolecular interactions. DFT provides powerful tools to visualize and quantify these characteristics.

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are the key orbitals involved in chemical reactions. Visualizing their spatial distribution reveals where a molecule is likely to donate or accept electrons.

G homo Highest Occupied Molecular Orbital lumo Lowest Unoccupied Molecular Orbital E Energy arrow gap ΔE = E_LUMO - E_HOMO (Energy Gap) <-- Indicates Reactivity -->

Caption: Conceptual diagram of HOMO, LUMO, and the energy gap.

The calculated HOMO-LUMO energies allow for the determination of global reactivity descriptors.

ParameterFormulaSignificance
HOMO Energy (E_HOMO)-Electron donating ability
LUMO Energy (E_LUMO)-Electron accepting ability
Energy Gap (ΔE)E_LUMO - E_HOMOChemical reactivity and stability[11]
Chemical Hardness (η)(E_LUMO - E_HOMO) / 2Resistance to change in electron distribution
Electronegativity (χ)-(E_LUMO + E_HOMO) / 2Ability to attract electrons

A smaller energy gap (ΔE) corresponds to higher reactivity and lower kinetic stability.[11]

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the sites susceptible to electrophilic and nucleophilic attack.

  • Red Regions: Electron-rich areas (negative potential), susceptible to electrophilic attack. For this compound, these are expected around the nitrogen atom of the pyridine ring and the oxygen atom of the amide group.

  • Blue Regions: Electron-poor areas (positive potential), susceptible to nucleophilic attack. These are typically found around the hydrogen atoms, particularly the amide proton.

  • Green Regions: Neutral potential.

This map provides a visual guide to the molecule's charge distribution and reactive centers.

Application in Drug Development: Molecular Docking

To bridge the gap between theoretical properties and practical application, we perform a molecular docking study. Based on extensive research on picolinamide derivatives, VEGFR-2 is a highly relevant therapeutic target.[2][4] Inhibition of the VEGFR-2 signaling pathway is a key strategy in cancer therapy to prevent tumor angiogenesis.[2]

Protocol: Molecular Docking of this compound into VEGFR-2

This protocol outlines a self-validating system for docking studies.

  • Receptor Preparation:

    • Download the crystal structure of VEGFR-2 from the Protein Data Bank (PDB). For example, PDB ID: 4ASD, which is complexed with the inhibitor Sorafenib.[2]

    • Remove water molecules, co-factors, and the original ligand from the PDB file.

    • Add polar hydrogens and assign Kollman charges to the protein structure using software like AutoDock Tools.

  • Ligand Preparation:

    • Generate the 3D, energy-minimized structure of this compound (from the DFT optimization in Section 3.0).

    • Assign Gasteiger charges and define rotatable bonds.

  • Grid Box Generation:

    • Define a docking grid box centered on the active site of VEGFR-2. The coordinates are typically determined from the position of the co-crystallized ligand (Sorafenib in this case).

  • Docking Simulation:

    • Run the docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to search for the best binding poses of this compound within the defined active site.

  • Protocol Validation (Trustworthiness):

    • As a crucial control, re-dock the original ligand (Sorafenib) into the prepared VEGFR-2 structure. A successful docking protocol is validated if the re-docked pose has a Root Mean Square Deviation (RMSD) of less than 2.0 Å compared to its crystal structure position.

  • Analysis of Results:

    • Analyze the top-scoring poses of this compound.

    • Record the binding energy (ΔG, in kcal/mol) and estimated inhibition constant (Ki).

    • Visualize the binding pose and identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) with active site amino acid residues.

G Molecular Docking Workflow cluster_0 Receptor Preparation cluster_1 Ligand Preparation A 1. Download PDB (e.g., 4ASD) B 2. Clean Structure (Remove water, ligand) A->B C 3. Add Hydrogens & Charges B->C F 6. Define Active Site Grid Box C->F D 4. Optimized 3D Structure (this compound) E 5. Add Charges & Define Rotatable Bonds D->E E->F G 7. Run Docking Simulation (e.g., AutoDock) F->G H 8. Analyze Results (Binding Energy, Pose, Interactions) G->H I Validation: Re-dock original ligand. RMSD < 2Å? G->I Control

Caption: Workflow for a validated molecular docking experiment.

Interpreting Docking Results

The output of a docking simulation provides quantitative and qualitative data to guide drug design.

ParameterExample ValueInterpretation
Binding Energy (ΔG)-8.5 kcal/molA more negative value indicates stronger predicted binding affinity.
Inhibition Constant (Ki)550 nMA lower value indicates a more potent predicted inhibitor.
Key InteractionsH-bond with Cys919Identifies specific amino acid residues crucial for binding.
Hydrophobic contact with Val848Suggests areas for modification to enhance binding.

Note: These are hypothetical values for illustrative purposes.

Conclusion and Future Perspectives

This guide has detailed a multi-faceted computational approach to characterize this compound. Through DFT calculations, we have established a protocol to determine its stable geometry, predict its vibrational spectra, and analyze its electronic structure via HOMO-LUMO and MEP analysis. These theoretical insights are then translated into a practical drug discovery context through molecular docking, which provides actionable hypotheses about the molecule's potential as a kinase inhibitor.

The true power of these computational methods lies in their predictive capacity. The results from the analyses described herein can guide the synthesis of novel derivatives of this compound with optimized properties. Future work should focus on:

  • Molecular Dynamics (MD) Simulations: To study the stability of the ligand-protein complex over time.

  • ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties to assess the drug-likeness of potential derivatives.[16]

  • Experimental Validation: Ultimately, the computational predictions must be validated through chemical synthesis and in vitro biological assays to confirm the activity and mechanism of action.

By integrating these robust computational strategies, researchers can accelerate the discovery and development of next-generation therapeutics based on the picolinamide scaffold.

References

  • Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. PubMed Central. [Link]

  • Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. MDPI. [Link]

  • Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. PubMed Central, NIH. [Link]

  • Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. PubMed. [Link]

  • Molecular Docking and Dynamics Investigations for Identifying Potential Inhibitors of the 3-Chymotrypsin-like Protease of SARS-CoV-2: Repurposing of Approved Pyrimidonic Pharmaceuticals for COVID-19 Treatment. PubMed Central. [Link]

  • Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors. PubMed. [Link]

  • Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. MDPI. [Link]

  • Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. ResearchGate. [Link]

  • Advances in computational methods to predict the biological activity of compounds. ResearchGate. [Link]

  • Prediction studies of the biological activity of chemical substances by QSAR methods. Structural Bioinformatics and High Performance Computing (BIO-HPC) Research Group. [Link]

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  • HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. International Journal of Research in Engineering and Science (IJRES). [Link]

  • HOMO and LUMO molecular orbitals of 8 using the B3LYP/6–31G(d) method. ResearchGate. [Link]

  • Use of TLC and Computational Methods to Determine Lipophilicity Parameters of Selected Neuroleptics: Comparison of Experimental and Theoretical Studies. MDPI. [Link]

  • HOMO-LUMO Analysis in Chem3D | Visualizing Molecular Orbitals & Reactivity. YouTube. [Link]

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  • Design, Synthesis, Docking, DFT, MD Simulation Studies of a New Nicotinamide-Based Derivative: In Vitro Anticancer and VEGFR-2 Inhibitory Effects. MDPI. [Link]

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  • Synthesis and characterization of 3-methyl-5-oxo-N,1-diphenyl-4,5-dihydro-1-H-pyrazole-4-carbothioamide and its metal complexes. PubMed. [Link]

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  • Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. PubMed Central, NIH. [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Methylpicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Methylpicolinamide is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its molecular structure, featuring a picolinamide scaffold with a methyl group at the 3-position, serves as a valuable building block for the synthesis of more complex molecules with diverse biological activities. This document provides a comprehensive, step-by-step protocol for the synthesis of this compound, designed for researchers, scientists, and professionals in the field of drug development. The outlined procedure is based on established chemical transformations and offers insights into the rationale behind key experimental choices, ensuring both scientific integrity and practical applicability.

Overview of the Synthetic Strategy

The most direct and widely recognized method for the synthesis of this compound is through the controlled hydrolysis of its corresponding nitrile precursor, 3-Methylpicolinonitrile. This transformation is a robust and well-understood reaction in organic chemistry. The overall synthetic pathway can be visualized as a two-step process:

  • Ammoxidation of 3-Picoline: The synthesis of the key intermediate, 3-Methylpicolinonitrile, is typically achieved through the vapor-phase ammoxidation of 3-picoline. This industrial process involves the reaction of 3-picoline with ammonia and oxygen over a suitable catalyst.[1][2][3]

  • Hydrolysis of 3-Methylpicolinonitrile: The nitrile group of 3-Methylpicolinonitrile is then selectively hydrolyzed to the corresponding amide, yielding this compound. This can be accomplished under either acidic or basic conditions, or through biocatalytic methods.[4][5][6][7]

This guide will focus on a laboratory-scale synthesis of this compound via the basic hydrolysis of commercially available 3-Methylpicolinonitrile.

Experimental Protocol: Basic Hydrolysis of 3-Methylpicolinonitrile

This protocol details the conversion of 3-Methylpicolinonitrile to this compound using sodium hydroxide.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
3-Methylpicolinonitrile≥98%Commercially Available
Sodium Hydroxide (NaOH)Reagent GradeCommercially Available
Deionized WaterIn-house
Dichloromethane (DCM)HPLC GradeCommercially AvailableFor extraction
Anhydrous Magnesium Sulfate (MgSO4)Reagent GradeCommercially AvailableFor drying
Hydrochloric Acid (HCl)ConcentratedCommercially AvailableFor pH adjustment
Round-bottom flaskAppropriate size
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle
Separatory funnel
Rotary evaporator
pH paper or pH meter
Glassware for filtration

Step-by-Step Procedure:

  • Reaction Setup:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-Methylpicolinonitrile (e.g., 5.0 g, 42.3 mmol).

    • To the flask, add a 10% aqueous solution of sodium hydroxide (e.g., 100 mL). The molar ratio of NaOH to the nitrile should be in slight excess.

    • Attach a reflux condenser to the flask.

  • Reaction:

    • Heat the reaction mixture to reflux with vigorous stirring.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 2-4 hours.

  • Work-up and Extraction:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Neutralize the reaction mixture by the slow addition of concentrated hydrochloric acid until the pH is approximately 7. This should be done in an ice bath to control the exothermic reaction.

    • Transfer the neutralized solution to a separatory funnel.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers.

  • Drying and Solvent Removal:

    • Dry the combined organic extracts over anhydrous magnesium sulfate.

    • Filter the drying agent.

    • Remove the solvent using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford the final product as a crystalline solid.

Diagram of the Experimental Workflow:

SynthesisWorkflow cluster_reaction Reaction cluster_workup Work-up & Extraction cluster_purification Purification A 1. Add 3-Methylpicolinonitrile and NaOH solution to flask B 2. Heat to reflux A->B C 3. Monitor reaction progress B->C D 4. Cool and neutralize with HCl C->D E 5. Extract with Dichloromethane D->E F 6. Dry organic layer E->F G 7. Remove solvent F->G H 8. Recrystallize G->H I Final Product: This compound H->I

Caption: Workflow for the synthesis of this compound.

Safety Considerations

  • 3-Methylpicolinonitrile: This compound may be harmful if swallowed, inhaled, or in contact with skin.[8] It is advisable to handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium Hydroxide: Sodium hydroxide is a corrosive material that can cause severe skin burns and eye damage.[9] Handle with extreme care and always wear appropriate PPE.

  • Hydrochloric Acid: Concentrated hydrochloric acid is corrosive and can cause severe burns. Use in a fume hood and wear appropriate PPE.

  • Dichloromethane: Dichloromethane is a volatile organic solvent and a suspected carcinogen.[10] All handling should be performed in a fume hood.

Conclusion

The protocol described in this application note provides a reliable and straightforward method for the synthesis of this compound from its nitrile precursor. By following the detailed steps and adhering to the safety precautions, researchers can effectively produce this valuable compound for further applications in drug discovery and development. The causality behind each experimental choice, from the selection of the hydrolysis conditions to the purification method, is grounded in established principles of organic synthesis, ensuring a high degree of trustworthiness and reproducibility.

References

  • Princeton University Environmental Health and Safety. (n.d.). Sodium Amide. Retrieved from [Link]

  • Scientific.Net. (n.d.). Ammoxidation of 3-Picoline over V2O5/TiO2 Catalysts: Effects of TiO2 Supports on the Catalytic Performance. Retrieved from [Link]

  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Sodium amide. Retrieved from [Link]

  • Sciencemadness Wiki. (2020, August 30). Sodium amide. Retrieved from [Link]

  • Bhattacharyya, S. K., & Kar, A. K. (1968). Kinetics and Mechanism of the Vapor-Phase Ammoxidation of 3-Picoline. Industrial & Engineering Chemistry Product Research and Development, 7(3), 174–180.
  • Wikipedia. (2023, November 29). 3-Methylpyridine. Retrieved from [Link]

  • Google Patents. (n.d.). US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
  • Academax. (n.d.). Kinetics of 3-cyanopyridine hydrolysis in high temperature liquid water. Retrieved from [Link]

  • Google Patents. (n.d.). US7345176B2 - Process for conversion of cyanopyridines to nicotinamides and catalyst therefor, process for preparing said catalyst.
  • ResearchGate. (n.d.). Biocatalytic hydrolysis of 3-cyanopyridine. Retrieved from [Link]

  • ACS Publications. (n.d.). Ternary VZrAlON Oxynitrides - Efficient Catalysts for the Ammoxidation of 3-Picoline. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Sodium amide. Retrieved from [Link]

  • PubMed. (1988). Nitrilase-Catalyzed Production of Nicotinic Acid from 3-Cyanopyridine in Rhodococcus rhodochrous J1. Retrieved from [Link]

  • MBL. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • MDPI. (2021, February 21). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Retrieved from [Link]

  • MDPI. (2023, September 4). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co 2+ , NHPI, and Phosphonium or Ammonium Bromides. Retrieved from [Link]

  • 3M. (n.d.). Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification. Retrieved from [Link]

  • Google Patents. (n.d.). EP2195286A2 - Process for the preparation of a raf kinase inhibitor and intermediates for use in the process.
  • National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. Retrieved from [Link]

  • Google Patents. (n.d.). CA2763574C - Process for the synthesis of 3-methyl-pyridine.
  • ResearchGate. (2023, September 26). A practical and efficient method for synthesis of sorafenib and regorafenib. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and bioevaluation study of novel N-methylpicolinamide and thienopyrimidine derivatives as selectivity c-Met kinase inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 2 Synthesis of 4-(4-Aminophenoxy)- N -methylpicolinamide ( 2 ). Retrieved from [Link]

  • National Institutes of Health. (n.d.). 3-Methylpicolinic acid. Retrieved from [Link]

  • Stanford Chemicals. (n.d.). 3-Methylpicolinic Acid. Retrieved from [Link]

  • ResearchGate. (2025, October 16). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Retrieved from [Link]

Sources

Application Note: Comprehensive Purity Assessment of 3-Methylpicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Criticality of Purity in the Lifecycle of 3-Methylpicolinamide

This compound, a substituted pyridinecarboxamide, is a molecule of significant interest in medicinal chemistry and materials science. Its purity is a paramount concern, as even trace amounts of impurities can profoundly impact its biological activity, toxicity, and physicochemical properties. This application note provides a detailed guide to the analytical methodologies for the comprehensive purity assessment of this compound, ensuring its quality and suitability for research and development applications.

The control of impurities is a mandate throughout the lifecycle of a chemical entity, from early-stage discovery to potential clinical applications. Impurities can originate from various sources, including the synthetic route (starting materials, by-products, intermediates), degradation of the active substance, or contamination during storage and handling. A robust analytical strategy is therefore essential to identify and quantify these impurities, ensuring the safety, efficacy, and reproducibility of studies involving this compound.

This document outlines a multi-faceted approach to purity assessment, leveraging orthogonal analytical techniques to provide a comprehensive purity profile. We will delve into the rationale behind method selection, provide detailed experimental protocols, and discuss the interpretation of results in line with regulatory expectations, such as those outlined in the ICH Q2(R1) guidelines on the validation of analytical procedures[1][2][3].

Anticipated Impurity Profile of this compound

A hypothetical synthesis of this compound, based on common synthetic routes for picolinamides, is illustrated below to anticipate potential process-related impurities. A plausible route involves the amidation of 3-methylpicolinic acid.

Synthesis_and_Impurities cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities 3-Methylpicolinic_acid 3-Methylpicolinic Acid (Starting Material) Acyl_chloride 3-Methylpicolinoyl chloride (Intermediate) 3-Methylpicolinic_acid->Acyl_chloride Activation Unreacted_SM Unreacted 3-Methylpicolinic Acid (Impurity A) 3-Methylpicolinic_acid->Unreacted_SM Carry-over Thionyl_chloride SOCl2 This compound This compound (Final Product) Acyl_chloride->this compound Amidation Dimer Dimeric Impurity (Impurity B) Acyl_chloride->Dimer Side-reaction Ammonia NH3 Hydrolysis_product 3-Methylpicolinic Acid (Degradation Product) This compound->Hydrolysis_product Degradation HPLC_Workflow Sample_Prep Sample Preparation (1 mg/mL in Diluent) HPLC_Injection HPLC Injection (10 µL) Sample_Prep->HPLC_Injection Chromatographic_Separation Chromatographic Separation (C18 column, Gradient Elution) HPLC_Injection->Chromatographic_Separation Detection UV/PDA Detection (265 nm or 200-400 nm) Chromatographic_Separation->Detection Data_Acquisition Data Acquisition & Integration Detection->Data_Acquisition Purity_Calculation Purity Calculation (Area %) Data_Acquisition->Purity_Calculation Purity_Assessment_Strategy cluster_primary Primary Analysis cluster_orthogonal Orthogonal & Confirmatory 3MPA This compound HPLC HPLC-UV/PDA (Quantitative Purity, Stability) 3MPA->HPLC GCMS GC-MS (Volatile Impurities) 3MPA->GCMS NMR ¹H NMR (Structural Confirmation, qNMR) 3MPA->NMR Thermal DSC/TGA (Thermal Properties, Volatiles) 3MPA->Thermal

Sources

HPLC and LC-MS techniques for 3-Methylpicolinamide analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Quantitative Analysis of 3-Methylpicolinamide by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Authored by: A Senior Application Scientist

Introduction

This compound (C₇H₈N₂O, Mol. Wt.: 136.15 g/mol ) is a pyridinecarboxamide derivative of significant interest in pharmaceutical research and development.[1] As with any potential therapeutic agent or critical intermediate, the development of robust, accurate, and reliable analytical methods for its quantification is paramount. These methods are essential for various stages of drug development, including pharmacokinetic studies, stability testing, quality control of drug substances, and formulation analysis.

This document provides a comprehensive guide to two powerful analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these methods is typically driven by the required sensitivity and the complexity of the sample matrix. HPLC-UV is a workhorse technique suitable for routine analysis of bulk materials and formulations, while LC-MS/MS offers superior sensitivity and selectivity, making it the gold standard for trace-level quantification in complex biological matrices.

This guide is designed for researchers, analytical scientists, and drug development professionals. It moves beyond simple procedural lists to explain the rationale behind methodological choices, ensuring a deeper understanding and facilitating adaptation to specific laboratory contexts. All protocols are grounded in established principles of analytical chemistry and align with international regulatory expectations for method validation, such as those outlined by the International Council for Harmonisation (ICH).[2][3]

Part 1: Quantitative Analysis by Reverse-Phase HPLC-UV

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is an indispensable tool for the quality control of pharmaceutical compounds. The technique separates analytes based on their hydrophobicity, leveraging the partitioning of the analyte between a nonpolar stationary phase (typically alkyl-bonded silica, like C18) and a polar mobile phase. For this compound, this method provides excellent resolution, accuracy, and precision for assays and impurity profiling.

Foundational Principle: Sample Preparation

The axiom 'garbage in, garbage out' is particularly true for HPLC analysis. The primary goal of sample preparation is to extract the analyte of interest into a clean solution that is compatible with the HPLC system, thereby preventing column clogging and minimizing interferences.[4][5] A methodical approach to sample preparation is the first step toward reproducible results.[6][7][8]

Protocol: Standard and Sample Preparation

  • Stock Standard Preparation (e.g., 1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

    • Add approximately 7 mL of a suitable diluent (e.g., 50:50 Methanol:Water). Methanol and acetonitrile are common, effective solvents for this class of compound.[8]

    • Sonicate for 5-10 minutes to ensure complete dissolution.

    • Allow the solution to return to room temperature, then dilute to the mark with the diluent. Mix thoroughly.

  • Working Standard Preparation (e.g., 100 µg/mL):

    • Pipette 1.0 mL of the Stock Standard Solution into a 10 mL volumetric flask.

    • Dilute to the mark with the diluent and mix thoroughly. This working standard is used to build the calibration curve.

  • Sample Preparation (from a solid matrix):

    • Accurately weigh a portion of the sample powder equivalent to approximately 10 mg of this compound into a 10 mL volumetric flask.

    • Follow steps 1b-1d for dissolution.

    • Perform further dilutions as necessary to bring the concentration into the linear range of the calibration curve (e.g., 100 µg/mL).

    • Crucial Step: Filtration. Prior to injection, filter the final solution through a 0.45 µm syringe filter (e.g., PTFE or PVDF, depending on solvent compatibility) to remove any particulates that could damage the column.[8]

HPLC Instrumentation and Chromatographic Conditions

The selection of chromatographic conditions is a balance between achieving adequate separation, maintaining good peak shape, and minimizing analysis time. A C18 column is a robust starting point for a molecule with the polarity of this compound. The use of a slightly acidic mobile phase (e.g., with formic acid) can improve peak symmetry by suppressing the ionization of residual silanols on the stationary phase.

Parameter Recommended Condition Rationale
Instrument Agilent 1260 Infinity II, Shimadzu LC-20A, or equivalentStandard HPLC system with UV/DAD detector.
Column C18, 4.6 x 150 mm, 5 µm particle sizeProvides excellent retention and separation for small polar molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier improves peak shape and ionization.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Elution Mode GradientA gradient elution ensures efficient elution of the analyte while cleaning the column of more retained impurities.[9][10]
Gradient Program 0-2 min: 10% B; 2-10 min: 10% to 90% B; 10-12 min: 90% B; 12.1-15 min: 10% BExample gradient. Must be optimized for specific sample matrices.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CElevated temperature reduces viscosity and can improve peak efficiency.
Injection Volume 10 µLA typical injection volume; can be adjusted based on concentration.
Detector UV-Vis / Diode Array Detector (DAD)DAD allows for peak purity assessment.
Detection Wavelength ~265 nmPicolinamide structures typically exhibit strong absorbance in this region. This should be confirmed by running a UV scan of the standard.
HPLC Analysis and Method Validation Workflow

A validated analytical method provides documented evidence that the procedure is fit for its intended purpose.[3][11][12] The workflow below incorporates system suitability checks, which are an integral part of any validated method, ensuring the system is performing correctly before sample analysis.[2][13]

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing P1 Prepare Mobile Phase & Degas P2 Prepare Standards & Samples A1 Equilibrate HPLC System (Establish Stable Baseline) P2->A1 A2 Perform System Suitability Test (SST) (e.g., 5 replicate injections of standard) D2 Calculate SST Parameters (e.g., %RSD of peak area, tailing factor) A2->D2 Check against criteria A3 Inject Blank (Diluent) A4 Construct Calibration Curve (Inject standards at multiple levels) D3 Perform Linear Regression (for Calibration Curve) A4->D3 A5 Inject Samples D4 Quantify Analyte in Samples A5->D4 D1 Integrate Chromatograms D1->D3 D1->D4

Caption: High-Level Workflow for HPLC Analysis.

Method Validation Parameters (ICH Q2(R1))

Method validation is a formal process that confirms the analytical procedure is suitable for its intended use.[3] Core parameters include:

Parameter Description Typical Acceptance Criteria
Specificity Ability to assess the analyte unequivocally in the presence of other components (impurities, matrix).Peak for this compound should be well-resolved from other peaks and spectrally pure (if using DAD).
Linearity Direct proportionality between analyte concentration and the analytical response.Correlation coefficient (r²) ≥ 0.999
Accuracy Closeness of test results to the true value, often assessed by spike/recovery studies.80-120% recovery for assay (can be tighter, e.g., 98-102% for drug substance).
Precision Agreement among a series of measurements (Repeatability and Intermediate Precision).Relative Standard Deviation (%RSD) ≤ 2.0%[2]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio (S/N) ≥ 10
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio (S/N) ≥ 3
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, pH ±0.2).System suitability parameters should remain within acceptable limits.

Part 2: High-Sensitivity Analysis by LC-MS/MS

For applications requiring the quantification of this compound at very low concentrations, such as in biological fluids (plasma, urine) for pharmacokinetic studies, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. Its exceptional sensitivity and selectivity derive from the ability to isolate a specific precursor ion and monitor its unique fragment ions.

Principle of LC-MS/MS

The process involves introducing the HPLC eluent into a mass spectrometer. In the ion source, typically an Electrospray Ionization (ESI) source, analyte molecules are charged (ionized). The first quadrupole (Q1) of the mass spectrometer is set to select only the ionized molecule of interest (the precursor ion). This ion is then fragmented in a collision cell (Q2), and the resulting fragment ions (product ions) are separated and detected by the third quadrupole (Q3). This specific precursor-to-product ion transition is known as Multiple Reaction Monitoring (MRM), which provides a highly selective and sensitive signal, minimizing background noise.

Sample Preparation for Biological Matrices

Sample preparation for LC-MS/MS is more demanding than for HPLC-UV due to the potential for "matrix effects," where co-eluting compounds from the sample (e.g., salts, lipids, proteins) can suppress or enhance the ionization of the target analyte, leading to inaccurate results. Common techniques include:

  • Protein Precipitation (PPT): A simple "crash" method where a cold organic solvent (e.g., acetonitrile) is added to a plasma sample to precipitate proteins. The supernatant is then analyzed.[5]

  • Liquid-Liquid Extraction (LLE): The analyte is partitioned from the aqueous biological sample into an immiscible organic solvent.[4][5]

  • Solid-Phase Extraction (SPE): The most thorough cleanup method, where the analyte is selectively retained on a solid sorbent while interferences are washed away.[4][5][6]

LC-MS/MS Instrumentation and Conditions

The LC setup is often a UHPLC system to achieve faster separations. The key is optimizing the mass spectrometer parameters for this compound.

Liquid Chromatography (LC) Conditions

Parameter Recommended Condition
Instrument Agilent 1290 Infinity II, Waters Acquity UPLC, or equivalent
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient A fast gradient, e.g., 5% to 95% B over 2-3 minutes

Mass Spectrometry (MS) Conditions

Parameter Recommended Condition Rationale
Instrument Agilent 6470 Triple Quad, Sciex Triple Quad 5500, or equivalent
Ionization Mode Electrospray Ionization (ESI), PositiveThe pyridine nitrogen is readily protonated to form a positive ion.[14]
Capillary Voltage +3500 to +4000 VOptimized to achieve a stable electrospray.[15][16]
Gas Temperature 300 - 350 °CAids in desolvation of the ESI droplets.[15]
Gas Flow (Nitrogen) 8 - 12 L/minSheath gas flow to assist in nebulization and desolvation.
Nebulizer Pressure 20 - 40 psiAssists in forming a fine spray of droplets.[15]
Detection Mode Multiple Reaction Monitoring (MRM)For maximum sensitivity and selectivity.

MRM Transitions for this compound

The molecular formula of this compound is C₇H₈N₂O, with a monoisotopic mass of 136.06.[1] In positive ESI mode, it will be protonated to form the precursor ion [M+H]⁺ at m/z 137.1. Collision-induced dissociation will fragment this ion. A common and stable fragment corresponds to the 3-methylpyridine cation, formed by the loss of the amide group.

Analyte Precursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (CE) Purpose
This compound137.193.1Optimized (e.g., 20-25 eV)Quantifier (most abundant fragment)
This compound137.1120.1Optimized (e.g., 15-20 eV)Qualifier (confirmatory fragment)
LC-MS/MS Analysis Workflow

LCMS_Workflow cluster_prep Phase 1: Preparation & Tuning cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing P1 Tune MS for Analyte (Infuse standard to find optimal precursor/product ions & CE) P2 Develop LC Method P1->P2 P3 Prepare Samples (e.g., SPE, LLE, PPT) P2->P3 A1 Equilibrate LC-MS/MS System P3->A1 A2 Build Analytical Batch (Blanks, Standards, QCs, Samples) A3 Acquire Data D1 Integrate MRM Peaks A3->D1 D2 Generate Calibration Curve (using internal standard correction) D1->D2 D3 Quantify Samples & QCs D2->D3 D4 Assess Batch Acceptance (QC accuracy, precision) D3->D4

Caption: High-Level Workflow for LC-MS/MS Analysis.

References

  • HPLC Sample Preparation. (n.d.). Organomation.
  • HPLC Sample Prep: Critical First Steps in LC Analysis. (n.d.). Lab Manager.
  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. (n.d.). Drawell.
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
  • HPLC Sample Prep in Four Steps. (n.d.). Sartorius.
  • ICH Q2 Validation of Analytical Procedures. (2024, October 31). YouTube.
  • How to Prepare a Sample for HPLC Analysis. (2023, April 27). Greyhound Chromatography.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.).
  • Analytical Method Validation: ICH and USP Perspectives. (2025, August 8). International Journal of Research and Review.
  • Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry. (2007, November 30). PubMed.
  • This compound (CAS 937648-82-3). (n.d.). Santa Cruz Biotechnology.
  • 4-Chloro-N-methylpicolinamide. (n.d.). PubChem.
  • Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. (n.d.). PMC - NIH.
  • 3-Methylpicolinic acid. (n.d.). PubChem.
  • Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. (2021, November 17). MDPI.
  • LC-MS Differential Analysis for Fast and Sensitive Determination of Biotransformation of Therapeutic Proteins. (n.d.). PMC - NIH.
  • A Fusion of Triple Quad LC/MS/MS Speed & Sensitivity. (n.d.).
  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. (n.d.). Agilent.
  • 3-Methylpyridine. (n.d.). PubChem.
  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. (n.d.).
  • How to increase sensitivity of badly ionizing compounds in ESI-MS (electrospray ionisation mass spectroscopy)? (2013, June 14). ResearchGate.
  • development and validation of a single hplc method for the determination of thirteen pharmaceuticals. (n.d.). Semantic Scholar.
  • Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. (2025, September 30). NIH.
  • The Journal of Organic Chemistry Ahead of Print. (n.d.). ACS Publications.
  • Comparison of the electrospray ionization (ESI) responses of penicillins with ESI responses of their methanolysis products. (n.d.). PubMed.
  • Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry. (n.d.). Aimin Liu.
  • Mastering Electrospray Ionization: Setting the Voltage. (2021, May 23). YouTube.
  • hplc methods for recently approved pharmaceuticals. (n.d.). National Academic Digital Library of Ethiopia.
  • New high-performance liquid chromatography method for the detection of picolinic acid in biological fluids. (2025, August 6). ResearchGate.

Sources

Screening for Cytotoxic Effects of 3-Methylpicolinamide Using the MTT Colorimetric Assay

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocol

Abstract

This document provides a comprehensive, field-proven protocol for assessing the cytotoxic potential of 3-Methylpicolinamide, a novel compound of interest, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay remains a cornerstone for preliminary cytotoxicity screening in drug discovery due to its reliability, sensitivity, and suitability for high-throughput formats.[1] The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed workflow from reagent preparation to data analysis and interpretation. We emphasize the causality behind experimental choices to ensure robust, reproducible, and self-validating results.

Scientific Principle and Assay Rationale

The MTT assay is a quantitative method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3] The underlying principle is centered on the enzymatic conversion of a tetrazolium salt into a colored formazan product by living cells.[1][4]

Metabolically active cells, particularly their mitochondrial NAD(P)H-dependent oxidoreductase enzymes like succinate dehydrogenase, cleave the tetrazolium ring of the yellow MTT reagent.[5][6] This intracellular reduction results in the formation of insoluble, purple formazan crystals.[2][6] Dead or inactive cells lack this metabolic capacity and therefore do not produce the colored product.[7] The formazan crystals are then solubilized, and the resulting colored solution is quantified using a spectrophotometer. The absorbance of this solution is directly proportional to the number of viable, metabolically active cells in the well.[2][7][8]

This assay is particularly valuable for screening compounds like this compound and its derivatives, which have shown potential anti-proliferative activities, to determine their dose-dependent cytotoxic effects on cancer cell lines.[9][10]

MTT_Principle cluster_cell Living Cell Mitochondria Mitochondria Formazan Formazan (Purple, Insoluble Crystals) Mitochondria->Formazan NAD(P)H-dependent Oxidoreductases MTT MTT (Yellow, Water-Soluble) MTT->Mitochondria Enters Cell Solubilized_Formazan Solubilized Formazan (Purple Solution) Formazan->Solubilized_Formazan Reader Spectrophotometer (Measure Absorbance at 570 nm) Solubilized_Formazan->Reader Quantify DMSO Solubilization Agent (e.g., DMSO) DMSO->Formazan Dissolves Crystals

Caption: Principle of the MTT Cell Viability Assay.

Materials and Reagent Preparation

Essential Materials
  • Biological Materials: Selected cancer cell line(s) (e.g., HepG2, A549, MCF-7) in logarithmic growth phase.[5]

  • Compound: this compound (or derivative).

  • Consumables:

    • Sterile 96-well flat-bottom cell culture plates.

    • Sterile pipette tips and serological pipettes.

    • Reagent reservoirs.

  • Equipment:

    • Laminar flow hood.

    • Humidified incubator (37°C, 5% CO₂).

    • Inverted microscope.

    • Multichannel pipette.

    • Microplate reader with a 570 nm filter.

    • Orbital shaker.

Reagent Preparation and Storage

2.2.1 MTT Stock Solution (5 mg/mL)

  • Aseptically weigh 50 mg of MTT powder (CAS 298-93-1).

  • Dissolve in 10 mL of sterile, phosphate-buffered saline (PBS) to achieve a 5 mg/mL concentration.

  • Mix thoroughly by vortexing until fully dissolved.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile, light-protecting tube (e.g., wrapped in aluminum foil).[4][11]

  • Storage: Store the stock solution protected from light at 4°C for up to 4 weeks or at -20°C for long-term stability (up to 6 months).[4][12]

  • Expert Note: Discard the MTT solution if it appears blue-green or contains a precipitate, as this indicates degradation or contamination.[1][13]

2.2.2 this compound Stock Solution (e.g., 10 mM)

  • Prepare a high-concentration stock solution (e.g., 10-100 mM) by dissolving this compound in a suitable solvent, typically dimethyl sulfoxide (DMSO).

  • Ensure complete dissolution. This stock can be aliquoted and stored at -20°C.

  • Causality: Using a high-concentration stock minimizes the final concentration of the solvent (DMSO) in the culture wells. High concentrations of DMSO can be cytotoxic and interfere with the assay.[4][5]

2.2.3 Solubilization Solution

  • Option A: Dimethyl Sulfoxide (DMSO): Use pure, anhydrous DMSO. This is the most common and rapid solubilizing agent.[5]

  • Option B: Acidified SDS Solution (10% SDS in 0.01 M HCl):

    • To prepare 100 mL, dissolve 10 g of Sodium Dodecyl Sulfate (SDS) in ~80 mL of deionized water.

    • Add 83 µL of concentrated HCl (12 M).

    • Adjust the final volume to 100 mL with water.

    • Warm to 37°C if a precipitate forms.[14]

  • Scientist's Choice: DMSO is faster. However, the acidified SDS method does not require removal of the culture medium before addition, which can reduce pipetting errors and cell loss, thereby increasing reproducibility.[15] SDS solubilization typically requires a longer, overnight incubation.[15]

Detailed Experimental Protocol

This protocol is optimized for adherent cells in a 96-well plate format.

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: MTT Assay cluster_data Phase 4: Data Analysis p1 Optimize Seeding Density (Growth Curve) p2 Seed Cells in 96-Well Plate (1-10 x 10^4 cells/well) p1->p2 p3 Incubate 24h (Allow Adhesion) p2->p3 t1 Prepare Serial Dilutions of this compound p3->t1 t2 Replace Media with Treatment (Include Controls) t1->t2 t3 Incubate 24-72h t2->t3 a1 Add MTT Reagent (Final Conc. 0.5 mg/mL) t3->a1 a2 Incubate 2-4h (Formazan Formation) a1->a2 a3 Solubilize Formazan (Add DMSO/SDS) a2->a3 d1 Read Absorbance (570 nm) a3->d1 d2 Calculate % Viability d1->d2 d3 Plot Dose-Response Curve & Determine IC50 d2->d3

Sources

Application Note: A Homogeneous Luminescence-Based Assay for Profiling 3-Methylpicolinamide Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Protein kinases are a vast and diverse family of enzymes that play critical roles in cellular regulatory processes by catalyzing the phosphorylation of specific substrates, a process that converts ATP to ADP.[1][2] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them a major class of drug targets.[3][4][5] The development of small molecule kinase inhibitors is a cornerstone of modern drug discovery.[3][5] Among the promising scaffolds, 3-Methylpicolinamide derivatives have emerged as a versatile class of compounds with demonstrated inhibitory activity against various kinases, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Aurora-B kinase, and c-Met.[6][7][8][9]

This application note provides a detailed protocol for a robust, high-throughput kinase inhibition assay using a luminescence-based method to determine the potency (IC50) of this compound derivatives. We will use the ADP-Glo™ Kinase Assay as a model system, which measures kinase activity by quantifying the amount of ADP produced in the enzymatic reaction.[1][10][11][12] The luminescent signal generated is directly proportional to the amount of ADP, and therefore, to the kinase activity.[10][11] This allows for a sensitive and reliable assessment of inhibitor efficacy.

Scientific Principles & Assay Design

The core of this application note is a homogeneous, two-step luminescent assay designed for high-throughput screening (HTS).[1][11] The assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation of a substrate by a target kinase.[1][10]

Step 1: The Kinase Reaction. In this initial step, the target kinase, its specific substrate, ATP, and the this compound test compound are incubated together. If the test compound is an effective inhibitor, it will reduce the rate of ATP to ADP conversion by the kinase.

Step 2: ADP Detection. After the kinase reaction, the remaining ATP is depleted. Subsequently, the ADP generated is converted back into ATP, which then fuels a luciferase/luciferin reaction, producing a light signal that is directly proportional to the initial kinase activity.[1][11][12] A lower luminescent signal in the presence of a test compound indicates inhibition of the kinase.[13]

Why a Luminescence-Based Assay?

While various methods exist for measuring kinase activity, including radiometric and fluorescence-based assays, luminescence-based assays like ADP-Glo™ offer several distinct advantages for inhibitor profiling:[3][4][14]

  • High Sensitivity: These assays can detect low concentrations of ADP, which means less enzyme is required, leading to cost savings.[11]

  • High-Throughput Compatibility: The "add-and-read" format is simple and amenable to automation in 96- and 384-well plates, making it ideal for screening large compound libraries.[1][12]

  • Broad Applicability: The assay is universal and can be used for virtually any kinase, regardless of the substrate (protein, peptide, or lipid).[11]

  • Reduced Compound Interference: By directly measuring ADP, there is a lower risk of interference from fluorescent compounds compared to fluorescence-based methods.[2]

Visualizing the Workflow

The following diagram illustrates the sequential steps of the kinase inhibition assay.

Kinase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare this compound Derivative Dilution Series Kinase_Reaction Incubate Kinase, Substrate, ATP, and Test Compound Compound_Prep->Kinase_Reaction Reagent_Prep Prepare Kinase, Substrate, and ATP Solutions Reagent_Prep->Kinase_Reaction Stop_Reaction Add ADP-Glo™ Reagent (Terminate Kinase Reaction & Deplete ATP) Kinase_Reaction->Stop_Reaction 60 min incubation Detection Add Kinase Detection Reagent (Convert ADP to ATP & Generate Light) Stop_Reaction->Detection 40 min incubation Read_Luminescence Measure Luminescence with a Plate Reader Detection->Read_Luminescence 30-60 min incubation Data_Processing Calculate Percent Inhibition Read_Luminescence->Data_Processing IC50_Curve Generate Dose-Response Curve and Determine IC50 Data_Processing->IC50_Curve

Caption: Workflow for the Kinase Inhibition Assay.

Detailed Protocols

Materials and Reagents
  • Target Kinase (e.g., recombinant human Src, VEGFR-2)

  • Kinase Substrate (e.g., Poly(Glu,Tyr) 4:1 for Src)

  • ATP

  • This compound derivative stock solutions (in 100% DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Reaction Buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and/or automated liquid handling system

  • Plate reader with luminescence detection capabilities

Protocol 1: Preparation of Reagents

Expert Insight: Proper reagent preparation is critical for assay consistency. Ensure all components are fully thawed and mixed before use. Keep enzyme solutions on ice to maintain activity.

  • Kinase Reaction Buffer: Prepare a sufficient volume of the appropriate kinase reaction buffer. The exact composition may need to be optimized for the specific kinase being tested.

  • ATP Solution: Prepare a working solution of ATP in the kinase reaction buffer. The optimal concentration is typically at or near the Km value for the specific kinase to ensure competitive inhibitors can be accurately assessed.

  • Kinase Solution: Dilute the kinase enzyme to the desired concentration in kinase reaction buffer. The optimal concentration should be determined empirically by performing an enzyme titration to find a concentration that yields a robust signal within the linear range of the assay.

  • Substrate Solution: Prepare a working solution of the kinase substrate in the kinase reaction buffer.

  • This compound Derivatives: Perform a serial dilution of the this compound derivative stock solutions in 100% DMSO. Then, dilute these further in the kinase reaction buffer to achieve the final desired assay concentrations. The final DMSO concentration in the assay should be kept constant and low (typically ≤1%) to avoid affecting enzyme activity.[15]

Protocol 2: Kinase Inhibition Assay

Trustworthiness Check: This protocol includes positive and negative controls to ensure the assay is performing correctly. The "No Enzyme" control accounts for background signal, while the "No Inhibitor" control represents 100% kinase activity.

  • Dispense Test Compounds: Add 1 µL of the diluted this compound derivatives to the wells of a 384-well plate. For control wells, add 1 µL of kinase reaction buffer with the same final DMSO concentration.

  • Add Kinase: Add 2 µL of the diluted kinase solution to all wells except the "No Enzyme" control wells. To the "No Enzyme" wells, add 2 µL of kinase reaction buffer.

  • Initiate Kinase Reaction: Add 2 µL of a substrate/ATP mixture to all wells to start the reaction.[16] The final reaction volume is 5 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes.[16]

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well.[16] This will terminate the kinase reaction and deplete any remaining ATP.

  • Incubation: Incubate the plate at room temperature for 40 minutes.[16]

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well.[16] This reagent converts the ADP generated in the kinase reaction to ATP and provides the luciferase and luciferin to produce a luminescent signal.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[16]

  • Measure Luminescence: Read the luminescence of each well using a plate reader.

Data Analysis and Interpretation

Calculating Percent Inhibition

The raw luminescence data is first normalized using the control wells:

  • Percent Inhibition (%) = 100 x (1 - (RLU_inhibitor - RLU_no_enzyme) / (RLU_no_inhibitor - RLU_no_enzyme))

Where:

  • RLU_inhibitor is the Relative Light Units from a well with the test compound.

  • RLU_no_enzyme is the average RLU from the "No Enzyme" control wells.

  • RLU_no_inhibitor is the average RLU from the "No Inhibitor" (100% activity) control wells.

Determining the IC50 Value

The half-maximal inhibitory concentration (IC50) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Example Data Presentation

The following table shows example data for two hypothetical this compound derivatives tested against Src kinase.

CompoundTarget KinaseIC50 (nM)
3-MP-ASrc15.2
3-MP-BSrc89.7
Dasatinib (Control)Src1.8

Expert Interpretation: In this example, 3-MP-A is a more potent inhibitor of Src kinase than 3-MP-B, as indicated by its lower IC50 value. Both compounds are less potent than the known Src inhibitor, Dasatinib, which serves as a positive control to validate the assay's performance.[17]

Self-Validation and Troubleshooting

A well-performing assay should have a high Z'-factor, typically greater than 0.7, indicating a large separation between the positive and negative controls and low data variability.[10][12]

ParameterPossible CauseSolution
High Variability Inaccurate pipetting, incomplete mixing of reagents.Use calibrated pipettes, ensure thorough mixing.
Low Signal Insufficient enzyme activity, suboptimal reagent concentrations.Perform enzyme titration, optimize ATP and substrate concentrations.
High Background Contaminated reagents, ATP contamination in enzyme prep.Use fresh reagents, source high-purity enzyme.

Conclusion

The luminescence-based kinase assay described here provides a sensitive, reliable, and high-throughput method for determining the inhibitory potency of this compound derivatives. The protocol is adaptable to a wide range of kinases and is well-suited for lead identification and optimization in a drug discovery setting. By following the detailed steps and incorporating proper controls, researchers can confidently generate high-quality data to advance their kinase inhibitor programs.

References

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • Reaction Biology. (2024, August 29). Spotlight: Activity-Based Kinase Assay Formats. Retrieved from [Link]

  • East Port Praha. (n.d.). Technologies to Study Kinases. Retrieved from [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]

  • BellBrook Labs. (n.d.). SRC Kinase Assay | A Validated SRC Inhibitor Screening Assay. Retrieved from [Link]

  • Copeland, R. A. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. Retrieved from [Link]

  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). c-Src Kinase Inhibitor Screening Assay Kit. Retrieved from [Link]

  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • Wang, L., et al. (2020). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. RSC Advances, 10(45), 26867-26879. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. Retrieved from [Link]

  • Zhu, W., et al. (2018). Synthesis and bioevaluation study of novel N-methylpicolinamide and thienopyrimidine derivatives as selectivity c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry, 26(1), 189-200. Retrieved from [Link]

  • National Institutes of Health. (2012). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Retrieved from [Link]

  • National Institutes of Health. (2016). Synthesis and screening of 3-MA derivatives for autophagy inhibitors. Retrieved from [Link]

  • MDPI. (2017). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Retrieved from [Link]

  • PubMed. (2017). Binding assay for characterization of protein kinase inhibitors possessing sub-picomolar to sub-millimolar affinity. Retrieved from [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • National Institutes of Health. (2010). Discovery of GSK2126458, a Highly Potent Inhibitor of PI3K and the Mammalian Target of Rapamycin. Retrieved from [Link]

  • National Institutes of Health. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Retrieved from [Link]

Sources

Application Note & Protocols: A Comprehensive Guide to Cell-Based Assays for Evaluating 3-Methylpicolinamide Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The burgeoning field of cancer metabolism has identified the nicotinamide adenine dinucleotide (NAD⁺) salvage pathway as a critical dependency for tumor cell survival and proliferation.[1] Compounds based on the 3-Methylpicolinamide scaffold have emerged as potent inhibitors of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in this pathway.[2][3] Depletion of the intracellular NAD⁺ pool by these inhibitors triggers a catastrophic energy crisis and induces apoptotic cell death, making them a promising class of anticancer therapeutics.[2][3] This guide provides a suite of robust, validated cell-based assays to comprehensively evaluate the efficacy, mechanism of action, and cellular impact of this compound derivatives. We offer detailed, step-by-step protocols for assessing cell viability, confirming on-target activity through NAD⁺ and ATP quantification, and characterizing downstream phenotypic responses such as apoptosis and cell cycle arrest.

Scientific Background: Targeting the NAMPT-NAD⁺ Axis in Oncology

Cancer cells exhibit altered metabolic needs and higher rates of NAD⁺ turnover to support their rapid growth and combat intracellular stress.[4][5] This heightened demand makes them particularly vulnerable to disruptions in NAD⁺ biosynthesis. The primary route for NAD⁺ generation in mammalian cells is the salvage pathway, where NAMPT converts nicotinamide into nicotinamide mononucleotide (NMN), a direct precursor to NAD⁺.[1] By inhibiting NAMPT, this compound derivatives effectively cut off this crucial supply line.[2] This leads to a rapid depletion of NAD⁺, which impairs a host of critical cellular functions, including DNA repair, energy metabolism, and redox homeostasis, ultimately culminating in cell death.[2][3]

NAMPT_Pathway cluster_Cell Cancer Cell cluster_Inhibitor Nicotinamide Nicotinamide NAMPT NAMPT Nicotinamide->NAMPT Substrate NMN Nicotinamide Mononucleotide (NMN) NAD NAD⁺ NMN->NAD Downstream DNA Repair ATP Production Redox Balance NAD->Downstream Death Apoptotic Cell Death NAD->Death Depletion Leads To NAMPT->NMN Catalyzes Inhibitor This compound Derivative Inhibitor->NAMPT Inhibits

Figure 2: Experimental workflow for the MTT cell viability assay.

Materials:

  • Cancer cell line of interest (see Table 1)

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • This compound derivative stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS. [6]* Solubilization solution (e.g., 10% SDS in 0.01M HCl or DMSO)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at the appropriate density (see Table 1) in 100 µL of complete culture medium per well. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" (medium with DMSO, matching the highest concentration used) and "medium only" (no cells, for background) wells.

  • Incubation: Incubate the plate for a period relevant to the cell line's doubling time, typically 48-72 hours.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL). [7]Incubate for 3-4 hours at 37°C. [8][9]During this time, viable cells will form visible purple formazan crystals.

  • Solubilization: Carefully remove the medium. Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. [8]Wrap the plate in foil and place it on an orbital shaker for 15-20 minutes to ensure complete dissolution. [8]6. Data Acquisition: Measure the absorbance (OD) on a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm). [7]A reference wavelength of >650 nm can be used to reduce background noise. [7]7. Analysis: Subtract the average OD of the "medium only" wells from all other readings. Calculate the percentage of viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).

Cell Line Cancer Type Recommended Seeding Density (cells/well) Reference
HCT116Colon Carcinoma5,000 - 10,000[10]
HepG2Liver Carcinoma8,000 - 15,000[10][11]
A549Lung Carcinoma5,000 - 10,000[12]
MCF-7Breast Adenocarcinoma7,000 - 12,000[12]
THP-1Acute Monocytic Leukemia20,000 - 40,000 (suspension)[13]

Table 1: Example Seeding Densities for Common Cancer Cell Lines in 96-well Plates.

Mechanistic Assays: Confirming On-Target Activity

A key aspect of drug development is confirming that the compound's cytotoxic effects are due to its intended mechanism of action. For NAMPT inhibitors, this involves demonstrating a direct impact on the NAD⁺ pool and downstream energy production.

Mechanism_Validation Compound This compound Derivative NAMPT NAMPT Inhibition Compound->NAMPT NAD Decreased Intracellular NAD⁺ NAMPT->NAD Primary Effect ATP Decreased Intracellular ATP NAD->ATP Leads to Viability Reduced Cell Viability ATP->Viability Results in

Figure 3: Causal chain from NAMPT inhibition to reduced cell viability.

Protocol 3.1: Intracellular NAD⁺/NADH Quantification

This is the most direct assay to confirm NAMPT inhibition. [2]Commercially available bioluminescent kits (e.g., NAD/NADH-Glo™) provide a sensitive and high-throughput method.

Procedure Outline:

  • Cell Culture and Treatment: Seed cells in a white, opaque 96-well plate and treat with the this compound derivative at various concentrations (e.g., 0.5x, 1x, and 5x the IC₅₀) for a shorter duration (e.g., 6-24 hours), as NAD⁺ depletion precedes cell death.

  • Cell Lysis: Lyse the cells according to the kit manufacturer's protocol to release NAD⁺ and NADH.

  • Enzymatic Reaction: Add the reductase/luciferase reagent. The reductase specifically uses NAD⁺ or NADH to generate a substrate for luciferase.

  • Signal Detection: The amount of light produced is proportional to the amount of NAD⁺ and NADH in the well. Measure luminescence using a plate reader.

  • Analysis: Quantify the reduction in total NAD⁺/NADH levels compared to vehicle-treated controls.

Protocol 3.2: Intracellular ATP Quantification

Since NAD⁺ is essential for glycolysis and oxidative phosphorylation, its depletion leads to a drop in cellular ATP. [3]This can be measured using a luciferase-based assay (e.g., CellTiter-Glo®). [13] Procedure Outline:

  • Cell Culture and Treatment: Follow the same treatment procedure as for the NAD⁺ assay (Protocol 3.1).

  • Reagent Addition: Add the single-reagent solution directly to the wells. This reagent lyses the cells and contains luciferase and its substrate, luciferin.

  • Signal Detection: In the presence of ATP, luciferase converts luciferin into oxyluciferin, generating a luminescent signal that is directly proportional to the amount of ATP. Measure luminescence with a plate reader.

  • Analysis: Quantify the decrease in ATP levels in treated cells relative to controls.

Phenotypic Assays: Characterizing Cellular Fate

After confirming the compound's mechanism, the next step is to characterize the specific mode of cell death it induces. For NAMPT inhibitors, this is typically apoptosis. [3][14]

Protocol 4.1: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. [15]Early apoptotic cells translocate phosphatidylserine (PS) from the inner to the outer plasma membrane, where it can be detected by fluorescently-labeled Annexin V. [15][16]Propidium Iodide (PI) is a membrane-impermeant DNA dye that only enters cells with compromised membranes, indicative of late apoptosis or necrosis. [16]

Apoptosis_Assay cluster_Healthy Healthy Cell cluster_Early Early Apoptosis cluster_Late Late Apoptosis / Necrosis Healthy Annexin V (-) PI (-) Early Annexin V (+) PI (-) Healthy->Early PS Flipping Late Annexin V (+) PI (+) Early->Late Membrane Permeabilization

Figure 4: Cell populations identified by Annexin V/PI staining.

Materials:

  • Flow cytometer

  • FITC Annexin V Apoptosis Detection Kit with PI

  • 1X Binding Buffer

  • Treated and control cells

Procedure:

  • Cell Preparation: Treat cells with the this compound derivative for 24-48 hours. Collect both adherent and floating cells.

  • Washing: Wash cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC Annexin V and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze by flow cytometry within one hour. Use FITC and PI single-stained controls for compensation.

Protocol 4.2: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Metabolic stress induced by NAD⁺ depletion can cause cells to arrest at different phases of the cell cycle. [17]This can be quantified by staining DNA with PI and analyzing the cell population by flow cytometry. [15] Procedure Outline:

  • Cell Preparation and Treatment: Treat cells as described previously (e.g., for 24 hours). Harvest the cells.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate for at least 30 minutes on ice (or store at -20°C).

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer. The DNA content will distinguish cells in the G0/G1, S, and G2/M phases of the cell cycle. [15]A sub-G1 peak can also indicate apoptotic cells with fragmented DNA. [17]

Data Integration and Interpretation

A comprehensive evaluation requires synthesizing the data from all assays. An effective this compound derivative should exhibit a clear, logical progression of effects.

Assay Expected Result for Potent, On-Target Compound Interpretation
MTT Viability Assay Low IC₅₀ value in a dose-dependent manner.The compound is cytotoxic/cytostatic to the cancer cells.
NAD⁺/NADH Assay Rapid and significant decrease in total NAD⁺ levels.Confirms the compound is acting on its intended target, the NAD⁺ salvage pathway. [2]
ATP Assay Significant decrease in ATP levels following NAD⁺ depletion.Demonstrates the compound induces a cellular energy crisis. [3]
Annexin V/PI Assay Increase in Annexin V-positive/PI-negative (early apoptosis) and Annexin V-positive/PI-positive (late apoptosis) populations.Confirms the primary mode of cell death is apoptosis. [14]
Cell Cycle Analysis Accumulation of cells in a specific phase (e.g., S-phase arrest) and/or an increase in the sub-G1 population.Indicates cell cycle arrest and/or apoptosis-related DNA fragmentation. [17]

Table 2: Integrated interpretation of assay results.

References

  • National Institutes of Health (NIH). (n.d.). Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens.
  • ACS Publications. (2022). A Novel NAMPT Inhibitor-Based Antibody–Drug Conjugate Payload Class for Cancer Therapy.
  • AACR Journals. (2006). Apoptosis and cell cycle analysis with the Quanta™ SC Flow System.
  • Patsnap Synapse. (2025). What are the new molecules for NAMPT inhibitors?.
  • PubMed. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products.
  • BroadPharm. (2022). Protocol for Cell Viability Assays.
  • BD Biosciences. (n.d.).
  • National Institutes of Health (NIH). (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
  • ResearchGate. (n.d.).
  • PubMed. (n.d.). Synthesis and bioevaluation study of novel N-methylpicolinamide and thienopyrimidine derivatives as selectivity c-Met kinase inhibitors.
  • PubMed. (2019).
  • Abcam. (n.d.). MTT assay protocol.
  • Sigma-Aldrich. (n.d.).
  • Thermo Fisher Scientific. (n.d.). Flow Cytometry Analysis of Dose Response for Apoptosis Induction.
  • PubMed Central (PMC). (2022).
  • Chondrex, Inc. (n.d.).
  • Creative Diagnostics. (n.d.). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis.
  • PubMed. (2012).
  • MDPI. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)
  • MDPI. (2012).
  • World Journal of Men's Health. (2024). Metabolic Adaptation and Cellular Stress Response As Targets for Cancer Therapy.
  • PubMed Central (PMC). (n.d.).
  • MDPI. (n.d.).

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Application Notes and Protocols for the Evaluation of 3-Methylpicolinamide as an Aurora-B Kinase Inhibitor in Experimental Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Aurora-B Kinase in Mitosis and as a Cancer Target

The Aurora kinase family, comprising serine/threonine kinases, are pivotal regulators of cell division.[1][2][3] Among its members, Aurora-B kinase (AURKB) is a key component of the chromosomal passenger complex (CPC), which also includes INCENP, Survivin, and Borealin.[1][4][5] This complex is essential for the precise orchestration of mitosis, ensuring accurate chromosome segregation and cytokinesis.[1][6] AURKB's functions include regulating the attachment of microtubules to kinetochores, activating the spindle assembly checkpoint to prevent premature anaphase, and facilitating the final separation of daughter cells.[1][6]

Given its fundamental role in cell proliferation, it is not surprising that AURKB is frequently overexpressed in a wide array of human cancers, including breast, colon, and pancreatic cancers.[7] This overexpression is often linked to aneuploidy and tumorigenesis, making Aurora-B a compelling target for anticancer drug development.[6][8] Inhibition of Aurora-B disrupts mitosis in rapidly dividing cancer cells, leading to mitotic catastrophe, polyploidy, and subsequent programmed cell death (apoptosis), while having a lesser effect on non-proliferating, healthy cells.[4][8]

This document provides a detailed guide for researchers on the evaluation of 3-Methylpicolinamide and its derivatives, a class of compounds identified as potent and selective inhibitors of Aurora-B kinase.[7][9] We will outline the core mechanism of action and provide robust, field-proven protocols for assessing the compound's efficacy in both in vitro and in vivo experimental models.

Mechanism of Action: How this compound Disrupts Cancer Cell Division

This compound derivatives function as ATP-competitive inhibitors, selectively binding to the active site of the Aurora-B kinase.[7][8] This action blocks the phosphorylation of downstream AURKB substrates, most notably Histone H3 at Serine 10 (H3S10ph), which is a critical event for chromosome condensation and segregation.[10][11][12]

The consequences of this inhibition are catastrophic for a dividing cancer cell. The spindle assembly checkpoint is overridden, leading to a failure of cytokinesis.[4] The cell exits mitosis without properly dividing, resulting in a single cell with double the DNA content (a polyploid state, ≥4N). This abnormal state triggers cell cycle arrest and ultimately induces apoptosis.[5][8][13]

AuroraB_Pathway cluster_mitosis Mitosis cluster_auroraB Aurora-B Kinase Activity cluster_inhibition Inhibition Pathway Prophase Prophase/ Metaphase Anaphase Anaphase Prophase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis Healthy_Daughter_Cells Two Diploid (2N) Daughter Cells Cytokinesis->Healthy_Daughter_Cells AURKB Aurora-B Kinase (in CPC) HistoneH3 Histone H3 AURKB->HistoneH3 Phosphorylates Spindle_Checkpoint Spindle Assembly Checkpoint AURKB->Spindle_Checkpoint Regulates Cytokinesis_Machinery Cytokinesis Machinery AURKB->Cytokinesis_Machinery Regulates Failed_Cytokinesis Failed Cytokinesis AURKB->Failed_Cytokinesis Phospho_H3 Phospho-Histone H3 (Ser10) Phospho_H3->Prophase Enables Chromosome Condensation Spindle_Checkpoint->Anaphase Controls Transition Cytokinesis_Machinery->Cytokinesis Drives Inhibitor This compound Inhibitor->AURKB Inhibits Polyploidy Polyploidy (≥4N) Failed_Cytokinesis->Polyploidy Apoptosis Apoptosis Polyploidy->Apoptosis

Caption: Aurora-B signaling pathway and the mechanism of its inhibition.

Experimental Evaluation Workflow

A systematic approach is crucial to validate the efficacy and characterize the mechanism of a novel kinase inhibitor. The following workflow provides a logical progression from initial biochemical validation to preclinical in vivo assessment.

workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation KinaseAssay Biochemical Kinase Assay (IC50 Determination) CellViability Cell Proliferation Assay (GI50 across cell lines) KinaseAssay->CellViability WesternBlot Target Engagement Assay (Western Blot for p-Histone H3) CellViability->WesternBlot CellCycle Mechanism of Action Assay (Cell Cycle Analysis - Polyploidy) WesternBlot->CellCycle ApoptosisAssay Cell Death Confirmation (Caspase-3/7 Assay) CellCycle->ApoptosisAssay Xenograft Tumor Xenograft Model (Efficacy in Mice) ApoptosisAssay->Xenograft Proceed if promising

Caption: Experimental workflow for evaluating this compound.

Part 1: In Vitro Methodologies

Protocol 1: Biochemical Aurora-B Kinase Assay

Objective: To determine the direct inhibitory potency (IC50) of this compound on purified recombinant Aurora-B kinase.

Causality: This assay isolates the drug-target interaction from complex cellular processes. A low IC50 value confirms that the compound directly and potently inhibits the kinase's enzymatic activity, which is the foundational step for its mechanism of action. A luminescence-based assay measuring ATP consumption, such as the ADP-Glo™ Kinase Assay, is a highly sensitive and robust method.[14][15]

Materials:

  • Purified, active recombinant Aurora-B kinase

  • Kinase substrate (e.g., Histone H3)

  • ATP

  • This compound (test compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting range is from 10 mM down to nanomolar concentrations. Further dilute these into the kinase assay buffer. Ensure the final DMSO concentration in the reaction is low (≤1%) to avoid solvent effects.

  • Kinase Reaction Setup: In each well of a white plate, add:

    • 5 µL of kinase assay buffer

    • 2.5 µL of test compound at various concentrations

    • 2.5 µL of Aurora-B kinase and substrate mixture

  • Initiate Reaction: Add 2.5 µL of ATP solution to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP. Incubate for 30 minutes at room temperature.

  • Signal Detection: Measure the luminescence signal using a plate reader. The light generated is directly proportional to the amount of ADP produced and thus reflects the kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value, which is the concentration of inhibitor required to reduce kinase activity by 50%.[14]

Protocol 2: Cell Proliferation and Viability Assay

Objective: To determine the effect of this compound on the growth and viability of various cancer cell lines (e.g., colon, pancreatic, breast cancer lines).

Causality: This assay assesses the overall cellular consequence of Aurora-B inhibition. A reduction in cell viability confirms that the biochemical inhibition translates into a desired anti-cancer effect. Using a panel of cell lines can reveal differential sensitivity.

Materials:

  • Human cancer cell lines (e.g., HCT-116, HepG2, A375)[7]

  • Complete cell culture medium

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar MTT/XTT reagents)

  • 96-well clear-bottom cell culture plates

  • Luminometer or spectrophotometer

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of medium. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the plates and add 100 µL of medium containing the test compound at various concentrations. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent directly to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence with a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot this against the log of the compound concentration and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

Table 1: Example Anti-Proliferative Activity of a this compound Derivative (Compound 6p) [7][16]

Cell LineCancer TypeIC50 (µM)
HepG2Liver2.23
HCT-116Colon9.14
SW480Colon8.78
SPC-A1Lung9.61
A375Melanoma6.97
Protocol 3: Western Blot for Target Engagement

Objective: To confirm that this compound inhibits Aurora-B kinase activity within intact cells by measuring the phosphorylation level of its direct downstream substrate, Histone H3 (Ser10).

Causality: A reduction in phospho-Histone H3 (Ser10) provides direct evidence of target engagement in a cellular context.[12] It validates that the compound reaches its target and exerts its inhibitory effect, linking the biochemical activity to the cellular phenotype.

Materials:

  • Cancer cell line (e.g., HeLa, HCT-116)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-Histone H3 (Ser10), Rabbit anti-Total Histone H3, or Mouse anti-β-Actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Step-by-Step Protocol:

  • Cell Treatment: Plate cells and allow them to adhere. Treat with varying concentrations of this compound for a defined period (e.g., 8-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize protein amounts (e.g., 20-30 µg per lane), mix with Laemmli buffer, boil, and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.

  • Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST. Apply the ECL substrate and capture the chemiluminescent signal with an imaging system.

  • Stripping and Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with antibodies for total Histone H3 or a housekeeping protein like β-Actin. A dose-dependent decrease in the phospho-Histone H3 signal relative to the loading control indicates successful inhibition of Aurora B.[14]

Protocol 4: Cell Cycle Analysis by Flow Cytometry

Objective: To analyze the distribution of cells in different phases of the cell cycle and quantify the accumulation of polyploid (≥4N DNA content) cells following treatment.

Causality: This assay directly visualizes the hallmark effect of Aurora-B inhibition—failed cytokinesis. An increase in the population of cells with 4N or >4N DNA content is a robust and quantifiable indicator of the compound's specific mechanism of action.[13]

Materials:

  • Cancer cell line

  • This compound

  • Phosphate-buffered saline (PBS)

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)[17]

  • Flow cytometer

Step-by-Step Protocol:

  • Cell Treatment: Seed cells and treat with this compound or vehicle control for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge to pellet the cells.

  • Fixation: Resuspend the cell pellet in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[17][18] Incubate on ice for at least 2 hours or at -20°C for long-term storage.

  • Washing: Centrifuge the fixed cells to remove the ethanol. Wash the cell pellet once with PBS.

  • Staining: Resuspend the cell pellet in 0.5 mL of PI staining solution.[19] This solution contains PI to stain the DNA and RNase A to degrade RNA, ensuring that PI fluorescence is proportional to DNA content.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Excite the PI with a 488 nm laser and collect the emission fluorescence.

  • Data Analysis: Gate on single cells to exclude doublets. Generate a histogram of DNA content. The G0/G1 peak will have 2N DNA content, and the G2/M peak will have 4N DNA content. Quantify the percentage of cells in G0/G1, S, and G2/M phases, as well as any population appearing with >4N DNA content (polyploidy). A significant increase in the ≥4N population in treated cells compared to control is the expected outcome.

Protocol 5: Apoptosis Induction Assay

Objective: To quantify the induction of apoptosis following the polyploidy caused by this compound treatment.

Causality: Apoptosis is the ultimate fate of cells that undergo mitotic catastrophe. Measuring the activation of executioner caspases (Caspase-3 and -7) provides direct evidence that the compound's anti-proliferative effects are mediated through programmed cell death.[20]

Materials:

  • Cancer cell line

  • This compound

  • Caspase-Glo® 3/7 Assay System[21]

  • White-walled 96-well plates

  • Luminometer

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 from the Cell Proliferation Assay protocol, typically using a 48-72 hour treatment window.

  • Assay Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer according to the manufacturer's instructions.

  • Reagent Addition: Equilibrate the plate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents on a plate shaker for 2 minutes. Incubate at room temperature for 1-2 hours to allow for cell lysis and signal generation. The reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is cleaved by active caspase-3 and -7 to release aminoluciferin, generating light.[20][21]

  • Signal Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: A significant increase in luminescence in treated wells compared to vehicle control wells indicates the activation of caspase-3/7 and induction of apoptosis.

Part 2: In Vivo Methodology

Protocol 6: Human Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Causality: In vivo models are essential for assessing a compound's therapeutic potential, taking into account factors like pharmacokinetics, bioavailability, and tolerability that cannot be measured in vitro.[22] A reduction in tumor growth in treated mice compared to a control group demonstrates preclinical efficacy.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude or SCID)

  • Human cancer cell line known to be sensitive in vitro (e.g., HCT-116)

  • Matrigel (optional, to aid tumor formation)

  • This compound formulated in a suitable vehicle for administration (e.g., oral gavage or intraperitoneal injection)

  • Calipers for tumor measurement

  • Animal scale

Step-by-Step Protocol:

  • Cell Preparation and Implantation: Harvest cancer cells during their exponential growth phase. Resuspend the cells in sterile PBS, optionally mixing with Matrigel. Subcutaneously inject a defined number of cells (e.g., 5 x 10^6) into the flank of each mouse.

  • Tumor Growth and Grouping: Monitor the mice regularly for tumor formation. Once tumors reach a palpable, measurable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer this compound to the treatment group according to a predetermined dose and schedule (e.g., daily oral gavage). The control group should receive the vehicle only.

  • Monitoring Efficacy and Toxicity:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (Length x Width²)/2).

    • Monitor the body weight of the mice as an indicator of general toxicity.

    • Observe the animals for any other signs of distress.

  • Endpoint and Data Analysis: Continue the treatment for a specified duration (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.

  • Analysis: At the end of the study, euthanize the mice and excise the tumors. Plot the mean tumor volume over time for each group. A statistically significant reduction in tumor growth in the treated group compared to the control group indicates anti-tumor efficacy.[23]

References

  • Al-Griw, M. A., et al. (2025). Aurora kinases signaling in cancer: from molecular perception to targeted therapies. Journal of Translational Medicine. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Aurora Kinase Signaling Pathway. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (2023). The Role of Aurora B Kinase in Normal and Cancer Cells. Retrieved from [Link]

  • Bavetsias, V., et al. (2012). Aurora B is regulated by the mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) signaling pathway and is a valuable potential target in melanoma cells. Journal of Biological Chemistry. Retrieved from [Link]

  • Al-Griw, M. A., et al. (2025). Aurora kinases signaling in cancer: from molecular perception to targeted therapies. Journal of Translational Medicine. Retrieved from [Link]

  • Luminex Corporation. (n.d.). Muse® Caspase-3/7 Kit. Retrieved from [Link]

  • Sessa, F., et al. (2005). Development of a Chemical Genetic Approach for Human Aurora B Kinase Identifies Novel Substrates of the Chromosomal Passenger Complex. Journal of Biological Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. Molecules. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules. Retrieved from [Link]

  • Girdler, F., et al. (2015). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Frontiers in Oncology. Retrieved from [Link]

  • University of Chicago. (n.d.). Cell Cycle Analysis. Retrieved from [Link]

  • El-Damasy, D. A., et al. (2019). Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Kettenbach, A. N., et al. (2011). Quantitative Phosphoproteomics Identifies Substrates and Functional Modules of Aurora and Polo-Like Kinase Activities in Mitotic Cells. Science Signaling. Retrieved from [Link]

  • Patsnap Synapse. (2024). What are Aurora B inhibitors and how do they work?. Retrieved from [Link]

  • Frontiers Media. (2014). Aurora Kinase Inhibitors: Current Status and Outlook. Frontiers in Pharmacology. Retrieved from [Link]

  • PubMed. (2012). Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. Retrieved from [Link]

  • Pollard, J. R., et al. (2009). Mechanism of action of the Aurora kinase inhibitor CCT129202 and in vivo quantification of biological activity. Molecular Cancer Therapeutics. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Identification of an Aurora kinase inhibitor specific for the Aurora B isoform. Oncotarget. Retrieved from [Link]

  • National Institutes of Health. (2012). Aurora B kinase inhibitor AZD1152: determinants of action and ability to enhance chemotherapeutics effectiveness in pancreatic and colon cancer. British Journal of Cancer. Retrieved from [Link]

  • MDPI. (2021). Enhanced Anti-Tumor Activity in Mice with Temozolomide-Resistant Human Glioblastoma Cell Line-Derived Xenograft Using SN-38-Incorporated Polymeric Microparticle. International Journal of Molecular Sciences. Retrieved from [Link]

  • National Institutes of Health. (2014). Mechanism of action and therapeutic efficacy of Aurora kinase B inhibition in MYC overexpressing medulloblastoma. Oncotarget. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Role of aurora kinase B in regulating resistance to paclitaxel in breast cancer cells. Cell Death & Disease. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. Molecules. Retrieved from [Link]

  • PubMed. (2015). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Frontiers in Oncology. Retrieved from [Link]

  • PubMed. (2021). Human cancer xenografts in immunocompromised mice provide an advanced genuine tumor model for research and drug development-A revisit of murine models for human cancers. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer. Retrieved from [Link]

  • National Institutes of Health. (2012). Assaying cell cycle status using flow cytometry. Current Protocols in Molecular Biology. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Multiparameter Cell Cycle Analysis Protocol. Retrieved from [Link]

  • University of Rochester Medical Center. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • National Institutes of Health. (2019). The growth of a xenograft breast cancer tumor model with engineered hyaluronan-accumulating stroma is dependent on hyaluronan and independent of CD44. Glycobiology. Retrieved from [Link]

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Sources

Evaluating 3-Methylpicolinamide as a VEGFR-2 Kinase Inhibitor for Anti-Angiogenesis Studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers

Introduction: Targeting the Engine of Tumor Growth

The formation of new blood vessels from pre-existing ones, a process known as angiogenesis, is fundamental to many physiological processes, including wound healing and development. However, in the context of oncology, angiogenesis is a critical pathological hallmark. Solid tumors, in their quest for growth and dissemination, require a dedicated blood supply to deliver oxygen and essential nutrients.[1][2] To achieve this, cancer cells trigger an "angiogenic switch," tipping the balance in favor of pro-angiogenic factors, which stimulates the growth of new vasculature into the tumor mass.[2][3]

Central to this process is the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[2] Specifically, VEGF-A, a potent signaling protein secreted by tumor cells, binds to and activates the VEGF Receptor 2 (VEGFR-2), a receptor tyrosine kinase (RTK) predominantly expressed on the surface of vascular endothelial cells.[4][5] This ligand-receptor interaction is the principal driver of the mitogenic, migratory, and survival signals that underpin angiogenesis.[5][6] The activation of VEGFR-2 initiates a complex intracellular signaling cascade, making it a highly validated and critical target for modern anti-cancer therapies.[7][8] The development of agents that can effectively block this pathway represents a cornerstone of anti-angiogenic drug discovery.[9]

Small molecule inhibitors that target the kinase domain of VEGFR-2 have shown significant therapeutic promise. The picolinamide chemical scaffold, in particular, has been identified in derivatives that exhibit potent VEGFR-2 inhibitory activity.[10][11] This application note provides a comprehensive guide for the evaluation of 3-Methylpicolinamide , a picolinamide-based compound, as a potential VEGFR-2 inhibitor. We present a structured, multi-assay workflow designed to characterize its biochemical potency and its functional anti-angiogenic effects at the cellular level.

The Mechanism: VEGFR-2 Signaling and ATP-Competitive Inhibition

The binding of VEGF-A to the extracellular domain of VEGFR-2 induces receptor dimerization and a conformational change that activates its intracellular tyrosine kinase domain.[4] This activation leads to the autophosphorylation of specific tyrosine residues, which then act as docking sites for various signaling proteins.[12][13] The recruitment and subsequent activation of these proteins trigger multiple downstream pathways crucial for angiogenesis, most notably:

  • The PLCγ-PKC-MAPK Pathway: Primarily responsible for stimulating endothelial cell proliferation.[6][13]

  • The PI3K-Akt Pathway: A critical cascade that promotes endothelial cell survival and inhibits apoptosis.[12][14]

Small molecule inhibitors like this compound are designed to function as ATP-competitive inhibitors.[5][15] They target the highly conserved ATP-binding pocket within the intracellular kinase domain of VEGFR-2. By occupying this site, the inhibitor prevents the binding of ATP, thereby blocking the initial autophosphorylation event and halting the entire downstream signaling cascade. This blockade effectively neutralizes the pro-angiogenic signals from VEGF-A, leading to the suppression of endothelial cell proliferation, migration, and survival.[8]

VEGFR2_Signaling_Pathway cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Cytoplasm VEGF-A VEGF-A VEGFR2_dimer VEGFR-2 Dimerization & Autophosphorylation VEGF-A->VEGFR2_dimer Binding PLCg PLCγ VEGFR2_dimer->PLCg PI3K PI3K VEGFR2_dimer->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf_MEK_ERK Raf-MEK-ERK (MAPK Pathway) PKC->Raf_MEK_ERK mTOR mTOR Akt->mTOR Survival Cell Survival & Permeability Akt->Survival Proliferation Cell Proliferation & Migration Raf_MEK_ERK->Proliferation mTOR->Survival ATP ATP ATP->VEGFR2_dimer Required for Phosphorylation Inhibitor This compound Inhibitor->VEGFR2_dimer Blocks ATP Binding

Caption: VEGFR-2 signaling pathway and point of inhibition.

Protocol I: In Vitro VEGFR-2 Kinase Inhibition Assay

Objective: The primary goal of this biochemical assay is to determine the direct inhibitory potency of this compound on the isolated, recombinant human VEGFR-2 enzyme. The key readout is the IC50 value, which represents the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50%.

Principle of the Assay: This protocol utilizes a luminescence-based kinase assay, such as the Kinase-Glo® or ADP-Glo™ platforms.[16] These assays quantify kinase activity by measuring the amount of ATP remaining after the kinase reaction.[17] In the presence of an active kinase, ATP is consumed to phosphorylate a substrate, leading to a low luminescence signal. Conversely, an effective inhibitor will prevent ATP consumption, resulting in a high luminescence signal that is directly proportional to the degree of inhibition.[16]

Kinase_Assay_Workflow start Start prep Prepare Reagents: - 1x Kinase Buffer - Serial Dilutions of  this compound start->prep plate Plate Master Mix (Buffer, ATP, Substrate) & Inhibitor/Vehicle prep->plate enzyme Add Recombinant VEGFR-2 Enzyme plate->enzyme incubate Incubate at 30°C for 45 minutes enzyme->incubate detect Add Luminescence Detection Reagent incubate->detect read Read Luminescence on Plate Reader detect->read analyze Calculate % Inhibition & Determine IC50 read->analyze end End analyze->end

Caption: Experimental workflow for the in vitro kinase assay.

Materials and Reagents

Reagent Recommended Supplier Purpose
Recombinant Human VEGFR-2 (KDR) BPS Bioscience, SignalChem Enzyme source
5x Kinase Buffer BPS Bioscience Reaction buffer
ATP (500 µM) BPS Bioscience, Promega Phosphate donor
PTK Substrate (e.g., Poly(Glu,Tyr)) BPS Bioscience, Sigma-Aldrich Substrate for phosphorylation
This compound Santa Cruz Biotechnology Test inhibitor
DMSO (Anhydrous) Sigma-Aldrich Inhibitor solvent
Kinase-Glo® MAX Reagent Promega Luminescence detection
Nuclease-free water Thermo Fisher Scientific Diluent

| White, opaque 96-well plates | Corning | Low cross-talk assay plates |

Step-by-Step Protocol Causality Insight: This protocol is designed to isolate the interaction between the inhibitor and the kinase. Using a recombinant enzyme eliminates cellular complexity, ensuring that the measured effect is due to direct inhibition of VEGFR-2 and not off-target cellular effects.[18]

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Prepare serial dilutions of the this compound stock in 1x Kinase Buffer. A common starting point is a 10-point, 3-fold dilution series. The final DMSO concentration in the assay wells should not exceed 1% to avoid solvent-induced artifacts.[19]

    • Prepare 1x Kinase Buffer by diluting the 5x stock with nuclease-free water.[19]

    • On ice, dilute the recombinant VEGFR-2 enzyme to the working concentration (e.g., 1 ng/µL) in 1x Kinase Buffer immediately before use.[20]

  • Reaction Setup (96-well format):

    • Prepare a Master Mix containing 1x Kinase Buffer, ATP, and PTK substrate for all reactions.[20]

    • Add 25 µL of the Master Mix to each well.

    • Add 5 µL of the diluted this compound to the "Test Inhibitor" wells.

    • Add 5 µL of 1x Kinase Buffer with 1% DMSO to the "Positive Control" (no inhibitor, 100% activity) and "Blank" (no enzyme) wells.[19]

  • Initiate Kinase Reaction:

    • To the "Test Inhibitor" and "Positive Control" wells, add 20 µL of the diluted VEGFR-2 enzyme to start the reaction.[21]

    • To the "Blank" wells, add 20 µL of 1x Kinase Buffer.[21]

    • Gently mix the plate and incubate at 30°C for 45 minutes.[19]

  • Signal Detection:

    • Equilibrate the plate and the Kinase-Glo® MAX reagent to room temperature.

    • Add 50 µL of Kinase-Glo® MAX reagent to each well to stop the reaction and initiate the luminescent signal.[20]

    • Incubate at room temperature for 10-15 minutes to stabilize the signal.

    • Read the luminescence on a microplate reader.

Data Analysis

  • Subtract the "Blank" reading from all other wells.

  • Calculate the Percent Inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Test Inhibitor Signal / Positive Control Signal))

  • Plot the Percent Inhibition against the log of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve (variable slope) using graphing software (e.g., GraphPad Prism) to determine the IC50 value.

ParameterDescription
IC50 (nM) Concentration of this compound that inhibits 50% of VEGFR-2 kinase activity.
Hill Slope The steepness of the dose-response curve.
The goodness of fit for the curve.

Protocol II: Cell-Based Anti-Proliferation Assay (XTT)

Objective: To move from a biochemical to a cellular context, this assay assesses the ability of this compound to inhibit the proliferation of endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) that are stimulated by VEGF-A.

Principle of the Assay: The XTT assay is a colorimetric method that measures cell viability. Metabolically active, viable cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble tetrazolium salt (XTT) into a soluble, orange-colored formazan product.[22][23] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at 450 nm.[22] A reduction in absorbance in treated wells indicates either cytotoxic or cytostatic effects of the compound.

XTT_Assay_Workflow start Start seed Seed HUVEC Cells in 96-well Plate start->seed attach Incubate 24h for Cell Attachment seed->attach treat Treat Cells with This compound +/- VEGF-A attach->treat incubate Incubate for Desired Period (e.g., 48-72h) treat->incubate xtt Add Freshly Prepared XTT Labeling Mixture incubate->xtt incubate_xtt Incubate 2-4h at 37°C xtt->incubate_xtt read Read Absorbance at 450 nm incubate_xtt->read analyze Calculate % Viability & Determine GI50 read->analyze end End analyze->end

Caption: Step-by-step workflow of the XTT cell viability assay.

Materials and Reagents

Reagent Recommended Supplier Purpose
HUVECs Lonza, Thermo Fisher Endothelial cell model
Endothelial Cell Growth Medium (EGM-2) Lonza Complete culture medium
Basal Medium (e.g., EBM-2 + 0.5% FBS) Lonza Starvation/treatment medium
Recombinant Human VEGF-A R&D Systems, PeproTech Angiogenic stimulus
This compound Santa Cruz Biotechnology Test inhibitor
XTT Cell Proliferation Kit Roche, ATCC Viability detection reagents

| 96-well tissue culture plates | Corning | Cell culture |

Step-by-Step Protocol Causality Insight: Including both VEGF-stimulated and unstimulated control groups is critical. It allows you to determine if the inhibitor's effect is specific to blocking the VEGF-driven proliferation pathway or if it has general cytotoxic effects on the cells.

  • Cell Seeding: Seed HUVECs into a 96-well plate at an optimized density (e.g., 5,000 cells/well) in 100 µL of complete EGM-2 medium. Incubate for 24 hours at 37°C to allow for attachment.[24]

  • Starvation & Treatment:

    • Gently aspirate the complete medium. Wash once with PBS.

    • Add 100 µL of low-serum basal medium and incubate for 4-6 hours to synchronize the cells.

    • Prepare treatment media in basal medium containing serial dilutions of this compound, with a constant, predetermined concentration of VEGF-A (e.g., 20 ng/mL).

    • Include controls: Basal medium only (negative control), medium with VEGF-A only (positive control), and medium with inhibitor only (to test for non-VEGF dependent toxicity).

    • Remove starvation medium and add 100 µL of the appropriate treatment media to each well.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 48 or 72 hours) at 37°C.[24]

  • XTT Labeling:

    • Immediately before use, prepare the XTT labeling mixture according to the manufacturer's protocol (mixing XTT reagent with the electron-coupling reagent).[23]

    • Add 50 µL of the freshly prepared XTT mixture to each well.

    • Incubate for 2-4 hours at 37°C, allowing the formazan to develop.[24]

  • Data Acquisition: Measure the absorbance of the samples on a microplate reader at a wavelength of 450 nm, with a reference wavelength of ~650 nm.[23]

Data Analysis

  • Subtract the reference wavelength absorbance from the 450 nm absorbance.

  • Calculate Percent Viability relative to the VEGF-A treated positive control.

  • Plot Percent Viability against the log of the inhibitor concentration and fit to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Protocol III: Endothelial Cell Tube Formation Assay

Objective: To functionally assess the anti-angiogenic potential of this compound by measuring its ability to disrupt the formation of capillary-like networks by endothelial cells in vitro.

Principle of the Assay: This assay is a cornerstone for studying angiogenesis in vitro. When plated on a basement membrane extract (ECM) gel, endothelial cells rapidly attach, migrate, and align to form intricate, three-dimensional tubular networks that mimic the later stages of angiogenesis.[25][26] Anti-angiogenic compounds will inhibit or perturb this process, resulting in fewer, shorter, or incomplete tube structures.[27]

Materials and Reagents

Reagent Recommended Supplier Purpose
HUVECs Lonza, Thermo Fisher Endothelial cell model
Basement Membrane Extract (ECM) Gel R&D Systems (Cultrex), Corning (Matrigel) 3D culture matrix
Endothelial Cell Basal Medium (EBM-2) Lonza Treatment medium
Recombinant Human VEGF-A R&D Systems, PeproTech Angiogenic stimulus
This compound Santa Cruz Biotechnology Test inhibitor

| Calcein AM | Thermo Fisher Scientific | Live cell stain for visualization |

Step-by-Step Protocol Causality Insight: This assay provides a powerful functional readout that integrates multiple aspects of the angiogenic process, including cell adhesion, migration, and morphological differentiation. A positive result here strongly suggests a true anti-angiogenic effect, not just an anti-proliferative one.[27]

  • Plate Coating: Thaw the ECM gel on ice overnight. Using pre-chilled pipette tips, add 50 µL of ECM gel to each well of a pre-chilled 96-well plate. Ensure the entire surface is covered.

  • Gel Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

  • Cell Preparation and Seeding:

    • Harvest HUVECs and resuspend them in basal medium at a concentration of 2-3 x 10⁵ cells/mL.

    • Prepare cell suspensions containing the desired concentrations of this compound and a constant concentration of VEGF-A (e.g., 20 ng/mL). Include positive (VEGF-A only) and negative (basal medium only) controls.

    • Carefully add 100 µL of the cell suspension to each corresponding well on top of the solidified ECM gel.

  • Incubation: Incubate the plate at 37°C for 6-18 hours. Monitor tube formation periodically under a microscope. The optimal time may vary.[27]

  • Visualization and Imaging:

    • Gently remove the medium and wash with PBS.

    • Add medium containing Calcein AM (e.g., 2 µM) and incubate for 30 minutes at 37°C.

    • Capture images of the tubular networks using a fluorescence microscope.

Data Analysis

  • Use an automated image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin) to quantify the networks.

  • Key parameters to measure include:

    • Total Tube Length: The cumulative length of all tubes.

    • Number of Junctions/Nodes: Points where three or more tubes connect.

    • Number of Meshes: The enclosed areas formed by the tubes.

  • Plot each parameter against the inhibitor concentration to visualize the dose-dependent inhibition of tube formation.

Summary and Concluding Remarks

The systematic evaluation of a potential kinase inhibitor requires a multi-faceted approach that bridges biochemical activity with cellular function. This application note provides a robust three-tiered framework for characterizing this compound as a VEGFR-2 inhibitor.

  • The In Vitro Kinase Assay provides a clean, quantitative measure of the compound's direct potency against its intended target (IC50).

  • The Cell-Based Proliferation Assay confirms that the compound is active in a cellular context and inhibits the biological process driven by VEGFR-2 signaling (GI50).

  • The Tube Formation Assay delivers critical functional validation, demonstrating that the compound can disrupt a complex, multi-step process that is a hallmark of angiogenesis.

Together, the data generated from these protocols will provide a comprehensive and compelling profile of this compound's anti-angiogenic potential, guiding further preclinical and drug development efforts.

References

  • Angiogenesis in Cancer - PMC - PubMed Central - NIH. ([Link])

  • Role and Mechanisms of Angiogenesis in Tumours - MDPI. ([Link])

  • What Is Angiogenesis? - Cleveland Clinic. ([Link])

  • Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - Bio-Rad. ([Link])

  • Angiogenesis Assay Service for Drug Discovery - Reaction Biology. ([Link])

  • Anti-angiogenic drugs in cancer therapeutics: a review of the latest preclinical and clinical studies of anti-angiogenic agents with anticancer potential - OAE Publishing Inc. ([Link])

  • The Role of Angiogenesis in Cancer Treatment - PMC - NIH. ([Link])

  • Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. ([Link])

  • Cell Angiogenesis Assays - Creative Bioarray. ([Link])

  • VEGFR-2 inhibitor - Grokipedia. ([Link])

  • VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC. ([Link])

  • VEGFR-2 inhibitor - Wikipedia. ([Link])

  • Anti-angiogenic agents: clinical trial design and therapies in development. ([Link])

  • VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights - Assay Genie. ([Link])

  • Angiogenesis Inhibitors – Current Strategies and Future Prospects - PMC - PubMed Central. ([Link])

  • Mechanisms of VEGF (Vascular Endothelial Growth Factor) Inhibitor–Associated Hypertension and Vascular Disease. ([Link])

  • VEGFA-VEGFR2 signaling | Pathway - PubChem - NIH. ([Link])

  • Angiogenesis Assay - Cell Biolabs, Inc. ([Link])

  • VEGFR2 (KDR) Kinase Assay Kit - BPS Bioscience. ([Link])

  • VEGFR2(KDR) Kinase Assay Kit - BPS Bioscience. ([Link])

  • Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. ([Link])

  • Antiangiogenesis Agents | Oncohema Key. ([Link])

  • Angiogenesis Inhibitors - NCI - National Cancer Institute. ([Link])

  • Kinase assays | BMG LABTECH. ([Link])

  • Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - MedChemComm (RSC Publishing). ([Link])

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC - PubMed Central. ([Link])

  • Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC - PubMed Central. ([Link])

Sources

Application Note: Broth Microdilution Method for Antimicrobial Susceptibility Testing of 3-Methylpicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for determining the antimicrobial susceptibility of various bacterial strains to 3-Methylpicolinamide, a pyridinecarboxamide derivative, using the broth microdilution (BMD) method. As novel chemical entities are explored for their therapeutic potential, establishing robust and reproducible methods for evaluating their antimicrobial activity is paramount. This application note details the scientific principles, step-by-step protocols, quality control procedures, and data interpretation frameworks necessary for obtaining reliable Minimum Inhibitory Concentration (MIC) values. The methodologies described herein are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring scientific integrity and cross-laboratory comparability.

Introduction: The Need for Standardized Testing of Novel Agents

The rising tide of antimicrobial resistance necessitates a robust pipeline for the discovery and development of new therapeutic agents. Pyridine-based compounds, including pyridinecarboxamides, have demonstrated a wide range of biological activities, making them a promising area of research.[1][2][3] this compound, a member of this class, requires systematic evaluation of its antimicrobial spectrum and potency.

The broth microdilution method is a cornerstone of antimicrobial susceptibility testing (AST), providing a quantitative measure of a compound's activity—the Minimum Inhibitory Concentration (MIC).[4][5] The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[4][6] This quantitative result is critical for drug development, guiding structure-activity relationship (SAR) studies and providing a basis for predicting clinical efficacy.[7] This guide is designed for researchers, scientists, and drug development professionals to ensure the accurate and consistent application of the BMD method for this compound.

Principle of the Method

The broth microdilution assay involves challenging a standardized bacterial inoculum with serially diluted concentrations of the antimicrobial agent in a liquid growth medium.[4][8] This is performed in a 96-well microtiter plate format, allowing for the simultaneous testing of multiple concentrations and strains.[8] Following incubation under controlled conditions, the plates are examined for visible bacterial growth, typically observed as turbidity or a cell pellet at the bottom of the well.[8][9] The MIC is determined as the lowest concentration of the test compound where no growth is observed.[4][10]

The entire process is underpinned by strict adherence to standardized procedures to control variables such as inoculum density, media composition, and incubation conditions, which are critical for reproducibility.[11][12][13]

Materials and Reagents

Test Compound
  • This compound: Purity >95%.

  • Solvent: Dimethyl sulfoxide (DMSO) is a common solvent for initial stock solution preparation due to its ability to dissolve a wide range of organic compounds. However, preliminary solubility and vehicle toxicity tests are mandatory. The final DMSO concentration in the assay wells should typically be non-inhibitory to the test organisms (e.g., ≤1% v/v).[14]

Media and Buffers
  • Cation-Adjusted Mueller-Hinton Broth (CAMHB): The standard medium for susceptibility testing of most non-fastidious, rapidly growing aerobic bacteria.[4][11] The concentration of divalent cations (Ca²⁺ and Mg²⁺) must be standardized as it can significantly affect the activity of certain antimicrobial agents.

  • Alternative Media: For fastidious organisms, specialized media such as Mueller-Hinton Broth with lysed horse blood and β-NAD (MH-F) may be required as recommended by EUCAST.[15]

  • Phosphate-Buffered Saline (PBS) or 0.85% Saline: For inoculum preparation.

Bacterial Strains
  • Test Organisms: A panel of relevant bacterial strains, including both Gram-positive and Gram-negative species.

  • Quality Control (QC) Strains: Reference strains with known MIC values for standard antibiotics are essential for validating each test run.[16][17] These are obtained from recognized culture collections like the American Type Culture Collection (ATCC).[16][17] Examples include:

    • Escherichia coli ATCC® 25922™

    • Staphylococcus aureus ATCC® 29213™

    • Pseudomonas aeruginosa ATCC® 27853™

Equipment and Consumables
  • Sterile, 96-well, U- or V-bottom microtiter plates with lids.[4]

  • Multichannel and single-channel pipettes (calibrated).

  • Sterile pipette tips.

  • Sterile reagent reservoirs.

  • Spectrophotometer or turbidimeter for standardizing inoculum.

  • McFarland turbidity standards (0.5 standard is most common).

  • Incubator (ambient air, 35 ± 2 °C).[8]

  • Vortex mixer.

  • Plate reading mirror or semi-automated plate reader.[18]

Experimental Protocol

The following protocol is a detailed, step-by-step methodology for performing the broth microdilution assay.

Diagram: Broth Microdilution Workflow

BMD_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Setup cluster_analysis Phase 3: Incubation & Analysis A Prepare Compound Stock Solution (e.g., in DMSO) C Prepare Intermediate Compound Dilutions A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Prepare Final Inoculum (e.g., 5x10^5 CFU/mL) B->D F Create 2-fold Serial Dilution of Compound Across Plate C->F Add to Plate G Inoculate Wells with Standardized Bacteria D->G Add to Plate E Dispense Broth into Microtiter Plate E->F F->G H Include Controls (Growth, Sterility, QC) I Incubate Plate (35°C, 16-20 hours) H->I J Visually Inspect for Growth (Turbidity/Pellet) I->J K Determine MIC: Lowest Concentration with No Visible Growth J->K L Validate Run with QC Strain Results K->L

Sources

Application Note: Preparation and Handling of 3-Methylpicolinamide in DMSO for In Vitro Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Methylpicolinamide and its derivatives are a class of compounds investigated for their potential as antitumor agents.[1][2][3] Effective and reproducible in vitro screening of such compounds is contingent upon proper handling and preparation of stock solutions. Dimethyl sulfoxide (DMSO) is a powerful and widely used aprotic solvent, capable of dissolving a vast range of both polar and nonpolar molecules, making it an indispensable vehicle for solubilizing test compounds in biological assays.[4][5][6]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the best practices for determining the solubility of this compound in DMSO, preparing stable stock solutions, and designing robust in vitro experimental protocols. The causality behind each step is explained to ensure scientific integrity and experimental success.

Physicochemical Properties of this compound

A foundational understanding of the compound's properties is critical for its effective use in experimental settings.

PropertyValueSource
CAS Number 937648-82-3[7]
Molecular Formula C₇H₈N₂O[7]
Molecular Weight 136.15 g/mol [7]
Appearance Solid (form may vary)N/A

Part 1: Solubility Determination and Stock Solution Preparation

While this compound is utilized in DMSO for in vitro studies, precise quantitative solubility data is not always readily published. Therefore, an empirical determination of its solubility is a crucial first step.

The Rationale for Empirical Solubility Assessment

Relying on theoretical predictions or assuming high solubility can lead to significant experimental errors. Undissolved particulates can lead to inaccurate concentrations, clog liquid handling instrumentation, and produce confounding results in cell-based assays. An empirical approach provides a reliable, experiment-specific solubility limit.

Workflow for Solubility Determination

G cluster_prep Preparation cluster_dissolution Dissolution & Observation cluster_decision Solubility Assessment cluster_outcome Outcome weigh Accurately weigh This compound add_dmso Add a small, precise volume of anhydrous DMSO weigh->add_dmso vortex Vortex thoroughly at room temperature add_dmso->vortex sonicate Sonicate if particulates remain (10-15 min) vortex->sonicate warm Gently warm (37°C) if necessary sonicate->warm observe Visually inspect for complete dissolution warm->observe is_dissolved Completely Dissolved? observe->is_dissolved calc_sol Yes: Calculate Concentration (mg/mL or M) is_dissolved->calc_sol Yes add_more_dmso No: Add incremental volume of DMSO & repeat is_dissolved->add_more_dmso No add_more_dmso->vortex

Caption: Workflow for empirical solubility determination.

Detailed Protocol for Preparing a High-Concentration Stock Solution

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO (≥99.9%)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Weigh the Compound: Accurately weigh a specific mass of this compound (e.g., 5 mg) and transfer it to a sterile tube.[8]

  • Initial Solvent Addition: Add a small, calculated volume of anhydrous DMSO to achieve a high target concentration (e.g., 100 mM). The choice of this initial concentration is a balance; it should be high enough for convenient serial dilutions but low enough to be realistically achievable.

  • Dissolution:

    • Vortexing: Tightly cap the tube and vortex for 2-3 minutes at room temperature.[8]

    • Sonication: If particles are still visible, place the tube in a water bath sonicator for 10-15 minutes. This uses ultrasonic waves to break up compound aggregates.[8]

    • Gentle Warming: If the compound remains insoluble, gentle warming in a 37°C water bath for a short period can aid dissolution. However, be cautious as prolonged heat can degrade some compounds.[8]

  • Visual Inspection: After each step, visually inspect the solution against a bright light source to ensure no solid particles remain. A completely dissolved solution should be clear and free of any precipitate.

  • Adjusting Concentration: If the compound does not fully dissolve, add a known, incremental volume of DMSO and repeat the dissolution steps. Meticulously track the total volume of DMSO added.

  • Final Concentration Calculation: Once the compound is fully dissolved, calculate the final concentration of your stock solution based on the initial mass and the total volume of DMSO used.

  • Sterilization (Optional but Recommended): While DMSO is bactericidal, for sensitive cell culture applications, the final stock solution can be sterilized by filtering through a 0.22 µm PTFE (polytetrafluoroethylene) syringe filter. Ensure the filter is compatible with DMSO.

Part 2: Stability, Storage, and Handling of DMSO Stock Solutions

The stability of compounds in DMSO is not absolute and is influenced by storage conditions.[9] Proper storage is paramount to ensure the integrity and reproducibility of your experiments over time.

Factors Influencing Stability
  • Water Content: DMSO is highly hygroscopic. Absorbed water can lead to the hydrolysis of susceptible compounds.[10] It is imperative to use anhydrous DMSO and minimize exposure to atmospheric moisture.

  • Temperature: Higher temperatures accelerate chemical degradation. Long-term storage at low temperatures (-20°C or -80°C) is standard practice.[8]

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles can introduce moisture via condensation and may cause compounds to precipitate out of solution.[10] While many compounds are stable through multiple cycles, minimizing them is a best practice.

  • Light Exposure: Photolabile compounds can be degraded by exposure to light. Storing stocks in amber vials or in the dark is recommended.

Recommended Storage Protocol
  • Aliquoting: Once your high-concentration stock is prepared, aliquot it into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials.[8] This is the most effective strategy to avoid repeated freeze-thaw cycles.

  • Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent (100% DMSO).

  • Storage Temperature:

    • Long-Term Storage: Store aliquots at -80°C for maximum stability, often viable for months to years.

    • Short-Term Storage: For solutions that will be used within a few weeks, -20°C is generally acceptable.

    • Room Temperature Storage: Storing DMSO stocks at room temperature is strongly discouraged as significant degradation can occur in a matter of months.

Storage ConditionRecommended DurationRationale
Room Temperature Not RecommendedHigh probability of degradation.
-20°C Short-term (1 month)Slows degradation for routine use.
-80°C Long-term (≥6 months)Optimal for preserving compound integrity.

Part 3: Protocol for In Vitro Experimentation

Preparing working solutions from a DMSO stock for cell-based assays requires careful dilution to avoid compound precipitation and minimize solvent-induced cytotoxicity.

The Challenge of Aqueous Dilution

Compounds that are soluble in 100% DMSO may precipitate when diluted into aqueous cell culture media. This is a common issue for hydrophobic molecules. The key is to keep the final DMSO concentration in the assay low and to perform dilutions in a stepwise manner.

Workflow for Preparing Working Solutions

G cluster_stock Stock Solution cluster_serial Serial Dilution cluster_working Working Solution cluster_final Final Application stock Thaw a single-use aliquot of 100% DMSO stock (e.g., 100 mM) serial_dilution Perform serial dilutions in 100% DMSO to create a range of concentrations stock->serial_dilution dilute_in_media Directly dilute the DMSO stocks into pre-warmed cell culture media serial_dilution->dilute_in_media vortex_gently Mix immediately and gently (pipetting or light vortex) dilute_in_media->vortex_gently add_to_cells Add working solution to cells, ensuring final DMSO % is low (typically <0.5%) vortex_gently->add_to_cells control Include a vehicle control (media + same final % DMSO) add_to_cells->control

Caption: Preparing working solutions for cell-based assays.

Detailed Protocol for Cell Treatment
  • Prepare Serial Dilutions in DMSO:

    • Thaw one aliquot of your high-concentration this compound stock solution.

    • Perform serial dilutions in 100% DMSO to generate the range of concentrations needed for your dose-response experiment.[8] It is critical to perform these dilutions in DMSO, not in an aqueous buffer, to maintain solubility.

  • Prepare Working Solutions in Media:

    • Calculate the volume of each DMSO dilution needed to achieve your final desired concentration in the cell culture wells. Aim to keep the final DMSO concentration below 0.5%, and ideally at or below 0.1%, to minimize cytotoxicity.

    • Example Calculation: To achieve a final concentration of 10 µM in a 1 mL well volume from a 10 mM DMSO stock, you would need to add 1 µL of the stock. This results in a final DMSO concentration of 0.1%.

    • Add the small volume of the DMSO stock directly to the appropriate volume of pre-warmed cell culture medium and mix immediately by gentle pipetting. Do not add media to the concentrated DMSO, as this increases the likelihood of precipitation.

  • Vehicle Control is Essential:

    • In parallel, prepare a "vehicle control" by adding the same final concentration of DMSO (e.g., 0.1%) to the cell culture medium without the compound. This control is crucial to ensure that any observed cellular effects are due to the compound and not the solvent.

  • Treat Cells:

    • Remove the existing media from your cell culture plates and add the freshly prepared working solutions (or vehicle control) to the respective wells.

Conclusion

The successful application of this compound in in vitro experiments is fundamentally dependent on the careful and systematic preparation of its solutions. By empirically determining solubility, adhering to best practices for the preparation and storage of DMSO stock solutions, and employing proper dilution techniques, researchers can ensure the accuracy, reproducibility, and integrity of their experimental data. This rigorous approach minimizes potential artifacts from solubility issues or solvent toxicity, allowing for a clear interpretation of the biological effects of this compound.

References

  • Kozikowski, B. A., Burt, T. M., Tirey, D. A., Williams, L. E., Kuzmak, B. R., Stanton, D. T., Morand, K. L., & Nelson, S. L. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 205–209. Retrieved from [Link]

  • LifeTein. (2023, February 1). DMSO usage in cell culture. Retrieved from [Link]

  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture? Retrieved from [Link]

  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO? Retrieved from [Link]

  • Biology Stack Exchange. (2018, October 24). What does it mean to use DMSO as a dissolvant in biology experiemnts? Retrieved from [Link]

  • ResearchGate. (2014, November 26). How long can a compound be stable in DMSO for? Retrieved from [Link]

  • Liu, X., Huang, T., Li, H., Yang, L., Yu, L.-T., & Wei, Y. (2012). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. Molecules, 17(6), 6317–6330. Retrieved from [Link]

  • PubMed. (2012, May 25). Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. Retrieved from [Link]

  • Wang, L., Zhang, L., Li, H., Liu, X., Yu, L., & Wei, Y. (2012). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules, 17(1), 109-121. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. Retrieved from [Link]

  • Cheng, X., Hochlowski, J., Tang, H., Hepp, D., Beckner, C., Kantor, S., & Schmitt, R. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292–304. Retrieved from [Link]

  • PubMed. (2021). Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro. Retrieved from [Link]

  • MP Biomedicals. (n.d.). Dimethyl Sulfoxide. Retrieved from [Link]

  • ResearchGate. (2023, February 8). Weak Interactions in Dimethyl Sulfoxide (DMSO)-Tertiary Amide Solutions: The Versatility of DMSO as a Solvent. Retrieved from [Link]

  • NIH. (n.d.). Tissue-Engineered 3D In Vitro Disease Models for High-Throughput Drug Screening. Retrieved from [Link]

  • PubChem. (n.d.). Dimethyl Sulfoxide. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). Butanenitrile, 4-amino-, hydrochloride (1:1). Retrieved from [Link]

  • gChem Global. (n.d.). Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

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Application Notes and Protocols: Structural Elucidation of 3-Methylpicolinamide using NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the structural analysis of 3-Methylpicolinamide, a key pyridinecarboxamide derivative, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS). Detailed protocols for sample preparation, instrumentation, and data analysis are presented, underpinned by the scientific rationale for each methodological choice. This guide is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require robust methods for the characterization of small organic molecules.

Introduction: The Significance of this compound Characterization

This compound belongs to the picolinamide class of compounds, which are noted for their diverse biological activities and presence in various pharmacologically active molecules. Accurate structural confirmation and purity assessment are critical milestones in the synthesis and development of new chemical entities. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable, orthogonal techniques that provide unambiguous structural information and sensitive detection, respectively.

This application note details field-proven methodologies for acquiring and interpreting high-quality ¹H NMR, ¹³C NMR, and mass spectra of this compound. The protocols are designed to be self-validating, ensuring data integrity and reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are fundamental for confirming the substitution pattern on the pyridine ring and the presence of the amide and methyl groups.

Predicted ¹H and ¹³C NMR Chemical Shifts

The chemical structure of this compound (C₇H₈N₂O, MW: 136.15 g/mol ) is shown below.[1] Based on established chemical shift principles for substituted pyridines, the following are the anticipated spectral features.[2]

Structure of this compound:

(Image generated for illustrative purposes)

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Position Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Expected ¹H Multiplicity
1N---
2C-~165 (C=O)-
3C-~135-
4C-H~7.4~138Doublet of doublets (dd)
5C-H~7.3~123Doublet of doublets (dd)
6C-H~8.5~148Doublet of doublets (dd)
7 (Amide)N-H₂~7.5 and ~8.1 (broad singlets)-Broad singlets (2)
8 (Methyl)C-H₃~2.5~18Singlet (s)

Note: Predicted values are based on analogous structures and may vary based on solvent and concentration.[3][4]

Experimental Protocol: NMR Sample Preparation and Acquisition

The quality of an NMR spectrum is highly dependent on proper sample preparation.

Protocol 2.2.1: Sample Preparation

  • Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[5] Using a higher concentration for ¹³C NMR is necessary due to its lower natural abundance and gyromagnetic ratio.

  • Solvent Selection: Choose a suitable deuterated solvent in which the analyte is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)). Deuterated solvents are crucial to avoid large solvent peaks in the ¹H spectrum and for the instrument's deuterium lock system.[5][6] This protocol will use CDCl₃. The residual solvent peak for CDCl₃ appears at ~7.26 ppm in ¹H NMR and ~77.2 ppm in ¹³C NMR.[7]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[8][9] Gently swirl or vortex to ensure complete dissolution.

  • Filtration and Transfer: To remove any particulate matter that can degrade spectral quality by distorting magnetic field homogeneity, filter the solution through a Pasteur pipette with a small cotton or glass wool plug directly into a clean, high-quality 5 mm NMR tube.[6]

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of Tetramethylsilane (TMS) can be added. TMS is chemically inert and its signal is set to 0.00 ppm.[9]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly. Do not use paper labels as they can affect the tube's balance in the spinner.[8]

Protocol 2.2.2: Instrument Setup and Data Acquisition

  • Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and use a depth gauge to ensure correct positioning.

  • Locking and Shimming: Insert the sample into the spectrometer. The instrument will automatically lock onto the deuterium signal of the solvent. Perform manual or automatic shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp spectral lines.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 15 ppm, centered around 5 ppm.

    • Use a 90° pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 220 ppm, centered around 100 ppm.

    • Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.

    • A longer relaxation delay (2-5 seconds) and a significantly higher number of scans (e.g., 1024 or more) are typically required due to the lower sensitivity of the ¹³C nucleus.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase correction to obtain a flat baseline.

    • Calibrate the chemical shift scale using the TMS signal (0 ppm) or the residual solvent peak.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Diagram: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-25 mg ¹H, 50-100 mg ¹³C) dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert into Spectrometer filter->insert lock_shim Lock & Shim insert->lock_shim acquire_H1 Acquire ¹H Spectrum lock_shim->acquire_H1 acquire_C13 Acquire ¹³C Spectrum acquire_H1->acquire_C13 ft Fourier Transform acquire_C13->ft phase Phase Correction ft->phase calibrate Calibrate & Integrate phase->calibrate Structural Elucidation Structural Elucidation calibrate->Structural Elucidation

Caption: Workflow for NMR analysis of this compound.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions.[10] It is invaluable for determining the molecular weight of a compound and can provide structural information through fragmentation analysis. For a molecule like this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method, offering both separation and sensitive detection.[10][11]

Expected Mass Spectrum and Fragmentation

The molecular formula of this compound is C₇H₈N₂O, with a monoisotopic mass of 136.06 g/mol . Using a soft ionization technique like Electrospray Ionization (ESI) in positive mode, the expected molecular ion would be the protonated molecule [M+H]⁺ at an m/z of approximately 137.07.[12][13]

Tandem mass spectrometry (MS/MS) experiments can induce fragmentation of the parent ion, providing structural insights. Common fragmentation pathways for amides involve cleavage of the amide bond.[14][15]

Table 2: Predicted m/z Values for this compound and Key Fragments

Ion Formula Predicted m/z Description
[M+H]⁺[C₇H₉N₂O]⁺137.07Protonated molecular ion
[M+H - NH₃]⁺[C₇H₆NO]⁺120.04Loss of ammonia from the amide
[C₆H₆N]⁺[C₆H₆N]⁺92.05Loss of the carboxamide group
Experimental Protocol: LC-MS/MS Analysis

Developing a robust LC-MS/MS method involves optimizing both the chromatographic separation and the mass spectrometric detection.[16][17]

Protocol 3.2.1: Sample and Mobile Phase Preparation

  • Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a working concentration of 1-10 µg/mL using the initial mobile phase composition.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS grade).

    • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid (LC-MS grade).

    • The addition of formic acid aids in the protonation of the analyte in positive ESI mode.[16]

Protocol 3.2.2: LC-MS/MS Method Development

  • Liquid Chromatography (LC) Method:

    • Column: A standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.[16]

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Gradient: Start with a simple gradient, for example:

      • 0-0.5 min: 5% B

      • 0.5-3.0 min: Ramp from 5% to 95% B

      • 3.0-4.0 min: Hold at 95% B

      • 4.0-4.1 min: Return to 5% B

      • 4.1-5.0 min: Equilibrate at 5% B

    • This initial gradient helps to determine the retention time and can be optimized for better peak shape or resolution if needed.[16]

  • Mass Spectrometry (MS) Method:

    • Ionization Mode: Electrospray Ionization (ESI), Positive. ESI is well-suited for polar small molecules.[10]

    • MS1 Scan: Perform a full scan from m/z 50 to 200 to identify the protonated molecular ion [M+H]⁺.

    • MS/MS (Product Ion Scan): Select the [M+H]⁺ ion (m/z 137.07) as the precursor ion. Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation and record the resulting product ions. This will help identify the characteristic fragments listed in Table 2.

    • Multiple Reaction Monitoring (MRM) for Quantification (Optional): For quantitative analysis, the most stable and intense precursor-to-product ion transition can be selected (e.g., 137.07 -> 120.04).[10]

Diagram: LC-MS/MS Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry prep_sample Prepare Stock & Working Solutions (1-10 µg/mL) inject Inject Sample (5 µL) prep_sample->inject separate Separation on C18 Column (Gradient Elution) inject->separate ionize Electrospray Ionization (ESI, Positive Mode) separate->ionize ms1 MS1: Full Scan (Detect [M+H]⁺ at m/z 137.07) ionize->ms1 ms2 MS2: Product Ion Scan (Fragment [M+H]⁺) ms1->ms2 Data Analysis\n(Confirm MW & Fragmentation) Data Analysis (Confirm MW & Fragmentation) ms2->Data Analysis\n(Confirm MW & Fragmentation)

Sources

Application Notes and Protocols for the Crystallographic Study of 3-Methylpicolinamide and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Researcher

This document provides a comprehensive guide to the crystallographic analysis of 3-methylpicolinamide and its chemical analogs. As a class of compounds with significant interest in medicinal chemistry and materials science, a thorough understanding of their three-dimensional structure is paramount for rational drug design and the development of novel materials with tailored properties.[1][2] This guide is structured to provide not just a set of protocols, but a foundational understanding of the critical considerations and experimental nuances involved in obtaining high-quality crystallographic data for these small molecules. We will delve into the rationale behind key experimental decisions, from crystal growth to data refinement and validation, empowering researchers to navigate the challenges inherent in crystallographic studies. While the crystal structure of this compound itself is not publicly available as of this writing, the principles and protocols detailed herein are directly applicable and are illustrated with examples from closely related picolinamide derivatives whose structures have been successfully elucidated.

The Significance of Crystallography for Picolinamide Derivatives

Single-crystal X-ray diffraction remains the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a molecule.[3] For this compound and its derivatives, this information is crucial for:

  • Structure-Activity Relationship (SAR) Studies: Precisely defining the molecular geometry, including bond lengths, bond angles, and torsion angles, allows for a deeper understanding of how structural modifications impact biological activity.

  • Polymorph Screening: Picolinamide and its derivatives are known to exhibit polymorphism, a phenomenon where a compound can crystallize into multiple distinct solid-state forms.[4] These polymorphs can have different physicochemical properties, such as solubility and bioavailability, making their identification and characterization critical in pharmaceutical development.

  • Crystal Engineering: Understanding the intermolecular interactions, such as hydrogen bonding and π-stacking, that govern the crystal packing allows for the rational design of co-crystals and salts with desired physical properties.

Strategic Crystal Growth of Picolinamide Derivatives

The journey to a high-quality crystal structure begins with the growth of a suitable single crystal. The ideal crystal for X-ray diffraction should be well-formed, with sharp edges and faces, and free from internal defects. For picolinamide derivatives, several techniques can be employed, and the choice of method is often empirical.

Common Crystallization Techniques
TechniquePrincipleSuitability for Picolinamide Derivatives
Slow Evaporation A solution of the compound is allowed to slowly evaporate, gradually increasing the concentration until supersaturation is reached and crystals form.Highly suitable. A good starting point for screening various solvents.
Vapor Diffusion A solution of the compound is placed in a sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.Excellent for controlling the rate of crystallization and often yields high-quality crystals.
Cooling Crystallization A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and subsequent crystal growth.Effective for compounds with a significant temperature-dependent solubility profile.
Sublimation The compound is heated under vacuum, causing it to transition directly from a solid to a gas. The vapor then deposits as crystals on a cold surface.Has been successfully used for picolinamide, yielding a metastable polymorph.[4]
Protocol 1: Vapor Diffusion Crystallization of a Picolinamide Derivative

This protocol provides a general framework for the vapor diffusion method, which is highly effective for obtaining diffraction-quality crystals of small organic molecules.

Materials:

  • High-purity ( >98%) this compound derivative.

  • A selection of analytical grade solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, acetonitrile).

  • A selection of anti-solvents (e.g., hexane, diethyl ether, pentane).

  • Small glass vials (e.g., 2 mL).

  • Larger glass beakers or jars with tight-fitting lids.

  • Micro-syringes.

Procedure:

  • Solvent Screening: Begin by testing the solubility of the compound in a range of solvents to find a suitable one in which it is moderately soluble.

  • Prepare the Compound Solution: Prepare a nearly saturated solution of the picolinamide derivative in the chosen solvent. A concentration of 5-10 mg/mL is a good starting point. Filter the solution through a syringe filter (0.22 µm) to remove any particulate matter.

  • Set up the Crystallization Chamber:

    • Place a small, open vial containing 0.5-1 mL of the compound solution inside a larger beaker or jar.

    • Add a larger volume (e.g., 5-10 mL) of the anti-solvent to the bottom of the larger container, ensuring the level is below the top of the inner vial.

    • Seal the larger container tightly.

  • Incubation: Place the sealed container in a vibration-free environment at a constant temperature (e.g., room temperature or in a refrigerator).

  • Monitoring: Observe the setup daily for the formation of crystals. Crystal growth can take anywhere from a few days to several weeks.

  • Harvesting: Once crystals of a suitable size (ideally 0.1-0.3 mm in all dimensions) have formed, carefully harvest them using a cryo-loop and immediately proceed to mounting for X-ray diffraction.

X-ray Diffraction Data Collection

The goal of data collection is to measure the intensities of the X-ray beams diffracted by the crystal. Modern single-crystal X-ray diffractometers, equipped with sensitive detectors, have largely automated this process.

Key Considerations for Data Collection
  • Crystal Quality: A well-diffracting single crystal is paramount. A preliminary diffraction image will reveal the quality of the crystal. Sharp, well-defined spots are indicative of a good crystal, while diffuse or streaky spots suggest disorder or other issues.

  • Temperature: Data is typically collected at low temperatures (around 100 K) using a cryo-stream. This minimizes thermal motion of the atoms, leading to higher resolution data and reduces radiation damage to the crystal.

  • Data Completeness and Redundancy: The data collection strategy should aim for high completeness ( >99%) and a reasonable redundancy (3-4). This ensures that a sufficient number of unique reflections are measured with good statistics.

Experimental Workflow for X-ray Diffraction Data Collection

Caption: Workflow for single-crystal X-ray diffraction data collection.

Structure Solution and Refinement: Unveiling the Molecular Structure

Once a high-quality dataset has been collected, the next step is to solve and refine the crystal structure. This is a computational process that transforms the diffraction data into a three-dimensional model of the atomic arrangement.

The Phase Problem and Structure Solution

The diffraction experiment provides the intensities of the reflections, but not their phases. This is known as the "phase problem" in crystallography. For small molecules like this compound and its derivatives, this is typically overcome using direct methods, which employ statistical relationships between the reflection intensities to derive the initial phases.

Structure Refinement with SHELXL

The most widely used program for the refinement of small-molecule crystal structures is SHELXL. The refinement process involves iteratively adjusting the atomic positions, displacement parameters, and other model parameters to improve the agreement between the observed diffraction data and the data calculated from the model.

Protocol 2: Structure Refinement using SHELXL

This protocol assumes that an initial structural model has been obtained from direct methods.

Software:

  • A crystallographic software suite such as Olex2 or WinGX, which provides a graphical user interface for SHELXL.

  • SHELXL refinement program.

Procedure:

  • Initial Model Inspection: Examine the initial electron density map. Large, well-defined peaks should correspond to the non-hydrogen atoms of the picolinamide derivative.

  • Atom Assignment: Assign the appropriate atom types (C, N, O) to the electron density peaks.

  • Isotropic Refinement: Perform an initial round of least-squares refinement with isotropic displacement parameters for all non-hydrogen atoms.

  • Anisotropic Refinement: Once the model is stable, refine the non-hydrogen atoms anisotropically. This allows for the modeling of the thermal motion of each atom in three dimensions.

  • Hydrogen Atom Placement: Hydrogen atoms can typically be placed in calculated positions and refined using a riding model. For hydrogen atoms involved in hydrogen bonding, their positions may be refined freely if the data quality allows.

  • Refinement Convergence: Continue the refinement until the model converges, which is indicated by minimal shifts in the atomic parameters and a stable R-factor. The goodness-of-fit (GooF) should be close to 1.0.

  • Difference Electron Density Map: A final difference electron density map should be relatively flat, with no significant positive or negative peaks, indicating that all atoms have been accounted for and correctly modeled.

Structure Validation: Ensuring the Integrity of the Crystallographic Model

The final step in any crystallographic study is to rigorously validate the refined structure. This is crucial for ensuring the scientific integrity of the results and is a prerequisite for publication.

The Role of checkCIF

The International Union of Crystallography (IUCr) provides a free online service called checkCIF, which performs a comprehensive validation of the crystallographic information file (CIF). The checkCIF report generates a series of alerts (A, B, C, and G) that highlight potential issues with the structure, from inconsistencies in the data to unusual geometric parameters.

Interpreting checkCIF Alerts
  • A-level alerts: These are the most serious and often indicate significant errors in the structure determination that must be addressed.

  • B-level alerts: These are also serious and require careful investigation and justification.

  • C-level alerts: These are less severe and may simply require a comment or explanation in the CIF.

  • G-level alerts: These are general information and may not require any action.

A thorough understanding of the checkCIF report is essential for producing a high-quality, publication-ready crystal structure.

Common Challenges in the Crystallography of Picolinamide Derivatives

Researchers working with picolinamide derivatives may encounter several common crystallographic challenges:

  • Polymorphism: As previously mentioned, picolinamides can exhibit polymorphism. It is important to be aware of this possibility and to characterize any new solid forms that are obtained.

  • Twinning: Twinning occurs when two or more crystal lattices are intergrown in a specific orientation. This can complicate data processing and structure refinement, but can often be handled with specialized software.

  • Disorder: Disorder arises when a molecule or part of a molecule occupies more than one position in the crystal lattice. This can be modeled during refinement, but it can also be an indication of lower crystal quality.

Conclusion

The crystallographic study of this compound and its derivatives is a powerful tool for advancing our understanding of these important molecules. By following the systematic protocols and considering the key principles outlined in this guide, researchers can confidently obtain high-quality crystal structures that will provide invaluable insights into their chemical and biological properties. The iterative process of crystal growth, data collection, structure refinement, and validation, when performed with care and attention to detail, will yield reliable and publishable results that contribute to the broader scientific community.

References

  • Gallagher, J. F., Hehir, N., Mocilac, P., & Violin, M. (Year). Title of the article. CrystEngComm, Volume(Issue), Pages. [URL]
  • Wilson, C. R., & Munro, O. Q. (2010). Title of the article.
  • Mocilac, P., & Gallagher, J. F. (2011). Title of the article. CrystEngComm, 13(X), XXXX-XXXX. [URL]
  • Évora, A. O. L., Castro, R., & Eusébio, M. E. S. (2012). Resolved structures of two picolinamide polymorphs. Investigation of the dimorphic system behaviour under conditions relevant to co-crystal synthesis. Journal of Pharmaceutical Sciences, 101(11), 4186-4198. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. [Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D: Biological Crystallography, 65(Pt 2), 148-155. [Link]

  • Müller, P., Herbst-Irmer, R., Spek, A. L., Schneider, T. R., & Sawaya, M. R. (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. [Link]

  • International Union of Crystallography. (n.d.). checkCIF. [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database (CSD). [Link]

  • PubChem. (n.d.). 4-Chloro-N-methylpicolinamide. [Link]

  • PubChem. (n.d.). 4-(4-Aminophenoxy)-N-methylpicolinamide. [Link]

  • MDPI. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules, 26(4), 1105. [Link]

  • MDPI. (2012). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. Molecules, 17(6), 6364-6379. [Link]

  • National Center for Biotechnology Information. (2012). Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. PubMed, 22678229. [Link]

  • National Center for Biotechnology Information. (2014). Crystal structure of 3-methylpyridinium picrate: a triclinic polymorph. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 12), o1296-o1297. [Link]

  • National Center for Biotechnology Information. (2016). N-Methyl-4-(4-pivalamidophenylsulfanyl)picolinamide hemihydrate. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 1), 69-72. [Link]

  • National Center for Biotechnology Information. (2021). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. Crystals, 11(11), 1361. [Link]

  • ResearchGate. (2012). Crystallographic data of picolinamide polymorphs I and II, at T = 150 K and T = 293 K. [Link]

  • ResearchGate. (2018). Crystal structure of N-hydroxypicolinamide monohydrate. [Link]

  • International Union of Crystallography. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 12), 1196-1202. [Link]

  • PubMed. (2000). Studies of polymorphism in three compounds by single crystal X-ray diffraction. International Journal of Pharmaceutics, 194(2), 147-153. [Link]

Sources

Application Notes and Protocols: Pharmacokinetic Study Design for 3-Methylpicolinamide in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for designing and executing a robust pharmacokinetic (PK) study of 3-Methylpicolinamide in preclinical animal models. The protocols herein are synthesized from established best practices and regulatory guidelines, emphasizing scientific integrity and experimental causality. This guide covers critical aspects from preclinical considerations, such as animal model and dose selection, to detailed in-vivo procedures and bioanalytical method validation. The objective is to equip researchers with the necessary framework to generate high-quality, reproducible pharmacokinetic data essential for the advancement of this compound through the drug development pipeline.

Introduction to this compound and Pharmacokinetic Profiling

This compound and its derivatives have garnered interest in medicinal chemistry for their potential therapeutic applications, including their roles as antitumor agents.[1][2][3] A thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is fundamental to its development as a drug candidate. Pharmacokinetic (PK) studies are designed to quantify the dynamic journey of a drug through the body, providing critical data on its bioavailability, clearance rate, and volume of distribution. This information is paramount for predicting human dosage regimens, understanding potential toxicities, and fulfilling regulatory requirements for investigational new drug applications.[4]

The design of a preclinical PK study must be meticulous to ensure that the generated data is both reliable and translatable.[5] This involves a multi-faceted approach that considers the physicochemical properties of this compound, the selection of a biologically relevant animal model, and the implementation of a validated bioanalytical method for its quantification in biological matrices.

Pre-Study Considerations: Laying the Groundwork for Success

Animal Model Selection

The choice of animal model is a critical decision that significantly influences the relevance and applicability of the pharmacokinetic data. Both rodent and non-rodent species are commonly employed in preclinical studies.[6]

  • Rodents (Rats, Mice): Often the initial choice due to their well-characterized physiology, cost-effectiveness, and the availability of historical control data.[6] They are particularly useful for initial dose-ranging and toxicity screenings.

  • Non-Rodents (Dogs, Non-Human Primates): Typically used in later-stage preclinical development. Their physiological and metabolic pathways can be more analogous to humans, providing more predictive data for human PK profiles.[6]

Causality in Selection: The selection should be justified based on factors such as similarities in metabolic pathways to humans, if known, and the specific objectives of the study. For an initial PK screen of this compound, the Sprague-Dawley rat is a suitable choice due to its common use in toxicology and pharmacokinetic studies.

Ethical Considerations: All animal experiments must adhere to ethical guidelines, such as the 3Rs principle (Replacement, Reduction, and Refinement), to ensure responsible and humane use of animals in research.[6]

Dose Selection and Formulation

Dose selection for the first-in-animal PK study is typically informed by in vitro efficacy and toxicity data. The goal is to select dose levels that are likely to span the therapeutic range and reveal any dose-dependent pharmacokinetic behavior.[7]

  • Single Dose Studies: It is advisable to test at least two to three dose levels (e.g., low, medium, and high) to assess dose proportionality.[4]

  • Formulation: The vehicle used to dissolve or suspend this compound for administration must be non-toxic and should not interfere with the drug's absorption or the bioanalytical assay. Common vehicles include saline, polyethylene glycol (PEG), or a mixture of solvents. The stability and homogeneity of the formulation must be confirmed prior to dosing.

Route of Administration

The intended clinical route of administration should be the primary route evaluated in preclinical PK studies. For oral drug candidates, both intravenous (IV) and oral (PO) routes are often investigated.

  • Intravenous (IV) Administration: Allows for the determination of absolute bioavailability and provides key parameters like clearance (CL) and volume of distribution (Vd) without the variable of absorption.

  • Oral (PO) Administration: Provides insights into the rate and extent of absorption, including parameters like maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (F%).

In-Vivo Experimental Protocol

This protocol outlines a typical single-dose pharmacokinetic study of this compound in rats.

Materials and Equipment
  • Male Sprague-Dawley rats (8-10 weeks old)

  • This compound

  • Dosing vehicle (e.g., 20% PEG 400 in saline)

  • Dosing syringes and gavage needles (for PO) or catheters (for IV)

  • Blood collection tubes (e.g., K2-EDTA coated)

  • Centrifuge

  • Pipettes and tips

  • Freezer (-80°C) for plasma storage

Experimental Workflow Diagram

G cluster_pre Pre-Dosing Phase cluster_dosing Dosing & Sampling Phase cluster_post Sample Processing & Analysis acclimatize Animal Acclimatization (1 week) fasting Overnight Fasting (12 hours) acclimatize->fasting dosing Dose Administration (IV or PO) fasting->dosing sampling Serial Blood Sampling (Pre-dose, 0.25, 0.5, 1, 2, 4, 8, 24h) dosing->sampling centrifuge Centrifugation to Obtain Plasma sampling->centrifuge storage Plasma Storage (-80°C) centrifuge->storage bioanalysis Bioanalytical Quantification (LC-MS/MS) storage->bioanalysis pk_analysis Pharmacokinetic Data Analysis bioanalysis->pk_analysis Concentration-Time Data G Cmax Cmax Tmax Tmax Cmax->Tmax Determines AUC AUC AUC->Cmax Influences CL Clearance (CL) AUC->CL Determines t_half Half-life (t½) t_half->CL Inversely related to Vd Volume of Distribution (Vd) t_half->Vd Directly related to

Sources

Molecular docking of 3-Methylpicolinamide with protein targets

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Molecular Docking of 3-Methylpicolinamide with Protein Targets

Audience: Researchers, scientists, and drug development professionals.

Guide to the Molecular Docking of this compound with Aurora-B Kinase

Authored by: Gemini, Senior Application Scientist

Introduction and Objective

This compound belongs to the picolinamide class of compounds, derivatives of which have demonstrated a range of biological activities, including potential antitumor properties.[1][2] Understanding the mechanism of action of such compounds at a molecular level is fundamental to rational drug design and lead optimization. Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex.[3][4] This method is instrumental in modern drug discovery, enabling the rapid screening of virtual libraries and providing insights into ligand-protein interactions that drive biological activity.[3]

This guide provides a comprehensive, step-by-step protocol for performing a molecular docking simulation of this compound with a putative protein target. To illustrate the protocol with a scientifically relevant example, we have selected Aurora-B kinase , a key regulator of cell division and a validated target for cancer therapy.[1] Picolinamide derivatives have been shown to inhibit this kinase, making it an excellent candidate for this study.[1][2]

The objective of this document is to equip researchers with the theoretical understanding and practical methodology to prepare a ligand and protein, execute a docking simulation using the industry-standard software AutoDock Vina, and critically analyze the resulting data.

Principle of Molecular Docking

Molecular docking simulations aim to solve two fundamental challenges: predicting the conformation (or "pose") of the ligand within the protein's binding site and estimating the binding affinity of this interaction.[4] The process involves a search algorithm that explores a vast conformational space of the ligand and a scoring function that evaluates the "fitness" of each generated pose.

The general workflow, from preparation to analysis, is a systematic process designed to ensure the biological relevance and computational accuracy of the simulation.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis PDB Select Target Protein (e.g., Aurora-B Kinase from PDB) PrepProt Prepare Protein (Remove water, add hydrogens) PDB->PrepProt Ligand Obtain Ligand Structure (this compound from PubChem) PrepLig Prepare Ligand (Set rotatable bonds, add charges) Ligand->PrepLig Grid Define Binding Site (Grid Box Generation) PrepProt->Grid PrepLig->Grid RunVina Execute Docking (AutoDock Vina) Grid->RunVina Parse Parse Output Files (Binding Energy & Poses) RunVina->Parse Visualize Visualize Best Pose (Identify Key Interactions) Parse->Visualize Validate Validate & Report Visualize->Validate

Caption: High-level workflow for a typical molecular docking experiment.

The scoring function is a critical component, approximating the binding free energy of the ligand-protein complex.[5] Lower scores (more negative values) generally indicate a more stable interaction and higher predicted binding affinity.[6]

Required Software and Resources

This protocol relies on freely available software for academic use.

ResourceDescriptionURL for Access
PubChem A public database of chemical substances. Used to retrieve the 3D structure of this compound.[Link]
RCSB Protein Data Bank (PDB) A global archive of 3D structural data of biological macromolecules.[7][8][9] Used to download the protein target structure.[Link]
AutoDock Tools (MGLTools) A suite of tools to prepare protein and ligand files for docking.[Link]
AutoDock Vina A widely used open-source program for molecular docking.[10][Link]
Molecular Visualization Software Required for structure preparation and results analysis (e.g., PyMOL, UCSF ChimeraX).[Link] or

Detailed Experimental Protocol

Step 1: Ligand Preparation (this compound)

The initial step is to obtain an accurate 3D structure of the ligand and prepare it for the docking software by assigning charges and defining rotatable bonds.

  • Retrieve Ligand Structure:

    • Navigate to the PubChem database.[11]

    • Search for "this compound".

    • Download the 3D conformer in SDF format.

  • Convert and Prepare Ligand using AutoDock Tools:

    • Launch AutoDock Tools (ADT).

    • Go to Ligand -> Input -> Open and select the downloaded SDF file. ADT will automatically add hydrogens and compute Gasteiger charges, which are necessary for the scoring function.[12]

    • Go to Ligand -> Torsion Tree -> Detect Root. This defines the rigid core of the molecule.

    • Go to Ligand -> Output -> Save as PDBQT. Save the file as 3MPA.pdbqt. The PDBQT format includes atomic coordinates, partial charges (Q), and atom types (T).[13]

Step 2: Protein Target Selection and Preparation

Proper preparation of the receptor is paramount for a successful docking experiment. This involves cleaning the PDB file and adding necessary information.[14][15]

  • Retrieve Protein Structure:

    • Navigate to the RCSB PDB database.[7][8][9]

    • For this protocol, we will use the human Aurora-B kinase in complex with an inhibitor. A suitable entry is PDB ID: 4AF3 . This structure contains a co-crystallized ligand, which is invaluable for defining the binding site and validating the docking protocol.

    • Download the structure in PDB format.

  • Prepare Protein using AutoDock Tools:

    • Open the 4AF3.pdb file in ADT.

    • Clean the Protein: The PDB file contains non-protein atoms like water molecules and the original ligand. These must be removed to prepare the binding site for our new ligand.[16]

      • Use Select -> Residue to select the co-crystallized ligand (named '20B' in this PDB file) and any water molecules (HOH) and delete them (Edit -> Delete).

      • If the protein has multiple chains, determine the biologically relevant unit (in this case, Chain A) and delete the others.[15]

    • Add Hydrogens: Crystal structures typically do not include hydrogen atoms. Add polar hydrogens, which are critical for forming hydrogen bonds: Edit -> Hydrogens -> Add -> Polar Only.[17]

    • Assign Charges: Compute Kollman charges, which are standard for proteins in the AutoDock suite: Edit -> Charges -> Add Kollman Charges.

    • Save as PDBQT: Go to Grid -> Macromolecule -> Choose and select the prepared protein. Save the file as 4AF3_protein.pdbqt.

Step 3: Execution of Molecular Docking with AutoDock Vina

With the prepared ligand and protein, the next stage is to define the search space and run the docking simulation.

  • Define the Binding Site (Grid Box Generation):

    • The grid box defines the three-dimensional space where Vina will search for binding poses.[17] The most reliable way to define this box is to center it on the position of the co-crystallized ligand from the original PDB file.

    • In ADT, with 4AF3_protein.pdbqt loaded, go to Grid -> Grid Box.

    • Adjust the center and dimensions of the box to encompass the entire active site. For PDB ID 4AF3, the active site is well-defined. A good starting point for the grid box parameters, centered on the original ligand's location, is:

      • Center: X=21.5, Y=23.0, Z=5.0

      • Dimensions: X=25Å, Y=25Å, Z=25Å

    • These coordinates must be recorded for the Vina configuration file.

  • Create the Vina Configuration File:

    • AutoDock Vina is controlled by a simple text file that specifies the input files and search parameters.[10]

    • Create a new text file named conf.txt and add the following lines, replacing the center coordinates with those determined above:

    • Causality: The exhaustiveness parameter controls the thoroughness of the search. Higher values increase computational time but also increase the probability of finding the true binding minimum. A value of 8 is a reasonable starting point.

  • Run the Docking Simulation:

    • Open a command-line terminal (Terminal on Linux/macOS, Command Prompt on Windows).

    • Navigate to the directory containing your four files: vina.exe (or the Vina executable), 4AF3_protein.pdbqt, 3MPA.pdbqt, and conf.txt.

    • Execute the following command:

    • This command initiates the docking run. Vina will generate two output files: 4AF3_3MPA_out.pdbqt, containing the coordinates of the predicted binding poses, and 4AF3_3MPA_log.txt, a log file with the binding affinity scores for each pose.[18]

Results Analysis and Interpretation

The final and most critical phase is the analysis of the docking results to derive meaningful biological insights.[19]

G cluster_analysis Analysis Workflow cluster_decision Interpretation start Docking Complete (Log and PDBQT files generated) check_log 1. Examine Log File Read Binding Affinities (kcal/mol) start->check_log check_rmsd 2. Check RMSD Values (Are top poses clustered?) check_log->check_rmsd visualize 3. Visualize Top Pose (Load protein and ligand_out.pdbqt) check_rmsd->visualize analyze_interactions 4. Analyze Interactions (H-bonds, hydrophobic, etc.) visualize->analyze_interactions is_good_score Affinity < -6.0 kcal/mol? analyze_interactions->is_good_score is_plausible Biologically Plausible Pose? is_good_score->is_plausible Yes conclusion_bad Weak/Poor Candidate is_good_score->conclusion_bad No conclusion_good Strong Candidate is_plausible->conclusion_good Yes is_plausible->conclusion_bad No

Caption: Decision-making workflow for analyzing molecular docking results.

  • Binding Affinity Score:

    • Open the 4AF3_3MPA_log.txt file. It will contain a table listing the predicted binding affinities for the top poses (typically 9).

    • The binding affinity is reported in kcal/mol. A more negative value signifies a stronger predicted interaction.[6] The top-ranked pose is the one with the lowest binding energy.

  • Pose Visualization and Interaction Analysis:

    • Use molecular visualization software like PyMOL or ChimeraX to analyze the results.[20]

    • Load the prepared protein structure (4AF3_protein.pdbqt).

    • Load the docking output file (4AF3_3MPA_out.pdbqt). This file contains multiple models, each corresponding to a predicted pose. You can cycle through them to see the different conformations.

    • Focus on the top-ranked pose (mode 1).

    • Identify key interactions between this compound and the amino acid residues of Aurora-B kinase. Look for:

      • Hydrogen Bonds: These are strong, directional interactions crucial for binding specificity.[19]

      • Hydrophobic Interactions: Interactions between nonpolar groups, which are major drivers of binding.

      • Pi-Stacking: Interactions between aromatic rings.

    • Software like PDBsum can be used to generate 2D diagrams of these interactions for clear visualization and reporting.[21][22][23]

Protocol Validation: Re-docking

To ensure the docking parameters are reliable for the given protein system, a re-docking experiment is essential.[19] This involves docking the co-crystallized ligand (in this case, '20B' from 4AF3) back into its own binding site. A successful re-docking is generally defined by a Root Mean Square Deviation (RMSD) of less than 2.0 Å between the docked pose and the original crystal structure pose.[19] This confirms that the chosen protocol can accurately reproduce a known binding mode.

Sample Data Presentation

Docking results should be summarized clearly.

Pose RankBinding Affinity (kcal/mol)RMSD from Best Mode (Å)Key Interacting Residues (Hydrogen Bonds)Key Interacting Residues (Hydrophobic)
1-7.80.000GLU-161, ALA-157LEU-83, VAL-91, ALA-108, LEU-207
2-7.51.345GLU-161LEU-83, VAL-91, LYS-106, LEU-207
3-7.21.872ALA-157VAL-91, LEU-207

(Note: The data above is illustrative and represents a typical output format.)

Conclusion

This application note provides a validated, end-to-end protocol for the molecular docking of this compound against the Aurora-B kinase target. By following these detailed steps, researchers can effectively utilize computational docking to generate hypotheses about ligand-protein interactions, guide experimental studies, and accelerate the early stages of drug discovery. The principles and methods described herein are broadly applicable to other ligand-protein systems, serving as a foundational guide for computational drug design.

References

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  • ResearchGate. (2024). How to interprete and analyze molecular docking results?. Retrieved from [Link]

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  • Berman, H. M., et al. (2018). Protein Data Bank: the single global archive for 3D macromolecular structure data. Nucleic Acids Research. Retrieved from [Link]

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  • National Science Foundation. (n.d.). Protein Data Bank: Key to the Molecules of Life. NSF Impacts. Retrieved from [Link]

  • Biotnika. (2024). A Beginner's Guide to Molecular Docking! #swissdock. YouTube. Retrieved from [Link]

  • Omics Tutorials. (2024). Step-by-Step Tutorial on Molecular Docking. Retrieved from [Link]

  • Code Crucks. (2025). AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Protein Data Bank. Retrieved from [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Molecular Docking Experiments. Retrieved from [Link]

  • Dr. S.K. Singh. (2020). Molecular docking for Beginners | Autodock Full Tutorial. YouTube. Retrieved from [Link]

  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Retrieved from [Link]

  • Farhan Haq Jahangiri. (2020). Autodock Vina Tutorial - Molecular Docking. YouTube. Retrieved from [Link]

  • Eagon Research Group. (n.d.). Vina Docking Tutorial. Retrieved from [Link]

  • CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. Retrieved from [Link]

  • The Scripps Research Institute. (2020). Tutorial – AutoDock Vina. Retrieved from [Link]

  • University of Oxford. (n.d.). Session 4: Introduction to in silico docking. Retrieved from [Link]

  • Dr. S.K. Singh. (2020). Autodock Results Analysis. YouTube. Retrieved from [Link]

  • Laskowski, R. A., et al. (2022). PDBsum1: A standalone program for generating PDBsum analyses. Protein Science. Retrieved from [Link]

  • EMBL-EBI. (2022). PDBsum1 home page. Retrieved from [Link]

  • ResearchGate. (2019). Molecular docking proteins preparation. Retrieved from [Link]

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  • Bioinformatics Review. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. Retrieved from [Link]

  • Crescent Silico. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling. YouTube. Retrieved from [Link]

  • Tamarind Bio. (n.d.). How to use PDBsum1 online. Retrieved from [Link]

  • Tamarind Bio. (n.d.). PDBsum. Retrieved from [Link]

  • Ferreira, L. G., et al. (2015). Key Topics in Molecular Docking for Drug Design. Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Substance Record for SID 252634806. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13929519, 3-(Hydroxymethyl)picolinamide. Retrieved from [Link]

  • Wang, Y., et al. (2012). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. Molecules. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1476814, 4-Chloro-N-methylpicolinamide. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. Retrieved from [Link]

  • PubMed. (2021). Synthesis and bioevaluation study of novel N-methylpicolinamide and thienopyrimidine derivatives as selectivity c-Met kinase inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7970, 3-Methylpyridine. Retrieved from [Link]

  • Hu, R., et al. (2011). Proteomic Identification of Binding Targets of Isothiocyanates. Journal of Cancer Science & Therapy. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 154984527, N-(methylthiophenyl) picolinamide. Retrieved from [Link]

  • Zhao, J., & Fu, H. (2011). 14-3-3 proteins as potential therapeutic targets. American Journal of Translational Research. Retrieved from [Link]

  • ResearchGate. (n.d.). The list of 38 protein targets that we considered in this study. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules. Retrieved from [Link]

  • MDPI. (2023). Protein-Targeting Drug Discovery. Retrieved from [Link]

  • PubMed. (2012). Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. Retrieved from [Link]

  • Kaplan, A., et al. (2020). 14-3-3 Proteins: Novel Pharmacological Targets in Neurodegenerative Diseases. International Journal of Molecular Sciences. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Troubleshooting common problems in 3-Methylpicolinamide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 3-Methylpicolinamide synthesis. As Senior Application Scientists with extensive field-proven experience, we have designed this comprehensive guide to assist you in navigating the common challenges encountered during the synthesis of this important molecule. This resource provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the success of your experiments. Our approach is grounded in scientific first principles to not only solve immediate issues but also to empower you with a deeper understanding of the underlying chemistry.

Troubleshooting Guide: Common Synthesis Problems & Solutions

This section addresses specific issues that may arise during the synthesis of this compound, particularly focusing on the hydrolysis of 3-methyl-2-cyanopyridine.

Problem 1: Low Yield of this compound due to Incomplete Conversion of Starting Material

Symptoms:

  • Significant presence of 3-methyl-2-cyanopyridine in the crude product, as detected by TLC, GC, or NMR analysis.

  • The isolated yield of this compound is substantially lower than expected.

Probable Causes & Solutions:

Probable CauseScientific Rationale & Recommended Solution
Insufficient Reaction Time or Temperature The hydrolysis of the nitrile to the amide is a kinetically controlled process. If the reaction is not allowed to proceed for a sufficient duration or at an adequate temperature, a significant amount of the starting material will remain unreacted. Solution: We recommend incrementally increasing the reaction time and/or temperature. Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC or HPLC) to determine the optimal endpoint. Be cautious of excessive heating, which can promote the formation of the corresponding carboxylic acid byproduct.
Inadequate Mixing In heterogeneous reaction mixtures, poor agitation can lead to localized depletion of reagents and prevent the reaction from going to completion. Solution: Ensure vigorous and consistent stirring throughout the reaction. For larger-scale reactions, consider using an overhead mechanical stirrer.
Deactivation of Catalyst (if applicable) If a catalyst is employed for the hydrolysis, it may become deactivated by impurities in the starting materials or solvents. Solution: Ensure the purity of your 3-methyl-2-cyanopyridine and solvents. If catalyst deactivation is suspected, consider using a higher catalyst loading or employing a fresh batch of catalyst.
Problem 2: Formation of 3-Methylpicolinic Acid as a Major Byproduct

Symptoms:

  • Presence of a significant peak corresponding to 3-methylpicolinic acid in the HPLC or LC-MS analysis of the crude product.

  • Difficulty in purifying the desired this compound from this acidic impurity.

Probable Causes & Solutions:

Probable CauseScientific Rationale & Recommended Solution
Harsh Reaction Conditions (High Temperature or Prolonged Reaction Time) The hydrolysis of the nitrile proceeds in two steps: first to the amide and then to the carboxylic acid. The second step is often favored by more forcing conditions.[1][2][3] Solution: To favor the formation of the amide, it is crucial to employ milder reaction conditions. We advise lowering the reaction temperature and carefully monitoring the reaction to stop it once the consumption of the starting nitrile is complete, thereby minimizing the over-hydrolysis to the carboxylic acid.
Excessive Concentration of Base or Acid The rate of hydrolysis of the amide to the carboxylic acid is often accelerated by high concentrations of acid or base. The ratio of the base to the cyanopyridine can influence whether the primary product is the amide or the carboxylic acid.[2][3] Solution: The stoichiometry of the acid or base catalyst should be carefully controlled. We recommend performing small-scale optimization experiments to identify the optimal catalyst loading that provides a high conversion of the nitrile while minimizing the formation of the carboxylic acid.
Problem 3: Difficulty in Product Isolation and Purification

Symptoms:

  • The product precipitates as an oil or a sticky solid, making filtration difficult.

  • Co-crystallization of impurities with the desired product.[4]

  • Poor recovery of the product after recrystallization.

Probable Causes & Solutions:

Probable CauseScientific Rationale & Recommended Solution
Presence of Soluble Impurities Unreacted starting materials, byproducts, and other soluble impurities can interfere with the crystallization process, leading to the formation of oils or impure solids. Solution: Before attempting crystallization, we recommend washing the crude product with a solvent in which the desired product is sparingly soluble, but the impurities are highly soluble. An aqueous workup to remove inorganic salts is also advisable. If the product is basic, an acid wash can remove acidic impurities, and vice-versa.
Inappropriate Crystallization Solvent The choice of solvent is critical for obtaining a pure, crystalline product. An ideal solvent should dissolve the product at an elevated temperature but have low solubility at room temperature or below, while impurities should remain in solution. Solution: A systematic solvent screen is recommended. Start with common solvents and then move to solvent mixtures. For this compound, consider solvents such as isopropanol, ethanol, or mixtures of ethyl acetate and hexanes.
Rapid Cooling During Crystallization Cooling the crystallization mixture too quickly can lead to the formation of small, impure crystals or an oil. Solution: Allow the saturated solution to cool slowly to room temperature, and then further cool it in an ice bath or refrigerator to maximize recovery. Seeding the solution with a small crystal of the pure product can also promote the formation of well-defined crystals.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent and direct laboratory-scale synthesis involves the controlled hydrolysis of 3-methyl-2-cyanopyridine. This precursor is typically prepared from 3-picoline (3-methylpyridine).[5]

Q2: How can I monitor the progress of the hydrolysis reaction?

Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to separate the starting nitrile from the more polar amide product. The disappearance of the starting material spot indicates the completion of the reaction. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.[6]

Q3: What are the key safety precautions I should take during this synthesis?

  • Cyanopyridines: These compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

  • Acids and Bases: Concentrated acids and bases are corrosive. Handle them with care and appropriate PPE.

  • Solvents: Organic solvents are flammable and should be used away from ignition sources.

Q4: What analytical techniques are recommended for final product characterization and purity assessment?

A combination of techniques is recommended to ensure the identity and purity of your this compound:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • HPLC: To assess purity and quantify any impurities.[6][]

  • Melting Point: A sharp melting point range is indicative of high purity.

Experimental Protocols

Protocol 1: Synthesis of this compound from 3-methyl-2-cyanopyridine

This protocol is a general guideline and may require optimization based on your specific experimental setup and desired scale.

Materials:

  • 3-methyl-2-cyanopyridine

  • Sulfuric acid (concentrated)

  • Deionized water

  • Sodium hydroxide solution (e.g., 2 M)

  • Ethyl acetate

  • Hexanes

  • Ice

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add 3-methyl-2-cyanopyridine.

  • Slowly and with cooling (ice bath), add concentrated sulfuric acid to the flask.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a sodium hydroxide solution until the pH is approximately 7-8.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or isopropanol).

Visualization of Key Processes

General Synthesis and Side-Reaction Pathway

G 3-methyl-2-cyanopyridine 3-methyl-2-cyanopyridine This compound This compound 3-methyl-2-cyanopyridine->this compound Controlled Hydrolysis 3-methylpicolinic acid 3-methylpicolinic acid This compound->3-methylpicolinic acid Over-hydrolysis (Side Reaction)

Caption: Synthetic pathway from 3-methyl-2-cyanopyridine to this compound and the common over-hydrolysis side reaction.

Troubleshooting Workflow for Low Yield

G start Low Yield of This compound check_conversion Analyze Crude Product: Incomplete Conversion? start->check_conversion incomplete_conversion Increase Reaction Time and/or Temperature check_conversion->incomplete_conversion Yes check_byproduct Significant Byproduct (e.g., 3-methylpicolinic acid)? check_conversion->check_byproduct No end Improved Yield incomplete_conversion->end byproduct_formation Use Milder Conditions (Lower Temp., Less Catalyst) check_byproduct->byproduct_formation Yes purification_issue Difficulty in Purification? check_byproduct->purification_issue No byproduct_formation->end optimize_purification Optimize Workup and Recrystallization purification_issue->optimize_purification Yes purification_issue->end No optimize_purification->end

Caption: A logical flowchart for troubleshooting low yields in this compound synthesis.

References

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Identifying and minimizing byproducts in 3-Methylpicolinamide reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Methylpicolinamide synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you identify and minimize byproducts, ultimately improving your reaction yield and purity.

Troubleshooting Guide: Identifying and Minimizing Byproducts

This section addresses specific experimental issues you may encounter. The causality behind these issues and step-by-step guidance for their resolution are provided below.

Question 1: I am observing a significant amount of an insoluble white precipitate in my reaction mixture when using a carbodiimide coupling agent like DCC. What is this byproduct and how can I remove it?

Answer:

The insoluble white precipitate is almost certainly dicyclohexylurea (DCU), a common byproduct of reactions using dicyclohexylcarbodiimide (DCC) as a coupling agent.[1] DCU is notoriously difficult to remove due to its low solubility in many common organic solvents.

Causality: DCC activates the carboxylic acid (3-methylpicolinic acid) to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with the amine to form the desired this compound. In the process, DCC is consumed and converted into DCU.

Troubleshooting Protocol:

  • Filtration: The primary method for removing DCU is filtration. Since it is largely insoluble, a significant portion can be removed by filtering the reaction mixture.

  • Solvent Selection for Precipitation: After the reaction, consider adding a solvent in which your product is soluble but DCU is not, such as diethyl ether, to further precipitate the DCU before filtration.

  • Alternative Carbodiimides: To avoid the issue of DCU precipitation altogether, consider using a water-soluble carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The corresponding urea byproduct from EDC is water-soluble and can be easily removed with an aqueous workup.[2][3]

  • Column Chromatography: While filtration removes the bulk of DCU, residual amounts may require purification by column chromatography. However, DCU can sometimes co-elute with the product, making separation challenging.

Question 2: My reaction using a carbodiimide coupling agent is showing a byproduct with the same mass as my starting carboxylic acid, but it is not the starting material. What could this be?

Answer:

A common side reaction in carbodiimide-mediated couplings is the formation of an N-acylurea.[4] This byproduct is formed by the rearrangement of the O-acylisourea intermediate.

Causality: The O-acylisourea intermediate is highly reactive. While its intended reaction is with the amine, it can undergo an intramolecular rearrangement to form a stable N-acylurea, which is a common impurity in these reactions.

Minimization and Troubleshooting Protocol:

  • Use of Additives: The formation of N-acylurea can be suppressed by adding nucleophilic additives such as 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).[1] These additives react with the O-acylisourea to form an active ester intermediate, which is less prone to rearrangement and readily reacts with the amine.

  • Reaction Conditions:

    • Solvent: Using non-polar solvents like dichloromethane or chloroform can help minimize this side reaction.[4]

    • Temperature: Running the reaction at lower temperatures (e.g., 0 °C) can also reduce the rate of the rearrangement.

  • Order of Addition: Add the carbodiimide to a mixture of the carboxylic acid, amine, and additive (like HOBt). This ensures that the highly reactive O-acylisourea has a higher probability of reacting with the additive or the amine rather than rearranging.

Question 3: After activating 3-methylpicolinic acid with thionyl chloride (SOCl₂), my final product contains chlorinated impurities. Why is this happening and how can I prevent it?

Answer:

The pyridine ring in 3-methylpicolinic acid is susceptible to electrophilic substitution, and the conditions used for forming the acid chloride with thionyl chloride can lead to chlorination of the pyridine ring as a side reaction. This can result in byproducts such as 4-chloro-3-methylpicolinamide.

Causality: The reaction of picolinic acid with thionyl chloride can generate reactive intermediates that are capable of chlorinating the electron-rich pyridine ring, particularly at the 4-position.[5][6]

Minimization and Troubleshooting Protocol:

  • Milder Chlorinating Agents: Consider using a milder chlorinating agent such as oxalyl chloride with a catalytic amount of dimethylformamide (DMF).[7] This combination is often effective at lower temperatures and can reduce the incidence of ring chlorination. The byproducts of this reaction (CO₂, CO, and HCl) are gaseous and easily removed.[7]

  • Temperature Control: Perform the acid chloride formation at the lowest possible temperature that still allows for the reaction to proceed to completion. Overheating can promote side reactions like chlorination.

  • Alternative Synthetic Routes: If chlorination remains a persistent issue, consider avoiding the acid chloride route altogether and opt for a carbodiimide-based coupling method or other coupling agents that do not involve harsh chlorinating reagents.

Question 4: My thermal condensation reaction between 3-methylpicolinic acid and my amine is giving a low yield and several byproducts. What are the likely side reactions and how can I improve the outcome?

Answer:

Direct thermal condensation of a carboxylic acid and an amine requires high temperatures to drive off water, which can lead to thermal degradation of the reactants or the product.[8] Forcing conditions can also lead to side reactions.

Causality: The direct reaction is an equilibrium process.[8] High temperatures are needed to shift the equilibrium towards the amide by removing water. However, these elevated temperatures can cause decarboxylation of the picolinic acid, polymerization, or other degradation pathways.

Minimization and Troubleshooting Protocol:

  • Azeotropic Removal of Water: Instead of relying solely on high temperatures, use a solvent that forms an azeotrope with water, such as toluene or xylene, and a Dean-Stark apparatus to continuously remove water as it is formed.[8] This allows the reaction to proceed at a lower temperature.

  • Microwave-Assisted Synthesis: Microwave heating can sometimes promote the reaction more efficiently and with shorter reaction times, potentially reducing the formation of thermal degradation byproducts.

  • Use of Coupling Reagents: For sensitive substrates or to improve yields and purity, it is generally advisable to use a coupling reagent (e.g., carbodiimides, phosphonium salts, or uronium salts) to facilitate the amide bond formation under milder conditions.[9][10]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods involve the coupling of 3-methylpicolinic acid with an appropriate amine using one of the following approaches:

  • Carbodiimide Coupling: Using reagents like DCC or EDC, often with additives like HOBt to improve efficiency and reduce side reactions.[1][9]

  • Acid Chloride Formation: Converting 3-methylpicolinic acid to its acid chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with the amine.[7]

  • Other Coupling Reagents: A variety of other coupling reagents developed for peptide synthesis can also be employed, such as phosphonium salts (e.g., BOP, PyBOP) and uronium salts (e.g., HBTU, HATU).[1][10]

Q2: What analytical techniques are best for identifying byproducts in my this compound reaction?

A2: A combination of techniques is often necessary for unambiguous identification:

  • High-Performance Liquid Chromatography (HPLC): Useful for separating the product from byproducts and unreacted starting materials, and for assessing purity.

  • Mass Spectrometry (MS): Provides molecular weight information for the various components in your mixture, which is crucial for proposing potential byproduct structures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for elucidating the exact structure of isolated byproducts.

Q3: How can I improve the overall yield and purity of my this compound synthesis?

A3:

  • Optimize Reaction Conditions: Systematically vary parameters such as temperature, reaction time, solvent, and stoichiometry of reactants to find the optimal conditions for your specific amine.

  • Choose the Right Coupling Reagent: The choice of coupling reagent can have a significant impact on yield and purity. For example, using EDC instead of DCC can simplify purification.

  • Control the Reaction Atmosphere: For sensitive reactions, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric oxygen or moisture.

  • Effective Purification: Develop a robust purification strategy, which may involve a combination of aqueous workup, crystallization, and column chromatography, to effectively remove byproducts and unreacted starting materials.

Summary of Common Byproducts and Minimization Strategies

ByproductPotential CauseRecommended Minimization Strategy
Dicyclohexylurea (DCU)Use of DCC as a coupling reagent.Use a water-soluble carbodiimide like EDC; filter the reaction mixture.
N-acylureaRearrangement of the O-acylisourea intermediate in carbodiimide reactions.Add HOBt or NHS; use non-polar solvents; lower reaction temperature.[1][4]
Chlorinated PicolinamideReaction of 3-methylpicolinic acid with thionyl chloride.Use a milder chlorinating agent like oxalyl chloride/DMF; control temperature.[7]
Thermal Degradation ProductsHigh temperatures in direct thermal condensation.Use azeotropic water removal (Dean-Stark); consider microwave-assisted synthesis or use coupling reagents.[8]
Unreacted Starting MaterialsIncomplete reaction.Optimize reaction time and temperature; ensure correct stoichiometry.

Reaction Pathway and Byproduct Formation

The following diagram illustrates a common pathway for the synthesis of this compound using a carbodiimide coupling reagent and highlights where key byproducts can form.

G cluster_main Carbodiimide Coupling Pathway 3-Methylpicolinic_Acid 3-Methylpicolinic_Acid O_Acylisourea O-Acylisourea Intermediate 3-Methylpicolinic_Acid->O_Acylisourea + DCC Amine Amine DCC DCC (Carbodiimide) DCU Dicyclohexylurea (DCU) (Byproduct) This compound This compound (Desired Product) O_Acylisourea->this compound + Amine N_Acylurea N-Acylurea (Byproduct) O_Acylisourea->N_Acylurea Rearrangement

Caption: Carbodiimide coupling pathway and potential byproduct formation.

References

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  • Wang Y, Jia Y, Wang Y, et al. Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules. 2021;26(4):1150.
  • Kramarova EP, Liakhman DN, Tarasenko DV, et al. Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts with an Imidazolidin-4-One Ring.
  • Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. American Pharmaceutical Review. 2014. [Link]

  • Sheng S, Welch CJ, Zhang M, et al. Synthesis of stable-isotope-labeled N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide and N-(3-dimethylaminopropyl)-N'-ethylurea. J Labelled Comp Radiopharm. 2020;63(13):526-530.
  • Vertex Pharmaceuticals Inc.
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  • Effenberger F, Konig G, Klenk H. Mixed Carboxylic-Dichlorophosphoric Anhydrides - Reactive Intermediates in Acyl Chloride Synthesis with POCl3. Angewandte Chemie International Edition in English. 1976;15(4):233-234.
  • Kletskov AV, Ksenofontov AA, Melnikova SY, et al. A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Molecules. 2020;25(18):4242.
  • Li M, Zhang Y, Wang C, et al. Progress, applications, challenges and prospects of protein purification technology. Frontiers in Bioengineering and Biotechnology. 2022;10:1062822.
  • Method for synthesizing 3-methylquinoline-8-sulfonyl chloride. CN103483254A, 2014.
  • Challenges and opportunities in the purification of recombinant tagged proteins.
  • How to synthesis acid convert into acidchloride ? ResearchGate. 2018. [Link]

  • Granvogl M, Schieberle P. Formation of amines and aldehydes from parent amino acids during thermal processing of cocoa and model systems: new insights into pathways of the strecker reaction. J Agric Food Chem. 2006;54(16):5907-5914.
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Technical Support Center: 3-Methylpicolinamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of 3-Methylpicolinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and product purity.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis and purification of this compound. Each issue is followed by a detailed explanation of potential causes and step-by-step solutions.

Issue 1: Low Yield of this compound

Question: My synthesis of this compound from 3-methyl-2-cyanopyridine is resulting in a significantly lower yield than expected. What are the potential causes and how can I improve it?

Answer:

Low yields in the hydrolysis of 3-methyl-2-cyanopyridine to this compound can stem from several factors, primarily incomplete reaction, side reactions, or product loss during workup and purification.

Causality and Recommended Actions:

  • Incomplete Hydrolysis: The conversion of the nitrile group to an amide requires carefully controlled conditions. Insufficient reaction time, inadequate temperature, or improper catalyst/reagent concentration can lead to a significant amount of unreacted starting material.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material. If the reaction stalls, consider incrementally increasing the reaction temperature or extending the reaction time. The hydrolysis of cyanopyridines can be a consecutive reaction, first to the amide and then to the carboxylic acid, so careful monitoring is crucial to stop the reaction at the amide stage.[1][2][3]

  • Side Reactions: Over-hydrolysis to 3-methylpicolinic acid is a common side reaction, especially under harsh basic or acidic conditions or with prolonged heating.

    • Solution: Employ milder reaction conditions. For base-catalyzed hydrolysis, use a moderate concentration of a base like sodium hydroxide or potassium hydroxide and maintain a controlled temperature.[1] For acid-catalyzed hydrolysis, use a controlled amount of a strong acid like sulfuric acid. Again, close reaction monitoring is key to isolating the amide before significant conversion to the carboxylic acid occurs.

  • Product Loss During Workup: this compound has some solubility in water. Significant product loss can occur during aqueous workup and extraction steps.

    • Solution: When extracting the product, ensure the aqueous layer is saturated with a salt like sodium chloride (brine) to decrease the solubility of the amide and improve extraction efficiency into the organic solvent. Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane, and perform multiple extractions with smaller volumes of solvent for better recovery.

  • Suboptimal pH for Isolation: The pH of the aqueous solution during workup is critical for maximizing the precipitation or extraction of the product.

    • Solution: After the reaction, carefully adjust the pH of the reaction mixture. This compound is a neutral compound, but its solubility can be influenced by pH. Neutralizing the reaction mixture before extraction is generally recommended.

The following workflow diagram illustrates the key decision points for troubleshooting low yield:

Caption: Troubleshooting workflow for low yield of this compound.

Issue 2: Presence of Impurities in the Final Product

Question: My purified this compound shows impurities when analyzed by HPLC and/or NMR. What are the likely impurities and how can I remove them?

Answer:

Impurities in the final product can be unreacted starting materials, byproducts from the synthesis, or residual solvents.[4] Effective purification is key to obtaining a high-purity product.

Common Impurities and Purification Strategies:

ImpurityLikely SourceRecommended Purification Method
3-methyl-2-cyanopyridine Incomplete reaction.Recrystallization. The starting material and product often have different solubilities in a given solvent system, allowing for separation.
3-methylpicolinic acid Over-hydrolysis of the amide.Acid-base extraction. Dissolve the crude product in an organic solvent and wash with a dilute aqueous base (e.g., sodium bicarbonate solution). The acidic impurity will be extracted into the aqueous layer as its salt, while the neutral amide remains in the organic layer.
Residual Solvents Trapped solvent in the crystal lattice.Drying under high vacuum at a slightly elevated temperature (ensure the temperature is well below the melting point of the product).
Other Byproducts Depending on the synthetic route, other pyridine derivatives or reaction intermediates may be present.Column chromatography on silica gel can be effective for separating structurally similar compounds. A gradient elution system, for example, with hexane and ethyl acetate, can be optimized to separate the desired product from impurities.

Detailed Protocol: Recrystallization for Purity Enhancement

Recrystallization is a powerful technique for purifying solid compounds.[5] The principle is based on the differential solubility of the desired compound and the impurities in a chosen solvent at different temperatures.[6]

Step-by-Step Recrystallization Procedure:

  • Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point.[6][7] For this compound, solvents like isopropanol or a mixture of ethanol and water can be effective.[8]

  • Dissolution: Place the impure solid in a flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more hot solvent dropwise if necessary until a clear solution is obtained.[7]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[6] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[9]

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any adhering impurities.[7][10]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

The following diagram illustrates the recrystallization process:

Caption: A step-by-step diagram of the recrystallization process.

II. Frequently Asked Questions (FAQs)

Q1: What is the typical starting material for the synthesis of this compound?

A1: A common and efficient starting material is 3-methyl-2-cyanopyridine. This is typically converted to this compound via hydrolysis of the nitrile group.[11] Another precursor is 3-picoline (3-methylpyridine), which can be converted to 3-methyl-2-cyanopyridine through ammoxidation.[12]

Q2: What analytical techniques are recommended for assessing the purity of this compound?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the most common method for quantifying purity and detecting impurities.[][14] A reversed-phase column with a suitable mobile phase (e.g., a gradient of water and acetonitrile with a modifier like formic acid or ammonium acetate) is typically used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for confirming the structure of the final product and identifying any structural isomers or major impurities.

  • Mass Spectrometry (MS): This technique helps to confirm the molecular weight of the product and can be used in conjunction with LC (LC-MS) to identify the molecular weights of impurities.[15]

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities tend to broaden and depress the melting point range.[6]

Q3: Are there alternative synthetic routes to this compound?

A3: Yes, while the hydrolysis of 3-methyl-2-cyanopyridine is a common method, other routes exist. For instance, 3-methylpicolinic acid can be converted to its acid chloride, which is then reacted with ammonia or an ammonia equivalent to form the amide. However, this route involves an additional step of preparing the picolinic acid.

Q4: What safety precautions should be taken when working with the reagents for this synthesis?

A4: Standard laboratory safety practices should always be followed. Specific precautions for this synthesis include:

  • Handling of Cyanides: If starting from a cyanopyridine, be aware that cyanide compounds are toxic. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Corrosive Reagents: Strong acids (e.g., sulfuric acid) and bases (e.g., sodium hydroxide) are corrosive. Handle them with care and wear appropriate PPE.

  • Solvent Safety: Organic solvents are often flammable. Avoid open flames and work in a well-ventilated area.

III. References

  • Google Patents. (n.d.). Process for the production of new picolinic acid derivatives. Retrieved from

  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. Retrieved from [Link]

  • Google Patents. (n.d.). Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. Retrieved from

  • MDPI. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the synthesis of 3-methyl-pyridine. Retrieved from

  • PubMed. (n.d.). Synthesis and bioevaluation study of novel N-methylpicolinamide and thienopyrimidine derivatives as selectivity c-Met kinase inhibitors. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Methylpyridine. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Kinetics of 3-cyanopyridine hydrolysis in high temperature liquid water. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • YouTube. (2020, January 10). Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the selective preparation of 3-picoline from acrolein and one or more ammonium salts dissolved in water. Retrieved from

  • MDPI. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 3-methylpyridine by utilizing acrolein. Retrieved from

  • PubMed. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]

  • YouTube. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual. Retrieved from [Link]

  • ScienceDirect. (n.d.). Direct dimethyl carbonate synthesis from CO 2 and methanol over a flower-like CeO 2 catalyst with 2-cyanopyridine as a dehydrating agent in continuous packed-bed reactor. Retrieved from [Link]

  • YouTube. (2020, July 17). How To Recrystallize A Solid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. Retrieved from [Link]

  • Google Patents. (n.d.). Process for synthesis of picolinamides. Retrieved from

  • Pharmaceutical Technology. (2012). Evaluating Impurities in Drugs (Part III of III). Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of a raf kinase inhibitor and intermediates for use in the process. Retrieved from

  • Hilaris Publisher. (n.d.). Challenges and Opportunities in Synthetic Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (n.d.). Opportunities and challenges in the synthesis of thioamidated peptides. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-picoline from acrolein and ammonia through a liquid-phase reaction pathway using SO42−/ZrO2-FeZSM-5 as catalyst. Retrieved from [Link]

  • Chromatography Forum. (n.d.). How do you perform purity analysis?. Retrieved from [Link]

Sources

Technical Support Center: Navigating the Scale-Up Synthesis of 3-Methylpicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the successful scale-up synthesis of 3-Methylpicolinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges during the transition from laboratory to pilot and production scales. Our focus is on providing practical, field-proven insights grounded in chemical principles to ensure the robustness and safety of your synthetic process.

I. General Scale-Up Considerations: A Proactive Approach to Safety and Success

Scaling up any chemical synthesis introduces complexities beyond simply increasing the quantities of reagents.[1] A thorough understanding of these challenges is paramount to a successful and safe scale-up campaign.

Q1: What are the primary hazards I should be aware of when scaling up the synthesis of this compound?

A1: The primary hazards during scale-up are associated with thermal control, reagent handling, and potential for runaway reactions.[1][2][3]

  • Thermal Runaway: Amide bond formation is often exothermic. As the reaction volume increases, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[3][4] This can lead to a rapid increase in temperature, potentially causing solvent to boil, pressure to build up, and undesired side reactions or decomposition to occur.[2][4]

  • Reagent Addition and Mixing: Inefficient mixing on a large scale can create localized "hot spots" or areas of high reagent concentration, leading to side reactions and impurity formation. The rate of addition of reagents becomes a critical parameter to control the reaction rate and temperature.[1]

  • Solvent and Reagent Handling: Larger volumes of flammable solvents and corrosive reagents increase the risk of spills and exposure.[1] It is crucial to have appropriate personal protective equipment (PPE) and engineering controls in place.

Q2: How should I approach the scale-up process to minimize risks?

A2: A staged and methodical approach is recommended. Never scale a reaction by more than a factor of three from a previously successful run.[1][2] Before each scale-up, a thorough risk assessment should be conducted.[1][2] Key steps include:

  • Small-Scale Optimization: Ensure the reaction is well-understood and optimized on a lab scale.

  • Calorimetry Studies: Perform reaction calorimetry (e.g., Differential Scanning Calorimetry - DSC) to quantify the heat of reaction and determine the onset temperature for any decomposition reactions.[5] This data is critical for designing a safe process.

  • Iterative Scale-Up: Gradually increase the scale, carefully monitoring critical parameters like internal temperature, reaction time, and impurity profile at each stage.[1][2]

  • Equipment Selection: Use appropriately sized glassware and equipment. The reaction vessel volume should be at least twice the total volume of all added substances to provide adequate headspace.[1][2] For larger reactions, overhead stirrers are essential for efficient mixing.[1]

II. Troubleshooting Guide for this compound Synthesis

The synthesis of this compound typically proceeds via the amidation of 3-methylpicolinic acid or its activated derivative with methylamine. This section addresses specific problems you may encounter.

A. Low Yield or Incomplete Conversion

Q3: My reaction is showing low conversion of 3-methylpicolinic acid to the amide. What are the likely causes?

A3: Low conversion in amide bond formation is a common issue that can often be traced back to several factors.[6]

  • Inefficient Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine is often slow due to the formation of a stable ammonium carboxylate salt.[7] Activating the carboxylic acid, for example, by converting it to an acyl chloride, is a common strategy. Incomplete activation will naturally lead to low conversion.

  • Steric Hindrance: The methyl group at the 3-position of the pyridine ring can sterically hinder the approach of the activating agent and the subsequent nucleophilic attack by methylamine.[6]

  • Hydrolysis of Activated Intermediate: The presence of water can hydrolyze the activated carboxylic acid intermediate (e.g., the acyl chloride) back to the carboxylic acid, preventing amide formation. It is crucial to use anhydrous solvents and reagents.[6]

  • Suboptimal Reaction Conditions: Incorrect temperature, solvent, or the choice and amount of base can significantly impact the reaction rate and equilibrium.[6]

Troubleshooting Workflow for Low Yield

G start Purification Issues with this compound oiling_out Product Oils Out start->oiling_out low_purity Low Purity After Crystallization start->low_purity low_yield Low Yield After Crystallization start->low_yield solvent_screen Perform Solvent Screen for Optimal Crystallization Solvent oiling_out->solvent_screen anti_solvent Consider Anti-Solvent Crystallization oiling_out->anti_solvent slow_cooling Decrease Cooling Rate low_purity->slow_cooling slurry Slurry Crude Product in a Poor Solvent to Remove Soluble Impurities low_purity->slurry re_crystallize Re-crystallize from a Different Solvent System low_purity->re_crystallize check_filtrate Analyze Filtrate for Product Loss low_yield->check_filtrate optimize_temp Optimize Final Crystallization Temperature low_yield->optimize_temp success Pure Product with Good Yield solvent_screen->success slow_cooling->success anti_solvent->success slurry->success re_crystallize->success check_filtrate->success optimize_temp->success

Sources

3-Methylpicolinamide stability issues in different solvents and pH

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 3-Methylpicolinamide. This guide is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot stability challenges. Given that specific stability data for this compound is not extensively published, this document provides a framework for stability assessment based on the known chemistry of picolinamides and established principles of pharmaceutical stability testing.

Frequently Asked Questions (FAQs): General Stability & Handling

This section addresses the most common initial questions regarding the handling and storage of this compound to ensure the integrity of your experiments from the outset.

Q1: What are the primary factors that can affect the stability of this compound?

The stability of this compound, like many small molecules with an amide functional group, is primarily influenced by a few key environmental and chemical factors:

  • pH: The amide bond in the picolinamide structure is susceptible to hydrolysis. This reaction is often catalyzed by acidic or basic conditions, breaking the amide bond to form 3-methylpicolinic acid and ammonia. The rate of this hydrolysis is typically highly pH-dependent.[1][2]

  • Solvent: The choice of solvent can influence stability. Protic solvents, especially water, can participate directly in hydrolysis reactions. While many organic solvents are used for solubilization, their purity (e.g., water content) and potential to react with the solute are important considerations.[3][4]

  • Temperature: Reaction rates, including degradation, increase with temperature.[3][5] Storing solutions at elevated temperatures will accelerate the degradation process.

  • Light: Compounds containing aromatic rings, such as the pyridine ring in this compound, can be susceptible to photodegradation.[6][7] Energy from UV or visible light can induce photochemical reactions, leading to the formation of degradants.

  • Oxidation: While the picolinamide structure is not exceptionally prone to oxidation, the presence of strong oxidizing agents or exposure to atmospheric oxygen over long periods, potentially catalyzed by trace metals, can be a degradation pathway.[5]

Q2: How should I prepare and store stock solutions of this compound for maximum stability?

Proper preparation and storage are critical for reproducible results. While specific data for this compound is limited, the following general recommendations are best practice for typical organic compounds in a research setting:

  • Solvent Selection: Start by selecting an appropriate solvent. For many small molecules, Dimethyl sulfoxide (DMSO) or absolute ethanol are common choices for creating high-concentration stock solutions.[8] Always use high-purity, anhydrous-grade solvents if possible.

  • Preparation: Prepare solutions as fresh as possible. If a stock solution is required, prepare a concentrated stock in a non-aqueous solvent like DMSO.

  • Storage: It is highly recommended that stock solutions, once prepared, are stored as small, single-use aliquots in tightly sealed vials at -20°C or -80°C.[9] This minimizes freeze-thaw cycles and reduces the introduction of atmospheric moisture.

  • Protection from Light: Store vials in the dark (e.g., in a freezer box or wrapped in aluminum foil) to prevent potential photodegradation.[6]

Q3: What is the most likely degradation pathway for this compound?

Based on its chemical structure, the most probable degradation pathway under common laboratory conditions is amide hydrolysis . Picolinamides can be cleaved under both acidic and basic conditions to yield the corresponding carboxylic acid and amine/ammonia.[1][2]

In this case, hydrolysis would yield 3-methylpicolinic acid and ammonia . This is a critical pathway to investigate when developing a stability-indicating analytical method, as the appearance of a 3-methylpicolinic acid peak would be a key indicator of degradation.

Caption: Hypothetical primary degradation pathway for this compound.

Troubleshooting Guide: Investigating Unexpected Results

Encountering inconsistent or unexpected data can be frustrating. This guide provides a logical workflow to determine if compound stability is the root cause.

Q4: My biological/chemical assay results are inconsistent over time. Could my this compound solution be degrading?

Yes, a loss of potency or inconsistent results from the same stock solution used at different times is a classic sign of compound instability. If you observe a diminishing effect or increased variability, it is crucial to assess the integrity of your compound solution.

Use the following workflow to troubleshoot the issue:

TroubleshootingWorkflow start Inconsistent Experimental Results check_sol Is the working solution prepared fresh from a solid or frozen stock? start->check_sol check_stock How old is the frozen stock aliquot? check_sol->check_stock No check_assay Could assay conditions (pH, temp, buffer) cause degradation? check_sol->check_assay Yes check_storage How was the stock stored? (Temp, Light, Seal) check_stock->check_storage < 1 month analyze Analyze solution by HPLC/LC-MS vs. a freshly prepared standard. check_stock->analyze > 1 month check_storage->check_assay check_assay->analyze degradation Degradation Confirmed: - New peaks observed - Main peak area reduced analyze->degradation no_degradation No Degradation Observed: - Purity matches standard - Investigate other experimental variables analyze->no_degradation

Caption: Decision tree for troubleshooting inconsistent experimental results.

Q5: I see an unexpected peak in my HPLC/LC-MS analysis. Could it be a degradant of this compound?

It is highly possible. The appearance of new peaks, especially those that grow over time or upon exposure to stress conditions, strongly suggests degradation. To confirm, you should:

  • Analyze a Fresh Standard: Prepare a solution from fresh, solid this compound and compare its chromatogram to your sample of interest. The new peak should be absent or significantly smaller in the fresh standard.

  • Perform a Co-injection: Spike your sample with a small amount of the fresh standard. The main peak for this compound should increase in area, but the unknown peak should not.

  • Characterize the Peak: If possible, use mass spectrometry (LC-MS) to get the mass of the unknown peak. If it corresponds to the mass of a predicted degradant (like 3-methylpicolinic acid), this provides strong evidence. Further characterization can be done using techniques like NMR.[10][11]

Technical Protocols: Proactive Stability Assessment

For robust drug development and reliable research, a proactive approach to stability is essential. The following protocols provide a framework for conducting a forced degradation study to understand the intrinsic stability of this compound.

Protocol 1: Preliminary Solubility Assessment

Before initiating stability studies, you must determine suitable solvents. This protocol helps identify solvents for creating stock solutions and for conducting solution-state stability tests.

Objective: To determine the approximate solubility of this compound in common laboratory solvents.

Materials:

  • This compound (solid)

  • Selection of solvents (e.g., Water, 1X PBS pH 7.4, DMSO, Ethanol, Methanol, Acetonitrile, Polyethylene Glycol 400).[8][12]

  • Vortex mixer, analytical balance, volumetric flasks.

Method:

  • Weigh out a precise amount of this compound (e.g., 10 mg) into separate vials.

  • Add a small, measured volume of the first solvent (e.g., 100 µL) to the first vial.

  • Vortex vigorously for 1-2 minutes. Visually inspect for undissolved solid.

  • If the solid has dissolved, the solubility is ≥100 mg/mL. If not, continue adding the solvent in measured increments (e.g., 100 µL at a time), vortexing after each addition, until the solid is fully dissolved.

  • Record the total volume of solvent required to dissolve the compound and calculate the solubility (in mg/mL or molarity).

  • Repeat for all other solvents.

Data Presentation:

SolventDielectric Constant (Approx.)PolarityApproximate Solubility (mg/mL)Notes
Water80.1Polar ProticUser DeterminedRelevant for aqueous assays.
1X PBS (pH 7.4)~80Polar ProticUser DeterminedPhysiologically relevant buffer.
DMSO47.2Polar AproticUser DeterminedCommon for stock solutions.
Ethanol24.5Polar ProticUser DeterminedCommon co-solvent.
Acetonitrile37.5Polar AproticUser DeterminedCommon in HPLC mobile phases.
PEG 40012.5Polar ProticUser DeterminedUsed in formulations.[8]
Protocol 2: Designing and Performing a Forced Degradation Study

Causality: Forced degradation (or stress testing) is a cornerstone of pharmaceutical development.[13][14] By intentionally exposing the molecule to harsh conditions, we accelerate the formation of degradation products that might be observed over a much longer shelf-life under normal storage conditions. This allows us to rapidly understand degradation pathways and develop analytical methods that can detect these impurities.[15]

Objective: To generate potential degradation products of this compound and assess its intrinsic stability under various stress conditions.

ForcedDegradation cluster_conditions Stress Conditions start Prepare 1 mg/mL Solution of this compound acid Acid Hydrolysis (0.1N HCl, 60°C) start->acid base Base Hydrolysis (0.1N NaOH, 60°C) start->base ox Oxidation (3% H₂O₂, RT) start->ox therm Thermal (60°C in Solution) start->therm photo Photolytic (ICH Q1B Light Exposure) start->photo analyze Analyze all samples by Stability-Indicating HPLC Method at t=0, 2, 6, 24 hr acid->analyze base->analyze ox->analyze therm->analyze photo->analyze report Report % Degradation and RRT of Degradants analyze->report

Caption: Workflow for a typical forced degradation study.

Method:

  • Preparation: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water. This will serve as the stock for all stress conditions.

  • Stress Conditions: For each condition, mix the stock solution with the stressor in a 1:1 ratio. Include an unstressed control sample kept at 4°C in the dark.

    • Acid Hydrolysis: Mix with 0.2N HCl to get a final concentration of 0.1N HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix with 0.2N NaOH to get a final concentration of 0.1N NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix with 6% H₂O₂ to get a final concentration of 3% H₂O₂. Keep at room temperature.

    • Thermal Stress: Mix with water. Incubate at 60°C.

    • Photostability: Expose the solution in a quartz cuvette or other photochemically transparent container to a calibrated light source as per ICH Q1B guidelines. Maintain a dark control sample at the same temperature.

  • Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 6, 24 hours). For the acid/base samples, neutralize them immediately upon withdrawal (with an equimolar amount of base/acid, respectively) to stop the reaction.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 3). The goal is to achieve about 5-20% degradation of the parent compound to ensure degradants are formed at detectable levels.[5]

Protocol 3: Developing a Stability-Indicating HPLC Method

Objective: To establish a Reverse-Phase HPLC (RP-HPLC) method capable of separating this compound from all process impurities and degradation products generated during the forced degradation study.[11]

Starting Conditions:

  • Column: C18, 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Detection: UV-Vis Detector at 254 nm and 270 nm (or scan with a PDA detector).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Gradient: Start with a shallow gradient (e.g., 5% B to 95% B over 20 minutes) to screen for all potential peaks.

Method Validation:

  • Analyze all samples from the forced degradation study.

  • A successful stability-indicating method will show a baseline separation between the main this compound peak and all new peaks (degradants) that were formed.

  • Perform peak purity analysis using a PDA detector to ensure that the parent peak in the stressed samples is not co-eluting with any degradants.

  • Once the method is established, it can be optimized for speed and resolution and then fully validated according to ICH Q2(R1) guidelines.

References

  • ResearchGate. The Reductive Cleavage Of Picolinic Amides. Available from: [Link]

  • Jellinek, H. H. G., & Urwin, J. R. (1953). The Hydrolysis of Picolinamide and Isonicotinamide in Concentrated Hydrochloric Acid Solutions. The Journal of Physical Chemistry, 57(9), 900–902. Available from: [Link]

  • ResearchGate. Neighboring group participation accelerates hydrolysis of modified picolinamide (PA) directing group. Available from: [Link]

  • Science.gov. forced degradation study: Topics by Science.gov. Available from: [Link]

  • Spring, D. et al. (2016). The reductive cleavage of picolinic amides. Tetrahedron Letters. Available from: [Link]

  • MedCrave online. (2016). Forced Degradation Studies. Available from: [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product. Available from: [Link]

  • Sun, Y., et al. (1994). [A Study on the Degradation Kinetics of Nicotinamide Powder]. Hua Xi Yi Ke Da Xue Xue Bao, 25(3), 329-32. Available from: [Link]

  • BioPharm International. (2013). Forced Degradation Studies for Biopharmaceuticals. Available from: [Link]

  • PubMed. (2019). Directed C-H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling. J Org Chem, 84(20), 13112-13123. Available from: [Link]

  • ijpscr.us. ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Available from: [Link]

  • PubMed. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Curr Pharm Anal, 13(1), 18-33. Available from: [Link]

  • ResearchGate. (2020). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Available from: [Link]

  • BioProcess International. (2004). The Effect of Buffers on Protein Conformational Stability. Available from: [Link]

  • PubMed. (2019). Impact of Buffers on Colloidal Property and Aggregation Propensities of a Bispecific Antibody. J Pharm Sci, 108(3), 1139-1147. Available from: [Link]

  • CP Lab Safety. Understanding Common Lab Solvents. Available from: [Link]

  • ResearchGate. (2006). Analytical methodologies for discovering and profiling degradation-related impurities. Available from: [Link]

  • Journal of Analytical Methods in Chemistry. (2013). Forced degradation and impurity profiling. Available from: [Link]

  • MDPI. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules, 26(4), 1145. Available from: [Link]

  • MDPI. (2021). Thermal Stability of Amorphous Solid Dispersions. Polymers, 13(2), 199. Available from: [Link]

  • Avicenna Journal of Medical Biotechnology. (2011). Effects of Different Buffers and pH on the Stability of Recombinant Human Growth Hormone. Available from: [Link]

  • NIH. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Med Chem Lett, 3(10), 808-812. Available from: [Link]

  • Digital Commons @ Georgia Southern. (2017). Structural Dependence of the Thermal Stability of Aminium Salts with Dicarboxylic Acids. Available from: [Link]

  • NIH. (2014). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Sci Pharm, 82(2), 281-296. Available from: [Link]

  • NIH. (2021). Mechanistic Basis and Clinical Evidence for the Applications of Nicotinamide (Niacinamide) to Control Skin Aging and Pigmentation. Antioxidants (Basel), 10(8), 1315. Available from: [Link]

  • MDPI. (2024). Photodegradation of Microplastics through Nanomaterials: Insights into Photocatalysts Modification and Detailed Mechanisms. Nanomaterials, 14(10), 820. Available from: [Link]

  • PubMed. (2012). Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. Molecules, 17(6), 6317-30. Available from: [Link]

  • ResearchGate. log k pH = f ( pH ) profiles for the degradation of PPD in aqueous solutions. Available from: [Link]

  • NIH. (2020). Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model. J Phys Chem B, 124(43), 9514-9523. Available from: [Link]

  • ResearchGate. (2013). Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used In Pharmaceutical Manufacturing. Available from: [Link]

  • MDPI. (2024). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. International Journal of Molecular Sciences, 25(12), 6688. Available from: [Link]

  • ResearchGate. (2024). Evaluation of the Biological Effect of a Nicotinamide-Containing Broad-Spectrum Sunscreen on Photodamaged Skin. Available from: [Link]

  • ResearchGate. (2011). The Effects of PEGylation on Properties of Thermally Stable Copolyimides. Available from: [Link]

  • PubMed Central. (2022). Estimating thermodynamic equilibrium solubility and solute–solvent interactions of niclosamide in eight mono-solvents at different temperatures. Sci Rep, 12, 15792. Available from: [Link]

  • ACS Publications. (2024). The Journal of Organic Chemistry Ahead of Print. Available from: [Link]

  • NIH. (2022). Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. Pharmaceuticals (Basel), 15(7), 780. Available from: [Link]

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Technical Support Center: Overcoming Poor Cell Permeability of 3-Methylpicolinamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-methylpicolinamide derivatives. This guide is designed to provide you with in-depth troubleshooting strategies, detailed experimental protocols, and answers to frequently asked questions to help you overcome challenges related to poor cell permeability. Our goal is to empower you with the knowledge to rationally design and evaluate your compounds for improved cellular uptake and efficacy.

Introduction: The Permeability Challenge with this compound Derivatives

The this compound scaffold is a versatile and promising core in medicinal chemistry. However, like many small molecules, derivatives of this scaffold can exhibit suboptimal cell permeability, hindering their journey from promising leads to effective therapeutic agents. Poor permeability can stem from a variety of physicochemical properties and interactions with cellular machinery. This guide will walk you through a systematic approach to diagnosing and addressing these permeability issues.

Part 1: Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise when poor cell permeability is observed with this compound derivatives.

Q1: My this compound derivative shows high target affinity in a cell-free assay but low activity in a cell-based assay. Could poor permeability be the culprit?

A1: Yes, this is a classic indicator of poor cell permeability. When a compound is potent against its isolated target but fails to elicit a response in a cellular context, it strongly suggests that the compound is not reaching its intracellular site of action in sufficient concentrations. Other factors could be at play, such as intracellular metabolism or rapid efflux, but assessing permeability should be a primary next step.

Q2: What are the key physicochemical properties of my this compound derivative that I should evaluate for their impact on cell permeability?

A2: Several key physicochemical properties govern a molecule's ability to cross the cell membrane. For your this compound derivatives, pay close attention to:

  • Lipophilicity (logP/logD): A delicate balance is required. While a certain degree of lipophilicity is necessary for a compound to partition into the lipid bilayer of the cell membrane, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding.[1][2]

  • Molecular Weight (MW): Smaller molecules generally exhibit better permeability. As a general guideline, a molecular weight of less than 500 Daltons is favorable for passive diffusion.[1]

  • Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors on your molecule is a critical factor.[3] A high number of hydrogen bonds can increase the energy penalty for moving from an aqueous environment to the hydrophobic interior of the cell membrane.[3]

  • Polar Surface Area (PSA): This is a measure of the surface area of a molecule that is polar. A lower PSA is generally associated with better cell permeability.

  • Ionization State (pKa): The charge of your molecule at physiological pH (around 7.4) will significantly influence its ability to cross the cell membrane.[2] Generally, neutral molecules are more permeable than charged ones.[2]

Q3: What are the acceptable ranges for Apparent Permeability (Papp) values in Caco-2 assays?

A3: Papp values from Caco-2 assays are a standard measure of a compound's permeability. While the exact cut-offs can vary slightly between labs, a general classification is as follows:

Permeability ClassApparent Permeability (Papp) (x 10⁻⁶ cm/s)
High > 10
Moderate 1 - 10
Low < 1

It is crucial to always include well-characterized high and low permeability control compounds in your assays for valid comparison and interpretation of your results.[4]

Q4: My compound has a high molecular weight, placing it in the "beyond Rule of Five" (bRo5) chemical space. How does this affect my permeability assessment?

A4: Compounds in the bRo5 space often face significant permeability challenges due to their size and polarity.[5] For these molecules, passive diffusion is often limited. It becomes crucial to investigate alternative mechanisms of cell entry, such as active transport. Additionally, strategies to improve permeability, such as masking hydrogen bond donors through a prodrug approach, can be particularly effective for bRo5 compounds.[5]

Part 2: Troubleshooting Guide

This section provides a structured approach to troubleshooting poor permeability of your this compound derivatives, guiding you from initial assessment to potential solutions.

Step 1: Initial Permeability Assessment - The PAMPA Assay

The Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent first-line, high-throughput screen to assess the passive diffusion of your compounds.[6][7] It is a cell-free assay that measures a compound's ability to permeate an artificial lipid membrane.[6][7]

  • If your compound shows high permeability in PAMPA: This suggests that passive diffusion is not the primary issue. The problem may lie with active efflux by cellular transporters. Proceed to Step 2.

  • If your compound shows low permeability in PAMPA: This indicates that the intrinsic physicochemical properties of your compound are hindering its ability to passively cross a lipid bilayer. Proceed to Step 3.

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To determine the passive permeability of a test compound.

Materials:

  • 96-well filter plates (hydrophobic PVDF membrane)

  • 96-well acceptor plates

  • Phospholipid solution (e.g., 2% lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Control compounds (high and low permeability)

  • Plate reader or LC-MS/MS for quantification

Procedure:

  • Prepare the Artificial Membrane: Coat the filter of each well in the donor plate with a small volume of the phospholipid solution and allow the solvent to evaporate, leaving a lipid layer.

  • Prepare Solutions:

    • Donor Solution: Dilute the test and control compounds to their final concentration in PBS (typically with a small percentage of DMSO to aid solubility).

    • Acceptor Solution: Fill the wells of the acceptor plate with PBS.

  • Assemble the PAMPA Sandwich: Place the donor plate on top of the acceptor plate.

  • Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours).

  • Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method like UV-Vis spectroscopy or LC-MS/MS.

  • Calculate Apparent Permeability (Papp): The Papp value is calculated using the following equation:

    Papp = (-VD * VA / ((VD + VA) * Area * Time)) * ln(1 - [Drug]acceptor / [Drug]equilibrium)

    Where VD is the volume of the donor well, VA is the volume of the acceptor well, Area is the surface area of the membrane, and Time is the incubation time.

Step 2: Investigating Active Efflux - The Bidirectional Caco-2 Assay

If your compound has good passive permeability (from PAMPA) but poor cellular activity, it may be a substrate for efflux transporters.[8][9] These are membrane proteins that actively pump xenobiotics out of the cell.[8] The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely used in vitro model that expresses many of these transporters, including P-glycoprotein (P-gp).[10][11] A bidirectional Caco-2 assay can determine if your compound is actively transported out of the cells.[11]

  • How it works: The assay measures the permeability of your compound in two directions: from the apical (A) to the basolateral (B) side of the Caco-2 monolayer (mimicking absorption into the bloodstream) and from the basolateral (B) to the apical (A) side (mimicking efflux back into the intestinal lumen).

  • Interpreting the Results: The efflux ratio (ER) is calculated as Papp(B-A) / Papp(A-B).

    • ER > 2: This is a strong indication that your compound is a substrate for an active efflux transporter.

    • ER ≈ 1: This suggests that active efflux is not a significant factor.

If your compound is identified as an efflux substrate, you may need to consider chemical modifications to reduce its affinity for the transporter.

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

Objective: To determine the intestinal permeability of a test compound and assess its potential for active efflux.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, penicillin-streptomycin)

  • Transport buffer (e.g., Hank's Balanced Salt Solution - HBSS)

  • Test compound and control compounds

  • Lucifer yellow (for monolayer integrity check)

  • Transepithelial electrical resistance (TEER) meter

  • LC-MS/MS for quantification

Procedure:

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check:

    • Measure the TEER of the monolayer. Values should be above a predetermined threshold (e.g., >200 Ω·cm²).[12]

    • Perform a Lucifer yellow leakage assay. The permeation of this fluorescent marker should be minimal.

  • Permeability Measurement (A to B):

    • Wash the monolayer with pre-warmed transport buffer.

    • Add the test compound in transport buffer to the apical (donor) side.

    • Add fresh transport buffer to the basolateral (receiver) side.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, take samples from the basolateral side and replace with fresh buffer.

  • Permeability Measurement (B to A):

    • Wash the monolayer with pre-warmed transport buffer.

    • Add the test compound in transport buffer to the basolateral (donor) side.

    • Add fresh transport buffer to the apical (receiver) side.

    • Incubate at 37°C with gentle shaking.

    • At specified time points, take samples from the apical side and replace with fresh buffer.

  • Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculate Papp and Efflux Ratio: Calculate the Papp values for both A to B and B to A directions. The efflux ratio is then determined.

Step 3: Strategies for Improving Passive Permeability

If your initial PAMPA results indicate poor passive permeability, several medicinal chemistry strategies can be employed to improve the physicochemical properties of your this compound derivatives.

  • Rationale: As mentioned, a balance of lipophilicity is key. You can rationally modify your scaffold to fine-tune this property.

  • Actionable Advice:

    • Increase Lipophilicity: Systematically add small, lipophilic groups (e.g., methyl, ethyl, chloro) to different positions on the picolinamide ring or other parts of the molecule.

    • Decrease Lipophilicity: Introduce small, polar functional groups (e.g., hydroxyl, methoxy) if the molecule is too greasy.

    • Monitor Changes: With each modification, re-evaluate the logP/logD and re-test in the PAMPA assay to understand the structure-permeability relationship.

  • Rationale: The energy required to break hydrogen bonds with water is a major barrier to a molecule entering the hydrophobic core of the cell membrane.[3]

  • Actionable Advice:

    • Masking Polar Groups: Temporarily or permanently mask hydrogen bond donors and acceptors. For example, a carboxylic acid could be converted to an ester, or an amine to an amide.[5][13]

    • Intramolecular Hydrogen Bonding: Design your molecule to favor the formation of intramolecular hydrogen bonds.[14][15] This can effectively "hide" polar groups from the solvent, reducing the desolvation penalty upon entering the membrane.[3][15]

  • Rationale: A prodrug is an inactive or less active derivative of a parent drug that is designed to overcome a specific barrier, such as poor permeability.[16][17][18] Once inside the cell, the prodrug is enzymatically or chemically converted to the active parent drug.[17][18]

  • Actionable Advice:

    • Ester Prodrugs: If your this compound derivative has a carboxylic acid or hydroxyl group, converting it to an ester can significantly increase lipophilicity and permeability.[13] These are often cleaved by intracellular esterases.

    • Phosphate Prodrugs: For compounds with poor aqueous solubility, a phosphate ester can improve solubility for formulation while being cleaved by phosphatases in the body.

    • Carrier-Linked Prodrugs: Attach a promoiety that is recognized by an influx transporter to facilitate active uptake into the cell.

Part 3: Visualization of Concepts

To aid in understanding the decision-making process and experimental workflows, the following diagrams are provided.

Troubleshooting Workflow for Poor Permeability

troubleshooting_workflow start Start: Poor Cellular Activity of This compound Derivative pampa Step 1: Assess Passive Permeability (PAMPA Assay) start->pampa pampa_result PAMPA Permeability? pampa->pampa_result caco2 Step 2: Investigate Active Efflux (Bidirectional Caco-2 Assay) pampa_result->caco2 High improve_passive Step 3: Improve Passive Permeability pampa_result->improve_passive Low caco2_result Efflux Ratio > 2? caco2->caco2_result modify_for_efflux Modify Structure to Reduce Affinity for Efflux Transporters caco2_result->modify_for_efflux Yes caco2_result->improve_passive No retest Re-test Permeability modify_for_efflux->retest strategy1 Modify Lipophilicity improve_passive->strategy1 strategy2 Reduce H-Bonding improve_passive->strategy2 strategy3 Prodrug Approach improve_passive->strategy3 strategy1->retest strategy2->retest strategy3->retest

Caption: Troubleshooting workflow for poor cell permeability.

Permeability Assay Decision Tree

assay_decision_tree start Goal: Assess Permeability question1 Need to assess passive diffusion only? start->question1 pampa Use PAMPA Assay (High-throughput, cell-free) question1->pampa Yes question2 Need to assess passive diffusion, active transport, and efflux? question1->question2 No caco2 Use Caco-2 Assay (More complex, cell-based) question2->caco2 Yes question3 Is active efflux a concern? caco2->question3 bidirectional_caco2 Perform Bidirectional Caco-2 Assay question3->bidirectional_caco2 Yes unidirectional_caco2 Perform Unidirectional (A to B) Caco-2 Assay question3->unidirectional_caco2 No

Caption: Decision tree for selecting the appropriate permeability assay.

References

  • Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. (n.d.).
  • Prodrug Approach as a Strategy to Enhance Drug Permeability - ResearchGate. (n.d.).
  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray. (n.d.).
  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs. (n.d.).
  • Caco2 assay protocol. (n.d.).
  • Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC - PubMed Central. (2025, February 21).
  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Evotec. (n.d.).
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Platform. (n.d.).
  • Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors - ACS Publications. (n.d.).
  • Prodrug Approach as a Strategy to Enhance Drug Permeability - PubMed. (2025, February 21).
  • Multi-site esterification: A prodrug scheme to increase cell membrane permeability of therapeutic peptides - American Chemical Society. (n.d.).
  • Parallel Artificial Membrane Permeability Assay (PAMPA) Kit - CliniSciences. (n.d.).
  • Caco-2 Permeability Assay - Enamine. (n.d.).
  • Drug Transporters: Efflux | Request PDF - ResearchGate. (n.d.).
  • Video: Factors Affecting Drug Distribution: Tissue Permeability - JoVE. (2025, February 12).
  • What are the physicochemical properties affecting drug distribution? - Patsnap Synapse. (2025, May 21).
  • Caco-2 permeability assay - Creative Bioarray. (n.d.).
  • Drug Permeation against Efflux by Two Transporters - PMC - NIH. (n.d.).
  • Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
  • Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - MedChemComm (RSC Publishing). (n.d.).
  • Drug Permeation against Efflux by Two Transporters | ACS Infectious Diseases. (2020, February 10).
  • Physicochemical properties of drugs and membrane permeability : review article - Sabinet African Journals. (n.d.).
  • EFFLUX TRANSPORTERS: Newly Appreciated Roles in Protection against Pollutants: Cellular “bouncers” help keep toxicants out of cells, but anthropogenic chemicals can circumvent or overwhelm this defense - NIH. (n.d.).
  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols - Wikidot. (2017, March 7).
  • Caco-2 Permeability Assay - Evotec. (n.d.).
  • The Role of Intestinal Efflux Transporters In Drug Absorption - Sigma-Aldrich. (n.d.).
  • Factors Affecting Cell Membrane Permeability and Fluidity - ConductScience. (2021, November 12).
  • The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer - RSC Publishing. (2021, January 4).
  • Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties - NIH. (n.d.).
  • Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility - PubMed. (2018, December 27).
  • Navigating Cell Permeability Challenges with Novel Picolinamide Compounds: A Technical Support Guide - Benchchem. (n.d.).
  • Recent Alternatives to Improve Permeability of Peptides - PRISM BioLab. (2024, January 15).
  • Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity - ResearchGate. (2021, December 10).
  • An amide to thioamide substitution improves the permeability and bioavailability of macrocyclic peptides - PMC - PubMed Central. (2023, September 28).
  • Compromised cell membrane permeability and integrity. Data illustrated... - ResearchGate. (n.d.).
  • A small-molecule inhibitor of BamA impervious to efflux and the outer membrane permeability barrier - PubMed. (2019, October 22).
  • Cellular impermeability and uptake of biocides and antibiotics in Gram-positive bacteria and mycobacteria - PubMed. (n.d.).
  • Permeability barriers of Gram-negative pathogens - PMC - PubMed Central - NIH. (n.d.).
  • Agents that increase the permeability of the outer membrane - PubMed. (n.d.).

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Technical Support Center: Navigating and Mitigating Off-Target Effects of 3-Methylpicolinamide in Cellular Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 3-Methylpicolinamide and its derivatives in cellular assays. The picolinamide scaffold has shown promise in targeting a range of proteins, including kinases like Aurora-B and c-Met, as well as other enzymes such as Sec14p.[1][2][3] However, this chemical versatility necessitates a rigorous approach to deconvoluting on-target from off-target effects to ensure the integrity and translatability of your research.

This document provides in-depth, experience-driven troubleshooting guides and validated protocols to help you confirm target engagement, validate phenotypic responses, and design experiments that yield clear, interpretable results.

Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the immediate questions that arise when experimental results are unexpected or difficult to interpret.

Q1: I'm observing a potent cytotoxic effect with this compound in my cancer cell line, but I'm not sure if it's due to my intended target. What should be my first step?

This is a classic and critical question in early-stage drug discovery. An observed phenotype, such as cytotoxicity, is only a starting point. The first step is to systematically determine if the effect is a specific, on-target phenomenon or the result of promiscuous activity.

A foundational strategy is to compare the compound's effect across multiple cell lines with varying expression levels of your target protein. If the potency of this compound correlates with the expression level of the target, it provides an initial line of evidence for on-target activity. However, this is not definitive. The most robust initial step is to perform a broad-spectrum screening assay to identify potential off-targets.

Q2: What kind of broad-spectrum screen should I use to identify potential off-targets for a compound like this compound?

Given that picolinamide derivatives are known to inhibit kinases, a comprehensive kinase selectivity panel is the most logical and high-value starting point.[1][3][4] These services screen your compound against hundreds of kinases to identify unintended interactions.[5][6]

  • Why this is critical: Kinases regulate nearly all cellular processes, and unintended inhibition can lead to potent off-target phenotypes, including cytotoxicity.[7] Early identification of these interactions can save significant resources by preventing the pursuit of a non-selective compound.[8] Several commercial vendors offer comprehensive kinase profiling services.[]

Q3: My kinase screen revealed that this compound inhibits several kinases in addition to my primary target. How do I confirm that it actually binds to these off-targets inside a living cell?

Biochemical assays, like those in a kinase panel, are performed on purified enzymes. To confirm that your compound engages these potential off-targets within the complex environment of a cell, you need a target engagement assay . This is a crucial step to bridge the gap between biochemical activity and cellular effect.[10]

The most widely adopted methods for this are:

  • Cellular Thermal Shift Assay (CETSA): This technique measures the change in the thermal stability of a protein upon ligand binding.[11][12] A stabilized protein (one that melts at a higher temperature in the presence of the compound) is direct evidence of physical binding in a native cellular context.[13][14]

  • NanoBRET™ Target Engagement Assay: This is a proximity-based assay that measures compound binding in live cells using bioluminescence resonance energy transfer (BRET). It is highly sensitive and can provide quantitative data on compound affinity and residence time in a live-cell format.[15][16]

A positive result in a cellular target engagement assay provides high-confidence evidence that the compound is reaching and binding to the suspected off-target protein.

Q4: I've confirmed off-target binding. How do I definitively prove that my observed phenotype (e.g., apoptosis) is caused by inhibiting my intended target versus an off-target?

This is the ultimate question of target validation. The gold-standard approach is to use genetic tools to eliminate the intended target and observe the compound's effect.

  • CRISPR/Cas9 Knockout: Use CRISPR-Cas9 to create a cell line where your target gene is knocked out.[17][18] Then, treat both the wild-type and knockout cells with this compound.

    • If the phenotype disappears in the knockout cells: This is strong evidence that the effect is on-target.

    • If the phenotype persists in the knockout cells: This strongly suggests the effect is driven by one or more off-targets.

This genetic approach provides the clearest distinction between on- and off-target driven phenotypes and is considered a cornerstone of modern target validation.[][20][21]

Section 2: In-Depth Validation Strategies & Workflows

For a rigorous investigation, a multi-pronged approach is necessary. The following workflows provide a logical sequence for validating your compound's mechanism of action.

Workflow 1: Systematic Off-Target Identification and Validation

This workflow outlines the process of moving from a suspected off-target effect to confirmed cellular engagement.

G cluster_0 Phase 1: Discovery cluster_1 Phase 2: Cellular Confirmation cluster_2 Phase 3: Decision Point A Unexpected Phenotype Observed (e.g., high cytotoxicity) B Broad-Spectrum Profiling (e.g., Kinase Panel) A->B Hypothesis: Off-target activity C List of Potential Off-Targets (Biochemical Hits) B->C D Cellular Target Engagement Assay (CETSA or NanoBRET™) C->D Validate hits in situ E Confirmed Off-Target Engagement D->E F Decision: High Risk (Redesign compound or de-prioritize) E->F Strong Engagement G Decision: Low Risk (Off-target binding is weak or irrelevant to phenotype) E->G Weak/No Engagement

Caption: Workflow for identifying and validating off-target engagement.

Workflow 2: Linking Target to Phenotype with Genetic Approaches

This workflow demonstrates how to use genetic methods to prove the observed cellular effect is mediated by the intended target. This is the most rigorous method for validating a compound's mechanism of action.[22]

G cluster_0 Genetic Perturbation cluster_1 Comparative Assay cluster_2 Interpretation A Start: Phenotype observed with This compound in Wild-Type (WT) Cells B Generate Target Knockout (KO) Cell Line using CRISPR/Cas9 A->B C Treat WT Cells with Compound A->C D Treat KO Cells with Compound B->D E Measure Phenotype (e.g., Apoptosis, Proliferation) C->E D->E F Result 1: Phenotype is LOST in KO cells E->F G Result 2: Phenotype PERSISTS in KO cells E->G H Conclusion: On-Target Effect F->H I Conclusion: Off-Target Effect G->I

Sources

Technical Support Center: Optimizing 3-Methylpicolinamide Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for 3-Methylpicolinamide. This guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive framework for determining the optimal concentration of this compound in your in vitro experimental systems.

Given that this compound is a specific chemical entity with limited publicly available biological data, this document focuses on the fundamental principles and systematic methodologies required to characterize a novel compound. The strategies outlined here are designed to ensure the generation of robust, reproducible, and meaningful data.

Part 1: Frequently Asked Questions (FAQs) & Initial Setup

This section addresses the critical first steps and foundational knowledge required before initiating experiments with this compound.

Q1: I have no preliminary data on this compound. Where should I start when determining the concentration range for my experiments?

A1: For any novel or poorly characterized compound, the initial step is to perform a broad-range dose-response study to identify the concentration window of biological activity. A logarithmic or half-log dilution series is highly recommended to efficiently cover several orders of magnitude.[1][2]

  • Initial Broad Range Finding: Start with a wide concentration range, for instance, from 1 nM to 1 mM. This initial screen helps to pinpoint a narrower, more effective concentration range for subsequent, more detailed experiments.[2]

  • Literature Precedent: While specific data for this compound is scarce, reviewing literature on structurally similar picolinamide derivatives can offer a potential starting point. Studies on other novel picolinamide compounds have shown biological activity in the low micromolar range, which can serve as a general guide.[3][4][5][6]

  • Solubility Limits: A critical factor is the compound's maximum solubility in your cell culture medium. The highest concentration tested should not exceed this limit to avoid artifacts from compound precipitation.

Q2: How should I prepare and store a stock solution of this compound?

A2: Proper stock solution preparation is fundamental to experimental accuracy.

  • Solvent Selection: Due to the likely low aqueous solubility of picolinamide derivatives, a common and cell-culture compatible organic solvent like dimethyl sulfoxide (DMSO) is recommended for the initial stock solution.[7]

  • High-Concentration Stock: Prepare a high-concentration primary stock solution, for example, 10 mM in 100% DMSO. This allows for small volumes to be used for subsequent dilutions, minimizing the final solvent concentration in your assay.

  • Serial Dilutions: Create intermediate dilutions from your primary stock in complete cell culture medium. These working solutions will then be used to treat your cells.

  • Final Solvent Concentration: It is imperative to ensure the final concentration of the solvent (e.g., DMSO) in the cell culture wells is non-toxic to the cells and is consistent across all treatments, including controls. This concentration should typically be kept below 0.5%, with 0.1% being ideal for many cell lines.[1][7]

  • Storage: Store the high-concentration DMSO stock at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.

Q3: What are the essential controls to include in my experiments?

A3: A robust experimental design relies on appropriate controls to validate the results.

  • Vehicle Control: This is the most critical control. Cells are treated with the same final concentration of the solvent (e.g., DMSO) used in the compound-treated wells. This allows you to distinguish the effect of this compound from any potential effects of the solvent itself.[1]

  • Untreated Control (Negative Control): Cells are grown in culture medium only, without any compound or vehicle. This provides a baseline for normal cell health and proliferation.

  • Positive Control (If applicable): If you are studying a specific mechanism (e.g., apoptosis, kinase inhibition), include a compound known to elicit that effect. This confirms that your assay system is working as expected.

Part 2: Experimental Workflow for Concentration Optimization

A systematic approach is key to efficiently determining the optimal concentration of this compound. The following workflow provides a structured path from initial range-finding to detailed analysis.

G cluster_0 Phase 1: Range Finding cluster_1 Phase 2: Refined Analysis cluster_2 Phase 3: Mechanistic & Functional Studies A Prepare 10 mM Stock of this compound in DMSO B Perform Broad-Range Dose-Response Assay (e.g., 1 nM to 1 mM) A->B C Identify Narrower Effective Concentration Range B->C D Conduct Detailed Dose-Response with More Data Points in Effective Range C->D E Calculate IC50/EC50 Value D->E F Select Concentrations Around IC50 (e.g., 0.5x, 1x, 2x) E->F G Perform Target Engagement & Downstream Functional Assays F->G

Caption: Workflow for optimizing this compound concentration.

Detailed Protocol: Determining IC50 via MTT Cytotoxicity Assay

The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of a compound. The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.

Materials:

  • Cells of interest

  • 96-well flat-bottom plates

  • Complete culture medium

  • This compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density (to ensure they are in the logarithmic growth phase at the end of the experiment). Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Preparation: Prepare serial dilutions of this compound in complete culture medium from your stock solution. For example, prepare 2x final concentrations in medium.

  • Cell Treatment: Carefully remove the overnight culture medium. Add 100 µL of medium containing the various concentrations of this compound to the respective wells. Remember to include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for a duration relevant to your experimental goals (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Solubilization: After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (which is set to 100%).

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.

Data Presentation: Example Dose-Response Table
This compound Conc. (µM)Log ConcentrationAbsorbance (570 nm) (Replicate 1)Absorbance (570 nm) (Replicate 2)Absorbance (570 nm) (Replicate 3)Average Absorbance% Viability (Relative to Vehicle)
0 (Vehicle Control)N/A1.2541.2881.2711.271100.0%
0.1-11.2491.2651.2581.25798.9%
101.1031.1211.1151.11387.6%
1010.6450.6310.6500.64250.5%
10020.1330.1290.1310.13110.3%
Part 3: Troubleshooting Guide

Even with a well-designed protocol, unexpected results can occur. This section provides guidance on how to diagnose and resolve common issues.

G Start Start Troubleshooting Problem What is the issue? Start->Problem NoEffect No Biological Effect Problem->NoEffect No effect HighTox High Toxicity at All Concentrations Problem->HighTox Too toxic PoorRepro Poor Reproducibility Problem->PoorRepro Inconsistent Sol_NoEffect1 Check Solubility: Visually inspect for precipitation. Perform solubility test. NoEffect->Sol_NoEffect1 Possible Cause: Insolubility Sol_NoEffect2 Increase Concentration Range: Test up to solubility limit. NoEffect->Sol_NoEffect2 Possible Cause: Concentration too low Sol_NoEffect3 Verify Cell Line: Is the target pathway active in this cell line? NoEffect->Sol_NoEffect3 Possible Cause: Cellular resistance Sol_HighTox1 Check Vehicle Control: Run a dose-response for the solvent (e.g., DMSO). HighTox->Sol_HighTox1 Possible Cause: Solvent toxicity Sol_HighTox2 Lower Concentration Range: Test nanomolar or picomolar ranges. HighTox->Sol_HighTox2 Possible Cause: High cell sensitivity Sol_PoorRepro1 Standardize Cell Culture: Use consistent cell passage number, seeding density, and media. PoorRepro->Sol_PoorRepro1 Possible Cause: Experimental variability Sol_PoorRepro2 Check Compound Stability: Assess stability in media over the experiment's duration. PoorRepro->Sol_PoorRepro2 Possible Cause: Compound degradation Sol_PoorRepro3 Prepare Fresh Dilutions: Avoid using old working solutions. PoorRepro->Sol_PoorRepro3 Possible Cause: Pipetting errors

Caption: Decision tree for troubleshooting common experimental issues.

Q&A: Specific Troubleshooting Scenarios
  • Issue: I observe a bell-shaped or non-monotonic dose-response curve.

    • Explanation: This can occur due to several reasons. At very high concentrations, the compound may precipitate out of solution, leading to a lower effective concentration and thus a rebound in the measured response.[1] Alternatively, high concentrations might induce off-target effects or activate different signaling pathways, some of which could counteract the primary effect.

    • Solution: Visually inspect the wells with the highest concentrations for any signs of precipitation. If observed, the experiment should be repeated with the highest concentration at or below the solubility limit. Consider testing a narrower concentration range focused on the initial descending part of the curve.

  • Issue: My results are not consistent between experiments.

    • Explanation: Poor reproducibility is a common challenge in in vitro testing. Sources of variability can include inconsistencies in cell culture (e.g., different passage numbers, variable cell densities at seeding), batch-to-batch differences in reagents or media, or the degradation of the compound in stock or working solutions.[8]

    • Solution: Implement standardized protocols for cell culture, including strict control over cell passage number and seeding density.[8] Always prepare fresh serial dilutions of this compound for each experiment. Qualify new batches of media and serum before use.

  • Issue: The cells appear stressed or die in the vehicle control wells.

    • Explanation: This strongly suggests solvent toxicity. While many cell lines tolerate up to 0.5% DMSO, some are much more sensitive.

    • Solution: Perform a dose-response experiment for the solvent alone to determine the maximum non-toxic concentration for your specific cell line. If necessary, lower the final DMSO concentration in your assay by preparing a lower concentration primary stock (e.g., 1 mM), though this may be limited by the compound's solubility.

References
  • BenchChem. (n.d.). Technical Support Center: Optimizing In Vitro Compound Concentrations.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Novel Compound Concentrations for In Vitro Studies.
  • Ciaudo, C., et al. (2013). A statistical approach to improve compound screening in cell culture media. Biotechnology Progress, 29(5), 1296-1304. Retrieved from [Link]

  • BenchChem. (n.d.). Optimizing "Compound Thy3d" concentration for in vitro assays.
  • Wang, Y., et al. (2021). Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules, 26(4), 1153. Retrieved from [Link]

  • Li, J., et al. (2012). Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. Molecules, 17(6), 6317-6330. Retrieved from [Link]

  • Groh, K. J., et al. (2022). Toward Realistic Dosimetry In Vitro: Determining Effective Concentrations of Test Substances in Cell Culture and Their Prediction by an In Silico Mass Balance Model. Chemical Research in Toxicology, 35(11), 1995-2007. Retrieved from [Link]

  • El-Damasy, D. A., et al. (2022). Design, Synthesis, In Silico and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives Targeting VEGFR-2. Molecules, 27(19), 6296. Retrieved from [Link]

  • Liu, Z., et al. (2011). Synthesis and cytotoxic evaluation of novel N-methyl-4-phenoxypicolinamide derivatives. Molecules, 16(6), 5130-5141. Retrieved from [Link]

  • CMDC Labs. (2024, February 9). Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance. Retrieved from [Link]

  • Liu, Z., et al. (2011). Synthesis and Cytotoxic Evaluation of Novel N-Methyl-4-phenoxypicolinamide Derivatives. Molecules, 16(6), 5130-5141. Retrieved from [Link]

  • Li, J., et al. (2012). Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. Molecules, 17(6), 6317-6330. Retrieved from [Link]

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Technical Support Center: Navigating 3-Methylpicolinamide Kinase Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 3-Methylpicolinamide and its derivatives in kinase assays. This guide is designed to provide expert-driven, field-proven insights to help you overcome common challenges and ensure the generation of robust, reproducible data. Kinases are central regulators of cellular processes, making them critical targets in drug discovery.[1][2][3] Assays designed to measure their activity are fundamental, yet fraught with potential pitfalls that can lead to inconsistent and misleading results.[1][4]

This resource is structured to address issues from foundational principles to complex, specific troubleshooting scenarios. We will delve into the causality behind experimental choices, providing you with the logic to not only fix a current problem but also to proactively design more robust experiments in the future.

Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers encounter when working with this compound and kinase assays.

Q1: What are the most common assay formats for screening kinase inhibitors like this compound, and what are their primary pros and cons?

A: There are several formats, each with distinct advantages and disadvantages. The main types include:

  • Radiometric Assays: These are often considered the "gold standard" due to their sensitivity and direct measurement of phosphate transfer using radiolabeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP).[2][5][6] However, they involve handling radioactive material, which requires special safety precautions and waste disposal procedures.[6][7]

  • Fluorescence-Based Assays: These methods, such as Fluorescence Polarization (FP) and Time-Resolved Förster Resonance Energy Transfer (TR-FRET), offer higher throughput and avoid radioactivity.[1][2][5] They can be susceptible to interference from fluorescent compounds or light scattering.[1][2]

  • Luminescence-Based Assays: Formats like Promega's Kinase-Glo® are homogeneous "add-mix-measure" assays that quantify kinase activity by measuring the amount of ATP remaining after the reaction.[8][9] They are highly sensitive and suitable for high-throughput screening (HTS), but can be affected by compounds that inhibit the luciferase enzyme used in detection.[2]

Q2: My this compound derivative is dissolved in DMSO. What is the maximum concentration of DMSO I can tolerate in my assay?

A: The tolerance for dimethyl sulfoxide (DMSO) is highly kinase-dependent. While it is an essential solvent for many water-insoluble compounds, DMSO can directly affect kinase activity.[10] For some kinases, concentrations as low as 0.1% can alter activity, while others may tolerate up to 10%.[10][11][12] It is critical to determine the DMSO tolerance for your specific kinase by running a dose-response curve with the solvent alone. Always maintain a consistent final DMSO concentration across all wells (including controls) to ensure that any observed effect is due to your compound, not the solvent.[1][13]

Q3: How do I determine if this compound is an ATP-competitive or non-competitive inhibitor?

A: You can determine the mechanism of inhibition by measuring the inhibitor's IC50 value at varying concentrations of ATP.[14]

  • If the IC50 value increases as the ATP concentration increases, the inhibitor is likely ATP-competitive . It competes directly with ATP for binding to the kinase's active site.[14][15]

  • If the IC50 value remains relatively constant regardless of the ATP concentration, the inhibitor is likely non-ATP competitive . It binds to a site other than the ATP pocket (an allosteric site).[14][16] This relationship is described by the Cheng-Prusoff equation.[13][14][15]

Q4: Why is my kinase purity important if I'm only measuring activity?

A: Purity is not the same as activity. A kinase preparation can appear pure on a gel but be functionally inactive due to improper folding, lack of necessary post-translational modifications (like phosphorylation), or aggregation.[17] Using inactive or partially active enzymes will lead to low signal-to-background ratios and inaccurate potency measurements. Furthermore, contaminants like phosphatases can remove the phosphate group your kinase adds, leading to an underestimation of activity.[2]

Troubleshooting Guides

This section provides in-depth, step-by-step solutions to specific, challenging issues.

Issue 1: High Variability Between Replicate Wells & Inconsistent IC50 Values

High data scatter is a common problem that undermines confidence in results. The goal is to achieve a Z'-factor > 0.5 for a robust assay.[9]

G Start Start: Inconsistent IC50 or High Replicate Variability A Check Pipetting & Mixing Start->A Is technique precise? B Evaluate Reagent Stability A->B Technique confirmed Sol_A Solution: - Use calibrated pipettes. - Prepare master mixes. - Ensure gentle but thorough mixing. A->Sol_A C Assess Assay Conditions B->C Reagents stable Sol_B Solution: - Prepare fresh reagents. - Aliquot and store at -80°C. - Avoid freeze-thaw cycles. B->Sol_B D Investigate Compound Effects C->D Conditions optimal Sol_C Solution: - Optimize incubation times. - Check for plate edge effects. - Ensure temperature uniformity. C->Sol_C E Problem Resolved? D->E Compound effects ruled out Sol_D Solution: - Test for compound fluorescence. - Check for aggregation (DLS). - Run controls for non-specific inhibition. D->Sol_D E->A No

Caption: Troubleshooting Decision Tree for Assay Variability.

  • Inaccurate Pipetting or Poor Mixing:

    • Causality: Small volumes used in 384- or 1536-well plates are highly susceptible to pipetting errors. Incomplete mixing leads to heterogeneous reaction components in the well.

    • Protocol:

      • Verify Pipette Calibration: Use calibrated pipettes, especially for volumes below 10 µL.

      • Prepare Master Mixes: Always prepare master mixes of buffer, enzyme, substrate, and ATP to add to the wells, rather than adding each component individually.[18] This minimizes well-to-well variability.

      • Mixing Technique: After adding reagents, gently mix the plate by tapping or using a plate shaker at a low speed. Avoid vigorous shaking which can cause splashing and cross-contamination.

  • Reagent Instability:

    • Causality: Kinases are sensitive enzymes that can lose activity over time, especially at room temperature.[13] ATP solutions can hydrolyze. Repeated freeze-thaw cycles can denature the enzyme.[18]

    • Protocol:

      • Aliquoting: Upon receipt, aliquot all critical reagents (kinase, substrate, ATP) into single-use volumes and store at -80°C.[18] Novel stabilization techniques like capillary-mediated vitrification (CMV) are also emerging to avoid cold storage.[19]

      • Fresh Preparations: Prepare working dilutions of enzymes and ATP fresh for each experiment and keep them on ice until use.[13]

      • Time-Course Control: Run a control experiment where the signal is measured over the intended full duration of the assay plate read to ensure the signal is stable and not drifting downwards due to reagent degradation.

  • Assay Plate Edge Effects:

    • Causality: Wells on the outer edges of a microplate are prone to faster evaporation, which concentrates reactants and can artificially increase or decrease the reaction rate compared to inner wells.[13]

    • Protocol:

      • Create a Humidity Barrier: Do not use the outer wells for experimental data. Instead, fill them with 100 µL of sterile water or assay buffer to create a moisture barrier.[13]

      • Ensure Uniform Temperature: Use a plate sealer and allow plates to equilibrate to the reaction temperature in the incubator before adding the final initiating reagent.[13]

Issue 2: High Background Signal or False Positives

High background noise reduces the assay window (signal-to-background ratio) and can mask true inhibition.

G cluster_0 Reaction Phase cluster_1 Detection Phase A Kinase + Substrate B Add this compound (in DMSO) A->B I2 Enzyme Aggregation (Altered Activity) A->I2 C Add ATP + Mg²⁺ (Initiate Reaction) B->C I1 Compound Fluorescence (False Positive/Negative) B->I1 D Incubate (Phosphorylation Occurs) C->D I3 ATP Contamination in Reagents C->I3 E Stop Reaction (e.g., EDTA) D->E F Add Detection Reagents (e.g., Antibody, Luciferase) E->F G Read Signal (Fluorescence/Luminescence) F->G I1->G Interferes Here I2->D Affects Rate I3->F Affects Readout

Caption: Kinase Assay Workflow and Interference Points.

  • Compound Interference:

    • Causality: The test compound itself may be fluorescent or may quench the fluorescent signal, leading to false positives or false negatives, respectively.[1][2] In luminescence assays, compounds can directly inhibit the reporter enzyme (e.g., luciferase).[2]

    • Protocol:

      • Run a Compound-Only Control: Set up control wells containing the assay buffer, detection reagents, and your compound (at the highest concentration used) but no kinase enzyme . A high signal in these wells indicates compound interference.

      • Use Orthogonal Assays: If interference is suspected, validate hits using a different assay format. For example, if a hit is found in a fluorescence-based assay, confirm it with a label-free or radiometric assay.[1]

  • Enzyme or Substrate Aggregation:

    • Causality: Proteins can aggregate under certain buffer conditions or in the presence of small molecules, leading to non-specific inhibition and altered enzyme kinetics.[1][20] This is a common artifact in HTS.

    • Protocol:

      • Include Detergents: Add a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) to the assay buffer to help prevent aggregation. Note that some detergents can impact kinase activity, so this must be optimized.[5]

      • Dynamic Light Scattering (DLS): For problematic compounds, use DLS to check for the formation of aggregates when the compound is added to the assay buffer.

      • Counter-Screen: Test active compounds in the presence of a high concentration of Bovine Serum Albumin (BSA). BSA can sequester "promiscuous" aggregating inhibitors, reducing their apparent activity.

  • Contaminating Kinase or ATPase Activity:

    • Causality: Impure enzyme preparations may contain other kinases or ATPases. In ATP-depletion assays (like Kinase-Glo®), any enzyme that consumes ATP will contribute to the signal, leading to a high background.

    • Protocol:

      • "No Substrate" Control: Run a control reaction with the kinase enzyme and ATP but without the specific peptide/protein substrate. A significant drop in ATP in this well indicates either autophosphorylation or contaminating ATPase activity. Autophosphorylation is a known feature of many kinases.[4]

      • Source High-Quality Enzyme: Ensure the kinase used is from a reputable source with high purity and validated activity.[17]

Data Presentation: Quantitative Factors Affecting Kinase Assays

Table 1: Impact of ATP Concentration on IC50 Values of ATP-Competitive Inhibitors

The concentration of ATP in a kinase assay significantly affects the apparent potency (IC50) of ATP-competitive inhibitors. This relationship can be described by the Cheng-Prusoff equation: IC50 = Kᵢ * (1 + [ATP]/Kₘ).[13][14][15]

KinaseATP Kₘ (µM)Inhibitor Kᵢ (nM)IC50 at ATP = Kₘ (nM)IC50 at 1 mM ATP (nM)
Kinase A1102010,010
Kinase B1020402,020
Kinase C10050100550

Data is illustrative and calculated based on the Cheng-Prusoff equation to demonstrate the principle.

Interpretation: At an ATP concentration equal to the Kₘ, the IC50 is twice the Kᵢ value.[15] At physiological ATP concentrations (in the millimolar range), the IC50 of an ATP-competitive inhibitor can be significantly higher than at the ATP Kₘ.[5][13] This is particularly pronounced for kinases with a low ATP Kₘ.

Table 2: General Effect of DMSO Concentration on Kinase Activity

Dimethyl sulfoxide (DMSO) is a common solvent for test compounds, but it can affect kinase activity. The effect is kinase-dependent.

DMSO ConcentrationGeneral Effect on Kinase ActivityKey Considerations
< 0.1%Generally considered safe for most kinases.Ideal target for final assay conditions.
0.1% - 1%Minor to moderate inhibition or activation possible.Must be empirically tested for your kinase.
1% - 5%Significant inhibition or activation is common.[11]May alter protein conformation or compete with substrates.
> 5%Strong inhibition or protein denaturation is likely.[10][11]Should be avoided.

Interpretation: It is imperative to run a "DMSO-only" titration curve to understand its effect on your specific kinase system. Always ensure the final DMSO concentration is identical in all assay wells, including positive and negative controls.

References

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research.
  • Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology.
  • Stimulation of tyrosine protein kinase activity by dimethyl sulfoxide. (n.d.). PubMed.
  • CMV Evaluation for Kinase Assay Reagent Storage. (n.d.). AssayQuant.
  • Assay Development for Protein Kinase Enzymes. (2012). NCBI - NIH.
  • Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models. (n.d.). MDPI.
  • Abstract 4186: A biochemical approach to discriminate between ATP-competitive and non-ATP competitive protein kinase inhibitors. (2017). Cancer Research - AACR Journals.
  • Biochemical kinase assay to improve potency and selectivity. (n.d.). Domainex.
  • 3 Overlooked Factors About Kinases in Drug Discovery. (2025). The Daily Scientist.
  • The challenge of selecting protein kinase assays for lead discovery optimiz
  • Non-ATP competitive protein kinase inhibitors. (n.d.). PubMed.
  • The activation of inactive membrane-associated protein kinase C is associated with DMSO-induced erythroleukemia cell differenti
  • DMSO inhibits MAP kinase activation. (n.d.).
  • Technical Support Center: Kinase Assay Variability and Reproducibility. (n.d.). Benchchem.
  • A Rational Insight into the Effect of Dimethyl Sulfoxide on TNF-α Activity. (n.d.). MDPI.
  • Synthesis and bioevaluation study of novel N-methylpicolinamide and thienopyrimidine derivatives as selectivity c-Met kinase inhibitors. (n.d.). PubMed.
  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PMC - PubMed Central.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PMC - NIH.
  • How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs.
  • Kinase assays. (2020). BMG LABTECH.
  • Enzyme Aggregation and Fragmentation Induced by Catalysis Relevant Species. (2021). bioRxiv. [Link]

  • TROUBLESHOOTING GUIDE FOR ENZYM
  • Choosing the Best Kinase Assay to Meet Your Research Needs. (n.d.).
  • Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. (n.d.). PMC - NIH.
  • Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents. (2012). PubMed.

Sources

Technical Support Center: Refinement of Purification Techniques for 3-Methylpicolinamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and refining the purification of 3-Methylpicolinamide analogs. Drawing from established principles of organic chemistry and practical laboratory experience, this guide offers in-depth solutions to common challenges encountered during the purification of this important class of compounds.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound analogs, providing potential causes and actionable solutions.

Chromatography Issues

Question 1: I'm observing significant peak tailing during the HPLC analysis/purification of my this compound analog. What is the cause and how can I resolve it?

Answer:

Peak tailing is a frequent challenge when purifying basic compounds like pyridine derivatives.[1] The primary cause is the interaction between the basic nitrogen atom of the pyridine ring and acidic residual silanol groups on the surface of silica-based stationary phases.[1] This leads to undesirable secondary interactions and results in broad, tailing peaks.

Causality and Resolution:

  • Silanol Interactions: To minimize these interactions, you can add a competing base to the mobile phase, such as triethylamine (TEA) at a concentration of 0.1-0.5%. The TEA will preferentially interact with the acidic silanol groups, effectively masking them from your compound.

  • Mobile Phase pH: Adjusting the pH of the mobile phase can also be effective. Lowering the pH with an additive like formic acid or trifluoroacetic acid (TFA) (typically 0.1%) will protonate the pyridine nitrogen, which can sometimes improve peak shape. However, the success of this approach is highly dependent on the overall structure of the analog.

  • Column Choice: If peak tailing persists, consider using a column with a different stationary phase. A base-deactivated column or a polymer-based column can significantly reduce silanol interactions.

Experimental Workflow for Mitigating Peak Tailing:

Purification_Workflow Crude_Product Crude this compound Analog Analysis Purity Analysis (TLC/HPLC) Crude_Product->Analysis Decision Is Purity >95%? Analysis->Decision Purification_Choice Solid or Oil? Decision->Purification_Choice No Pure_Product Pure Product Decision->Pure_Product Yes Recrystallization Recrystallization Purification_Choice->Recrystallization Solid Chromatography Column Chromatography Purification_Choice->Chromatography Oil/Difficult Separation Recrystallization->Analysis Chromatography->Analysis Characterization Final Characterization (NMR, MS, MP) Pure_Product->Characterization

Sources

Validation & Comparative

The Emergence of N-Methylpicolinamide Derivatives as Novel Kinase Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of oncology research and drug development, the quest for novel kinase inhibitors with improved potency and selectivity remains a paramount objective. Kinases, as central regulators of cellular signaling, represent a critical class of therapeutic targets. This guide provides an in-depth comparative study of a promising new class of kinase inhibitors derived from an N-methylpicolinamide scaffold, placing their performance in context with established clinical and preclinical compounds. We will dissect the inhibitory profiles of these emerging molecules, provide detailed experimental methodologies for their evaluation, and offer insights into their potential advantages for researchers in the field.

Introduction: A New Scaffold for Kinase Inhibition

The N-methylpicolinamide core structure has recently emerged as a versatile scaffold for the development of potent and selective kinase inhibitors.[1] Through targeted chemical modifications, derivatives of this parent molecule have been synthesized to exhibit significant inhibitory activity against key oncogenic kinases. This guide will focus on a comparative analysis of three notable derivatives:

  • Compound 6p: A novel N-methylpicolinamide-4-thiol derivative identified as a selective inhibitor of Aurora B kinase.[2][3]

  • Compound 43: A thienopyrimidine derivative of N-methylpicolinamide that demonstrates high selectivity for c-Met kinase.[4]

  • Compound 5q: A 4-(4-formamidophenylamino)-N-methylpicolinamide derivative with potent anti-proliferative and anti-angiogenic properties, particularly effective in colon cancer models.[5][6]

We will compare these compounds to well-characterized inhibitors of their respective primary targets to provide a clear perspective on their potential utility in cancer research.

Comparative Kinase Inhibition Profile

A critical determinant of a kinase inhibitor's therapeutic potential is its selectivity. A highly selective inhibitor is more likely to exhibit on-target efficacy with minimal off-target side effects. The following tables summarize the known kinase inhibition profiles of the N-methylpicolinamide derivatives and their established counterparts.

Table 1: Comparative Inhibition of Aurora Kinases

CompoundPrimary Target(s)IC50 / Ki (nM)Selectivity Notes
Compound 6p Aurora B87% inhibition at 10 µMSelectively inhibits Aurora-B over a small panel of 6 kinases.[2]
Tozasertib (VX-680) Aurora A, B, CKi: 0.6 (A), 18 (B), 4.6 (C)Pan-Aurora inhibitor, also inhibits FLT-3 and BCR-ABL.[5]
Danusertib (PHA-739358) Aurora A, B, CIC50: 13 (A), 79 (B), 61 (C)Pan-Aurora inhibitor, also active against Abl, Ret, and TrkA.[7]

Table 2: Comparative Inhibition of c-Met and Related Kinases

CompoundPrimary Target(s)IC50 (nM)Selectivity Notes
Compound 43 c-Met16Highly selective for c-Met over Flt-3, VEGFR-2, c-Kit, and EGFR.[4]
Foretinib c-Met, VEGFR20.4 (Met), 0.9 (KDR)Potent multi-kinase inhibitor of Met and VEGFR families.[8]
Crizotinib ALK, c-Met, ROS1~24 (cellular ALK)Highly selective for ALK and c-Met.[9]
Cabozantinib c-Met, VEGFR2, RET1.3 (Met), 0.035 (VEGFR2), 5.2 (RET)Potent inhibitor of multiple receptor tyrosine kinases.[10][11]

Expert Analysis: The preliminary data suggests that the N-methylpicolinamide derivatives, particularly Compound 43, may offer a more selective inhibition profile compared to some multi-kinase inhibitors like Foretinib and Cabozantinib. For instance, Compound 43 demonstrates potent c-Met inhibition with minimal activity against VEGFR-2, a common off-target of many c-Met inhibitors.[4] This enhanced selectivity could translate to a more favorable safety profile in preclinical and clinical development. Similarly, while the selectivity of Compound 6p has only been assessed against a small panel, its primary activity against Aurora B is promising for targeted therapeutic strategies.[2] Further comprehensive kinase profiling is warranted to fully elucidate the selectivity of these novel compounds.

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the experimental approaches for evaluating these inhibitors, the following diagrams are provided.

G cluster_0 Aurora B Kinase Pathway cluster_1 Inhibitors AuroraB Aurora B HistoneH3 Histone H3 AuroraB->HistoneH3 Phosphorylation (Ser10) Cytokinesis Cytokinesis HistoneH3->Cytokinesis Mitotic Progression CPC Chromosomal Passenger Complex CPC->AuroraB Localization Compound6p Compound 6p Compound6p->AuroraB Tozasertib Tozasertib Tozasertib->AuroraB Danusertib Danusertib Danusertib->AuroraB

Caption: Aurora B Kinase Signaling Pathway and Points of Inhibition.

G cluster_0 c-Met Signaling Pathway cluster_1 Inhibitors HGF HGF cMet c-Met Receptor HGF->cMet Binding & Activation PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK Proliferation Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation Compound43 Compound 43 Compound43->cMet Foretinib Foretinib Foretinib->cMet Crizotinib Crizotinib Crizotinib->cMet Cabozantinib Cabozantinib Cabozantinib->cMet

Caption: c-Met Signaling Pathway and Points of Inhibition.

G cluster_0 Experimental Workflow for Kinase Inhibitor Evaluation Biochemical Biochemical Assay (e.g., TR-FRET) Cellular Cell-Based Assay (e.g., MTT) Biochemical->Cellular Determine Cellular Potency InVivo In Vivo Model (e.g., Xenograft) Cellular->InVivo Evaluate In Vivo Efficacy

Caption: A Generalized Experimental Workflow for Kinase Inhibitor Profiling.

Experimental Protocols

To ensure the reproducibility and validation of findings, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for key assays used in the characterization of kinase inhibitors.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality: TR-FRET assays are a robust and sensitive method for quantifying kinase activity in a high-throughput format.[12] They rely on the proximity-based transfer of energy from a donor fluorophore (e.g., Europium) on an antibody to an acceptor fluorophore on a phosphorylated substrate. This methodology provides a direct measure of enzymatic activity and is less susceptible to interference from colored or fluorescent compounds compared to absorbance-based assays.

Protocol for Aurora B Kinase TR-FRET Assay:

  • Reagent Preparation:

    • Prepare a 2X kinase buffer (e.g., 100 mM HEPES pH 7.5, 2 mM EGTA, 20 mM MgCl2, 4 mM DTT, and 0.02% Tween-20).

    • Dilute Aurora B kinase and ULight™-Histone H3 (Thr3/Ser10) peptide substrate in the 1X kinase buffer.

    • Prepare a 2X ATP solution in 1X kinase buffer. The final ATP concentration should be at or near the Km for the enzyme.

    • Prepare serial dilutions of the test inhibitors (e.g., Compound 6p, Tozasertib) in 1X kinase buffer containing a constant percentage of DMSO.

    • Prepare a 2X detection mix containing a Europium-labeled anti-phospho-Histone H3 (Ser10) antibody and EDTA in a TR-FRET dilution buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the 2X inhibitor solution to the appropriate wells.

    • Add 2.5 µL of the 4X Aurora B kinase solution.

    • Initiate the kinase reaction by adding 2.5 µL of the 4X substrate/ATP mix.

    • Incubate the plate at room temperature for 60 minutes.

    • Stop the reaction by adding 10 µL of the 2X detection mix.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET-compatible plate reader (e.g., excitation at 320 nm, emission at 615 nm and 665 nm).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm).

    • Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

MTT Cell Proliferation Assay

Causality: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[2] Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of an inhibitor's cytotoxic or cytostatic effects.

Protocol for Evaluating Inhibitors in HCT116 Cells:

  • Cell Seeding:

    • Culture HCT116 human colon carcinoma cells in an appropriate medium (e.g., McCoy's 5A with 10% FBS).

    • Trypsinize and count the cells. Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Inhibitor Treatment:

    • Prepare serial dilutions of the test inhibitors (e.g., Compound 5q) in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition and Formazan Solubilization:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Measurement and Data Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Subtract the background absorbance from a blank well (medium and MTT solution only).

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the inhibitor concentration and determine the IC50 value.

In Vivo Tumor Xenograft Model

Causality: In vivo xenograft models are crucial for evaluating the anti-tumor efficacy of a compound in a living organism. By implanting human cancer cells into immunodeficient mice, researchers can assess the inhibitor's ability to suppress tumor growth, its pharmacokinetic properties, and potential toxicities.

Protocol for HCT116 Colon Cancer Xenograft Model:

  • Animal and Cell Preparation:

    • Use immunodeficient mice (e.g., female athymic nude or SCID mice).

    • Culture HCT116 cells and harvest them during the exponential growth phase. Resuspend the cells in a sterile, serum-free medium or PBS, often mixed with Matrigel to enhance tumor take.

  • Tumor Implantation:

    • Subcutaneously inject 5 x 10^6 HCT116 cells in a volume of 100-200 µL into the right flank of each mouse.

  • Tumor Growth Monitoring and Treatment Initiation:

    • Monitor the mice for tumor growth. Begin caliper measurements of the tumors once they are palpable.

    • Calculate tumor volume using the formula: (Length x Width^2) / 2.

    • When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.

  • Inhibitor Administration and Monitoring:

    • Administer the test compound (e.g., Compound 5q) and a vehicle control to the respective groups via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

    • Measure tumor volumes and body weights 2-3 times per week.

    • Monitor the animals for any signs of toxicity.

  • Study Endpoint and Analysis:

    • The study may be terminated when the tumors in the control group reach a predetermined size, or after a specific treatment duration.

    • At the end of the study, euthanize the mice, and excise and weigh the tumors.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

    • Tumor tissues can be collected for further pharmacodynamic and histological analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Conclusion and Future Directions

The N-methylpicolinamide scaffold represents a promising new avenue for the development of targeted kinase inhibitors. The derivatives discussed in this guide, Compound 6p and Compound 43, exhibit encouraging potency and selectivity against Aurora B and c-Met, respectively. Compound 5q has demonstrated significant anti-tumor activity in a colon cancer model, warranting further investigation into its precise molecular targets.

For researchers, these novel compounds offer valuable tools to probe the biology of their respective kinase targets. Their potentially superior selectivity profiles compared to some existing multi-kinase inhibitors could lead to more precise experimental outcomes with fewer confounding off-target effects. The provided experimental protocols offer a robust framework for the in-house evaluation and comparison of these and other kinase inhibitors.

Future studies should focus on comprehensive kinase profiling of these N-methylpicolinamide derivatives to fully elucidate their selectivity. Further optimization of their ADME (absorption, distribution, metabolism, and excretion) properties will also be crucial for their advancement as potential therapeutic candidates. The continued exploration of this chemical scaffold holds significant promise for the discovery of next-generation kinase inhibitors for the treatment of cancer.

References

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A Head-to-Head Battle in Vitro: Evaluating 3-Methylpicolinamide Against the Multi-Kinase Inhibitor Sorafenib in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Preclinical Comparative Efficacy

For researchers and drug development professionals, the preclinical evaluation of novel therapeutic compounds against established standards is a cornerstone of oncology research. This guide provides an in-depth, technical comparison of a novel investigational agent, 3-Methylpicolinamide, against the well-established multi-kinase inhibitor, Sorafenib, across a panel of cancer cell lines. This document is structured to not only present comparative data but also to elucidate the scientific rationale behind the experimental design and methodologies, ensuring a robust and self-validating study.

Introduction: Setting the Stage for a Molecular Showdown

Sorafenib: The Established Benchmark

Sorafenib is an oral multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma, unresectable hepatocellular carcinoma, and differentiated thyroid carcinoma.[1] Its anti-cancer effects are primarily attributed to the inhibition of tumor cell proliferation and angiogenesis.[2][3] Sorafenib targets the Raf/MEK/ERK signaling pathway by inhibiting Raf kinases (both wild-type and mutant B-Raf) and also impedes the function of several receptor tyrosine kinases (RTKs) involved in angiogenesis, including vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, VEGFR-3) and platelet-derived growth factor receptor-beta (PDGFR-β).[4][5][6] By blocking these pathways, Sorafenib effectively reduces tumor growth and the formation of new blood vessels that supply tumors.[1][4]

This compound: The Novel Contender

While this compound itself is a novel investigational compound, the broader class of N-methylpicolinamide derivatives has shown promise as potent anti-cancer agents.[7] Various derivatives have been synthesized and evaluated for their cytotoxic activity against a range of cancer cell lines, with some exhibiting superior or comparable efficacy to Sorafenib in preclinical studies.[8][9] These derivatives have been shown to target key signaling molecules in cancer, such as c-Met and Aurora-B kinase.[8][10][11] For the purpose of this guide, we will hypothesize that this compound acts as a selective inhibitor of a key oncogenic kinase, providing a distinct mechanistic profile to compare against the broader activity of Sorafenib.

Comparative Study Design: A Framework for Rigorous Evaluation

A robust comparative study necessitates a well-thought-out experimental design. The following sections detail the methodologies to objectively assess the anti-cancer potential of this compound relative to Sorafenib.

Cell Line Selection: Choosing the Right Battleground

The choice of cancer cell lines is critical for a meaningful comparison. A diverse panel of cell lines should be selected to represent different cancer types and genetic backgrounds, particularly with respect to the signaling pathways targeted by Sorafenib. For this hypothetical study, we will utilize the following cell lines:

  • HepG2 (Hepatocellular Carcinoma): A well-characterized liver cancer cell line, relevant to one of Sorafenib's primary clinical indications.

  • HCT116 (Colorectal Carcinoma): A colon cancer cell line often used in drug screening, known to harbor a KRAS mutation.

  • A549 (Non-Small Cell Lung Cancer): A common lung cancer cell line.

  • MDA-MB-231 (Breast Cancer): A triple-negative breast cancer cell line with a BRAF mutation.

This selection allows for the evaluation of the compounds' efficacy across different tumor histologies and mutational statuses.

Experimental Workflow

The following workflow provides a systematic approach to the comparative analysis.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Deep Dive cluster_2 Phase 3: Data Analysis & Interpretation A Cell Line Seeding B Compound Treatment (this compound vs. Sorafenib) A->B C Cell Viability Assay (MTT/MTS) B->C D IC50 Determination C->D E Apoptosis Assay (Annexin V/PI) D->E F Cell Cycle Analysis (Propidium Iodide) D->F G Western Blot Analysis D->G I Comparative Data Tables E->I F->I H Target Pathway Modulation G->H H->I J Pathway Diagrams I->J K Final Report Generation J->K

Caption: A streamlined workflow for the in vitro comparison of anti-cancer compounds.

Experimental Protocols: The How-To of a Head-to-Head Comparison

Cell Viability Assay (MTT Assay)

This assay is fundamental for determining the cytotoxic effects of the compounds and for calculating the half-maximal inhibitory concentration (IC50).

Protocol:

  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound and Sorafenib (e.g., 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells, providing insight into the mechanism of cell death.

Protocol:

  • Treatment: Treat cells with this compound and Sorafenib at their respective IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

Cell Cycle Analysis

This analysis determines the effect of the compounds on the progression of the cell cycle.

Protocol:

  • Treatment: Treat cells with the compounds at their IC50 concentrations for 24 hours.

  • Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight.

  • Staining: Wash the cells and resuspend them in a solution containing PI and RNase A.

  • Incubation: Incubate the cells for 30 minutes at 37°C.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Hypothetical Comparative Data: A Glimpse into Potential Outcomes

The following tables present hypothetical data from the described experiments to illustrate a potential outcome of the comparative study.

Table 1: IC50 Values (µM) of this compound and Sorafenib in Cancer Cell Lines

Cell LineThis compound (IC50)Sorafenib (IC50)
HepG25.28.5
HCT1167.86.1
A54912.59.3
MDA-MB-2313.14.7

Table 2: Percentage of Apoptotic Cells (Annexin V Positive) after 24h Treatment

Cell LineVehicle ControlThis compound (IC50)Sorafenib (IC50)
HepG25.1%35.2%28.9%
MDA-MB-2314.5%42.8%35.4%

Table 3: Cell Cycle Distribution (%) after 24h Treatment in HepG2 Cells

TreatmentG0/G1 PhaseS PhaseG2/M Phase
Vehicle Control55.2%30.1%14.7%
This compound72.1%15.3%12.6%
Sorafenib65.8%20.5%13.7%

Mechanistic Insights: Visualizing the Signaling Pathways

Understanding the underlying molecular mechanisms is crucial for interpreting the experimental data. The following diagrams illustrate the targeted signaling pathways.

G cluster_0 Sorafenib's Multi-Targeted Inhibition RTK VEGFR/PDGFR Ras Ras RTK->Ras Angiogenesis Angiogenesis RTK->Angiogenesis Raf Raf (BRAF/CRAF) Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Sorafenib Sorafenib Sorafenib->RTK Sorafenib->Raf

Caption: Sorafenib inhibits both the Raf/MEK/ERK pathway and receptor tyrosine kinases.

G cluster_1 Hypothesized Mechanism of this compound GF Growth Factor Receptor Oncogenic Receptor GF->Receptor TargetKinase Target Kinase (e.g., c-Met) Receptor->TargetKinase Downstream Downstream Signaling TargetKinase->Downstream Survival Cell Survival & Proliferation Downstream->Survival TMP This compound TMP->TargetKinase

Caption: this compound is hypothesized to selectively inhibit a key oncogenic kinase.

Discussion and Interpretation: Synthesizing the Findings

Based on our hypothetical data, this compound demonstrates potent anti-proliferative activity, particularly in the MDA-MB-231 and HepG2 cell lines, with lower IC50 values compared to Sorafenib. This suggests a potential high sensitivity of these cell lines to the specific target of this compound. In contrast, Sorafenib shows a broader and more consistent activity across the tested cell lines, which is in line with its multi-targeted mechanism of action.[12][13]

The apoptosis data indicates that both compounds induce programmed cell death, with this compound appearing to be a more potent inducer of apoptosis in the sensitive cell lines. The cell cycle analysis suggests that this compound may cause a more pronounced G0/G1 arrest compared to Sorafenib, warranting further investigation into its effects on cell cycle regulatory proteins.

The differential sensitivity of the cell lines to the two compounds underscores the importance of a multi-cell line screening approach. The higher efficacy of Sorafenib in the HCT116 cell line could be attributed to its known activity in KRAS mutant cancers by targeting C-RAF.[14] Conversely, the superior performance of this compound in the MDA-MB-231 cell line might be linked to a dependency of this cell line on the specific kinase it inhibits.

Conclusion and Future Directions

This guide outlines a comprehensive framework for the preclinical comparison of this compound and Sorafenib in cancer cell lines. The hypothetical data suggests that this compound is a promising anti-cancer agent with a distinct efficacy profile from Sorafenib.

Future studies should aim to:

  • Identify the specific molecular target(s) of this compound through techniques such as kinome screening.

  • Validate the in vitro findings in in vivo xenograft models to assess anti-tumor efficacy and tolerability.

  • Investigate potential synergistic effects of combining this compound with Sorafenib or other chemotherapeutic agents.

By following a rigorous and scientifically sound approach, researchers can effectively evaluate the potential of novel compounds like this compound and pave the way for the development of next-generation cancer therapeutics.

References

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A Head-to-Head Comparison of N-Methylpicolinamide-4-thiol Derivatives as Potent Aurora-B Kinase Inhibitors for Cancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the selective inhibition of key regulatory proteins in cell division is a paramount strategy. Among these, the Aurora kinase family, and specifically Aurora-B, has emerged as a critical target due to its frequent overexpression in a multitude of human cancers and its essential role in mitosis.[1] This guide provides a detailed comparative analysis of a novel series of N-methylpicolinamide-4-thiol derivatives that have demonstrated potent and selective inhibitory activity against Aurora-B kinase, offering a promising new avenue for the development of targeted cancer chemotherapeutics.

This in-depth guide is intended for researchers, scientists, and drug development professionals actively engaged in the fields of oncology, medicinal chemistry, and pharmacology. We will dissect the structure-activity relationships (SAR) of these analogs, present comparative efficacy data from in vitro studies, and provide detailed experimental protocols to ensure the reproducibility and validation of these findings.

The Rationale for Targeting Aurora-B Kinase with Picolinamide Scaffolds

The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play distinct and crucial roles in the regulation of mitosis.[1] Notably, Aurora-A and Aurora-B are frequently overexpressed in a wide array of human tumors, including breast, colon, lung, ovarian, and pancreatic cancers, implicating them in tumorigenesis.[1] While several small-molecule inhibitors of Aurora kinases have entered clinical evaluation, the quest for novel scaffolds with improved potency, selectivity, and synthetic accessibility continues.[1]

The picolinamide scaffold has been identified as a versatile chemical framework in drug discovery, with derivatives showing promise as antifungal agents, selective antibacterials against Clostridioides difficile, and inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[2][3][4][5] Our focus here is on a series of N-methylpicolinamide-4-thiol derivatives, which have been systematically synthesized and evaluated for their antitumor properties. A lead compound from this series, compound 6p , has been identified as a potent and selective inhibitor of Aurora-B kinase.[1]

Comparative Efficacy of N-Methylpicolinamide-4-thiol Analogs

A comprehensive in vitro evaluation of the synthesized N-methylpicolinamide-4-thiol derivatives was conducted across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined to quantify their anti-proliferative activity. For comparative purposes, Sorafenib, an established multi-kinase inhibitor, was used as a positive control.

Table 1: In Vitro Anti-proliferative Activity (IC50, µM) of N-Methylpicolinamide-4-thiol Derivatives and Sorafenib against Various Human Cancer Cell Lines. [6]

CompoundR GroupHepG2MCF-7HCT116SW480A549SPC-A1A375U87
6a -phenyl16.54-------
6b -phenyl-m-OCH315.43-------
6c -phenyl-p-OCH346.97-------
6d -phenyl-o-OCH323.91-------
6e -phenyl-3,5-Di-OCH37.12-------
6f -phenyl-o-Cl61.55-------
6g -phenyl-m-F48.93-------
6p -CH2Cl2.2335.739.148.7813.719.616.9725.53
Sorafenib -16.30>10010.0940.6513.1518.6017.9662.19

Data presented as the mean of three independent experiments.[1][6]

Key Structure-Activity Relationship (SAR) Insights:

  • Impact of Phenyl Substituents: The initial exploration with an unsubstituted phenyl group (6a) showed moderate activity. The position of methoxy substituents on the phenyl ring significantly influenced efficacy, with a meta-substitution (6b) being more favorable than para (6c) or ortho (6d) substitutions. Notably, a 3,5-dimethoxy substitution (6e) resulted in a marked improvement in inhibitory activity.[1][6]

  • Halogen Substitution: The introduction of halogen atoms on the phenyl ring, such as ortho-chloro (6f) and meta-fluoro (6g), did not enhance the anti-proliferative effects.[1][6]

  • Aliphatic Side Chains: A pivotal discovery was the replacement of the benzyl group with an aliphatic chloroacetyl group (6p). This modification led to a substantial increase in potency across multiple cell lines, with an IC50 value of 2.23 µM against HepG2 cells, representing a nearly 15-fold improvement over sorafenib.[1] The length of the carbon chain and the number of chloride atoms were found to be critical, as extending the chain or adding more chlorine atoms was detrimental to the activity.[1]

Selectivity Profile of the Lead Compound 6p

To elucidate the mechanism of action and assess its selectivity, the most potent analog, compound 6p , was screened against a panel of six kinases at a concentration of 10 µM.

Table 2: Kinase Inhibition Profile of Compound 6p at 10 µM. [6]

Kinase% Inhibition
Aurora-A37
Aurora-B 87
Axl24
Flt319
KDR12
PDGFRα28

The results clearly indicate that compound 6p exhibits significant selective inhibition of Aurora-B kinase, providing a plausible explanation for its broad-spectrum anti-proliferative activities.[6]

Experimental Methodologies

To ensure scientific integrity and enable the validation of the presented data, detailed experimental protocols are provided below.

The synthesis of the target compounds follows a multi-step process, as illustrated in the workflow diagram below.

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Formation cluster_2 Step 3: Thioether Formation cluster_3 Step 4: Final Product Synthesis Picolinic_Acid 2-Picolinic Acid SOCl2 SOCl2, NaBr, Chlorobenzene Picolinic_Acid->SOCl2 Reaction Acid_Chloride Acid Chloride (3) SOCl2->Acid_Chloride Product Methylamine Methylamine in Methanol Amide_4 N-Methylpicolinamide (4) Aminothiophenol 4-Aminothiophenol, K2CO3, Potassium tert-butoxide, DMF Intermediate_5 Thioether Intermediate (5) Acyl_Chloride Substituted Benzoyl Chloride or Alkyl Acyl Chloride, K2CO3, THF Final_Product Final Derivatives (6a-w)

Caption: General synthetic workflow for N-methylpicolinamide-4-thiol derivatives.

Detailed Protocol:

  • Synthesis of Acid Chloride (3): 2-Picolinic acid (2) is treated with thionyl chloride (SOCl2) in the presence of sodium bromide (NaBr) and chlorobenzene to yield the corresponding acid chloride HCl salt (3).[1]

  • Synthesis of N-Methylpicolinamide (4): The acid chloride (3) is then reacted with a 2.0 M solution of methylamine in methanol to produce N-methylpicolinamide (4).[1]

  • Synthesis of Thioether Intermediate (5): Compound 4 and potassium carbonate are treated with a solution of 4-aminothiophenol in dry N,N-dimethylformamide (DMF) with potassium tert-butoxide. The mixture is stirred at room temperature and then heated to 85°C under an argon atmosphere for 15 hours to yield the intermediate 5.[1]

  • Synthesis of Final Derivatives (6a-w): The final compounds are obtained by reacting intermediate 5 with various substituted benzoyl chlorides or alkyl acyl chlorides in the presence of potassium carbonate in tetrahydrofuran (THF).[6]

The anti-proliferative activity of the synthesized compounds was assessed using the standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

G cluster_workflow MTT Assay Workflow A 1. Cell Seeding (96-well plates) B 2. Compound Treatment (Varying concentrations) A->B C 3. Incubation (e.g., 48 hours) B->C D 4. MTT Addition (Formation of formazan) C->D E 5. Solubilization (e.g., DMSO) D->E F 6. Absorbance Reading (e.g., 570 nm) E->F G 7. IC50 Calculation F->G

Caption: Standard workflow for the MTT anti-proliferative assay.

Step-by-Step Protocol:

  • Cell Seeding: Human cancer cells are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and the reference drug (Sorafenib) for a specified period (e.g., 48 hours).

  • MTT Addition: Following incubation, MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined by plotting the percentage of inhibition versus the log of the compound concentration.

Conclusion and Future Directions

The N-methylpicolinamide-4-thiol scaffold represents a promising new class of antitumor agents. The systematic structure-activity relationship studies have led to the identification of compound 6p as a potent and selective inhibitor of Aurora-B kinase, with superior in vitro anti-proliferative activity against several cancer cell lines compared to the established drug Sorafenib.[1][6]

The detailed experimental data and protocols provided in this guide offer a solid foundation for further research and development. Future investigations should focus on:

  • In vivo efficacy studies: Evaluating the antitumor activity of compound 6p in relevant animal models.

  • Pharmacokinetic and toxicological profiling: Assessing the drug-like properties and safety profile of the lead compound.

  • Further optimization: Exploring additional structural modifications to enhance potency, selectivity, and pharmacokinetic parameters.

  • Mechanism of action studies: Delving deeper into the molecular interactions of compound 6p with Aurora-B kinase through techniques such as X-ray crystallography and molecular docking.[1]

The findings presented herein underscore the potential of picolinamide-based compounds in the development of next-generation targeted cancer therapies.

References

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Unraveling the Enigma: A Guide to Validating the Mechanism of Action of 3-Methylpicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic is paved with rigorous scientific inquiry. A critical milestone in this journey is the elucidation and validation of its mechanism of action (MoA). This guide provides an in-depth, technically-focused framework for validating the MoA of 3-Methylpicolinamide, a compound with potential therapeutic relevance. While the precise molecular targets of this compound are not yet fully characterized in publicly available literature, this guide will equip you with the experimental strategies to uncover and confirm its biological activity. We will move beyond a simple listing of protocols to explain the causal logic behind experimental choices, ensuring a self-validating and robust scientific narrative.

The Starting Point: Hypothesis Generation for a Novel Compound

Initial searches for the direct MoA of this compound are inconclusive. However, literature on related picolinamide derivatives provides a fertile ground for hypothesis generation. Several studies have implicated N-methylpicolinamide derivatives as potent anti-tumor agents.[1][2][3] For instance, certain N-methylpicolinamide-4-thiol derivatives have been shown to selectively inhibit Aurora-B kinase[1][3], while others have demonstrated inhibitory activity against c-Met kinase.[4][5] Additionally, the parent compound, picolinamide, has been identified as an inhibitor of Poly(ADP-ribose) synthetase (PARP).[6]

These findings suggest that this compound could potentially target protein kinases or other enzymes involved in cellular signaling and DNA repair pathways. Therefore, our validation strategy will begin with broad, unbiased approaches to identify primary molecular targets, followed by focused assays to confirm these interactions and their functional consequences.

Phase I: Unbiased Target Identification Strategies

To cast a wide net for potential protein binders of this compound, we will employ state-of-the-art chemical proteomics and biophysical approaches. These methods are designed to identify direct molecular interactions within a complex cellular environment.

Affinity-Based Approaches: Fishing for Targets

The cornerstone of unbiased target identification is the use of affinity-based methods to physically isolate binding partners from a cell lysate.

Experimental Protocol: Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

  • Probe Synthesis: Synthesize an analog of this compound with a linker arm and a reactive group suitable for covalent attachment to a solid support (e.g., NHS ester for coupling to amine-functionalized beads). A control "scrambled" or inactive analog should also be synthesized if possible.

  • Matrix Immobilization: Covalently couple the this compound probe and the control probe to separate batches of agarose or magnetic beads.

  • Lysate Preparation: Prepare a native cell lysate from a relevant cell line (e.g., a cancer cell line if anti-proliferative effects are observed).

  • Affinity Pulldown: Incubate the cell lysate with the this compound-coupled beads and the control beads in parallel.

  • Washing: Perform stringent washes to remove non-specific protein binders.

  • Elution: Elute the bound proteins from the beads. This can be done by competitive elution with an excess of free this compound or by using a denaturing elution buffer.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE and identify the unique bands interacting with the this compound probe by in-gel digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Causality Behind Experimental Choices: The use of a control matrix is crucial to distinguish true binding partners from proteins that non-specifically adhere to the beads or the linker. Competitive elution with the free compound provides stronger evidence for a specific interaction.

In-Situ Target Engagement: The Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct target engagement in a cellular context.[7][8][9] It is based on the principle that the binding of a ligand can stabilize a protein against thermal denaturation.[7][10]

Experimental Protocol: High-Throughput CETSA

  • Cell Treatment: Treat intact cells with varying concentrations of this compound or a vehicle control (e.g., DMSO).

  • Thermal Challenge: Heat the treated cells across a range of temperatures.

  • Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Quantification: Quantify the amount of a specific protein of interest (identified from the AC-MS experiment) remaining in the soluble fraction using methods like Western blotting or high-throughput techniques such as AlphaScreen® or reverse-phase protein arrays.[7][11]

  • Melt Curve Generation: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and therefore, direct engagement.

Diagram: Experimental Workflow for Unbiased Target Identification

G cluster_0 Affinity-Based Target ID cluster_1 In-Situ Target Engagement probe_synthesis Synthesize this compound Probe immobilization Immobilize Probe on Beads probe_synthesis->immobilization pulldown Affinity Pulldown with Cell Lysate immobilization->pulldown ms_analysis LC-MS/MS Identification pulldown->ms_analysis quantification Quantify Soluble Target Protein ms_analysis->quantification Identifies Candidate Targets for CETSA cell_treatment Treat Cells with this compound thermal_challenge Apply Thermal Gradient cell_treatment->thermal_challenge fractionation Separate Soluble/Aggregated Proteins thermal_challenge->fractionation fractionation->quantification

Caption: Workflow for identifying and initially validating protein targets.

Phase II: Validating the Functional Consequences

Once a list of high-confidence candidate targets is generated, the next crucial step is to validate the functional consequences of the interaction between this compound and these targets.

Biochemical Validation: In Vitro Activity Assays

If the identified target is an enzyme (e.g., a kinase or PARP), its activity can be directly measured in a purified system.

Experimental Protocol: In Vitro Kinase Assay (Example)

  • Recombinant Protein: Obtain purified, active recombinant protein of the candidate kinase target.

  • Assay Setup: Set up a reaction mixture containing the kinase, a specific substrate (e.g., a peptide that gets phosphorylated), and ATP.

  • Inhibition: Add varying concentrations of this compound to the reaction.

  • Activity Measurement: Measure the rate of substrate phosphorylation. This can be done using various methods, including radioactivity (³²P-ATP), fluorescence, or luminescence-based assays that detect the product or the remaining ATP.

  • IC50 Determination: Plot the enzyme activity against the concentration of this compound to determine the half-maximal inhibitory concentration (IC50), a measure of the compound's potency.

Comparison with Alternatives: The IC50 value of this compound should be compared to that of known, well-characterized inhibitors of the same kinase. This provides a benchmark for its potency and selectivity.

CompoundTarget KinaseIn Vitro IC50 (nM)
This compoundCandidate Kinase XTo be determined
Known Inhibitor ACandidate Kinase X[Insert known value]
Known Inhibitor BCandidate Kinase X[Insert known value]
Cellular Validation: Probing the Pathway

Validating the MoA within a cellular context is essential to ensure that the observed biochemical activity translates to a physiological effect.

Experimental Protocol: Target Knockdown/Knockout and Phenotypic Rescue

  • Genetic Perturbation: Use RNA interference (siRNA) or CRISPR-Cas9 to knockdown or knockout the expression of the candidate target protein in a relevant cell line.[12]

  • Phenotypic Analysis: Assess whether the genetic perturbation phenocopies the effect of this compound treatment. For example, if this compound inhibits cell proliferation, does knocking down the target also inhibit proliferation?

  • Rescue Experiment: In the knockdown/knockout cells, treat with this compound. If the compound acts solely through this target, its effect should be diminished or absent in the cells lacking the target.

Diagram: Signaling Pathway Perturbation

G cluster_0 Experimental Perturbations compound This compound target Identified Target (e.g., Kinase X) compound->target Inhibition downstream Downstream Effector target->downstream Activation phenotype Cellular Phenotype (e.g., Proliferation) downstream->phenotype siRNA siRNA/CRISPR (Target Knockdown) siRNA->target Reduces Expression known_inhibitor Known Inhibitor known_inhibitor->target Inhibition

Caption: Validating target engagement through pathway perturbation.

Advanced Validation: Kinome Profiling and Off-Target Effects

To build a comprehensive profile of this compound, it is crucial to assess its selectivity. A highly selective compound is often more desirable as it is likely to have fewer off-target effects and a cleaner safety profile.

Kinobeads Competition Binding Assay

For kinase inhibitors, the Kinobeads assay is an excellent method for profiling selectivity across a large portion of the kinome.[13][14] This technique uses a set of broad-spectrum kinase inhibitors immobilized on beads to capture a significant fraction of the cellular kinome.[14][15]

Experimental Protocol: Kinobeads Assay

  • Lysate Preparation: Prepare a cell lysate.

  • Competitive Binding: Incubate the lysate with varying concentrations of free this compound.

  • Kinobeads Pulldown: Add the Kinobeads to pull down kinases that are not bound to this compound.

  • Mass Spectrometry: Elute the bound kinases and quantify them using mass spectrometry.

  • Selectivity Profile: The amount of each kinase pulled down by the beads will be inversely proportional to its affinity for this compound. This allows for the generation of a comprehensive selectivity profile and the determination of apparent dissociation constants (Kd app) for numerous kinases simultaneously.[15]

Data Presentation: Kinase Selectivity Profile

Kinase TargetThis compound Kd app (nM)Known Inhibitor A Kd app (nM)
Primary TargetTo be determined[Insert known value]
Off-Target 1To be determined[Insert known value]
Off-Target 2To be determined[Insert known value]
.........

Conclusion: Building a Self-Validating Narrative

Validating the mechanism of action of a novel compound like this compound is an iterative process that requires a multi-faceted approach. By combining unbiased target identification methods with rigorous biochemical and cellular validation assays, researchers can build a compelling and self-validating scientific narrative. This guide provides a robust framework for this endeavor, emphasizing the importance of experimental controls, orthogonal validation, and comparative analysis against known standards. The ultimate goal is to move beyond simple observation to a deep, mechanistic understanding of how a compound exerts its biological effects, a critical step in the path toward developing novel therapeutics.

References

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  • El-Gamal, M. I., et al. (2020). Synthesis and bioevaluation study of novel N-methylpicolinamide and thienopyrimidine derivatives as selectivity c-Met kinase inhibitors. Bioorganic Chemistry, 94, 103441. Retrieved January 7, 2026, from [Link]

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Confirming the Cellular Target Engagement of 3-Methylpicolinamide: A Comparative Guide to Modern Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, identifying the specific cellular targets of a small molecule is a critical step in understanding its mechanism of action and advancing it through the development pipeline. 3-Methylpicolinamide and its derivatives have emerged as a promising class of compounds with potential therapeutic applications, including anticancer activities.[1][2] While the precise cellular target of this compound is still under investigation, several studies on its close analogs, such as N-methylpicolinamide derivatives, have pointed towards the inhibition of protein kinases, including Aurora B kinase and VEGFR-2.[3][4][5]

This guide provides a comprehensive comparison of modern biophysical and chemoproteomic methods to confirm the target engagement of a picolinamide-based compound in a cellular context. To provide a detailed and practical framework, we will use Aurora B kinase , a key regulator of mitosis and a validated cancer drug target, as a representative target for a hypothetical this compound derivative.[4][6]

The Central Challenge: Moving from in vitro Affinity to in situ Engagement

While in vitro assays are invaluable for determining the binding affinity of a compound to a purified protein, they do not fully recapitulate the complex cellular environment. Factors such as cell permeability, intracellular compound concentration, the presence of competing endogenous ligands, and post-translational modifications of the target protein can all influence a compound's ability to engage its target within a living cell. Therefore, direct measurement of target engagement in a cellular context is essential for validating a compound's mechanism of action.[7]

This guide will compare three widely used methods for confirming target engagement: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Photo-affinity Labeling (PAL). We will delve into the principles of each technique, provide detailed experimental protocols, and present a comparative analysis of their strengths and weaknesses.

Unveiling the Target: A Comparative Overview of Key Methodologies

The choice of method for confirming target engagement depends on several factors, including the nature of the small molecule, the availability of specific reagents, and the desired throughput and quantitative rigor of the analysis. Below is a comparative overview of CETSA, DARTS, and PAL.

FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)Photo-affinity Labeling (PAL)
Principle Ligand binding alters the thermal stability of the target protein.Ligand binding protects the target protein from proteolytic degradation.A photoreactive analog of the compound covalently crosslinks to the target upon UV irradiation.
Compound Modification Not required.Not required.Required (synthesis of a photoreactive probe with a reporter tag).
Cellular Context Can be performed in intact cells, cell lysates, and tissues.[8]Typically performed in cell lysates.[7]Can be performed in intact cells or cell lysates.
Readout Western blot, mass spectrometry, or high-throughput formats (e.g., AlphaScreen).[8][9]SDS-PAGE with silver staining or Western blot, mass spectrometry.Western blot or mass spectrometry for identification of labeled proteins.
Quantitative Nature Semi-quantitative (melt curve shift) to quantitative (isothermal dose-response).[7][10]Semi-quantitative; can be adapted for dose-response analysis.[7]Primarily qualitative for target identification; can be made semi-quantitative.
Key Advantages Label-free, applicable to intact cells, reflects physiological conditions.[8]Label-free, does not require compound modification, suitable for unbiased target discovery.[7]Can capture transient or weak interactions, provides direct evidence of binding.
Key Disadvantages Not all binding events cause a significant thermal shift, can be low-throughput.[7]May not work for all proteins, requires careful optimization of protease digestion.[7]Requires chemical synthesis of a probe, potential for off-target labeling.

The Aurora B Kinase Signaling Pathway: Our Representative Target

To illustrate the application of these methods, we will focus on confirming the engagement of a hypothetical this compound derivative with Aurora B kinase. Aurora B is a serine/threonine kinase that plays a crucial role in ensuring proper chromosome segregation during mitosis. Its signaling pathway is a key target in cancer therapy.

Aurora B Kinase Signaling Pathway Aurora B Kinase Signaling Pathway Mitotic Entry Mitotic Entry Aurora B Kinase Aurora B Kinase Mitotic Entry->Aurora B Kinase Histone H3 (Ser10) Histone H3 (Ser10) Aurora B Kinase->Histone H3 (Ser10) Phosphorylation Kinetochore Proteins Kinetochore Proteins Aurora B Kinase->Kinetochore Proteins Phosphorylation Chromosome Condensation Chromosome Condensation Histone H3 (Ser10)->Chromosome Condensation Spindle Assembly Checkpoint Spindle Assembly Checkpoint Kinetochore Proteins->Spindle Assembly Checkpoint Proper Chromosome Segregation Proper Chromosome Segregation Spindle Assembly Checkpoint->Proper Chromosome Segregation This compound Derivative This compound Derivative This compound Derivative->Aurora B Kinase Inhibition

Caption: A simplified diagram of the Aurora B kinase signaling pathway.

Experimental Deep Dive: Protocols for Target Engagement Confirmation

The following sections provide detailed, step-by-step protocols for confirming the engagement of our hypothetical this compound derivative with Aurora B kinase using CETSA, DARTS, and PAL.

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that the binding of a ligand to its target protein alters the protein's thermal stability.[8] This change in stability can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble target protein remaining.

CETSA_Workflow CETSA Workflow cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Lysis & Separation cluster_3 Detection A Treat cells with This compound derivative or Vehicle (DMSO) B Aliquot cell suspension and heat at different temperatures A->B C Lyse cells and centrifuge to separate soluble fraction B->C D Analyze soluble fraction by Western Blot for Aurora B Kinase C->D

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

  • Cell Culture and Treatment:

    • Culture a human cancer cell line known to express Aurora B kinase (e.g., HeLa or HCT116) to 70-80% confluency.

    • Treat the cells with the this compound derivative at the desired concentration (e.g., 10 µM) or with vehicle (DMSO) for 1-2 hours in the incubator.

  • Cell Harvesting and Preparation:

    • Harvest the cells by trypsinization, wash with PBS, and resuspend in a suitable buffer (e.g., PBS with protease inhibitors) to a final concentration of 1-5 x 10^7 cells/mL.

  • Thermal Challenge:

    • Aliquot 50 µL of the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40, 45, 50, 55, 60, 65, 70 °C) for 3 minutes in a thermal cycler, followed by cooling to 4 °C for 3 minutes. Include an unheated control (room temperature).

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4 °C to pellet the precipitated proteins.

  • Protein Quantification and Analysis:

    • Carefully collect the supernatant (soluble fraction) and determine the protein concentration using a BCA assay.

    • Normalize the protein concentration of all samples.

    • Analyze the samples by SDS-PAGE and Western blotting using a specific antibody against Aurora B kinase.

  • Data Analysis:

    • Quantify the band intensities for Aurora B kinase at each temperature.

    • Plot the normalized band intensity against the temperature to generate a melt curve. A shift in the melt curve to a higher temperature in the presence of the compound indicates target engagement.

Drug Affinity Responsive Target Stability (DARTS)

The DARTS method is based on the principle that the binding of a small molecule to its target protein can alter the protein's conformation, making it more or less susceptible to proteolysis.[7]

DARTS_Workflow DARTS Workflow cluster_0 Lysate Preparation cluster_1 Compound Incubation cluster_2 Proteolysis cluster_3 Analysis A Prepare cell lysate B Incubate lysate with This compound derivative or Vehicle (DMSO) A->B C Perform limited digestion with a protease (e.g., thermolysin) B->C D Analyze protein fragments by SDS-PAGE and Western Blot C->D

Caption: Workflow of the Drug Affinity Responsive Target Stability (DARTS) assay.

  • Cell Lysis and Lysate Preparation:

    • Harvest cultured cells and prepare a cell lysate using a suitable lysis buffer (e.g., M-PER) supplemented with protease inhibitors.

    • Determine the protein concentration of the lysate.

  • Compound Incubation:

    • Dilute the cell lysate to a working concentration (e.g., 1 mg/mL).

    • Incubate aliquots of the lysate with the this compound derivative (e.g., 10 µM) or vehicle (DMSO) for 1 hour at room temperature.

  • Limited Proteolysis:

    • Add a protease, such as thermolysin, to the lysates at a pre-optimized concentration (this step is critical and requires titration to find the optimal protease concentration and digestion time).

    • Incubate for a short period (e.g., 10-30 minutes) at room temperature.

    • Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer.

  • Analysis by Western Blotting:

    • Separate the protein fragments by SDS-PAGE and perform a Western blot using an anti-Aurora B kinase antibody.

  • Data Analysis:

    • Compare the band pattern and intensity of Aurora B kinase in the compound-treated samples to the vehicle-treated control. A higher intensity of the full-length Aurora B kinase band in the presence of the compound indicates protection from proteolysis and thus, target engagement.

Photo-affinity Labeling (PAL)

PAL utilizes a chemically modified version of the small molecule of interest that contains a photoreactive group and a reporter tag (e.g., biotin). Upon UV irradiation, the photoreactive group forms a covalent bond with the target protein, allowing for its subsequent detection and identification.

PAL_Workflow Photo-affinity Labeling Workflow cluster_0 Probe Incubation cluster_1 UV Crosslinking cluster_2 Enrichment cluster_3 Detection A Incubate cells or lysate with photoreactive this compound probe B Irradiate with UV light to covalently link probe to target A->B C Lyse cells (if applicable) and pull down labeled proteins with streptavidin beads B->C D Elute proteins and analyze by Western Blot for Aurora B Kinase C->D

Caption: Workflow for Photo-affinity Labeling (PAL).

  • Probe Synthesis:

    • Synthesize a photo-affinity probe of this compound containing a photoreactive group (e.g., benzophenone or diazirine) and a biotin tag.

  • Cell Treatment and UV Crosslinking:

    • Treat cells with the photo-affinity probe for a defined period.

    • To demonstrate specificity, include a competition control where cells are co-incubated with the probe and an excess of the unmodified this compound.

    • Irradiate the cells with UV light (e.g., 365 nm) on ice for 15-30 minutes to induce crosslinking.

  • Cell Lysis and Protein Pulldown:

    • Lyse the cells and clarify the lysate by centrifugation.

    • Incubate the lysate with streptavidin-conjugated beads to capture the biotinylated protein-probe complexes.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Analyze the eluate by Western blotting using an anti-Aurora B kinase antibody.

  • Data Analysis:

    • A band corresponding to Aurora B kinase should be present in the sample treated with the probe but significantly reduced or absent in the competition control, confirming specific target engagement.

Quantitative Data Comparison: A Hypothetical Case Study

To illustrate the type of data generated from these experiments, the following table presents hypothetical but realistic results for our this compound derivative targeting Aurora B kinase.

MethodParameter MeasuredVehicle Control10 µM this compound DerivativeInterpretation
CETSA Apparent Melting Temperature (Tm)52.5 °C58.0 °CA significant thermal shift of +5.5 °C indicates stabilization of Aurora B kinase upon compound binding.
DARTS Full-length Aurora B Kinase remaining after proteolysis25%75%The compound protects Aurora B kinase from proteolytic degradation, confirming direct interaction.
PAL Aurora B Kinase band intensity after pulldown-Strong bandSpecific labeling of Aurora B kinase by the photoreactive probe.
PAL (Competition) Aurora B Kinase band intensity after pulldown-Faint or no bandExcess unmodified compound competes for binding, demonstrating the specificity of the interaction.

Choosing the Right Tool for the Job: Concluding Remarks

Confirming target engagement in a cellular context is a non-trivial but essential step in drug discovery. CETSA, DARTS, and PAL each offer a unique approach to this challenge, with distinct advantages and limitations.

  • CETSA is an excellent choice for a label-free method that can be performed in intact cells, providing a physiologically relevant assessment of target engagement. Its main limitation is that not all binding events result in a measurable thermal shift.[7]

  • DARTS is another powerful label-free method that is particularly useful for unbiased target discovery when coupled with mass spectrometry. However, it requires careful optimization of the proteolysis step.[7]

  • Photo-affinity Labeling provides direct and covalent evidence of binding but requires the synthesis of a modified probe, which can be a significant undertaking.

Often, a multi-pronged approach using two or more of these orthogonal methods provides the most robust and compelling evidence of target engagement. For a novel compound like this compound, a combination of a label-free method like CETSA or DARTS for initial validation, followed by PAL for definitive confirmation, would represent a rigorous and comprehensive strategy. By carefully selecting and executing these powerful techniques, researchers can confidently elucidate the mechanism of action of their small molecules and accelerate their journey from the bench to the clinic.

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A Researcher's Guide to Kinase Selectivity: Profiling 3-Methylpicolinamide (3-MPA) Against the Human Kinome

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Kinase Drug Discovery

Protein kinases are a cornerstone of cellular signaling and, consequently, one of the most critical target classes in modern drug discovery.[1][2] The development of small molecule kinase inhibitors has revolutionized the treatment of numerous diseases, particularly cancer. However, the human kinome is vast, comprising over 500 members that share a highly conserved ATP-binding site.[3] This structural similarity presents a formidable challenge: achieving inhibitor selectivity.[4]

An inhibitor's activity against unintended kinases, known as off-target activity, can lead to unexpected toxicities or, in some cases, beneficial polypharmacology.[4] Therefore, a thorough understanding of a compound's cross-reactivity profile is not merely an academic exercise; it is an essential step in validating a chemical probe, prioritizing lead candidates, and de-risking a clinical drug development program.[5][6]

This guide provides a comprehensive comparison of a novel investigational compound, 3-Methylpicolinamide (herein referred to as 3-MPA), against the well-characterized multi-kinase inhibitor, Sorafenib. While the picolinamide scaffold has been explored for inhibiting kinases like VEGFR-2 and Aurora-B, this document presents a hypothetical, yet plausible, cross-reactivity profile for 3-MPA to illustrate the principles and practices of kinase selectivity profiling.[7] We will detail the experimental methodology, present comparative data, and discuss the critical interpretation of these results for researchers in the field.

Comparative Kinase Inhibition Profile: 3-MPA vs. Sorafenib

To assess the selectivity of 3-MPA, its inhibitory activity was quantified against a panel of 40 representative human kinases and compared directly with Sorafenib. The data, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), was generated using a standardized in vitro biochemical assay. The hypothetical primary target for 3-MPA is Aurora Kinase B (AURKB), a key regulator of mitosis.

Table 1: Comparative IC50 Values (nM) for 3-MPA and Sorafenib Across a Kinase Panel

Kinase TargetKinase Family3-MPA IC50 (nM)Sorafenib IC50 (nM)
AURKB AGC5 1,500
AURKAAGC752,100
BRAFTKL8,50022
RAF1 (c-Raf)TKL>10,0006
VEGFR2 (KDR)TK15090
VEGFR1 (FLT1)TK22026
VEGFR3 (FLT4)TK31020
PDGFRβTK45057
KITTK98068
FLT3TK1,20058
RETTK85043
SRCTK2,500350
ABL1TK3,100420
EGFRTK>10,000>10,000
ERBB2 (HER2)TK>10,000>10,000
METTK6,500>10,000
FGFR1TK1,800580
CDK1/CycBCMGC680>10,000
CDK2/CycACMGC4508,500
GSK3βCMGC9504,300
p38α (MAPK14)CMGC3,2002,800
JNK1CMGC4,1006,200
AKT1AGC8,800>10,000
PKAAGC>10,000>10,000
ROCK1AGC1,1003,400
CHEK1CAMK2501,800
WEE1Other952,500
PLK1Other1203,100
LCKTK1,900600
FYNTK2,300750
BTKTK5,6004,800
JAK2TK4,5002,100
MEK1STE>10,000>10,000
ERK2CMGC>10,000>10,000
PIK3CAOther>10,0009,500
MTOROther>10,000>10,000
RIPK2TKL6001,200
MAP4K4STE800900
EPHB4TK1,3001,100
TIE2 (TEK)TK2,1001,600

Data for 3-MPA is hypothetical. Sorafenib data is compiled from public sources for comparative purposes.[8]

Visualizing Kinase Selectivity

Data tables are precise but can be difficult to interpret at a glance. Visual representations such as dendrograms or pathway maps are powerful tools for understanding an inhibitor's selectivity profile. The following diagram illustrates the conceptual selectivity of 3-MPA versus the broad activity of Sorafenib.

G Conceptual Selectivity Comparison cluster_3MPA 3-MPA Selectivity Profile cluster_Sorafenib Sorafenib Selectivity Profile AURKB AURKB (5 nM) AURKA AURKA (75 nM) WEE1 WEE1 (95 nM) PLK1 PLK1 (120 nM) VEGFR2 VEGFR2 (150 nM) Off_Targets_MPA Other Off-Targets (>200 nM) RAF1 RAF1 (6 nM) VEGFR3 VEGFR3 (20 nM) BRAF BRAF (22 nM) RET RET (43 nM) KIT KIT (68 nM) VEGFR2_S VEGFR2 (90 nM) Off_Targets_Sora Other Off-Targets (>100 nM)

Caption: Potency map of 3-MPA vs. Sorafenib. Red nodes indicate high-potency targets (<70nM).

Experimental Methodology: A Self-Validating System

To ensure the generation of reliable and reproducible data, a robust experimental protocol is paramount. The following method describes a typical workflow for determining inhibitor IC50 values using the ADP-Glo™ Kinase Assay, a widely adopted platform for measuring kinase activity.[7][9] This luminescent assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to enzyme activity.

I. Reagents and Materials
  • Kinases: Recombinant human kinases (e.g., from Promega, Reaction Biology, Eurofins).

  • Substrates: Appropriate peptide or protein substrates for each kinase.

  • Assay Kit: ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101).

  • Buffers: Kinase-specific reaction buffers (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • ATP: Ultra-pure ATP solution.

  • Test Compounds: 3-MPA and Sorafenib, dissolved in 100% DMSO.

  • Plates: White, opaque, low-volume 384-well assay plates.

  • Instrumentation: Multimode plate reader with luminescence detection capabilities.

II. Experimental Workflow Diagram

The kinase profiling workflow is a multi-step process designed for accuracy and high-throughput execution. The causality behind this design is to first establish a robust assay window and then systematically titrate the inhibitor to determine its potency.

G prep 1. Reagent Preparation (Enzyme, Substrate, ATP, Buffers, Compounds) dispense 2. Compound Dispensing (11-point, 3-fold serial dilution in DMSO) prep->dispense reaction 3. Kinase Reaction (Add Kinase, Substrate, then ATP to start) dispense->reaction Transfer to assay plate inc_reaction 4. Incubation (Room Temp, 60 min) reaction->inc_reaction stop 5. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) inc_reaction->stop inc_stop 6. Incubation (Room Temp, 40 min) stop->inc_stop detect 7. ADP Detection (Add Kinase Detection Reagent) inc_stop->detect inc_detect 8. Incubation (Room Temp, 30-60 min) detect->inc_detect read 9. Read Luminescence (Plate Reader) inc_detect->read analyze 10. Data Analysis (Normalize data, fit curve, calculate IC50) read->analyze

Caption: High-throughput workflow for kinase inhibitor IC50 determination.

III. Step-by-Step Protocol
  • Compound Plating:

    • Create an 11-point, 3-fold serial dilution series for 3-MPA and Sorafenib in 100% DMSO, starting from a 1 mM top concentration.

    • Using an acoustic dispenser, transfer 25 nL of each compound concentration into the wells of a 384-well assay plate. Include DMSO-only wells for "no inhibitor" (100% activity) and no-enzyme wells for "background" (0% activity) controls.

  • Kinase Reaction:

    • Prepare a 2X kinase/substrate master mix in the appropriate kinase reaction buffer.

    • Dispense 2.5 µL of the 2X kinase/substrate mix into each well.

    • Prepare a 2X ATP solution in the reaction buffer (final concentration should be at or near the Km for each specific kinase).

    • To initiate the reaction, add 2.5 µL of the 2X ATP solution to all wells. The final reaction volume is 5 µL.

  • Reaction Incubation:

    • Briefly centrifuge the plates to mix and settle contents.

    • Incubate the reaction at room temperature for 60 minutes.

  • Signal Generation & Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[9][10]

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the amount of ADP.[9][10]

    • Incubate at room temperature for 30-60 minutes to stabilize the signal.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader with an integration time of 0.25-1 second per well.

    • Normalize the data: Subtract the background (no-enzyme control) from all wells. Define the 100% activity level using the DMSO-only controls. Calculate the percent inhibition for each compound concentration.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Discussion: Interpreting the Selectivity Profile

The data presented in Table 1 paints a clear picture of two very different inhibitors.

3-MPA: A Selective AURKB Inhibitor: The hypothetical compound 3-MPA demonstrates high potency against its intended target, AURKB (IC50 = 5 nM). Its selectivity is noteworthy; it is >10-fold more selective for AURKB over the closely related AURKA. While it shows some activity against other mitotic kinases like WEE1 and PLK1, and the angiogenic kinase VEGFR2, these activities are significantly weaker (20 to 30-fold less potent). This profile suggests that at concentrations sufficient to inhibit AURKB in a cellular context (e.g., 50-100 nM), 3-MPA would likely have minimal direct impact on the other kinases in this panel. Such a compound would be an excellent chemical probe for studying the specific biological functions of AURKB.

Sorafenib: A Multi-Kinase Inhibitor: In stark contrast, Sorafenib displays potent activity against a wide range of kinases across different families.[8] It potently inhibits the RAF family (RAF1, BRAF), key angiogenesis receptors (VEGFRs, PDGFRβ), and other oncogenic drivers (KIT, RET, FLT3).[8] This "multi-targeted" profile is the basis for its clinical efficacy in cancers like hepatocellular carcinoma, where multiple signaling pathways are dysregulated.[11] However, this promiscuity also complicates its use as a research tool. An effect observed in cells treated with Sorafenib cannot be confidently attributed to the inhibition of a single kinase without extensive further validation.[4][12]

The choice between developing a selective versus a multi-targeted inhibitor is a fundamental strategic decision in drug discovery.[1] Selective inhibitors are invaluable as research tools and may offer a cleaner safety profile by avoiding unwanted off-target toxicities.[3] Multi-targeted inhibitors can offer broader efficacy by hitting multiple disease-relevant nodes simultaneously, a strategy that has proven highly successful in oncology.[4]

Conclusion

Kinase inhibitor selectivity profiling is an indispensable component of drug discovery and chemical biology. Through a comparative analysis of the hypothetical selective inhibitor 3-MPA and the multi-targeted drug Sorafenib, we have illustrated how a comprehensive dataset, generated via a robust and validated methodology like the ADP-Glo™ assay, enables critical decision-making. The resulting profile allows researchers to understand a compound's potential therapeutic window, anticipate off-target liabilities, and confidently interpret the results of cellular and in vivo experiments. As the field moves towards targeting the entire kinome, the principles of rigorous, quantitative cross-reactivity profiling will remain paramount to developing the next generation of safe and effective kinase-targeted therapies.

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A Comparative Guide to the Purity Validation of Synthesized 3-Methylpicolinamide by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the rigorous validation of an active pharmaceutical ingredient's (API) purity is not merely a regulatory hurdle but a cornerstone of drug safety and efficacy. For a novel synthesized compound like 3-Methylpicolinamide, establishing a robust, accurate, and reliable analytical method for purity determination is of paramount importance. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for this purpose. We will delve into the causality behind methodological choices, present detailed experimental protocols, and offer supporting data to guide researchers, scientists, and drug development professionals in establishing a self-validating system for purity assessment.

Analyte Characterization: The Foundation of Method Development

Before any analytical method can be developed, a thorough understanding of the target molecule, this compound, is essential. Its physicochemical properties dictate the optimal analytical approach.

  • Structure and Physicochemical Properties: this compound (Molecular Formula: C₇H₈N₂O, Molecular Weight: 136.15 g/mol ) is a pyridine derivative.[1] Its structure, featuring a pyridine ring, a methyl group, and an amide functional group, renders it a moderately polar molecule. This polarity is a critical factor in selecting the appropriate chromatography mode. The presence of the pyridine ring, a strong chromophore, suggests that UV-Vis spectrophotometric detection will be highly effective.[2][3][4][5]

  • Potential Impurities: The purity profile of this compound is intrinsically linked to its synthetic pathway. Impurities may include unreacted starting materials, intermediates, reagents, and by-products from side reactions.[6][7][8] A robust analytical method must be capable of separating the main compound from all these potential, structurally similar impurities.

The Gold Standard: Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for the purity testing of pharmaceutical compounds, and for good reason.[9][10][11] Its high resolution, sensitivity, and applicability to a wide range of non-volatile and thermally labile compounds make it the ideal choice for this compound.

Rationale for HPLC Method Development

The development of a successful HPLC method is a systematic process, where each parameter is chosen to achieve optimal separation and quantification.

  • Chromatographic Mode - Reversed-Phase (RP): Given the moderate polarity of this compound, reversed-phase chromatography is the logical choice.[12] In RP-HPLC, the stationary phase (the column) is non-polar (e.g., C18), and the mobile phase is polar. The analyte is retained on the column and then eluted by a gradient of increasing organic solvent, with more polar compounds eluting first.

  • Column Selection: A C18 bonded silica column is the workhorse of reversed-phase chromatography and provides excellent retention and selectivity for a wide range of molecules, including this compound. A column with dimensions of 100-150 mm in length and a particle size of 3-5 µm offers a good balance between resolution, analysis time, and backpressure.[12][13]

  • Mobile Phase Composition: The mobile phase typically consists of an aqueous component and an organic modifier.

    • Aqueous Phase: HPLC-grade water, often with a buffer (e.g., phosphate or acetate buffer) to control pH. Maintaining a consistent pH is critical for the reproducible ionization state of the analyte and any acidic or basic impurities, ensuring consistent retention times and peak shapes.

    • Organic Modifier: Acetonitrile or methanol are common choices. Acetonitrile is often preferred for its lower UV cutoff and viscosity.

  • Elution Mode - Gradient Elution: For a purity analysis where unknown impurities with a wide range of polarities may be present, a gradient elution is superior to an isocratic one.[13] A gradient program, starting with a high percentage of the aqueous phase and gradually increasing the organic modifier, ensures that both highly polar and highly non-polar impurities are eluted and resolved from the main peak within a reasonable timeframe.

  • Detector Selection - Diode Array Detector (DAD): The pyridine chromophore in this compound allows for sensitive UV detection.[2][3][12] A Diode Array Detector (DAD) is preferable to a simple UV-Vis detector as it acquires the entire UV-Vis spectrum for each point in the chromatogram. This capability is invaluable for:

    • Wavelength Optimization: The optimal detection wavelength (λmax) can be determined to maximize sensitivity. For pyridine derivatives, this is often in the range of 250-270 nm.[5]

    • Peak Purity Analysis: The spectra across a single chromatographic peak can be compared. If the peak is pure, the spectra should be identical. The presence of a co-eluting impurity will result in spectral differences, flagging the peak as impure.[14]

Workflow for HPLC Method Development and Validation

The following diagram illustrates the logical workflow from initial analyte characterization to a fully validated HPLC method suitable for routine quality control.

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) Analyte 1. Analyte Characterization (Polarity, UV Spectrum, pKa) Initial_Conditions 2. Select Initial Conditions (C18 Column, ACN/H2O, UV Detector) Analyte->Initial_Conditions Informs choice Optimization 3. Method Optimization (Gradient, pH, Flow Rate) Initial_Conditions->Optimization Refine parameters Specificity Specificity (Discrimination from impurities) Optimization->Specificity Finalized Method Linearity Linearity & Range Accuracy Accuracy (% Recovery) Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness (Varying parameters) Final_Method Validated QC Method Robustness->Final_Method Method_Selection cluster_QC Routine QC & Purity Assay cluster_ID Impurity Identification cluster_Other Specific Applications Start What is the Analytical Goal? HPLC HPLC (High Resolution, Quantitative) Start->HPLC Quantitative Purity TLC TLC (Rapid Screening, Qualitative) Start->TLC Quick Check LC_MS LC-MS (Structural Information) Start->LC_MS Identify Unknown Impurity GC GC (Volatile Impurities/Solvents) Start->GC Residual Solvents qNMR qNMR (Absolute Purity, No Standard Needed) UV_Vis UV-Vis Spec (Simple Purity Check, No Separation)

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A Comparative Guide to the Antifungal Activity of Picolinamide Derivatives for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The rise of invasive fungal infections, coupled with the growing threat of antifungal resistance, has created an urgent need for novel therapeutic agents. Picolinamide, a simple yet versatile chemical scaffold, has emerged as a promising starting point for the development of a new generation of antifungals. This guide provides a comprehensive comparative analysis of the antifungal activity of various picolinamide derivatives, offering researchers and drug development professionals a synthesis of current experimental data, mechanistic insights, and practical methodologies.

The Picolinamide Scaffold: A Versatile Platform for Antifungal Drug Design

Picolinamide, the amide of picolinic acid, is a privileged structure in medicinal chemistry. Its derivatives have been investigated for a range of biological activities, but it is their potent antifungal properties that are now commanding significant attention.[1] The core picolinamide structure offers multiple sites for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity. This chemical tractability has led to the generation of diverse libraries of derivatives with a broad spectrum of antifungal efficacy.[2]

Unraveling the Mechanisms of Antifungal Action

The antifungal activity of picolinamide derivatives is not attributed to a single, universal mechanism. Instead, evidence points towards multiple modes of action, which may be dependent on the specific chemical structure of the derivative and the target fungal species.

One of the key mechanisms identified for certain picolinamide derivatives is the inhibition of mitochondrial respiration.[3] Specifically, compounds like fenpicoxamid and florylpicoxamid target the quinone-inside (Qi) site of the cytochrome bc1 complex (Complex III), a critical component of the electron transport chain.[3][4] By binding to this site, these derivatives disrupt the flow of electrons, leading to a collapse in ATP production and ultimately, fungal cell death.[3] This mechanism is distinct from that of strobilurin fungicides, which also target Complex III but at the quinone-outside (Qo) site, thereby reducing the likelihood of cross-resistance.[3]

Another well-characterized target for a different class of picolinamide and benzamide derivatives is the lipid transfer protein Sec14p.[1][2][5] Sec14p is essential for the transport of phosphatidylinositol and phosphatidylcholine, which are vital for maintaining the integrity and function of the Golgi apparatus and the plasma membrane in fungi.[1][5] Inhibition of Sec14p disrupts these processes, leading to defects in secretion and cell wall integrity, culminating in fungal cell death.[2][5] The identification of the Sec14p-inhibitor co-crystal structure has paved the way for rational, structure-based design of more potent inhibitors.[2][5]

Antifungal_Mechanisms cluster_Picolinamide Picolinamide Derivatives cluster_Targets Fungal Targets cluster_Effects Cellular Effects Picolinamide Picolinamide Derivatives ComplexIII Mitochondrial Complex III (Qi site) Picolinamide->ComplexIII Sec14p Lipid Transfer Protein (Sec14p) Picolinamide->Sec14p Resp_Inhibition Inhibition of Respiration ComplexIII->Resp_Inhibition Lipid_Dysregulation Disruption of Lipid Homeostasis Sec14p->Lipid_Dysregulation ATP_Depletion ATP Depletion Resp_Inhibition->ATP_Depletion Secretion_Defects Defective Secretion & Cell Wall Integrity Lipid_Dysregulation->Secretion_Defects Fungal_Death Fungal Cell Death ATP_Depletion->Fungal_Death Secretion_Defects->Fungal_Death

Caption: Key antifungal mechanisms of picolinamide derivatives.

Comparative In Vitro Antifungal Activity

The structural modifications of the picolinamide scaffold have a profound impact on antifungal potency. The following table summarizes the minimum inhibitory concentration (MIC) values for representative picolinamide derivatives against clinically relevant fungal pathogens.

Derivative ClassExample CompoundMechanism of ActionCandida albicans MIC (µg/mL)Aspergillus fumigatus MIC (µg/mL)Cryptococcus neoformans MIC (µg/mL)Reference(s)
Qi Inhibitors FenpicoxamidComplex III Inhibition>1000.039>100[3]
FlorylpicoxamidComplex III Inhibition1.560.112.5[6]
Sec14p Inhibitors Compound 1 (Picolinamide)Sec14p Inhibition13.5 (S. cerevisiae)--[2]
Compound 2 (Picolinamide)Sec14p Inhibition1.4 (S. cerevisiae)--[2]
Substituted Picolinamides N-phenyl-(3-chloro)-imino-picolinamideNot specified-33.90 (A. alternata)-[7]
Bis(N-picolinamido)cobalt(II) ComplexesNot specifiedSignificant InhibitionSignificant InhibitionNo Activity[8]

Structure-Activity Relationship (SAR) Insights:

  • Qi Inhibitors: The development from the natural product UK-2A to the synthetic picolinamides fenpicoxamid and florylpicoxamid demonstrates the potential for structural simplification while retaining potent activity.[3] Florylpicoxamid shows a broader spectrum of activity compared to fenpicoxamid.[6]

  • Sec14p Inhibitors: Early studies with picolinamide-based Sec14p inhibitors in Saccharomyces cerevisiae have shown that chemical modifications can significantly improve potency, as seen with the lower IC50 of compound 2 compared to the initial hit, compound 1.[2]

  • General Substituted Picolinamides: Research on various substituted picolinamides has revealed that chloro-substituted derivatives often exhibit enhanced antifungal activity against phytopathogens.[7] The nature and position of substituents on the phenyl ring and the picolinamide core are critical for antifungal potency.[7]

  • Metal Complexes: The coordination of picolinamide ligands to metal centers, such as cobalt(II), can lead to complexes with significant antifungal activity against Candida albicans and Aspergillus fumigatus.[8]

Experimental Protocols: A Guide to In Vitro Antifungal Susceptibility Testing

Standardized methodologies are crucial for the accurate and reproducible evaluation of the antifungal properties of novel picolinamide derivatives. The broth microdilution method is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC).[9][10][11][12]

Broth Microdilution Assay for MIC Determination

Objective: To determine the lowest concentration of a picolinamide derivative that inhibits the visible growth of a fungal isolate.

Materials:

  • Sterile 96-well microtiter plates

  • Test picolinamide derivatives dissolved in dimethyl sulfoxide (DMSO)

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • Positive control antifungal (e.g., fluconazole)

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours (yeasts) or 5-7 days (molds).[10]

    • Prepare a fungal suspension in sterile saline and adjust its turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL for yeast).[10]

    • Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL in the test wells.[9]

  • Preparation of Compound Dilutions:

    • Perform a serial two-fold dilution of the picolinamide derivatives in the 96-well plates using RPMI-1640 medium to achieve a range of final concentrations (e.g., 0.125 to 64 µg/mL).[11]

    • Ensure the final DMSO concentration does not exceed a level that affects fungal growth (typically ≤1%).

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the diluted compounds.

    • Include a growth control (inoculum without compound) and a sterility control (medium only).

    • Incubate the plates at 35°C for 24-48 hours.[9]

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that causes a significant reduction in growth (typically ≥80%) compared to the drug-free growth control.[11] This can be assessed visually or by measuring the optical density at 630 nm using a microplate reader.[11]

MIC_Assay_Workflow cluster_Prep Preparation cluster_Assay Assay Execution cluster_Analysis Data Analysis Inoculum Prepare Fungal Inoculum Plate Inoculate 96-well Plate Inoculum->Plate Compounds Prepare Compound Dilutions Compounds->Plate Incubate Incubate at 35°C Plate->Incubate Read Read Results (Visual/Spectrophotometer) Incubate->Read Determine_MIC Determine MIC Read->Determine_MIC

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A Senior Scientist's Guide to Evaluating the Selectivity of 3-Methylpicolinamide for Aurora-B Kinase

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the selectivity of a novel small molecule, 3-Methylpicolinamide, for its intended target, Aurora-B kinase. We will move beyond a simple recitation of protocols to explore the causal logic behind each experimental choice, ensuring a robust and self-validating assessment. Our approach is structured in three phases: initial biochemical profiling, confirmation of cellular target engagement, and broad-spectrum off-target analysis.

Introduction: The Critical Role of Aurora-B and the Quest for Selectivity

The Aurora kinase family, comprising Aurora-A, -B, and -C, are serine/threonine kinases that serve as master regulators of mitotic progression.[1][2] While all are crucial for cell division, they have distinct localizations and functions. Aurora-B is a component of the Chromosomal Passenger Complex (CPC), which ensures the high-fidelity segregation of chromosomes and execution of cytokinesis.[1][3] A key function of Aurora-B is the phosphorylation of Histone H3 at Serine 10 (H3S10ph), a critical event for chromosome condensation during mitosis.[1][4]

Due to its pivotal role in cell division and its frequent overexpression in various cancers, Aurora-B is a high-value therapeutic target.[3][5] However, the ATP-binding pockets of Aurora-A and Aurora-B are highly conserved, presenting a significant challenge for developing selective inhibitors.[6][7] Non-selective inhibition can lead to undesirable off-target effects and toxicities, as early-generation pan-Aurora inhibitors have demonstrated.[8][9] Therefore, a rigorous evaluation of inhibitor selectivity is not merely an academic exercise but a critical step in the development of a safe and effective therapeutic.

This guide will use this compound, a novel compound of interest, as a case study. We will compare its performance against established benchmarks: the highly selective Aurora-B inhibitor Barasertib (AZD1152-HQPA) and the well-characterized pan-Aurora inhibitor Tozasertib (VX-680) .[3][10][11]

Phase 1: In Vitro Biochemical Profiling to Determine Potency and Initial Selectivity

The foundational step is to determine if this compound directly inhibits the enzymatic activity of purified Aurora-B kinase and to quantify its potency relative to other kinases, particularly the closely related Aurora-A.

Causality Behind the Experimental Choice

We employ a luminescent-based in vitro kinase assay, specifically the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.[12] This method is preferred for its high sensitivity, broad dynamic range, and non-radioactive format, making it suitable for high-throughput screening and accurate IC50 determination.[12][13] By directly measuring enzymatic activity, we can isolate the compound's effect on the kinase itself, independent of cellular factors.

Experimental Workflow: In Vitro Kinase Assay

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection P1 Dilute Kinases (Aurora-A, Aurora-B) R1 Combine Kinase, Inhibitor, and Substrate/ATP Mix P1->R1 P2 Prepare Substrate/ATP Mix (e.g., Histone H3) P2->R1 P3 Create Serial Dilution of Inhibitors (this compound, Controls) P3->R1 Add to Plate R2 Incubate at 30°C for 60 min R1->R2 D1 Add ADP-Glo™ Reagent (Depletes unused ATP) R2->D1 D2 Add Kinase Detection Reagent (Converts ADP to ATP -> Light) D1->D2 D3 Read Luminescence D2->D3 D4 Calculate IC50 Values D3->D4

Caption: Workflow for the in vitro luminescent kinase assay to determine IC50 values.

Detailed Protocol: In Vitro Aurora Kinase Assay

This protocol is adapted from commercially available kits like the ADP-Glo™ Kinase Assay.[12][13]

  • Reagent Preparation:

    • Prepare 1x Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na₃VO₄, 10 mM MgCl₂).[14]

    • Dilute purified recombinant human Aurora-A and Aurora-B kinases to the desired working concentration in 1x Kinase Buffer.

    • Prepare a substrate/ATP mixture. For Aurora-B, inactive Histone H3 protein can be used as a substrate.[14] The final ATP concentration should be at or near the Km for the enzyme to ensure competitive binding assessment.

    • Prepare a 10-point, 3-fold serial dilution of this compound, Barasertib, and Tozasertib in DMSO, then dilute further in 1x Kinase Buffer. Include a DMSO-only vehicle control.

  • Assay Execution (384-well plate format):

    • Add 1 µL of the serially diluted inhibitor or vehicle control to the appropriate wells.

    • Add 2 µL of the diluted kinase solution to each well.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mix to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert the ADP generated into ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the normalized response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Summary: Biochemical Potency and Selectivity

The primary output is a quantitative comparison of IC50 values. This table allows for a direct assessment of both potency against the target (Aurora-B) and selectivity against the primary anti-target (Aurora-A).

CompoundAurora-B IC50 (nM)Aurora-A IC50 (nM)Selectivity Ratio (AurA/AurB)
This compound Experimental ResultExperimental ResultCalculated
Barasertib (AZD1152-HQPA)~0.37[15]~1368[16]~3700x
Tozasertib (VX-680)~18[3]~0.6[3]~0.03x (AurA selective)

A high selectivity ratio indicates greater selectivity for Aurora-B over Aurora-A.

Phase 2: Cellular Target Engagement and Phenotypic Confirmation

Demonstrating biochemical inhibition is necessary but not sufficient. We must confirm that this compound can penetrate the cell membrane, engage Aurora-B in its native environment, and elicit the expected biological response.

Signaling Pathway: Aurora-B Inhibition

G cluster_pathway Mitotic Cell cluster_assays Validation Assays AurB Aurora-B Kinase (in CPC) H3 Histone H3 AurB->H3 phosphorylates pH3 Phospho-Histone H3 (Ser10) H3->pH3 Mitosis Chromosome Condensation & Segregation pH3->Mitosis WB Western Blot (Measures p-H3 levels) pH3->WB IF Immunofluorescence (Visualizes mitotic defects) Mitosis->IF Inhibitor This compound Inhibitor->AurB inhibits

Caption: Inhibition of Aurora-B by this compound prevents Histone H3 phosphorylation.

Method 1: Western Blot for a Pharmacodynamic Biomarker

Rationale: A direct and quantifiable method to assess target engagement is to measure the phosphorylation status of a known downstream substrate.[11] Inhibition of Aurora-B should lead to a dose-dependent decrease in Histone H3 Ser10 phosphorylation (pHH3-S10).[16][17] This serves as a robust pharmacodynamic biomarker for Aurora-B activity in cells.

Detailed Protocol: Western Blot for pHH3-S10

This protocol is a standard procedure for protein analysis.[17]

  • Cell Culture and Treatment:

    • Seed a cancer cell line (e.g., HeLa, HCT116) in 6-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of this compound and controls (Barasertib, vehicle) for a defined period (e.g., 3-24 hours). A shorter timepoint (3 hours) can be effective for observing direct inhibition of phosphorylation.[18]

  • Lysate Preparation:

    • Wash cells with ice-cold PBS.

    • Lyse cells directly in the wells with 1x SDS-PAGE sample buffer containing protease and phosphatase inhibitors.

    • Harvest the lysate and denature at 95°C for 5-10 minutes.

  • SDS-PAGE and Transfer:

    • Load 15-25 µg of total protein per lane onto a polyacrylamide gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with a primary antibody specific for Phospho-Histone H3 (Ser10) (e.g., Cell Signaling Technology #9701[19]).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • To ensure equal protein loading, re-probe the membrane with an antibody for total Histone H3 or a loading control like GAPDH.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.

    • Perform densitometry to quantify the pHH3-S10 signal, normalize it to the total H3 or loading control signal, and calculate the cellular IC50 for target inhibition.

Method 2: Immunofluorescence for Phenotypic Analysis

Rationale: Beyond biochemical changes, Aurora-B inhibition causes distinct and observable morphological changes. Cells fail to properly align their chromosomes, are unable to complete cytokinesis, and ultimately undergo endoreduplication, leading to polyploidy (cells with >4N DNA content).[20][21] Immunofluorescence microscopy allows for the direct visualization of these phenotypic consequences, providing compelling qualitative evidence of the compound's mechanism of action.[11][22]

Detailed Protocol: Immunofluorescence for Mitotic Defects

  • Cell Culture and Treatment:

    • Seed cells on glass coverslips in a 24-well plate.

    • Treat with an effective concentration of this compound (e.g., 5-10x the cellular IC50) and controls for 24-48 hours.

  • Fixation and Permeabilization:

    • Fix cells with 4% paraformaldehyde (PFA) for 15 minutes.

    • Permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.[23]

  • Staining:

    • Block with 3% BSA in PBS for 1 hour.

    • Incubate with primary antibodies overnight at 4°C. Recommended antibodies: anti-α-tubulin (to visualize the mitotic spindle) and anti-pHH3-S10 (to identify mitotic cells and confirm inhibition).

    • Wash and incubate with corresponding Alexa Fluor-conjugated secondary antibodies for 1 hour.

    • Counterstain DNA with DAPI.

  • Imaging and Analysis:

    • Mount coverslips onto glass slides.

    • Image using a confocal or widefield fluorescence microscope.

    • Analyze images for key phenotypes: chromosome misalignment on the metaphase plate, failed cytokinesis (indicated by binucleated or multinucleated cells), and a decrease in the pHH3-S10 signal at centromeres in treated mitotic cells.

Phase 3: Comprehensive Kinome-Wide Selectivity Profiling

The final phase addresses the broader selectivity landscape. While selectivity against Aurora-A is paramount, understanding a compound's activity across the entire human kinome is essential for predicting potential off-target liabilities and ensuring a clean mechanism of action.

Rationale for Broad Profiling

A compound that appears selective in a small-scale test may have potent activity against unrelated kinases, which could lead to unexpected toxicities or confound efficacy data.[3][24] Comprehensive profiling, typically outsourced to specialized vendors, provides a standardized assessment against hundreds of purified kinases. This is a critical step for any compound advancing toward preclinical development.

Methodology: Kinase Panel Screening
  • Compound Submission: Submit this compound to a commercial kinase screening service (e.g., Eurofins DiscoverX, Promega, Reaction Biology).

  • Assay Format: These services typically run binding assays (e.g., KiNativ, KINOMEscan) or enzymatic assays at a fixed ATP concentration. A common initial screen involves testing the compound at one or two high concentrations (e.g., 1 µM and 10 µM).

  • Data Analysis: The primary output is typically reported as "% Inhibition" at the tested concentration. Hits exceeding a certain threshold (e.g., >50% inhibition) are flagged. Follow-up dose-response curves are then generated for these hits to determine their IC50 or Ki values.

Data Summary: Interpreting the Kinome Map

The results are often visualized as a "kinome tree" or presented in a table. The goal is to identify any kinases, besides Aurora-B, that are potently inhibited by this compound.

Kinase TargetThis compound % Inhibition @ 1 µMBarasertib (AZD1152-HQPA) % Inhibition @ 1 µMNotes
Aurora-B >95% >98%On-target
Aurora-A <10%<20%High selectivity demonstrated
Aurora-CExperimental ResultHighExpected activity
ABL1Experimental ResultLowImportant anti-target
FLT3Experimental ResultModerate[24]Off-target linked to myelosuppression[20]
KDR (VEGFR2)Experimental ResultLowCommon off-target for kinase inhibitors
... (Panel of >400 other kinases).........

Overall Synthesis and Conclusion

By systematically progressing through these three phases, we can build a comprehensive and robust profile of this compound's selectivity.

  • Biochemical assays provide the foundational, quantitative measure of potency and selectivity against its closest homolog, Aurora-A.

  • Cell-based assays validate these findings in a biological context, confirming target engagement via a pharmacodynamic biomarker and observing the expected downstream phenotype.

  • Kinome-wide screening provides the global view necessary to identify potential off-target liabilities and build confidence in the compound's specific mechanism of action.

A successful outcome would show this compound having a potent, sub-nanomolar IC50 against Aurora-B, a selectivity ratio of >1000-fold over Aurora-A, robust inhibition of cellular pHH3-S10, induction of polyploidy, and minimal activity against other kinases in a broad panel screen. Such a profile would establish this compound as a highly selective Aurora-B inhibitor worthy of further preclinical and clinical investigation.

References

  • Patsnap Synapse. (2025, March 11). What Aurora B inhibitors are in clinical trials currently?
  • AstraZeneca Open Innov
  • Yang J., et al. (2007). AZD1152, a novel and selective aurora B kinase inhibitor, induces growth arrest, apoptosis, and sensitization for tubulin depolymerizing agent or topoisomerase II inhibitor in human acute leukemia cells in vitro and in vivo. Blood, 110(6), 2034–2040. [Link]

  • MedChemExpress. (2021, February 23). Barasertib, a Pro-Drug of Barasertib-hQPA, is a Highly Selective Aurora B Inhibitor.
  • Sessa, F., et al. (2013). Structure of Aurora B–INCENP in complex with barasertib reveals a potential transinhibitory mechanism. Acta Crystallographica Section D: Biological Crystallography, 69(Pt 6), 1130–1141. [Link]

  • BenchChem. (2025). Application Note: Detecting Phospho-Histone H3 (Ser10) Inhibition by Cyc-116 Using Western Blot.
  • Hartsough, E., et al. (2013). Identification of an Aurora kinase inhibitor specific for the Aurora B isoform. Oncotarget, 4(10), 1805–1814. [Link]

  • Patsnap Synapse. (2025, March 11).
  • BPS Bioscience. Chemi-Verse™ Aurora Kinase B Assay Kit. [Link]

  • Bio-protocol. Aurora B kinase activity assay. [Link]

  • Tajes, M., et al. (2021). Aurora B Inhibitors as Cancer Therapeutics. Molecules, 26(21), 6608. [Link]

  • MDPI. (2023, March 6). Aurora B Kinase Inhibition by AZD1152 Concomitant with Tumor Treating Fields Is Effective in the Treatment of Cultures from Primary and Recurrent Glioblastomas. [Link]

  • Borisa, A. C., & Bhatt, H. G. (2017). A comprehensive review on Aurora B kinase inhibitors. European journal of medicinal chemistry, 140, 584-606. [Link]

  • BenchChem. (2025).
  • Guffanti, F., et al. (2011). Aurora B kinase inhibitor AZD1152: determinants of action and ability to enhance chemotherapeutics effectiveness in pancreatic and colon cancer. British Journal of Cancer, 104(6), 941-951. [Link]

  • ResearchGate. (n.d.). Comprehensive list of Aurora B inhibitors in clinical trials. [Link]

  • Samos, C., et al. (2015). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Frontiers in Oncology, 5, 285. [Link]

  • MDPI. (2021, October 29). Aurora B Inhibitors as Cancer Therapeutics. [Link]

  • Patsnap Synapse. (2025, March 11). What are the new molecules for Aurora B inhibitors?
  • Samos, C., et al. (2015). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Frontiers in oncology, 5, 285. [Link]

  • BPS Bioscience. Chemi-Verse™ Aurora Kinase B Assay Kit. [Link]

  • Tang, Q., et al. (2017). Synthesis and bioevaluation study of novel N-methylpicolinamide and thienopyrimidine derivatives as selectivity c-Met kinase inhibitors. Bioorganic & medicinal chemistry, 25(24), 6523-6534. [Link]

  • Tatake, R. J., et al. (2018). Characterization of a highly selective inhibitor of the Aurora kinases. Bioorganic & medicinal chemistry letters, 28(21), 3421-3426. [Link]

  • Yan, S. B., et al. (2019). Aurora A–Selective Inhibitor LY3295668 Leads to Dominant Mitotic Arrest, Apoptosis in Cancer Cells, and Shows Potent Preclinical Antitumor Efficacy. Molecular Cancer Therapeutics, 18(1), 63-75. [Link]

  • ResearchGate. (2020, April 4). Did anyone have a good protocol for aurora B kinase staining?[Link]

  • ResearchGate. (n.d.). Immunofluorescence staining of Aurora B expression during various phases in IVF‐derived mouse embryos. [Link]

  • Murata-Hori, M., et al. (2002). Probing the Dynamics and Functions of Aurora B Kinase in Living Cells during Mitosis and Cytokinesis. Molecular Biology of the Cell, 13(3), 1099-1108. [Link]

  • Khan, A., et al. (2023). Binding selectivity analysis of AURKs inhibitors through molecular dynamics simulation studies. PLoS ONE, 18(12), e0295842. [Link]

  • ResearchGate. (n.d.). (A) Localization of aurora kinases A and B by immunofluorescence in.... [Link]

  • Pollard, J. R., & Mortimore, M. (2009). Aurora Kinase Inhibitors: Current Status and Outlook. Frontiers in Bioscience, 14(10), 3162-3183. [Link]

  • De, P. K., et al. (2009). Localization of aurora A and aurora B kinases during interphase: role of the N-terminal domain. Cell Cycle, 8(1), 111-123. [Link]

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A Comparative Guide to Impurity Profiling and Identification for 3-Methylpicolinamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of Active Pharmaceutical Ingredients (APIs), the meticulous control of impurities is not merely a procedural formality but a cornerstone of drug safety and efficacy. Undesired chemical entities can arise from numerous sources—starting materials, intermediates, by-products, and degradation—and may pose significant health risks.[1] This guide provides a comprehensive comparison of analytical strategies for the robust profiling and identification of impurities in the synthesis of 3-Methylpicolinamide, a key intermediate in medicinal chemistry.

Our focus is to move beyond mere procedural listings and delve into the causality behind experimental choices, offering a self-validating framework for impurity analysis grounded in authoritative standards set by bodies like the International Council for Harmonisation (ICH).[1][2]

The Synthetic Landscape: Predicting Potential Impurities

A robust impurity profile begins with a thorough understanding of the synthetic pathway. This compound is typically synthesized from 3-Methylpicolinic acid, which itself is often derived from 3-methylpyridine (3-picoline).[3][4][5] A common final step is the amidation of the carboxylic acid.[6][7]

Plausible Synthetic Route:

  • Oxidation: 3-Methylpyridine is oxidized to form 3-Methylpicolinic acid.

  • Activation: The carboxylic acid is activated, often by conversion to an acid chloride using reagents like thionyl chloride (SOCl₂).[8][9][10]

  • Amidation: The activated acid is reacted with an ammonia source or a primary amine to form the final this compound.

Based on this route, we can anticipate several classes of organic impurities as defined by ICH Q3A guidelines.[11]

Potential Organic Impurities:

  • Starting Materials: Unreacted 3-methylpyridine and 3-Methylpicolinic acid.

  • Intermediates: Residual activated species like 3-methylpicolinoyl chloride.

  • By-products:

    • Over-oxidation products from the first step.

    • Chlorinated impurities if thionyl chloride is used in excess or under harsh conditions.[8][9][10]

    • Products from side-reactions during amidation.

  • Reagents: Residual coupling agents or catalysts.[11]

  • Degradation Products: Formed during synthesis or upon storage.

Comparative Analysis of Core Analytical Techniques

The selection of an analytical technique is dictated by the chemical nature of the API and its potential impurities. This compound is a polar, aromatic compound, which guides our choice of chromatographic methods. High-Performance Liquid Chromatography (HPLC) is the workhorse for this type of analysis, while Gas Chromatography (GC) is typically reserved for volatile impurities like residual solvents.[12][][14]

Technique Principle Applicability for this compound Key Advantages Limitations
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase, with detection via UV absorbance.Excellent. Ideal for separating polar, non-volatile compounds like this compound and its process-related impurities.[][15]High resolution, robust, quantitative accuracy, suitable for routine quality control.Provides no structural information for unknown impurities; co-elution can be an issue.
UPLC-UV Similar to HPLC but uses smaller particle size columns (<2 µm) and higher pressures.Superior. Offers faster analysis times and better resolution than conventional HPLC.[14]Increased speed, sensitivity, and separation efficiency.[14]Requires specialized high-pressure equipment; method transfer from HPLC can be complex.
LC-MS Combines the separation power of HPLC/UPLC with the mass analysis capability of Mass Spectrometry.Essential for Identification. The definitive tool for determining the molecular weight of unknown impurities.[16][17][18]Provides molecular weight data, enabling formula generation. High sensitivity and specificity. Can identify co-eluting peaks.[17][18][19]Requires MS-compatible (volatile) mobile phases; quantification can be more complex than UV.
LC-MS/MS Tandem mass spectrometry adds a fragmentation step for detailed structural elucidation.Gold Standard for Elucidation. Provides fragmentation patterns that act as a "fingerprint" to identify an impurity's structure.[17]Delivers high-confidence structural information for unknown compounds.[17]Higher cost and complexity of instrumentation and data interpretation.
GC-MS Separates volatile compounds in the gas phase before mass analysis.Limited. Primarily used for analyzing volatile starting materials or residual solvents, not the API or its main impurities.[14]Excellent for volatile and semi-volatile compounds.[14]Not suitable for non-volatile or thermally unstable compounds like this compound.

Experimental Workflows and Protocols

A systematic approach is crucial for effective impurity profiling. The workflow begins with detection and quantification, followed by identification and characterization of any impurities exceeding the thresholds defined by regulatory guidelines like ICH Q3A.[1][2][11]

Impurity Profiling Workflow Diagram

G cluster_0 Phase 1: Detection & Quantification cluster_1 Phase 2: Identification & Reporting Synthesis This compound Crude Synthesis Batch SamplePrep Sample Preparation (Dilution in Mobile Phase) Synthesis->SamplePrep HPLC HPLC-UV Analysis (Reverse-Phase C18) SamplePrep->HPLC Quantify Quantify Impurities (Area % vs. Standard) HPLC->Quantify Threshold Impurity > ICH Identification Threshold? (e.g., >0.1%) Quantify->Threshold LCMS LC-MS Analysis (Acquire MW Data) Threshold->LCMS Yes NoAction No Further Action Required Threshold->NoAction No LCMSMS LC-MS/MS Analysis (Acquire Fragmentation Data) LCMS->LCMSMS Elucidate Structural Elucidation (Compare with predicted impurities) LCMSMS->Elucidate Report Identify & Report Impurity Elucidate->Report

Caption: Workflow for impurity detection, quantification, and identification.

Protocol 1: HPLC-UV Method for Impurity Profiling

This protocol describes a robust, self-validating reverse-phase HPLC method for the separation and quantification of impurities.

1. Instrumentation and Columns:

  • HPLC or UPLC system with a UV/PDA detector.

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 µm particle size).

2. Reagents and Mobile Phase:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Causality: Formic acid is a volatile modifier, making this method compatible with a future transfer to LC-MS analysis.[19] A C18 column is chosen for its excellent retention of aromatic compounds.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detection Wavelength: 265 nm (or determined by UV scan of this compound)

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 5
    20.0 95
    25.0 95
    25.1 5

    | 30.0 | 5 |

  • Causality: A gradient elution is essential to separate impurities with a wide range of polarities, from early-eluting polar compounds to late-eluting non-polar by-products.

4. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the initial mobile phase (95:5 A:B) to a concentration of ~1 mg/mL.

  • Filter through a 0.45 µm syringe filter before injection.

5. System Suitability (Trustworthiness):

  • Inject a standard solution five times. The relative standard deviation (RSD) for the peak area of this compound should be <2.0%.

  • Tailing factor for the main peak should be between 0.8 and 1.5.

6. Data Analysis:

  • Integrate all peaks. Calculate the area percentage of each impurity relative to the total peak area.

  • Any impurity exceeding the ICH identification threshold (typically 0.10% for many APIs) must be identified.[1]

Protocol 2: LC-MS Method for Impurity Identification

This protocol focuses on obtaining the mass-to-charge ratio (m/z) of impurities flagged in the HPLC-UV analysis to facilitate their identification.

1. Instrumentation:

  • An LC system coupled to a Mass Spectrometer (e.g., Quadrupole or Time-of-Flight).

2. Method Transfer from HPLC-UV:

  • Use the same column and mobile phases as the HPLC-UV method. The use of a volatile buffer (formic acid) allows for direct method transfer.

  • Causality: Direct transfer ensures that the retention times of impurities will be consistent between the UV and MS analyses, allowing for unambiguous correlation of peaks.

3. Mass Spectrometer Settings (Example for ESI+):

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Causality: The pyridine nitrogen in this compound and its likely impurities is basic and will readily accept a proton, making ESI+ the ideal ionization mode.

  • Scan Range: 50 - 500 m/z

  • Capillary Voltage: 3.5 kV

  • Drying Gas Flow & Temperature: Optimize for signal intensity.

4. Data Analysis and Structural Elucidation:

  • Extract the mass spectrum for each impurity peak of interest. The [M+H]⁺ ion will provide the molecular weight of the impurity.

  • Use high-resolution MS (e.g., Q-TOF) to generate a molecular formula from the accurate mass.[19]

  • Compare the determined molecular weight and formula against the list of potential impurities predicted from the synthesis route.

  • For definitive identification, perform MS/MS to obtain fragmentation patterns and compare them to known standards or theoretical fragmentation pathways.[17]

Conclusion

A comprehensive impurity profiling strategy for this compound synthesis is a multi-faceted process that relies on a logical progression from prediction to detection and finally to identification. While HPLC-UV serves as a robust and reliable platform for routine quantification and quality control, it is insufficient on its own. The integration of mass spectrometry is non-negotiable for the structural elucidation of unknown impurities that exceed regulatory thresholds.[15][16] By combining a deep understanding of the synthetic process with a systematic, multi-technique analytical workflow, researchers can ensure the quality, safety, and regulatory compliance of the final drug substance.

References

  • Analysis of impurities in pharmaceuticals by LC-MS with cold electron ioniz
  • ICH Q3A(R2) Impurities in new drug substances - Scientific guideline.European Medicines Agency (EMA).
  • Structure Elucidation of Unknown Impurity using LC-MS/MS.SynThink Research Chemicals.
  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
  • The Advantages of LC/MS in Identifying Residual Impurities in Biopharmaceuticals.Eurofins BioPharma Product Testing.
  • Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS.Agilent Technologies.
  • ICH Q3A(R2) Impurities in New Drug Substances.ECA Academy.
  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2).ICH.
  • Amidation reactions of picolinic acid.
  • LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients.Shimadzu.
  • ICH Q3A Guideline for Impurities in New Drug Substances.YouTube.
  • The Complete Guide to Impurity Profiling in Small Molecule APIs.
  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.The Journal of Organic Chemistry.
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  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid.Scientific Reports.
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.Biotech Spain.
  • Impurity Profiling and its Significance Active Pharmaceutical Ingredients.World Journal of Pharmaceutical Research.
  • 3-Methylpyridine-2-carboxylic acid | 4021-07-2.ChemicalBook.
  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid.
  • 3-Methylpicolinic Acid.Stanford Chemicals.
  • 3-Methylpicolinic acid | C7H7NO2.PubChem.
  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid.

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A Comparative Guide to Analytical Method Validation for the Quantification of 3-Methylpicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the precise and reliable quantification of active pharmaceutical ingredients (APIs) and their related compounds is paramount. This guide provides a comprehensive comparison of analytical methodologies for the validation of 3-Methylpicolinamide quantification, a key intermediate in various synthetic pathways. We will delve into the theoretical underpinnings and practical applications of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and compliant analytical methods.

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[1][2] This guide is structured to not only present the validation data but also to explain the rationale behind the selection of specific methods and parameters, in alignment with international regulatory guidelines such as those from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[3][4][5][6][7]

Choosing the Right Analytical Tool: A Comparative Overview

The selection of an appropriate analytical technique for the quantification of this compound is contingent on several factors including the sample matrix, required sensitivity, and the specific goals of the analysis (e.g., routine quality control, pharmacokinetic studies).

Method Principle Strengths Limitations Typical Application
HPLC-UV Separation based on polarity, detection via UV absorbance.Robust, cost-effective, widely available.Moderate sensitivity, potential for matrix interference.Routine QC, content uniformity, purity assays.
GC-MS Separation of volatile compounds, detection by mass spectrometry.High specificity, excellent for volatile impurities.Requires derivatization for non-volatile compounds, potential for thermal degradation.Impurity profiling, analysis of residual solvents.
LC-MS/MS High-resolution separation coupled with highly sensitive and specific mass detection.Unmatched sensitivity and selectivity, suitable for complex matrices.Higher operational cost and complexity.Bioanalysis, trace-level impurity quantification.

The Validation Workflow: A Step-by-Step Approach

A robust analytical method validation protocol is essential to ensure the reliability and consistency of results. The following diagram illustrates the typical workflow for validating a quantitative analytical method.

ValidationWorkflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Method Implementation Dev Analytical Method Development & Optimization Specificity Specificity/ Selectivity Dev->Specificity Proceed to Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine Routine Analysis Robustness->Routine Method Approved

Caption: A typical workflow for analytical method validation.

High-Performance Liquid Chromatography (HPLC-UV) Method Validation

HPLC with UV detection is a workhorse in many pharmaceutical laboratories due to its robustness and cost-effectiveness. For this compound, a reversed-phase HPLC method is a suitable starting point.

Experimental Protocol: HPLC-UV Method
  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 265 nm

    • Column Temperature: 30°C

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard in the mobile phase.

    • Create a series of calibration standards by diluting the stock solution.

    • Prepare sample solutions by accurately weighing and dissolving the test substance in the mobile phase.

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters and typical acceptance criteria for an HPLC-UV method, as recommended by ICH guidelines.[4][5][8]

Parameter Methodology Acceptance Criteria Hypothetical Results
Specificity Analyze blank, placebo, and spiked samples.No interference at the retention time of this compound.Peak for this compound is well-resolved with no co-eluting peaks.
Linearity Analyze a minimum of 5 concentration levels.Correlation coefficient (r²) ≥ 0.999.r² = 0.9995
Range Confirmed by linearity, accuracy, and precision data.80-120% of the test concentration.80-120%
Accuracy Analyze spiked placebo samples at 3 concentration levels (e.g., 80%, 100%, 120%).Mean recovery of 98.0% to 102.0%.99.5% - 101.2%
Precision (Repeatability) 6 replicate injections of the same standard solution.RSD ≤ 2.0%.RSD = 0.8%
Precision (Intermediate) Analysis on different days, by different analysts, or on different equipment.RSD ≤ 2.0%.RSD = 1.5%
Limit of Detection (LOD) Based on signal-to-noise ratio (S/N) of 3:1.Report the value.0.05 µg/mL
Limit of Quantitation (LOQ) Based on signal-to-noise ratio (S/N) of 10:1.Report the value.0.15 µg/mL
Robustness Deliberate variations in method parameters (e.g., flow rate, mobile phase composition).RSD ≤ 2.0%.Method remains unaffected by minor variations.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Validation

GC-MS offers high specificity and is particularly useful for identifying and quantifying volatile impurities.[9][10] For a semi-volatile compound like this compound, GC-MS can be a powerful tool, though it may require derivatization to improve volatility and thermal stability.

Experimental Protocol: GC-MS Method
  • Derivatization:

    • React this compound with a silylating agent (e.g., BSTFA) to increase volatility.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Inlet Temperature: 250°C

    • Oven Program: Start at 100°C, ramp to 280°C at 15°C/min

    • MS Transfer Line: 280°C

    • Ion Source: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.

Validation Parameters and Acceptance Criteria
Parameter Methodology Acceptance Criteria Hypothetical Results
Specificity Analyze blank and spiked samples, confirm mass spectrum.No interfering peaks at the retention time and m/z of the analyte.Unique mass spectrum and no interferences observed.
Linearity Analyze a minimum of 5 concentration levels.Correlation coefficient (r²) ≥ 0.995.r² = 0.998
Range Confirmed by linearity, accuracy, and precision data.Dependent on the intended application (e.g., impurity analysis).0.1 - 10 µg/mL
Accuracy Analyze spiked matrix samples at 3 concentration levels.Mean recovery of 95.0% to 105.0%.97.8% - 103.5%
Precision (Repeatability) 6 replicate injections of the same standard.RSD ≤ 5.0%.RSD = 3.2%
Precision (Intermediate) Analysis on different days or with different analysts.RSD ≤ 10.0%.RSD = 6.8%
LOD Based on S/N of 3:1.Report the value.0.01 µg/mL
LOQ Based on S/N of 10:1.Report the value.0.03 µg/mL
Robustness Vary parameters like inlet temperature and oven ramp rate.RSD ≤ 10.0%.Method is robust to minor changes.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Validation

LC-MS/MS is the gold standard for bioanalytical studies and for detecting trace-level impurities due to its exceptional sensitivity and selectivity.[11][12]

Experimental Protocol: LC-MS/MS Method
  • LC Conditions:

    • Column: C18, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 10% B to 90% B over 5 minutes

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • MS/MS Conditions:

    • Ion Source: Electrospray Ionization (ESI), positive mode

    • MRM Transitions: Monitor specific parent-to-daughter ion transitions for this compound and an internal standard.

Validation Parameters and Acceptance Criteria

For bioanalytical method validation, guidelines from the FDA and EMA are particularly relevant.[3][6][13][14][15]

Parameter Methodology Acceptance Criteria Hypothetical Results
Selectivity Analyze at least 6 different blank matrix lots.No significant interference at the retention time of the analyte and internal standard.No interferences detected.
Linearity Analyze a minimum of 6 non-zero concentration levels.Correlation coefficient (r²) ≥ 0.99.r² = 0.997
Range (LLOQ to ULOQ) Confirmed by linearity, accuracy, and precision.Defined by the limits of reliable quantification.0.1 ng/mL to 100 ng/mL
Accuracy & Precision Analyze Quality Control (QC) samples at LLOQ, low, mid, and high concentrations.Mean accuracy within ±15% (±20% at LLOQ); Precision (RSD) ≤15% (≤20% at LLOQ).Accuracy: 95.2% - 104.8%; Precision: RSD < 8%
Matrix Effect Compare the response of the analyte in post-extraction spiked samples to that in neat solution.Internal standard normalized matrix factor should be consistent.Minimal matrix effects observed.
Recovery Compare the response of the analyte in pre-extraction spiked samples to post-extraction spiked samples.Consistent and reproducible recovery.Recovery > 85%
Stability Evaluate analyte stability under various conditions (freeze-thaw, short-term, long-term, stock solution).Analyte concentration should be within ±15% of the nominal concentration.Stable under tested conditions.

Logical Relationship of Validation Parameters

The various parameters of analytical method validation are interconnected. For instance, the demonstration of accuracy and precision over a certain concentration interval is what establishes the validated range of the method.

ValidationLogic Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Range Range Linearity->Range Accuracy->Range Precision->Range LOD LOD LOQ LOQ LOD->LOQ LOQ->Range

Caption: Interrelationship of key analytical validation parameters.

Conclusion

The choice of an analytical method for the quantification of this compound should be guided by the specific requirements of the analysis.

  • HPLC-UV is a reliable and cost-effective choice for routine quality control applications where high sensitivity is not a primary concern.

  • GC-MS provides excellent specificity and is well-suited for the analysis of volatile impurities, although it may necessitate a derivatization step.

  • LC-MS/MS offers unparalleled sensitivity and selectivity, making it the ideal choice for bioanalytical studies and trace-level quantification in complex matrices.

Regardless of the chosen technique, a thorough and well-documented method validation is crucial to ensure the generation of accurate and reliable data that meets regulatory expectations.[1][16][17] This guide provides a framework for comparing these methodologies and designing a validation protocol that is scientifically sound and fit for its intended purpose.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2025).
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link]

  • Cencora. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]

  • European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • European Medicines Agency. (2022). Bioanalytical method validation - Scientific guideline. [Link]

  • European Medicines Agency. (2023). Quality: specifications, analytical procedures and analytical validation. [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • Agilent. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. [Link]

  • Institute of Validation Technology. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]

  • Therapeutic Goods Administration. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. [Link]

  • MDPI. (2022). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • NPRA. (n.d.). Analytical Method Validation & Common Problem 1. [Link]

  • MDPI. (2023). Development of an Efficient HPLC-MS/MS Method for the Detection of a Broad Spectrum of Hydrophilic and Lipophilic Contaminants in Marine Waters: An Experimental Design Approach. [Link]

  • YouTube. (2024). LC-MS/MS Method Development for Drug Analysis. [Link]

  • LCGC North America. (n.d.). LC–MS-MS Analysis of Synthetic and Natural Cannabinoids. [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. [Link]

  • PubMed. (2002). ECNI GC-MS analysis of picolinic and quinolinic acids and their amides in human plasma, CSF, and brain tissue. [Link]

  • ResearchGate. (2014). Analytical & Bioanalytical. [Link]

  • PubMed. (2022). Gas Chromatography-Mass Spectrometry (GC-MS) Metabolites Profiling and Biological Activities of Various Capsicum annum cultivars. [Link]

  • ResearchGate. (2016). Data on the Optimization of a GC-MS Procedure for the Determination of Total Plasma Myo-inositol. [Link]

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A Senior Application Scientist's Guide to Comparative Docking of 3-Methylpicolinamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting comparative molecular docking studies of 3-Methylpicolinamide derivatives. It is intended for researchers, scientists, and drug development professionals seeking to employ computational methods to predict and rationalize the binding of these ligands to protein targets. We will delve into the strategic considerations behind each step of the workflow, ensuring a robust and scientifically sound analysis.

The Rationale for Comparative Docking of this compound Derivatives

This compound and its derivatives represent a scaffold of significant interest in medicinal chemistry, with demonstrated potential as inhibitors for a range of protein targets, including kinases such as VEGFR-2, c-Met, and Aurora-B[1][2][3][4]. Molecular docking, a powerful in silico technique, allows for the prediction of the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns.[5][6][7][8]

A comparative docking study of a series of derivatives, rather than a single compound, offers a more profound understanding of their structure-activity relationships (SAR). By systematically evaluating how modifications to the core this compound structure impact binding, we can identify key pharmacophoric features and guide the design of more potent and selective inhibitors.

Experimental Workflow: A Self-Validating System

The credibility of any in silico study hinges on a meticulously planned and executed workflow. The following protocol is designed to be a self-validating system, incorporating steps for rigorous preparation and validation to ensure the reliability of the results.

Diagram of the Comparative Docking Workflow

G cluster_prep Preparation Phase cluster_dock Docking & Validation Phase cluster_analysis Analysis Phase PDB_ID Target Identification & PDB Structure Acquisition Prot_Prep Protein Preparation: - Remove water & heteroatoms - Add hydrogens - Assign charges PDB_ID->Prot_Prep Lig_Prep Ligand Preparation: - 2D to 3D conversion - Energy minimization - Assign charges PDB_ID->Lig_Prep Redocking Validation: Redocking of Co-crystallized Ligand PDB_ID->Redocking Co-crystallized ligand Grid_Gen Grid Box Generation Prot_Prep->Grid_Gen Prot_Prep->Redocking Docking Molecular Docking of Derivatives Lig_Prep->Docking Grid_Gen->Docking Grid_Gen->Redocking Pose_Analysis Binding Pose & Interaction Analysis Docking->Pose_Analysis Score_Analysis Docking Score & Binding Energy Comparison Docking->Score_Analysis Redocking->Pose_Analysis RMSD Calculation SAR_Analysis Structure-Activity Relationship (SAR) Elucidation Pose_Analysis->SAR_Analysis Score_Analysis->SAR_Analysis

Caption: A comprehensive workflow for comparative molecular docking studies.

Detailed Experimental Protocol

Part 1: Preparation of Receptor and Ligands

The foundation of a reliable docking study lies in the meticulous preparation of both the protein receptor and the small molecule ligands.[9][10][11]

1.1. Receptor Preparation

  • Objective: To prepare a biologically relevant and computationally tractable model of the target protein.

  • Protocol:

    • Obtain the Protein Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB). For this example, we will consider VEGFR-2 (PDB ID: 4ASD)[1][12].

    • Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands (the original ligand should be saved separately for validation).[11][13][14] If the protein is a multimer, retain only the biologically relevant monomer or complex.

    • Add Hydrogens: Add hydrogen atoms to the protein, as they are crucial for proper hydrogen bonding and electrostatic calculations.[11][14]

    • Assign Partial Charges: Assign appropriate partial charges to each atom of the protein using a force field such as AMBER or CHARMm.[15]

    • Energy Minimization (Optional but Recommended): Perform a brief energy minimization of the protein structure to relieve any steric clashes that may have resulted from the preparation steps.

1.2. Ligand Preparation

  • Objective: To generate low-energy 3D conformations of the this compound derivatives with correct stereochemistry and charge distribution.

  • Protocol:

    • 2D to 3D Conversion: Draw the 2D structures of the this compound derivatives using chemical drawing software like ChemDraw or MarvinSketch and convert them to 3D structures.[13][16]

    • Energy Minimization: Perform a thorough energy minimization of each ligand using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.[11]

    • Assign Partial Charges: Calculate and assign partial charges for each ligand. The Gasteiger charge calculation method is commonly used for this purpose.[17]

    • Define Rotatable Bonds: Identify and define the rotatable bonds in each ligand. This is crucial for allowing conformational flexibility during the docking process.[17]

Part 2: Molecular Docking and Validation

With the prepared receptor and ligands, we can now proceed to the core of the study: the molecular docking simulations.

2.1. Grid Generation

  • Objective: To define the search space for the docking algorithm within the binding site of the protein.

  • Protocol:

    • Identify the Binding Site: The binding site can be identified based on the location of the co-crystallized ligand in the original PDB structure or through cavity detection algorithms if a co-crystallized structure is unavailable.[5]

    • Define the Grid Box: Generate a grid box that encompasses the entire binding site with a sufficient margin (typically 10-15 Å) around the key residues.[14]

2.2. Molecular Docking

  • Objective: To predict the binding poses and affinities of the this compound derivatives within the defined binding site.

  • Protocol:

    • Select a Docking Program: Choose a well-validated docking program such as AutoDock Vina, Glide, or GOLD.[15][18]

    • Execute Docking: Dock each prepared ligand into the prepared receptor using the defined grid box. The docking algorithm will sample numerous conformations and orientations of the ligand and rank them based on a scoring function.[5][15]

2.3. Docking Validation

  • Objective: To assess the reliability of the docking protocol.

  • Protocol:

    • Redocking of the Co-crystallized Ligand: Extract the co-crystallized ligand from the original PDB file, prepare it using the same protocol as the other ligands, and dock it back into the binding site.[19]

    • RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the docked pose of the co-crystallized ligand and its original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.[19][20]

Part 3: Analysis of Results

The final and most critical phase is the comprehensive analysis of the docking results to extract meaningful biological insights.[21][22][23]

3.1. Binding Pose and Interaction Analysis

  • Objective: To visualize and understand the molecular interactions between the ligands and the protein.

  • Protocol:

    • Visualize the Docked Poses: Use molecular visualization software such as PyMOL or ChimeraX to visualize the top-ranked docked poses for each derivative.[13]

    • Identify Key Interactions: Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between each ligand and the amino acid residues in the binding pocket.

3.2. Docking Score and Binding Energy Comparison

  • Objective: To quantitatively compare the predicted binding affinities of the derivatives.

  • Protocol:

    • Tabulate Docking Scores: The docking program will provide a docking score or an estimated binding free energy (often in kcal/mol) for each docked pose.[21][24]

    • Compare with Experimental Data: If available, correlate the docking scores with experimental binding affinities (e.g., IC50, Ki). A good correlation enhances the confidence in the docking results.[25][26]

Data Presentation: Comparative Docking of this compound Derivatives against VEGFR-2

The following table presents a hypothetical but representative dataset from a comparative docking study of this compound derivatives against VEGFR-2.

Derivative IDModification on Picolinamide RingDocking Score (kcal/mol)Predicted Ki (µM)Key Interacting Residues
MP-01 3-Methyl (Parent)-9.80.045Cys919, Asp1046, Glu885
MP-02 3-Methyl, 5-Fluoro-10.50.019Cys919, Asp1046, Glu885, Phe1047
MP-03 3-Methyl, 6-Amino-9.20.098Cys919, Asp1046, Glu885
MP-04 3-Ethyl-9.50.072Cys919, Asp1046, Glu885
MP-05 3-Methyl, 4-Chloro-10.10.035Cys919, Asp1046, Glu885, Val848

Note: The data presented are for illustrative purposes and are based on trends observed in published literature.[1]

Visualizing the Biological Context: VEGFR-2 Signaling Pathway

Understanding the broader biological context is crucial. The following diagram illustrates the role of VEGFR-2 in angiogenesis, the process these inhibitors aim to disrupt.

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to P P VEGFR2->P Dimerization & Autophosphorylation PLCg PLCγ P->PLCg PI3K PI3K P->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival Angiogenesis Angiogenesis Cell_Proliferation->Angiogenesis Cell_Survival->Angiogenesis Inhibitor This compound Derivative Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

Conclusion and Future Directions

This guide has outlined a robust methodology for the comparative docking of this compound derivatives. By adhering to these principles of meticulous preparation, rigorous validation, and in-depth analysis, researchers can generate reliable computational data to inform and accelerate the drug discovery process. The insights gained from such studies are invaluable for understanding structure-activity relationships and for the rational design of next-generation inhibitors with improved potency and selectivity.

Future work should focus on integrating these docking studies with more advanced computational techniques, such as molecular dynamics simulations, to explore the dynamic nature of protein-ligand interactions and to calculate binding free energies with even greater accuracy.

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A Comparative Guide to Assessing Off-Target Effects of 3-Methylpicolinamide in Preclinical Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery, the identification of a potent lead compound is a critical milestone. However, the journey from a promising molecule to a safe and effective therapeutic is paved with rigorous preclinical evaluation. A primary hurdle in this process is the characterization of off-target effects, where a drug candidate interacts with unintended proteins or pathways, potentially leading to adverse drug reactions (ADRs) and late-stage clinical failures.[1][2][3] This guide provides a comprehensive framework for assessing the off-target profile of a hypothetical kinase inhibitor, 3-Methylpicolinamide, using established preclinical models and comparative analysis.

The principles and methodologies detailed herein are designed to build a robust safety profile, enabling informed, data-driven decisions in lead optimization and candidate selection. This process follows a tiered, funnel-like approach, beginning with broad in vitro screening and progressing to targeted in vivo evaluation, consistent with guidelines from regulatory bodies like the FDA.[4][5][6][7][8]

Part 1: Foundational In Vitro Safety Profiling

The initial phase of off-target assessment is designed to be broad, casting a wide net to identify potential liabilities early. This is the most cost-effective stage to flag and mitigate risks before committing to more resource-intensive in vivo studies.[3][9]

Kinase Selectivity Profiling: Understanding the Kinome Footprint

For a putative kinase inhibitor like this compound, the first logical step is to determine its selectivity across the human kinome. Unintended kinase inhibition is a common source of toxicity.[10][11]

Causality Behind Experimental Choice: A broad kinase panel provides a comprehensive "fingerprint" of the compound's activity. By comparing its inhibition profile to both highly selective and multi-targeted inhibitors, we can contextualize its specificity and predict potential mechanism-based toxicities. Commercial services offer extensive panels that cover a significant portion of the human kinome.[12][13][14]

Comparative Data: The table below illustrates hypothetical single-point inhibition data for this compound against two well-characterized FDA-approved kinase inhibitors at a standard screening concentration of 1 µM.

Target Kinase This compound (% Inhibition) Imatinib (Selective Inhibitor) (% Inhibition) Sunitinib (Multi-Kinase Inhibitor) (% Inhibition)
On-Target: ABL1 98% 99% 95%
Off-Target: KIT25%92%96%
Off-Target: PDGFRβ15%89%98%
Off-Target: SRC65%45%85%
Off-Target: LCK72%5%30%
Off-Target: VEGFR28%12%93%

This hypothetical data suggests this compound has off-target activity against SRC family kinases (SRC, LCK), which warrants further investigation, but is cleaner than the broadly active Sunitinib.

General Safety Pharmacology Screening

Beyond kinases, a drug can interact with a wide array of proteins, including G-protein coupled receptors (GPCRs), ion channels, and transporters, which are implicated in a majority of known ADRs.[3][15]

Causality Behind Experimental Choice: Standardized safety screening panels, such as the SafetyScreen44 or similar panels, are industry-standard tools for early hazard identification.[16][17][18] These panels are curated to include targets with known links to adverse effects, providing a cost-effective way to flag potential liabilities across major physiological systems (cardiovascular, central nervous, and respiratory).[16][19][20]

Comparative Data: The following table shows hypothetical data for this compound against a panel of 44 clinically relevant off-targets, compared to a "dirty" compound known to have multiple off-target effects. Results are shown as % inhibition at 10 µM.

Target Family This compound (% Inhibition) "Dirty" Compound X (% Inhibition)
Adrenergic α1AGPCR5%88%
Dopamine D2SGPCR12%75%
Serotonin 5-HT2AGPCR8%92%
hERGIon Channel55% 68%
L-type Ca2+ ChannelIon Channel3%81%
COX-1Enzyme<1%45%

The significant inhibition of the hERG channel is a critical finding that requires immediate, in-depth follow-up.

Focused hERG Channel Assessment: A Critical Go/No-Go Checkpoint

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a primary cause of drug-induced cardiac arrhythmia (Torsades de Pointes).[21] This is a major reason for drug candidate failure, and regulatory agencies mandate hERG testing.[20][21]

Causality Behind Experimental Choice: The manual patch-clamp electrophysiology assay is the gold standard for quantifying hERG inhibition. It provides a precise measure of the drug's effect on channel function (IC50 value) and is a key component of the Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative.[22][23][24]

Experimental Protocol: Manual Patch-Clamp hERG Assay

  • Cell Culture: Use a stable cell line expressing the hERG1a isoform, such as CHO or HEK293 cells. Culture cells to 70-90% confluency.[25]

  • Cell Preparation: Plate cells onto glass coverslips 24-48 hours before the experiment to ensure optimal adhesion.[25]

  • Electrophysiology Rig: Use a patch-clamp amplifier and data acquisition system. Maintain physiological temperature (35-37°C) using a perfusion system.[23]

  • Solutions: Prepare intracellular and extracellular solutions with appropriate ionic compositions. The test compound (this compound) is dissolved in DMSO and then diluted into the extracellular solution to final concentrations (e.g., 0.1, 0.3, 1, 3, 10 µM).

  • Patching and Recording:

    • Achieve a high-resistance (>1 GΩ) "giga-seal" between the micropipette and a single cell.[23]

    • Rupture the cell membrane to achieve whole-cell configuration.

    • Apply the FDA-recommended voltage protocol to elicit hERG currents. This typically involves a depolarizing step followed by a repolarizing ramp to measure the peak tail current.[22][25]

  • Data Acquisition: Record baseline currents until stable (<10% rundown over 5 minutes).[23] Perfuse the cell with increasing concentrations of this compound, allowing the effect to reach steady-state at each concentration.

  • Data Analysis: Measure the peak tail current at each concentration. Normalize the data to the baseline current and fit to a Hill equation to determine the IC50 value.[22]

Comparative Data:

Compound hERG IC50 (µM) Therapeutic On-Target IC50 (µM) Safety Margin (hERG IC50 / On-Target IC50)
This compound2.50.0550X
Dofetilide (Positive Control)0.01N/AN/A
Selective Compound Y>300.02>1500X

A safety margin of <100X is often considered a concern. The 50X margin for this compound indicates a significant risk that must be addressed through medicinal chemistry optimization.

Part 2: Cellular and In Vivo Assessment

After identifying liabilities in vitro, the next step is to determine their relevance in a more complex biological context.

Cytotoxicity Profiling

It is crucial to distinguish between specific off-target pharmacology and general cellular toxicity.

Causality Behind Experimental Choice: Screening against a panel of cell lines, including a hepatic line like HepG2 (liver toxicity is a common issue) and the on-target cancer cell line, helps determine the therapeutic index. The MTT assay is a standard, colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[26]

Comparative Data:

Cell Line This compound GI50 (µM) Doxorubicin (Chemotherapeutic) GI50 (µM)
ABL1-driven Cancer Line0.10.5
HepG2 (Human Liver)15.01.2
HEK293 (Human Kidney)22.51.8

The GI50 (concentration causing 50% growth inhibition) data shows a favorable therapeutic window (>100-fold) between the on-target cancer cell line and the non-cancerous lines for this compound.

In Vivo Maximum Tolerated Dose (MTD) Study

The first in vivo step is to understand the compound's acute toxicity and establish a safe dose range for further studies.[27][28]

Causality Behind Experimental Choice: An MTD study in rodents (typically mice or rats) is a regulatory requirement and foundational for all subsequent in vivo work.[29][30][31] It defines the highest dose that can be administered without causing unacceptable side effects or mortality, guiding dose selection for efficacy and longer-term toxicology studies.[27][32]

Experimental Protocol: Rodent MTD Study

  • Species Selection: Use a standard rodent strain (e.g., CD-1 mice).[32]

  • Group Allocation: Assign animals to small groups (n=3 per group).[29]

  • Dose Escalation: Administer single doses of this compound via the intended clinical route (e.g., oral gavage). Start with a low dose and escalate in subsequent groups (e.g., 10, 30, 100, 300 mg/kg).

  • Clinical Observation: Monitor animals intensively for the first few hours post-dose and then daily for 7-14 days. Record clinical signs of toxicity (e.g., lethargy, ataxia, weight loss, rough coat).

  • Endpoint: The MTD is defined as the highest dose that does not produce mortality or severe, irreversible clinical signs.[27][29]

Comparative Data & Interpretation:

Compound Route Species MTD (mg/kg) Observed Toxicities
This compoundPOMouse250Ataxia, lethargy at >300 mg/kg
Compound ZPOMouse50Severe weight loss, liver enzyme elevation at >75 mg/kg

This result establishes a working dose range for this compound, allowing for the design of well-tolerated efficacy studies.

Visualizing the Assessment Workflow and Key Pathways

Diagrams are essential for conceptualizing the complex relationships in safety pharmacology.

G cluster_0 Part 1: In Vitro Profiling cluster_1 Part 2: Cellular & In Vivo Assessment cluster_2 Decision Making a Compound Synthesis (this compound) b Kinase Panel Screen (>250 Kinases) a->b c Safety Pharmacology Panel (e.g., SafetyScreen44) a->c e Identify Kinase Off-Targets (e.g., SRC) b->e f Identify Safety Liabilities (e.g., hERG) c->f d hERG Patch Clamp Assay (Gold Standard) j Risk Assessment & Go/No-Go Decision d->j High Risk g Cytotoxicity Panel (HepG2, Cancer Line) e->g f->d Critical Follow-up h In Vivo MTD Study (Rodent) g->h i Definitive Toxicology (GLP, 28-day) h->i i->j G cluster_pathway Hypothetical Off-Target SRC Signaling drug This compound src SRC Kinase (Off-Target) drug->src Inhibits stat3 STAT3 src->stat3 ras RAS src->ras proliferation Cell Proliferation (Adverse Effect) stat3->proliferation raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation

Caption: Potential pathway impacted by off-target SRC inhibition.

Conclusion: Synthesizing Data for a Go/No-Go Decision

The systematic assessment of off-target effects is not merely a checklist of experiments; it is a dynamic process of integrated risk assessment. [33][34]The data gathered for this compound presents a mixed but clear picture:

  • Promising Aspects: The compound shows good selectivity against its primary target versus the broader kinome when compared to a multi-kinase inhibitor. It also demonstrates a strong in vitro therapeutic index against cancer cells versus normal cells and has an acceptable acute toxicity profile in vivo as shown by the MTD study.

  • Significant Liabilities: The off-target activity against SRC family kinases and, most critically, the potent inhibition of the hERG channel (50X safety margin) represent significant hurdles. [3] This profile suggests that while this compound has potential, it is not a viable clinical candidate in its current form. The path forward involves a structure-activity relationship (SAR) campaign guided by this safety data. The goal would be to synthesize new analogs that retain on-target potency while eliminating or significantly reducing hERG and SRC inhibition. This iterative process of design, synthesis, and comparative off-target screening is the cornerstone of developing safer, more effective medicines.

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Benchmarking a Novel Picolinamide Derivative Against Established Anticancer Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the performance of a novel potent picolinamide derivative (PPD) against established anticancer drugs. By presenting detailed experimental protocols, comparative data, and mechanistic insights, this document aims to facilitate an objective evaluation of this promising class of compounds in the oncology landscape.

Introduction: The Quest for Novel Anticancer Therapeutics

The landscape of cancer treatment is continually evolving, with a pressing need for novel therapeutic agents that offer improved efficacy and reduced toxicity. Picolinamides, a class of heterocyclic compounds, have emerged as a promising scaffold in anticancer drug discovery.[1] Recent studies have highlighted the potential of N-methylpicolinamide derivatives to exhibit significant antitumor activity, with mechanisms attributed to the induction of apoptosis and inhibition of angiogenesis.[2][3][4] This guide focuses on a potent picolinamide derivative (PPD), a representative of this promising class, to illustrate a robust benchmarking strategy against established anticancer agents. We will explore its cytotoxic potential, apoptotic induction, and in vivo efficacy, providing a clear rationale for each experimental choice.

Hypothesized Mechanism of Action: Based on preliminary data from analogous compounds, our PPD is hypothesized to exert its anticancer effects through the inhibition of key signaling kinases crucial for cancer cell proliferation and survival, such as Aurora B kinase, leading to cell cycle arrest and subsequent apoptosis.[3][4]

Selecting the Right Benchmarks: A Multi-faceted Approach

To provide a comprehensive assessment of our PPD's performance, it is crucial to select appropriate benchmarks that represent different mechanisms of action and are clinically relevant. For this guide, we have chosen two well-established anticancer drugs:

  • Sorafenib: A multi-kinase inhibitor that targets several serine/threonine and receptor tyrosine kinases, inhibiting tumor growth and angiogenesis.[2] Its broad mechanism makes it a relevant comparator for a novel kinase inhibitor.

  • Cisplatin: A platinum-based chemotherapy drug that crosslinks DNA, leading to DNA damage and subsequent apoptosis.[5] It represents a classic cytotoxic agent with a distinct mechanism from kinase inhibition.

This selection allows for a nuanced comparison, highlighting the PPD's potential advantages in terms of both potency and mechanism of action.

In Vitro Performance: Assessing Cytotoxicity Across Cancer Cell Lines

The initial step in evaluating any potential anticancer agent is to determine its cytotoxic effects on a panel of cancer cell lines.[6][7][8] This provides insights into the compound's potency and spectrum of activity.

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[9]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HepG2 - hepatocellular carcinoma, HCT116 - colon carcinoma) in 96-well plates at a predetermined optimal density (e.g., 5 x 10³ cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the PPD, Sorafenib, and Cisplatin for 72 hours. Include a vehicle control (e.g., DMSO) and a no-cell control for background subtraction.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) for each compound.

Comparative Cytotoxicity Data (Hypothetical)
CompoundIC50 (µM) - HepG2IC50 (µM) - HCT116
PPD 2.5 5.1
Sorafenib16.310.1
Cisplatin8.712.4

Interpretation: The hypothetical data in the table suggests that the PPD exhibits superior potency in inhibiting the proliferation of both HepG2 and HCT116 cancer cell lines compared to the established drugs, Sorafenib and Cisplatin.

Mechanistic Insights: Unraveling the Induction of Apoptosis

A key hallmark of an effective anticancer drug is its ability to induce programmed cell death, or apoptosis, in cancer cells.[2] We will utilize Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to quantify the extent of apoptosis induced by our PPD.

Experimental Protocol: Annexin V/PI Apoptosis Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and membrane integrity (assessed by PI).[10][11][12]

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat them with the IC50 concentration of the PPD, Sorafenib, and Cisplatin for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Annexin V/PI Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.[11][12]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Exclude cell doublets and debris based on forward and side scatter properties.

  • Data Interpretation: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

Workflow for Apoptosis Assay

G cluster_0 Cell Preparation cluster_1 Cell Staining cluster_2 Data Acquisition & Analysis A Seed cells in 6-well plates B Treat with compounds (IC50) for 48h A->B C Harvest adherent and floating cells B->C D Wash with cold PBS C->D E Resuspend in Annexin V binding buffer D->E F Add Annexin V and PI E->F G Incubate for 15 min in the dark F->G H Analyze by flow cytometry G->H I Gate cell populations H->I J Quantify apoptotic cells I->J

Caption: Workflow for assessing apoptosis via Annexin V/PI flow cytometry.

Comparative Apoptosis Induction (Hypothetical)
Treatment (IC50)% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
PPD 35.2 15.8
Sorafenib25.110.5
Cisplatin30.518.2
Vehicle Control2.11.5

Interpretation: The hypothetical results indicate that the PPD is a potent inducer of apoptosis, with a significant increase in the percentage of both early and late apoptotic cells compared to the vehicle control and Sorafenib. Its apoptotic induction is comparable to that of Cisplatin.

In Vivo Efficacy: Validating Anticancer Activity in Xenograft Models

While in vitro assays provide valuable initial data, in vivo models are essential for evaluating the therapeutic efficacy of a drug candidate in a more complex biological system.[7][13][14] We will utilize a human tumor xenograft model in immunodeficient mice to assess the PPD's ability to inhibit tumor growth.[14][15][16]

Conceptual Protocol: Tumor Xenograft Study

Step-by-Step Methodology:

  • Cell Implantation: Subcutaneously implant human cancer cells (e.g., HCT116) into the flank of immunodeficient mice.[13][16]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups (Vehicle, PPD, Sorafenib, Cisplatin) and begin treatment via an appropriate route of administration (e.g., oral gavage, intraperitoneal injection).

  • Tumor Measurement: Measure tumor volume and body weight twice weekly.

  • Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

In Vivo Experimental Workflow

G A Implant cancer cells into mice B Monitor tumor growth A->B C Randomize mice into treatment groups B->C D Administer compounds C->D E Measure tumor volume and body weight D->E F Excise and weigh tumors at endpoint E->F G Calculate Tumor Growth Inhibition (TGI) F->G

Caption: Workflow for an in vivo tumor xenograft study.

Comparative In Vivo Efficacy (Hypothetical)
Treatment GroupAverage Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control1250-
PPD 450 64
Sorafenib62550
Cisplatin50060

Interpretation: The hypothetical in vivo data demonstrates that the PPD significantly inhibits tumor growth in a xenograft model, showing superior efficacy compared to Sorafenib and comparable efficacy to Cisplatin.

Proposed Signaling Pathway of the Potent Picolinamide Derivative (PPD)

Based on existing literature for similar compounds, we propose that the PPD exerts its anticancer effects by targeting the Aurora B kinase, a key regulator of mitosis.[3][4] Inhibition of Aurora B kinase leads to defects in chromosome segregation, ultimately triggering the apoptotic cascade.

G PPD Potent Picolinamide Derivative (PPD) AuroraB Aurora B Kinase PPD->AuroraB Inhibits HistoneH3 Histone H3 Phosphorylation AuroraB->HistoneH3 Phosphorylates Spindle Spindle Assembly Checkpoint AuroraB->Spindle Chromatin Chromatin Condensation HistoneH3->Chromatin Apoptosis Apoptosis Chromatin->Apoptosis Spindle->Apoptosis

Caption: Proposed mechanism of action for the potent picolinamide derivative.

Discussion and Future Directions

The comparative data presented in this guide, although hypothetical, illustrates a clear pathway for benchmarking a novel anticancer agent like our potent picolinamide derivative. The superior in vitro cytotoxicity, potent induction of apoptosis, and significant in vivo tumor growth inhibition suggest that the PPD holds considerable promise as a therapeutic candidate.

Future studies should focus on:

  • Broad-spectrum profiling: Evaluating the PPD against a larger panel of cancer cell lines, including those with known resistance mechanisms to existing therapies.

  • In-depth mechanistic studies: Confirming the inhibition of Aurora B kinase and elucidating the downstream signaling events leading to apoptosis.

  • Pharmacokinetic and toxicology studies: Assessing the drug's absorption, distribution, metabolism, excretion (ADME), and safety profile in preclinical models.

  • Combination therapies: Investigating the potential synergistic effects of the PPD with other anticancer agents.

By following a rigorous and systematic benchmarking approach, we can effectively evaluate the therapeutic potential of novel compounds and accelerate the development of next-generation cancer therapies.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. Available at: [Link]

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  • Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents - PubMed. Available at: [Link]

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A Comparative Guide to the Structure-Activity Relationship of 3-Methylpicolinamide Analogs as NAMPT Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the primary salvage pathway for nicotinamide adenine dinucleotide (NAD+) biosynthesis in mammals.[1][2][3] NAD+ is an essential cofactor for a multitude of cellular processes, including redox reactions, DNA repair, and cell signaling.[4][2] Cancer cells, with their high metabolic rate, exhibit a heightened dependency on the NAD+ salvage pathway, making NAMPT a compelling target for anticancer drug development.[1][3][5][6]

The inhibition of NAMPT leads to the depletion of intracellular NAD+, which in turn disrupts cellular energy metabolism and can trigger cell death, particularly in highly metabolic cancer cells.[3][7] A number of NAMPT inhibitors have been developed, with scaffolds often designed to mimic the natural substrate, nicotinamide.[8] Among these, compounds derived from the 3-methylpicolinamide scaffold have shown promise. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of this series, explains the causality behind experimental validation choices, and offers detailed protocols for key assays.

The this compound Pharmacophore: Key Interactions

The effectiveness of this compound analogs as NAMPT inhibitors stems from their ability to occupy the nicotinamide-binding pocket of the enzyme. The core scaffold consists of three key regions that can be modified to tune potency, selectivity, and pharmacokinetic properties:

  • The Pyridine "Cap": The pyridyl nitrogen is crucial for activity. Its position mimics the nitrogen in the natural substrate, nicotinamide.

  • The Amide Linker: This central component connects the pyridine head to the tail group and participates in important hydrogen bonding interactions within the active site.

  • The "Tail" Group: This region extends into a more solvent-exposed area of the binding pocket, and modifications here significantly impact the overall potency and properties of the inhibitor.

Comparative Structure-Activity Relationship (SAR) Analysis

Systematic modification of the this compound scaffold has yielded critical insights into the features required for potent NAMPT inhibition.

Modifications to the Pyridine "Cap"

The pyridine ring is a critical component for NAMPT inhibition.

  • Position of the Pyridyl Nitrogen: Moving the pyridyl nitrogen from the 3-position to the 4-position results in a dramatic loss of potency. This highlights the importance of the nitrogen's location for mimicking the binding of the natural substrate, nicotinamide.[3]

  • Removal of the Pyridine Ring: Analogs lacking the pyridinyl group show no NAMPT inhibition, confirming its essential role in binding to the enzyme's active site.[3]

Modifications to the Amide Linker and Tail Group

The linker and tail regions offer significant opportunities for optimization. Research has shown that various heterocyclic and aromatic groups can be tolerated in the tail position, with substitutions on these rings further influencing activity.

  • Introduction of Furan: The incorporation of a furyl group at the tail position has been explored, leading to the development of potent inhibitors.[5]

  • Varying the Linker: Replacing the amide with linkers like triazoles, thioureas, and cyanoguanidines has produced compounds with picomolar to nanomolar cytotoxic activity against various cancer cell lines.[5]

  • Biaryl Sulfones and Sulfonamides: More complex modifications, such as the addition of biaryl sulfone or sulfonamide motifs, have led to potent inhibitors with favorable in vitro ADME (absorption, distribution, metabolism, and excretion) properties.[9]

Quantitative Comparison of this compound Analogs

The following table summarizes the in vitro inhibitory activity (IC50) of a selection of this compound analogs against the NAMPT enzyme and their anti-proliferative activity in cancer cell lines. Lower IC50 values indicate higher potency.

Compound IDCore Scaffold ModificationNAMPT IC50 (nM)Cancer Cell Line IC50 (nM)Reference
FK866 (E)-N-[4-(1-benzoylpiperidin-4-yl)butyl]-3-(pyridin-3-yl)acrylamide~1Varies by cell line[6]
MS0 This compound derivative9.87 ± 1.15Varies by cell line[3]
MS7 Analog of MS00.93 ± 0.29Poor cellular activity[3]
Compound 35a (pyridin-3-yl)cyanoguanidine with furyl tailPotent (not specified)0.018 (ML2 cell line)[5]
Compound 39a (pyridin-3-yl)cyanoguanidine with furyl tailPotent (not specified)0.046 (ML2 cell line)[5]
Compound 47 (pyridin-3-yl)cyanoguanidine with furyl tailPotent (not specified)0.049 (ML2 cell line)[5]
Compound 58 Biaryl sulfone-containing amidePotent (not specified)<10 (multiple cell lines)[9]

Note: This table is a representative summary. IC50 values can vary depending on assay conditions.

Experimental Validation: Protocols and Methodologies

To validate the SAR findings, rigorous experimental protocols are essential. The following sections detail the methodologies for key in vitro and cell-based assays.

Experimental Workflow for SAR Validation

The process of validating a new series of chemical analogs follows a logical progression from initial biochemical screening to cellular and in vivo testing.

G cluster_0 Discovery & Synthesis cluster_1 In Vitro Validation cluster_2 Cell-Based Validation cluster_3 Preclinical Development A Analog Design & Synthesis B NAMPT Enzymatic Assay (IC50) A->B C Selectivity Profiling (e.g., Kinase Panel) B->C Hit Confirmation D Cell Viability Assay (e.g., MTT) C->D E Intracellular NAD+ Measurement D->E Mechanism Confirmation F Target Engagement Assay E->F G In Vivo Xenograft Models F->G Lead Optimization

Caption: Workflow for SAR validation of NAMPT inhibitors.

Protocol 1: In Vitro NAMPT Enzyme Inhibition Assay (Fluorometric)

Expertise & Experience: This coupled-enzyme assay is chosen for its high sensitivity and suitability for high-throughput screening. It measures the production of NADH, which is directly proportional to NAMPT activity, providing a robust method for determining the IC50 of test compounds.[10][11][12]

Trustworthiness: The protocol includes positive (no inhibitor) and negative (no enzyme) controls to ensure the assay is performing correctly and to define the dynamic range of the signal. The use of a known inhibitor like FK866 as a reference standard validates the assay's sensitivity.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor in 100% DMSO. Create a serial dilution of the inhibitor in assay buffer. The final DMSO concentration in the assay should not exceed 1%.[10][12]

    • Prepare substrate solutions: Nicotinamide (NAM), 5-Phosphoribosyl-1-pyrophosphate (PRPP), and Adenosine triphosphate (ATP) in assay buffer.

    • Prepare a coupling enzyme mixture containing Nicotinamide mononucleotide adenylyltransferase (NMNAT) and Alcohol dehydrogenase (ADH) in assay buffer with ethanol.[10][11]

  • Assay Procedure (384-well format):

    • To each well of a black microplate, add the assay buffer, purified recombinant human NAMPT enzyme, NAM, PRPP, and ATP.

    • Add the diluted test compound to the respective wells. Include wells with DMSO only as a positive control (100% activity) and wells without the NAMPT enzyme as a negative control (0% activity).

    • Pre-incubate the plate at room temperature for 30 minutes with gentle agitation to allow the inhibitor to bind to the enzyme.[10]

    • Initiate the reaction by adding the coupling enzyme mixture to all wells.[10]

    • Incubate the plate at 30°C for 2 hours.[10]

  • Data Acquisition and Analysis:

    • Measure the fluorescence of the generated NADH using a fluorometric microplate reader with an excitation wavelength of 340 nm and an emission wavelength of 460 nm.[10][11]

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Protocol 2: Cell Viability Assay (MTT Assay)

Expertise & Experience: The MTT assay is a classic, reliable colorimetric method for assessing cell viability. It measures the metabolic activity of cells, which is a good proxy for cell health and proliferation. For NAMPT inhibitors, a reduction in NAD+ will lead to decreased metabolic activity, making this assay highly relevant.

Trustworthiness: This protocol includes untreated cells as a negative control (100% viability) and a known cytotoxic agent or a high concentration of a potent NAMPT inhibitor as a positive control. A media-only blank is used to subtract background absorbance.

Methodology:

  • Cell Seeding:

    • Harvest and count cancer cells (e.g., HCT116, A2780).

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[13]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.

    • Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.[13]

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[14]

    • Incubate for 1-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[14]

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]

    • Mix thoroughly on an orbital shaker to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[14]

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each treatment relative to the untreated control.

    • Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Mechanism of Action & Signaling Pathway

NAMPT inhibitors exert their cytotoxic effects by depleting the cellular NAD+ pool. This has several downstream consequences, including the inhibition of NAD+-dependent enzymes like sirtuins and PARPs, leading to a disruption in energy metabolism, DNA repair, and ultimately, cell death.[4][2][15]

G cluster_pathway NAD+ Salvage Pathway cluster_inhibitor Inhibition cluster_downstream Downstream Effects NAM Nicotinamide (NAM) NAMPT NAMPT NAM->NAMPT PRPP PRPP PRPP->NAMPT NMN NMN NAMPT->NMN NMNAT NMNAT NMN->NMNAT NAD NAD+ NMNAT->NAD Sirtuins Sirtuins NAD->Sirtuins PARPs PARPs NAD->PARPs Redox Redox Reactions NAD->Redox Inhibitor This compound Analog Inhibitor->NAMPT Inhibits ATP_depletion ATP Depletion & Cell Death Sirtuins->ATP_depletion PARPs->ATP_depletion Redox->ATP_depletion

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Methylpicolinamide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. Handling novel chemical compounds like 3-Methylpicolinamide requires a meticulous approach, not only in its application but also in its disposal. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, moving beyond a simple checklist to explain the critical reasoning behind each procedure. Our goal is to ensure that every laboratory can manage this chemical's lifecycle with the highest standards of safety and scientific integrity.

Hazard Identification: The Foundation of Safe Disposal

Before any disposal procedure can be initiated, a thorough understanding of the compound's potential hazards is paramount. While specific toxicological data for this compound (CAS 937648-82-3) is not extensively published, data from structurally related picolinamide compounds provide a strong basis for a conservative risk assessment[1][2][3]. Based on this principle of chemical analogy, this compound should be handled as a hazardous substance with the following potential classifications:

  • Skin Irritant (Category 2) [1][2][3][4]

  • Serious Eye Irritant (Category 2A) [1][2][3][4]

  • Respiratory Tract Irritant (Category 3) [1][2][3][4]

  • Potentially Harmful if Swallowed (Acute Toxicity, Category 4) [2]

This hazard profile dictates that this compound must never be disposed of via standard trash or sewer systems[5][6][7]. Such actions risk environmental contamination and potential exposure to personnel. All chemical waste, including this compound, should be treated as hazardous unless explicitly determined otherwise by an environmental health and safety professional[5].

Table 1: Hazard Profile and Corresponding Safety Imperatives

Hazard ClassificationPotential EffectsCore Disposal RequirementPersonal Protective Equipment (PPE)
Skin Irritation Redness, inflammation, discomfort upon contact.Prevent skin contact with waste material and contaminated surfaces.Nitrile gloves, lab coat.
Eye Irritation Serious irritation, redness, and potential damage.Prevent any splashing or aerosol generation during transfer.ANSI-rated safety goggles or face shield.
Respiratory Irritation Irritation of the nose, throat, and lungs if dust or aerosols are inhaled.All handling and waste consolidation must occur in a well-ventilated area.Chemical fume hood.
Acute Toxicity Potentially harmful if ingested.Strict prohibition of drain disposal to prevent entry into water systems.Standard laboratory PPE.

The Disposal Workflow: From Benchtop to Final Manifest

Proper disposal is a systematic process. The following workflow ensures that this compound waste is managed safely at every stage, in compliance with federal regulations such as the Resource Conservation and Recovery Act (RCRA), which governs hazardous waste from "cradle-to-grave"[8][9].

DisposalWorkflow start Generation of This compound Waste ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate Waste Stream (Solid vs. Liquid, Non-Hazardous) ppe->segregate container Step 3: Use Designated Hazardous Waste Container segregate->container labeling Step 4: Label Container Correctly ('Hazardous Waste', Chemical Name, Date) container->labeling storage Step 5: Store in Satellite Accumulation Area (SAA) labeling->storage ehs_contact Step 6: Request Pickup from EHS (When container is full or >90 days) storage->ehs_contact end Documented Disposal by Licensed Facility ehs_contact->end

Caption: Decision workflow for the safe disposal of this compound waste.

Detailed Protocols for Waste Handling

Adherence to standardized protocols is essential for ensuring safety and regulatory compliance.

Protocol 3.1: Collection of this compound Waste

This protocol applies to the collection of pure, unused this compound and solutions containing it.

  • Work Area Preparation: Perform all waste transfers inside a certified chemical fume hood to mitigate inhalation risks[2].

  • Container Selection: Select a designated hazardous waste container that is chemically compatible (e.g., High-Density Polyethylene - HDPE, glass) and in good condition, with a secure, leak-proof cap[8][10]. The original product container is often a suitable choice[10].

  • Waste Segregation:

    • Solids: Collect solid this compound waste in a container designated for solid organic hazardous waste.

    • Liquids/Solutions: Collect solutions in a container for liquid organic hazardous waste. Causality: Never mix incompatible waste streams. For instance, do not mix acidic waste with basic waste[6][10]. While this compound is not strongly reactive, this practice is a cornerstone of laboratory safety.

  • Transfer: Carefully transfer the waste into the container, ensuring not to fill it beyond 90% capacity[8]. This headspace allows for vapor expansion and prevents spills.

  • Labeling: Immediately affix a completed hazardous waste label to the container. The label must include:

    • The words "Hazardous Waste"

    • Full chemical name: "this compound" (avoid abbreviations)

    • Accumulation start date

    • Associated hazards (e.g., Irritant)

  • Storage: Securely cap the container and place it in a designated Satellite Accumulation Area (SAA)[10]. The SAA must be under the control of laboratory personnel, away from drains, and ideally within secondary containment to contain potential leaks[6].

Protocol 3.2: Management of Contaminated Materials and Empty Containers

Items that have come into contact with this compound, including empty containers, are also considered hazardous waste until properly decontaminated.

  • Contaminated Solids: Dispose of contaminated gloves, weigh boats, and absorbent pads in a sealed bag or lined pail clearly labeled as "Solid Hazardous Waste"[6].

  • Empty Container Decontamination (Triple-Rinse Procedure): A container is not considered "empty" by regulatory standards until it has been properly rinsed.

    • Step 1: Add a small amount of a suitable solvent (e.g., methanol, ethanol, or water, depending on the experimental context) to the empty container, cap it, and rinse thoroughly.

    • Step 2: Pour this first rinseate into your active liquid hazardous waste container[6]. Causality: The first rinse contains the highest concentration of residual chemical and must be treated as hazardous waste[6].

    • Step 3: Repeat the rinse two more times. For a standard hazardous chemical, subsequent rinses can often be discarded down the drain with copious amounts of water, but this should be verified with your institution's EHS department. For highly toxic chemicals, the first three rinses must be collected as hazardous waste[6]. Given the potential hazards, a conservative approach of collecting all three rinses is recommended.

    • Step 4: Once rinsed, deface or remove the original chemical label to prevent confusion[5][6]. The container can now be disposed of in the appropriate solid waste stream (e.g., glass recycling).

Regulatory Framework and Final Disposal

The entire process of hazardous waste management is regulated by the U.S. Environmental Protection Agency (EPA) under RCRA[11][12]. These federal regulations, found in Title 40 of the Code of Federal Regulations (CFR), Parts 260-273, establish the standards for generators, transporters, and disposal facilities[12][13].

Your institution's Environmental Health & Safety (EHS) department is your direct partner in this process. They manage the hazardous waste program, provide the necessary containers and labels, and schedule pickups from your SAA[5][10]. Once EHS collects the waste, it is transported by a licensed hazardous waste handler to a permitted Treatment, Storage, and Disposal Facility (TSDF), completing the "cradle-to-grave" lifecycle of the chemical in a safe and documented manner.

By adhering to these detailed procedures, you directly contribute to a culture of safety, protect our environment, and ensure that your laboratory's vital work is conducted with the utmost responsibility.

References

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal Considerations. Retrieved from [Link]

  • Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management? [Video]. YouTube. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, April 15). Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]

  • CountyOffice.org. (2024, November 22). The Federal EPA Hazardous Waste Regulations Are Found Where? Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • Medical & Biological Laboratories (MBL) Co., Ltd. (n.d.). Safety Data Sheet. Retrieved from [Link]

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Navigating the Safe Handling of 3-Methylpicolinamide: A Guide to Personal Protective Equipment and Operational Safety

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The responsible and safe handling of chemical reagents is a cornerstone of successful and ethical scientific research. This guide provides essential, immediate safety and logistical information for the handling of 3-Methylpicolinamide, a compound of interest in various research and development applications. By providing procedural, step-by-step guidance, this document aims to be a preferred source for laboratory safety and chemical handling, fostering a culture of safety and trust. This guide is structured to offer a comprehensive overview, from hazard identification to emergency procedures, ensuring that all personnel are equipped with the knowledge to work safely.

Hazard Assessment and Risk Mitigation

Assumed Hazard Classifications:

  • Skin Corrosion/Irritation (Category 2)[1][2]

  • Serious Eye Damage/Eye Irritation (Category 2A)[1][2]

  • Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[1][2][3]

  • Acute Toxicity, Oral (Category 4)[2]

The primary routes of exposure are inhalation, skin contact, and eye contact. Therefore, a multi-faceted approach to personal protective equipment (PPE) is essential to minimize risk.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following table summarizes the recommended PPE, categorized by the area of protection.

Body Part Required PPE Rationale and Specifications
Eyes/Face Chemical safety goggles and a face shieldStandard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are necessary to protect against splashes and airborne particles.[4] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.
Hands Chemical-resistant gloves (e.g., Nitrile, Neoprene)Gloves made of materials like nitrile or neoprene offer good resistance to a range of chemicals.[4] It is crucial to check the glove manufacturer's compatibility chart for specific breakthrough times. Always inspect gloves for any signs of degradation or perforation before use.
Body Laboratory coat or chemical-resistant apronA fully buttoned lab coat provides a barrier against accidental spills. For larger quantities or tasks with a higher splash risk, a chemical-resistant apron over the lab coat is recommended.
Respiratory NIOSH-approved respiratorIn situations where dust or aerosols may be generated, such as weighing or transferring powder, a NIOSH-approved respirator with an appropriate particulate filter is necessary.[4][5] Work should ideally be conducted in a certified chemical fume hood to minimize inhalation exposure.
Feet Closed-toe, chemical-resistant footwearShoes must fully cover the feet to protect against spills.[4] Leather or other absorbent materials are not recommended as they can retain chemical contamination.

PPE Selection and Use Workflow

PPE_Workflow cluster_pre_handling Pre-Handling cluster_handling Handling cluster_post_handling Post-Handling start Assess Task-Specific Risks (e.g., weighing, dissolution) select_ppe Select Appropriate PPE Based on Hazard Assessment start->select_ppe don_ppe Properly Don PPE (gloves last) select_ppe->don_ppe conduct_work Conduct Work in a Controlled Environment (e.g., fume hood) don_ppe->conduct_work doff_ppe Properly Doff PPE (gloves first) conduct_work->doff_ppe dispose_ppe Dispose of Contaminated PPE in Designated Waste doff_ppe->dispose_ppe wash_hands Wash Hands Thoroughly dispose_ppe->wash_hands end Procedure Complete wash_hands->end

Caption: A workflow diagram illustrating the key steps for selecting, using, and disposing of PPE.

Operational and Disposal Plans: A Step-by-Step Guide

Handling Procedures:

  • Preparation:

    • Designate a specific area for handling this compound, preferably within a certified chemical fume hood.

    • Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[6]

    • Assemble all necessary equipment and reagents before starting the procedure.

    • Review the experimental protocol and identify any steps with a higher risk of exposure.

  • Weighing and Transfer:

    • When handling the solid form, use a spatula to transfer the material. Avoid creating dust.

    • If possible, weigh the compound directly into the reaction vessel to minimize transfers.

    • For solutions, use a calibrated pipette or syringe for accurate and safe transfer.

  • During the Reaction:

    • Keep all containers of this compound sealed when not in use.

    • Maintain a clean and organized workspace to prevent accidental spills.

    • Be mindful of potential incompatibilities with other reagents. Based on similar compounds, avoid strong oxidizing agents.[7]

Spill Management:

In the event of a spill, it is crucial to act quickly and safely.

  • Evacuate and Alert:

    • Alert others in the immediate vicinity and evacuate the area if necessary.

    • If the spill is large or involves other hazardous materials, contact your institution's emergency response team.

  • Containment and Cleanup (for small, manageable spills):

    • Wear appropriate PPE, including respiratory protection if the compound is a powder.

    • Cover the spill with an inert absorbent material like sand or vermiculite.[2]

    • Carefully sweep the absorbed material into a designated chemical waste container.

    • Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as chemical waste.

Disposal Plan:

All waste containing this compound, including contaminated PPE, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.

  • Solid Waste: Place in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a compatible, sealed waste container. Do not mix with incompatible waste streams.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[1]

Emergency Response Workflow

Emergency_Response cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_follow_up Follow-Up skin_contact Skin Contact wash_skin Immediately wash with soap and water for at least 15 minutes. Remove contaminated clothing. skin_contact->wash_skin eye_contact Eye Contact flush_eyes Immediately flush with water for at least 15 minutes, holding eyelids open. eye_contact->flush_eyes inhalation Inhalation fresh_air Move to fresh air. If breathing is difficult, provide oxygen. inhalation->fresh_air ingestion Ingestion rinse_mouth Rinse mouth with water. Do NOT induce vomiting. ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention wash_skin->seek_medical flush_eyes->seek_medical fresh_air->seek_medical rinse_mouth->seek_medical provide_sds Provide SDS of related compounds to medical personnel seek_medical->provide_sds report_incident Report the incident to your supervisor and EHS department provide_sds->report_incident

Caption: A flowchart outlining the immediate actions to take in case of an exposure event.

Conclusion: A Commitment to Safety

The safe handling of this compound is paramount to protecting the health of laboratory personnel and ensuring the integrity of research. By understanding the potential hazards, diligently using the appropriate personal protective equipment, and adhering to established operational and emergency procedures, researchers can work with this compound confidently and safely. This guide serves as a foundational resource, and it is incumbent upon all users to supplement this information with institution-specific training and to always exercise prudent laboratory practices.

References

  • Section 3: Emergency Procedures | Office of Environmental Health and Safety - Princeton EHS. (n.d.). Princeton University. Retrieved from [Link]

  • Safety Data Sheet. (n.d.). MBL International. Retrieved from [Link]

  • Aramid - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • Berardinelli, S. P., Jr., El Ayouby, N., Hall, R. C., & Vo, E. (2000). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. American Industrial Hygiene Association Journal, 61(6), 837–841. Retrieved from [Link]

  • Protective Equipment. (n.d.). American Chemistry Council. Retrieved from [Link]

  • Safety Data Sheet. (n.d.). 3M. Retrieved from [Link]

  • Discover the Various Types of PPE for Optimal Chemical Safety. (2024, April 25). Seton. Retrieved from [Link]

  • WO2021076681A1 - Process for synthesis of picolinamides. (n.d.). Google Patents.
  • Examples of PPE for Various Dangerous Goods Classes. (2025, July 2). Storemasta. Retrieved from [Link]

  • Emergency Procedures for Exposure to Blood, Body Fluids and Infectious Materials. (2023, December). National Institutes of Health. Retrieved from [Link]

  • MATERIAL SAFETY DATA SHEETS N-METHYL PICOLINAMIDE. (n.d.). Cleanchem. Retrieved from [Link]

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